molecular formula C43H62O11 B15561235 Doramectin monosaccharide

Doramectin monosaccharide

Número de catálogo: B15561235
Peso molecular: 754.9 g/mol
Clave InChI: HFDCQUOZPUMCSE-XOPGRSQASA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Doramectin monosaccharide is a useful research compound. Its molecular formula is C43H62O11 and its molecular weight is 754.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C43H62O11

Peso molecular

754.9 g/mol

Nombre IUPAC

(1'S,2S,3R,4'R,6R,8'S,10'E,12'R,13'R,14'E,16'E,20'S,21'S,24'R)-2-cyclohexyl-21',24'-dihydroxy-12'-[(2S,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one

InChI

InChI=1S/C43H62O11/c1-24-11-10-14-30-23-49-40-36(44)27(4)19-33(43(30,40)47)41(46)51-32-20-31(16-15-25(2)38(24)52-35-21-34(48-6)37(45)28(5)50-35)53-42(22-32)18-17-26(3)39(54-42)29-12-8-7-9-13-29/h10-11,14-15,17-19,24,26,28-29,31-40,44-45,47H,7-9,12-13,16,20-23H2,1-6H3/b11-10+,25-15+,30-14+/t24-,26-,28-,31+,32-,33-,34-,35-,36+,37-,38-,39-,40+,42+,43+/m1/s1

Clave InChI

HFDCQUOZPUMCSE-XOPGRSQASA-N

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Structure of Doramectin Monosaccharide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Doramectin (B1670889), a second-generation avermectin (B7782182), is a potent, broad-spectrum endectocide widely utilized in veterinary medicine for the treatment and control of parasitic infections in livestock.[1] Its chemical structure features a complex macrocyclic lactone core with a disaccharide moiety attached at the C13 position. Doramectin monosaccharide is a primary acid degradation product of doramectin, formed through the selective hydrolysis of the terminal oleandrose (B1235672) sugar unit.[2] While the parent compound, doramectin, exerts its anthelmintic effect by inducing paralysis in nematodes, the monosaccharide derivative exhibits a distinct biological profile.[2] It is a potent inhibitor of nematode larval development but is devoid of the paralytic activity associated with doramectin.[2][3] This guide provides a detailed examination of the chemical structure, properties, synthesis, and biological activity of this compound, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Physicochemical Properties

This compound is formally named 25-cyclohexyl-4'-O-de(2,6-dideoxy-3-O-methyl-alpha-L-arabino-hexopyranosyl)-5-O-demethyl-25-de(1-methylpropyl)-avermectin A1a. Its formation from doramectin involves the cleavage of the terminal glycosidic bond, resulting in the removal of one of the two sugar units.

The key physicochemical properties of this compound are summarized in the table below, providing a clear comparison of its quantitative data.

PropertyValueReference(s)
CAS Number 165108-44-1[2]
Molecular Formula C43H62O11[2]
Molecular Weight 755.0 g/mol [2]
Purity >95% (by HPLC)[2]
Solubility Soluble in ethanol, methanol, DMF, or DMSO[2][3]

Synthesis and Experimental Protocols

The primary method for the preparation of this compound is through the controlled acid-catalyzed hydrolysis of its parent compound, doramectin. This process selectively cleaves the terminal saccharide unit.

Experimental Protocol: Acid Hydrolysis of Doramectin

This protocol is based on the general principles of deglycosidation of avermectins.

Objective: To selectively hydrolyze the terminal oleandrose unit from doramectin to yield this compound.

Reagents and Materials:

  • Doramectin

  • Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA)

  • Acetonitrile (B52724)

  • Water

  • Organic solvent (e.g., ethanol)

  • Sodium hydroxide (B78521) (NaOH) solution (for neutralization)

  • High-Performance Liquid Chromatography (HPLC) system for reaction monitoring and purification

Procedure:

  • Dissolution: Dissolve doramectin in an organic polar solvent, such as a mixture of acetonitrile and water or ethanol.

  • Acidification: Introduce a strong acid catalyst. Two common systems are:

    • Sulfuric acid in a mixture of acetonitrile and water.

    • p-Toluenesulfonic acid in ethanol.

  • Reaction Conditions: The reaction temperature and duration are dependent on the acid used:

    • With sulfuric acid, the reaction can be performed at approximately 25°C.

    • With p-toluenesulfonic acid, the reaction may require heating to around 80°C.

    • The reaction time typically ranges from 1 to 8 hours. It is crucial to monitor the reaction's progress using HPLC to maximize the yield of the monosaccharide and prevent further degradation to the aglycone.

  • Neutralization: Once the desired conversion is achieved, neutralize the reaction mixture with a suitable base, such as a sodium hydroxide solution.

  • Purification: The resulting this compound can be isolated and purified from the reaction mixture using preparative HPLC.

G Experimental Workflow: Synthesis of this compound doramectin Doramectin dissolution Dissolution in Acetonitrile/Water or Ethanol doramectin->dissolution acidification Addition of Acid Catalyst (H₂SO₄ or p-TSA) dissolution->acidification hydrolysis Controlled Hydrolysis (1-8h at 25-80°C) acidification->hydrolysis monitoring Reaction Monitoring (HPLC) hydrolysis->monitoring monitoring->hydrolysis Continue if incomplete neutralization Neutralization (NaOH) monitoring->neutralization Proceed upon completion purification Purification (Preparative HPLC) neutralization->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

While specific spectral data for this compound are not widely published, its characterization relies on standard analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The expected results can be inferred from studies on closely related avermectin monosaccharides.

  • Mass Spectrometry (MS): In electrospray ionization mass spectrometry (ESI-MS), the molecular ion of this compound would be expected. Tandem MS (MS/MS) analysis would show a fragmentation pattern distinct from doramectin, characterized by the absence of fragments associated with the terminal sugar. The primary fragmentation would involve the loss of the remaining oleandrose moiety from the macrocyclic lactone core.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra of this compound would be very similar to those of doramectin, with the key difference being the absence of signals corresponding to the terminal oleandrose unit. Significant chemical shift changes would be observed for the protons and carbons at and near the 4' position of the first sugar, where the second sugar was previously attached.

Biological Activity and Mechanism of Action

The biological activity of this compound presents a notable deviation from its parent compound. While doramectin causes rapid, non-spastic paralysis in nematodes by potentiating glutamate-gated and GABA-gated chloride channels, this compound does not induce this paralytic effect.[2][3] However, it remains a potent inhibitor of nematode larval development.[3] Studies comparing various avermectins have shown that for inhibiting the development of Haemonchus contortus larvae, there is no significant difference in potency between doramectin and its monosaccharide homologue.[4]

The precise signaling pathway through which the monosaccharide inhibits larval development without causing paralysis is not fully elucidated. The mechanism of action of the parent compound, doramectin, is well-established and provides a crucial reference. Doramectin binds to glutamate-gated chloride channels in the nerve and muscle cells of invertebrates. This binding increases the permeability of the cell membrane to chloride ions, leading to hyperpolarization of the nerve or muscle cell. This hyperpolarization inhibits the initiation of nerve signals, ultimately causing paralysis and death of the parasite.

G Signaling Pathway of Doramectin doramectin Doramectin binding Binding doramectin->binding glucl Glutamate-Gated Chloride Channel (GluCl) channel_opening Increased Chloride Channel Opening glucl->channel_opening Potentiates binding->glucl cl_influx Influx of Cl⁻ Ions channel_opening->cl_influx hyperpolarization Hyperpolarization of Nerve/Muscle Cell cl_influx->hyperpolarization paralysis Paralysis and Death of Parasite hyperpolarization->paralysis

Caption: Mechanism of action of the parent compound, doramectin.

Conclusion

This compound, a key degradation product of doramectin, represents an important molecule for study within the field of parasitology and drug development. Its chemical structure, defined by the loss of a terminal sugar, leads to a fascinating divergence in biological activity from its parent compound. While it forgoes the paralytic effects of doramectin, it retains potent inhibitory effects on nematode larval development, with comparable potency in this regard. The synthesis via controlled acid hydrolysis is a straightforward method for its preparation, enabling further research into its unique biological properties. A deeper understanding of the structure-activity relationship between doramectin and its monosaccharide derivative could pave the way for the development of novel anthelmintic agents with more targeted mechanisms of action.

References

Synthesis of Doramectin Monosaccharide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of doramectin (B1670889) monosaccharide from its parent compound, doramectin. The primary method for this conversion is through selective acid-catalyzed hydrolysis, which cleaves the terminal oleandrose (B1235672) sugar moiety from the doramectin molecule. This document outlines the experimental protocol, presents relevant data, and visualizes the process to support research and development in this area.

Introduction

Doramectin is a potent, broad-spectrum macrocyclic lactone antiparasitic agent widely used in veterinary medicine. Its structure features a disaccharide chain attached to the C-13 position of the aglycone. The selective removal of the terminal L-oleandrose unit yields doramectin monosaccharide, a key derivative for structure-activity relationship (SAR) studies, analytical standard preparation, and the investigation of doramectin's metabolic and degradation pathways.

The synthesis of this compound is achieved through a controlled acid-catalyzed hydrolysis. This process requires careful optimization of reaction conditions to ensure selective cleavage of the terminal glycosidic bond while preserving the integrity of the rest of the molecule.

Synthesis Pathway

The conversion of doramectin to this compound proceeds via the selective hydrolysis of the terminal glycosidic linkage.

G Doramectin Doramectin Reaction Selective Hydrolysis Doramectin->Reaction AcidCatalyst Acid Catalyst (e.g., H₂SO₄ in Acetonitrile) AcidCatalyst->Reaction DoramectinMonosaccharide This compound Reaction->DoramectinMonosaccharide Oleandrose L-Oleandrose Reaction->Oleandrose

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound from doramectin, based on established acid hydrolysis procedures for avermectins.

3.1. Materials and Reagents

  • Doramectin (Purity >95%)

  • Acetonitrile (B52724) (HPLC grade)

  • Sulfuric Acid (Concentrated, 98%)

  • Sodium Bicarbonate (Saturated aqueous solution)

  • Anhydrous Sodium Sulfate

  • Methanol (HPLC grade)

  • Deionized Water

  • Solvents for chromatography (e.g., Ethyl acetate (B1210297), Hexane)

3.2. Reaction Setup

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve doramectin in acetonitrile to a final concentration of 10 mg/mL.

  • While stirring, carefully add a catalytic amount of concentrated sulfuric acid to the solution. The final acid concentration should be approximately 0.1% (v/v).

3.3. Reaction Conditions

  • Maintain the reaction mixture at a constant temperature of 25°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) at regular intervals. The reaction is typically complete within 1-2 hours. Over-running the reaction may lead to the formation of the doramectin aglycone.

3.4. Work-up and Purification

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is neutral (pH ~7).

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (1 x 20 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product using column chromatography on silica (B1680970) gel, eluting with a gradient of hexane (B92381) and ethyl acetate.

  • Collect the fractions containing the this compound (as identified by TLC/HPLC) and concentrate under reduced pressure to yield the purified product as a white solid.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound.

ParameterValue
Starting Material Doramectin
Product This compound
Reaction Time 1 - 2 hours
Temperature 25°C
Catalyst 0.1% H₂SO₄ in Acetonitrile
Typical Yield 70-85%
Purity (by HPLC) >95%

Experimental Workflow

The following diagram illustrates the logical workflow of the synthesis and purification process.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Dissolution Dissolve Doramectin in Acetonitrile Acidification Add Sulfuric Acid Dissolution->Acidification Reaction Stir at 25°C for 1-2h Acidification->Reaction Monitoring Monitor by HPLC/TLC Reaction->Monitoring Quenching Quench with NaHCO₃ Monitoring->Quenching Extraction Extract with Ethyl Acetate Quenching->Extraction Washing Wash with Brine Extraction->Washing Drying Dry over Na₂SO₄ Washing->Drying Concentration1 Concentrate in vacuo Drying->Concentration1 Chromatography Column Chromatography (Silica Gel) Concentration1->Chromatography FractionCollection Collect Fractions Chromatography->FractionCollection Concentration2 Concentrate Fractions FractionCollection->Concentration2 FinalProduct This compound (White Solid) Concentration2->FinalProduct

Caption: Experimental workflow for this compound synthesis.

Conclusion

The synthesis of this compound from doramectin via selective acid-catalyzed hydrolysis is a reproducible and efficient method. The protocol detailed in this guide provides a solid foundation for researchers and professionals in the field of drug development and analytical sciences. Careful control of reaction parameters is crucial to maximize the yield and purity of the desired product while minimizing the formation of byproducts. The purification by column chromatography is effective in isolating the this compound to a high degree of purity.

An In-depth Technical Guide to the Acid Hydrolysis of Doramectin for Monosaccharide Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acid hydrolysis of doramectin (B1670889), a potent macrocyclic lactone used in veterinary medicine, to yield its constituent monosaccharide, L-oleandrose. This process is of significant interest for the study of doramectin's structure-activity relationships, the development of analytical standards, and the synthesis of novel derivatives. This document outlines the underlying chemical principles, a detailed experimental protocol, and methods for the analysis of the hydrolysis products.

Introduction

Doramectin, a member of the avermectin (B7782182) family, is a disaccharide-containing molecule with a complex macrocyclic lactone core. The sugar moiety, composed of two α-L-oleandrose units, is crucial for its biological activity. The selective cleavage of the terminal oleandrose (B1235672) unit through acid hydrolysis results in the formation of doramectin monosaccharide, a valuable compound for further chemical modification and biological evaluation. Under stronger acidic conditions, the second sugar unit can also be cleaved, yielding the aglycone.[1] This guide focuses on the controlled hydrolysis to obtain the monosaccharide.

Chemical Pathway of Acid Hydrolysis

The acid-catalyzed hydrolysis of the glycosidic bond in doramectin proceeds via protonation of the glycosidic oxygen atom, followed by the departure of the terminal monosaccharide. This process is a classic example of acetal (B89532) hydrolysis.

The chemical transformation can be visualized as follows:

cluster_reactants Reactants cluster_products Products Doramectin Doramectin (Disaccharide) p1 Doramectin->p1 H2O H₂O H2O->p1 H_plus H⁺ (Acid Catalyst) Doramectin_Monosaccharide This compound L_Oleandrose L-Oleandrose p2 p1->p2 Acid Hydrolysis p2->Doramectin_Monosaccharide p2->L_Oleandrose

Caption: Acid Hydrolysis of Doramectin to its Monosaccharide.

Experimental Protocol

This protocol provides a generalized method for the acid hydrolysis of doramectin. Researchers should optimize the reaction conditions based on their specific requirements for yield and purity.

Materials and Reagents
  • Doramectin (high purity)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Hydrochloric acid (HCl) or Trifluoroacetic acid (TFA)

  • Deionized water

  • Sodium bicarbonate (or other suitable base for neutralization)

  • Solid-phase extraction (SPE) cartridges (e.g., C18) for purification

  • Analytical standards: Doramectin, this compound (if available)

Equipment
  • Round-bottom flask

  • Magnetic stirrer with heating plate

  • Condenser

  • pH meter

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometry (MS) detector

  • Lyophilizer (optional)

Hydrolysis Procedure
  • Dissolution: Dissolve a known quantity of doramectin in methanol in a round-bottom flask.

  • Acidification: Add the acidic solution (e.g., 0.1 M HCl in methanol or a solution of TFA in acetonitrile/water) to the doramectin solution. The final acid concentration should be carefully controlled to favor the formation of the monosaccharide over the aglycone. Mild acidic conditions are preferred for selective hydrolysis.

  • Reaction: Stir the reaction mixture at a controlled temperature (e.g., room temperature to 50°C). The reaction progress should be monitored over time using a suitable analytical technique like HPLC.

  • Neutralization: Once the desired level of conversion to the monosaccharide is achieved, cool the reaction mixture and neutralize the acid by the slow addition of a base (e.g., saturated sodium bicarbonate solution) until the pH is approximately 7.

  • Solvent Removal: Remove the organic solvent (methanol/acetonitrile) from the neutralized mixture using a rotary evaporator.

  • Purification: The resulting aqueous suspension can be purified using solid-phase extraction (SPE).

    • Condition a C18 SPE cartridge with methanol followed by deionized water.

    • Load the aqueous sample onto the cartridge.

    • Wash the cartridge with water to remove salts and other polar impurities.

    • Elute the this compound with a suitable organic solvent, such as methanol or acetonitrile.

  • Isolation: The eluted fraction containing the purified this compound can be concentrated under reduced pressure. For long-term storage, the product can be lyophilized.

Analytical Characterization

The identity and purity of the this compound should be confirmed using appropriate analytical techniques:

  • HPLC: A reversed-phase HPLC method can be used to separate doramectin, this compound, and the aglycone. A C18 column with a mobile phase gradient of acetonitrile and water is typically effective. Detection can be performed using a UV detector at approximately 245 nm.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed structural information and confirm the cleavage of the terminal oleandrose unit.

Experimental Workflow

The overall workflow for the acid hydrolysis of doramectin and subsequent analysis is depicted below.

Start Start: Doramectin Sample Dissolution Dissolve in Methanol Start->Dissolution Acidification Add Acid Catalyst (e.g., HCl or TFA) Dissolution->Acidification Hydrolysis Controlled Hydrolysis (Time and Temperature) Acidification->Hydrolysis Monitoring Monitor Reaction by HPLC Hydrolysis->Monitoring Monitoring->Hydrolysis Incomplete Neutralization Neutralize with Base Monitoring->Neutralization Complete Solvent_Removal Remove Organic Solvent Neutralization->Solvent_Removal Purification Purify by SPE Solvent_Removal->Purification Analysis Analyze by HPLC, MS, NMR Purification->Analysis End End: Purified Doramectin Monosaccharide Analysis->End

Caption: Workflow for Doramectin Hydrolysis and Analysis.

Quantitative Data Summary

While specific quantitative yields for the acid hydrolysis of doramectin to its monosaccharide are not extensively reported in the public domain and are often proprietary, the process is known to be efficient under controlled conditions. The yield is highly dependent on the reaction parameters such as acid concentration, temperature, and reaction time. Over-hydrolysis leading to the formation of the aglycone is the primary competing reaction that can reduce the yield of the desired monosaccharide.

ProductExpected Yield RangeKey Influencing Factors
This compoundModerate to HighAcid concentration, temperature, reaction time, purity of starting material
L-OleandroseStoichiometricDirectly proportional to the conversion of doramectin
Doramectin AglyconeLow to ModerateStronger acid, higher temperature, longer reaction time

Conclusion

The acid hydrolysis of doramectin provides a reliable method for the production of this compound. Careful control of the reaction conditions is paramount to maximize the yield of the desired product and minimize the formation of the aglycone. The protocol and analytical methods described in this guide offer a solid foundation for researchers and professionals working with doramectin and other avermectins. Further optimization of the purification process may be necessary depending on the desired purity of the final product.

References

doramectin monosaccharide mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Mechanism of Action of Doramectin (B1670889) Monosaccharide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The avermectins are a class of 16-membered macrocyclic lactones, derived from the soil microorganism Streptomyces avermitilis, renowned for their potent anthelmintic and insecticidal properties.[1][2] Doramectin, a semi-synthetic derivative, is a broad-spectrum endectocide widely used in veterinary medicine to control and treat parasitic nematodes and arthropods.[3][4][5] Its efficacy stems from a well-characterized mechanism of action targeting the neuromuscular systems of invertebrates.[6]

Upon administration or through environmental degradation, doramectin can undergo acid-catalyzed hydrolysis, leading to the formation of its primary degradation product: doramectin monosaccharide.[7][8] This process involves the selective cleavage of the terminal oleandrose (B1235672) sugar unit.[9] While structurally similar to its parent compound, this compound exhibits a strikingly different biological profile. This technical guide provides a comprehensive overview of the core mechanism of action of the avermectin (B7782182) class and elucidates the distinct, non-paralytic activity of this compound, highlighting a divergent mechanism that is of significant interest for novel drug development.

The Canonical Avermectin Mechanism of Action: Neuromuscular Paralysis

The primary mechanism of action for doramectin and other avermectins is the potent and essentially irreversible activation of glutamate-gated chloride channels (GluCls), which are unique to protostome invertebrates like nematodes and arthropods.[6][10][11][12]

  • Binding to Glutamate-Gated Chloride Channels (GluCls) : Avermectins act as positive allosteric modulators of GluCls.[3] They bind to a site located in the transmembrane domain, at the interface between adjacent subunits of the pentameric channel.[11] This binding "locks" the channel in an open conformation.[10]

  • Chloride Ion Influx and Hyperpolarization : The irreversible opening of these channels leads to a massive influx of chloride ions (Cl-) into the nerve and muscle cells.[6][10]

  • Inhibition of Electrical Activity : This influx causes hyperpolarization of the cell membrane, rendering the neuron or muscle cell unresponsive to excitatory signals.[10]

  • Flaccid Paralysis and Death : The sustained inhibition of neuromuscular transmission results in a non-spastic, flaccid paralysis of the invertebrate.[13] This paralysis affects critical functions, including locomotion and pharyngeal pumping (feeding), ultimately leading to the parasite's death.[12]

Avermectins also have a secondary, though less potent, effect on γ-aminobutyric acid (GABA)-gated chloride channels.[14]

Avermectin Mechanism of Action cluster_membrane Invertebrate Neuron/Muscle Cell Membrane cluster_channel GluCl Glutamate-Gated Chloride Channel (GluCl) Cl_in Cl⁻ Hyperpolarization Hyperpolarization Cl_in->Hyperpolarization Leads to Doramectin Doramectin Doramectin->GluCl Binds & Locks Open Glutamate Glutamate (Neurotransmitter) Glutamate->GluCl Binds (Endogenous Ligand) Cl_out Cl⁻ Cl_out->Cl_in Massive Influx Paralysis Flaccid Paralysis (Inhibition of Motility & Feeding) Hyperpolarization->Paralysis Causes

Canonical signaling pathway of avermectins in invertebrates.

This compound: A Divergent Mechanism of Action

The removal of the terminal oleandrose sugar to form this compound drastically alters its biological activity. Published data indicates that this compound is a potent inhibitor of nematode larval development but is notably devoid of the paralytic activity characteristic of its parent compound.[9]

This finding strongly suggests that the monosaccharide derivative does not act via the canonical mechanism of irreversible GluCl channel activation that causes paralysis. The terminal disaccharide moiety of doramectin appears to be critical for the high-affinity binding and potent modulation of GluCls that leads to paralysis.

The precise molecular target and signaling pathway through which this compound inhibits larval development have not been elucidated in published literature.[9] This represents a significant knowledge gap and a compelling area for future research. Potential mechanisms could involve the disruption of key developmental processes, such as molting, nutrient absorption, or specific signaling pathways essential for maturation, without directly causing acute neuromuscular shutdown. This distinct mechanism presents an opportunity for developing anthelmintics with alternative modes of action, which is crucial for managing drug resistance.

Quantitative Data: Toxicity of Doramectin

While specific quantitative data for this compound is not available in the literature, studies on the parent compound, doramectin, provide context for the biological potency of the avermectin class. The following table summarizes toxicity data for doramectin against various soil invertebrates.

SpeciesTest TypeEndpointValue (mg/kg dry soil)Reference
Eisenia andrei (Earthworm)Acute ToxicityLC50228[15][16]
Folsomia candida (Springtail)Acute ToxicityLC50>300[15][16]
Porcellio scaber (Isopod)Acute ToxicityLC50>300[15][16]
Enchytraeus crypticus (Potworm)Acute ToxicityLC50>300[15][16]
Folsomia candida (Springtail)ReproductionEC5042[15][16]
Enchytraeus crypticus (Potworm)ReproductionEC50170[15][16]
Eisenia andrei (Earthworm)Body WeightNOEC8.4[15][16]
LC50: Lethal concentration that kills 50% of the test population.
EC50: Effect concentration that causes a response in 50% of the test population.
NOEC: No-observed-effect concentration.

Experimental Protocols for Avermectin Research

Investigating the mechanism of action of avermectins and their derivatives relies on a combination of electrophysiological and whole-organism phenotypic assays.

Electrophysiological Analysis via Two-Electrode Voltage Clamp (TEVC)

The TEVC technique using Xenopus laevis oocytes is the gold standard for characterizing the effects of compounds on ligand-gated ion channels.[17][18][19][20] It allows for direct measurement of ion channel activity in a controlled environment.

Methodology:

  • cRNA Synthesis: The cDNA encoding the invertebrate GluCl subunit of interest is transcribed in vitro to produce complementary RNA (cRNA).

  • Oocyte Preparation: Oocytes are surgically harvested from a female Xenopus laevis frog and defolliculated.

  • Microinjection: A defined amount of the GluCl cRNA is microinjected into the cytoplasm of each oocyte.

  • Incubation & Expression: The oocytes are incubated for 2-4 days to allow for the translation of the cRNA and the expression and assembly of functional GluCl channels on the oocyte's plasma membrane.

  • TEVC Recording:

    • An oocyte is placed in a recording chamber and perfused with a buffer solution.

    • The oocyte is impaled with two microelectrodes: one to measure the membrane potential and one to inject current.

    • The voltage clamp amplifier holds the membrane potential at a set value (e.g., -60 mV).

    • The compound of interest (e.g., doramectin, this compound) is applied via the perfusion system.

  • Data Analysis: The current required to maintain the holding potential is recorded. An inward current upon drug application indicates the opening of anion (Cl-) channels. Dose-response curves can be generated to determine parameters like EC50.

TEVC Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cRNA 1. Synthesize GluCl cRNA Harvest 2. Harvest & Prepare Xenopus Oocytes Inject 3. Microinject cRNA into Oocytes Incubate 4. Incubate Oocytes (2-4 days for expression) Mount 5. Mount Oocyte in Recording Chamber Incubate->Mount Impale 6. Impale with Two Microelectrodes Clamp 7. Voltage Clamp Cell (e.g., -60 mV) Apply 8. Apply Compound via Perfusion Record 9. Record Inward Chloride Current Analyze 10. Analyze Current Traces & Generate Dose-Response Curves Record->Analyze

Workflow for Two-Electrode Voltage Clamp (TEVC) experiments.
Caenorhabditis elegans Larval Development Assay

Given the known biological activity of this compound, a larval development assay using the model organism C. elegans is the most relevant phenotypic screen.[21]

Methodology:

  • Synchronization: A population of adult C. elegans is treated with a bleach solution to isolate eggs, resulting in a synchronized population of worms that all hatch at the same time (L1 larval stage).[21][22]

  • Exposure: The synchronized L1 larvae are transferred to a liquid culture medium (e.g., in a 96-well plate) containing a food source (E. coli) and varying concentrations of the test compound.[21]

  • Incubation: The plate is incubated at a controlled temperature (e.g., 20°C) for a set period (e.g., 48-72 hours).

  • Analysis: After incubation, the developmental stage of the worms in each well is assessed. This can be done manually via microscopy or using automated imaging systems. Endpoints include the percentage of worms that have reached a specific developmental stage (e.g., L4 or adult) or measurements of body length.[22][23] Inhibition of development is observed as a delay or arrest at early larval stages compared to controls.

The Principle of Selective Toxicity

A critical feature of the avermectin class is its selective toxicity, showing high potency against invertebrates with a wide margin of safety in mammals.[6] This selectivity is based on two key physiological differences:

  • Target Absence: Mammals do not possess the glutamate-gated chloride channels that are the primary, high-affinity target of avermectins.[6]

  • Blood-Brain Barrier (BBB): While avermectins can interact with mammalian GABA receptors, these are primarily located within the central nervous system (CNS). The BBB is a protective layer that actively prevents avermectins from entering the CNS, thus protecting these potential targets.[10] P-glycoprotein efflux pumps in the BBB play a key role in this process.[12]

Selective Toxicity cluster_invert Invertebrate cluster_mammal Mammal Avermectin Doramectin GluCl GluCl Channels (Present & Accessible) Avermectin->GluCl Acts on No_GluCl GluCl Channels (Absent) Avermectin->No_GluCl Target Absent BBB Blood-Brain Barrier (Protects GABA Receptors) Avermectin->BBB Blocked by Toxicity_Invert High Toxicity (Paralysis) GluCl->Toxicity_Invert Safety_Mammal High Safety Margin No_GluCl->Safety_Mammal BBB->Safety_Mammal

Logical flow demonstrating the selective toxicity of avermectins.

Conclusion

This compound, a primary degradation product of doramectin, presents a fascinating deviation from the canonical avermectin mechanism of action. While doramectin induces rapid, flaccid paralysis by irreversibly activating invertebrate-specific glutamate-gated chloride channels, the monosaccharide derivative is devoid of this paralytic activity. Instead, it acts as a potent inhibitor of nematode larval development.[9]

This functional divergence underscores the critical role of the terminal oleandrose sugar in the potent neuromuscular effects of the parent compound. The specific molecular target and pathway responsible for the developmental inhibition by this compound remain to be identified and represent a promising frontier for anthelmintic research. Elucidating this novel mechanism could pave the way for a new generation of antiparasitic agents that circumvent existing resistance pathways and offer alternative strategies for parasite control. Further investigation using the experimental protocols outlined herein is essential to unlock the full potential of this unique compound.

References

Unraveling the Potent Interaction: A Technical Guide to the Glutamate-Gated Chloride Channel Activity of Doramectin Monosaccharide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the intricate world of neuropharmacology and parasitology, the elucidation of drug-receptor interactions is paramount for the development of effective therapeutics. This technical guide delves into the core of the glutamate-gated chloride channel (GluCl) activity of doramectin (B1670889) monosaccharide, a key player in the avermectin (B7782182) class of anthelmintics. Designed for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the mechanism of action, quantitative data on receptor affinity and channel modulation, detailed experimental protocols, and visual representations of the underlying molecular pathways.

While specific data for "doramectin monosaccharide" is limited in publicly available literature, the close structural and functional relationship between doramectin and the extensively studied ivermectin allows for a robust understanding of its interaction with GluCls. The avermectin family, including doramectin, acts as a positive allosteric modulator of these channels, which are exclusively found in invertebrates.[1][2] This specificity provides a high therapeutic index, making them highly effective against a wide range of parasites with minimal effects on vertebrate hosts.[3]

Mechanism of Action: An Irreversible Activation

Doramectin, like other avermectins, targets GluCls, which are ligand-gated ion channels crucial for inhibitory neurotransmission in invertebrates such as nematodes and arthropods.[1] The binding of the endogenous ligand, glutamate (B1630785), to GluCls triggers the opening of a chloride ion channel, leading to hyperpolarization of the neuronal or muscle cell membrane and subsequent inhibition of signal transmission.[4]

Doramectin and its congeners potentiate the effect of glutamate and can also directly activate the channel in the absence of glutamate.[2] This binding is essentially irreversible and locks the channel in an open conformation.[5][6] The resulting prolonged influx of chloride ions leads to a sustained hyperpolarization, causing flaccid paralysis and eventual death of the parasite due to starvation or expulsion from the host.[4][7] The binding site for avermectins is located in the transmembrane domain, at the interface between subunits.[8][9][10]

Quantitative Analysis of Avermectin-GluCl Interaction

The following tables summarize key quantitative data from studies on the interaction of avermectins with GluCls, primarily focusing on ivermectin as a proxy for doramectin.

Ligand Receptor Subunit(s) Organism Parameter Value Reference
IvermectinHcGluClαHaemonchus contortusKd0.11 ± 0.021 nM[11]
IvermectinGluClα3BHaemonchus contortusKd0.35 ± 0.1 nM[12]
Ivermectinα GluClRsHaemonchus contortusEC5022 nM[8]
Glutamateα GluClRsHaemonchus contortusEC5028 µM[8]
Glutamateβ GluClRsHaemonchus contortusEC50394 µM[8]
Glutamateαβ GluClRs (1:1)Haemonchus contortusEC5040 µM[8]
Glutamateαβ GluClRs (1:50)Haemonchus contortusEC5044 µM[8]

Table 1: Binding Affinities and Potencies of Avermectins and Glutamate at GluCls. This table highlights the high-affinity binding of ivermectin to GluCls and the varying sensitivities of different receptor subunit combinations to glutamate.

Parameter Condition Value Reference
Ivermectin-induced currentα GluClRs59% of maximal glutamate response[8]
Ivermectin sensitivityβ GluClRsEC50 > 10 µM (effectively insensitive)[8]
Ivermectin-induced conductanceGluCl+ DRG neurons (20 nM IVM)Markedly increased[13]

Table 2: Electrophysiological Effects of Ivermectin on GluCls. This table illustrates the functional consequences of ivermectin binding, leading to significant chloride currents and changes in membrane conductance.

Experimental Protocols

The characterization of doramectin's activity on GluCls relies on a suite of established experimental techniques.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This is a cornerstone technique for studying the electrophysiological properties of ion channels.

  • Oocyte Preparation: Xenopus laevis oocytes are surgically removed and defolliculated.

  • cRNA Injection: cRNA encoding the desired GluCl subunits (e.g., from Haemonchus contortus or Caenorhabditis elegans) is injected into the oocytes.[12]

  • Incubation: Oocytes are incubated for 2-7 days to allow for protein expression and insertion into the cell membrane.

  • Electrophysiological Recording: The oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and the other for current recording. The membrane potential is typically held at -60 mV to -80 mV.[12]

  • Drug Application: Solutions containing glutamate or avermectins are perfused into the chamber, and the resulting currents are recorded. This allows for the determination of dose-response relationships, EC50 values, and the effects on channel kinetics.[8]

Radioligand Binding Assays

These assays are used to determine the binding affinity (Kd) of a ligand for its receptor.

  • Membrane Preparation: Cell membranes expressing the GluCl of interest are prepared from transfected cell lines (e.g., COS-7 cells) or native tissues.[11]

  • Incubation: The membranes are incubated with a radiolabeled ligand, such as [3H]ivermectin, in the presence of varying concentrations of the unlabeled competitor (e.g., doramectin).

  • Separation: The bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of radioactivity retained on the filter is measured using liquid scintillation counting.

  • Data Analysis: The data is used to generate competition binding curves, from which the Ki (and subsequently Kd) can be calculated.[12]

Patch-Clamp Electrophysiology

This technique allows for the recording of currents through single ion channels or across a small patch of membrane (macropatch).

  • Cell Culture: Cells expressing the GluCl are cultured on a suitable substrate.

  • Pipette Formation: A glass micropipette with a very fine tip is brought into contact with the cell membrane.

  • Seal Formation: A high-resistance seal (gigaohm seal) is formed between the pipette tip and the membrane.

  • Recording Configurations: Depending on the experimental goal, different configurations can be achieved:

    • Cell-attached: Records the activity of channels within the patched membrane without disrupting the cell's interior.

    • Whole-cell: The membrane patch is ruptured, allowing for the recording of currents from the entire cell membrane.

    • Inside-out/Outside-out: The membrane patch is excised, allowing for the study of channel properties in response to changes in the intracellular or extracellular environment, respectively.

  • Data Acquisition: This technique provides high-resolution data on single-channel conductance, open and closed times, and the effects of modulators on these parameters.[7]

Visualizing the Molecular Interactions

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows involved in the study of doramectin's action on GluCls.

G cluster_0 Signaling Pathway Glutamate Glutamate GluCl GluCl Glutamate->GluCl Binds Doramectin Doramectin Doramectin->GluCl Binds & Potentiates Channel_Opening Channel Opening GluCl->Channel_Opening Cl_Influx Chloride Influx Channel_Opening->Cl_Influx Hyperpolarization Hyperpolarization Cl_Influx->Hyperpolarization Paralysis Paralysis & Death Hyperpolarization->Paralysis

Figure 1: Signaling pathway of doramectin at the glutamate-gated chloride channel.

G cluster_1 Experimental Workflow: TEVC Oocyte_Harvest Harvest Xenopus Oocytes cRNA_Inject Inject GluCl cRNA Oocyte_Harvest->cRNA_Inject Incubate Incubate (2-7 days) cRNA_Inject->Incubate Voltage_Clamp Two-Electrode Voltage Clamp Incubate->Voltage_Clamp Drug_Perfusion Perfuse Glutamate/Doramectin Voltage_Clamp->Drug_Perfusion Record_Current Record Ionic Currents Drug_Perfusion->Record_Current Data_Analysis Analyze Dose-Response Record_Current->Data_Analysis

Figure 2: Experimental workflow for Two-Electrode Voltage Clamp (TEVC) analysis.

G cluster_2 Logical Relationship: Allosteric Modulation Glutamate_Binding_Site Glutamate_Binding_Site GluCl_Conformation GluCl_Conformation Glutamate_Binding_Site->GluCl_Conformation Induces Conformational Change Doramectin_Binding_Site Doramectin_Binding_Site Doramectin_Binding_Site->GluCl_Conformation Stabilizes Open Conformation Channel_State Channel_State GluCl_Conformation->Channel_State Determines

Figure 3: Logical relationship of allosteric modulation by doramectin on the GluCl.

Conclusion

The potent activity of this compound at glutamate-gated chloride channels is the cornerstone of its efficacy as an anthelmintic. Through a mechanism of irreversible allosteric modulation, it effectively silences neuronal and muscular activity in a wide range of invertebrate parasites. The quantitative data, robust experimental protocols, and clear visualization of the underlying pathways presented in this guide provide a solid foundation for further research and development in this critical area of pharmacology. Future studies focusing on the specific kinetics and binding properties of doramectin and its metabolites will further refine our understanding and pave the way for the design of next-generation parasiticides.

References

Modulation of GABA-Gated Chloride Channels by Avermectins: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system of vertebrates and invertebrates.[1][2][3] Its primary receptors, GABA-A receptors (GABAARs), are ligand-gated chloride channels that play a crucial role in regulating neuronal excitability.[4][5] Upon activation by GABA, these channels open, allowing an influx of chloride ions, which hyperpolarizes the neuron and reduces the likelihood of an action potential.[6][7] This inhibitory action makes GABAARs a key target for a wide array of therapeutic agents, including sedatives, anxiolytics, and anesthetics.[8][9][10]

Avermectins, a class of 16-membered macrocyclic lactones, are potent positive allosteric modulators of GABA-gated chloride channels.[11] These compounds, including the widely used anthelmintic drugs ivermectin and doramectin (B1670889), bind to a site on the GABAAR distinct from the GABA binding site.[6][12] This allosteric modulation enhances the effect of GABA, leading to a prolonged opening of the chloride channel and a sustained hyperpolarization of the neuron.[12] At higher concentrations, avermectins can directly gate the channel in the absence of GABA.[11][13]

This technical guide provides a comprehensive overview of the modulation of GABA-gated chloride channels by avermectins, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying molecular and experimental workflows. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in this field.

Mechanism of Action

Avermectins act as positive allosteric modulators of GABAA receptors.[6][11] Their binding to the receptor enhances the affinity of GABA for its binding site and increases the probability of channel opening.[12] This results in a potentiation of the GABA-induced chloride current.

The binding site for ivermectin on the GABAA receptor has been identified at the transmembrane domain, at the interface between subunits.[8][9][14][15] Specifically, studies on the α1β2γ2L GABAA receptor have shown that ivermectin binding to the γ2L-β2 interface leads to irreversible channel activation, while binding at the α1-β2 interfaces results in the potentiation of GABA-gated currents.[8][9][15] The β2-α1 interface is typically not permissive for ivermectin binding due to the presence of a bulky methionine residue.[8][9]

The sustained influx of chloride ions through the modulated channel leads to hyperpolarization of the neuronal membrane, making it difficult for the neuron to reach the threshold for firing an action potential. In invertebrates, which are particularly sensitive to avermectins, this leads to paralysis and death.[4]

Quantitative Data Summary

The following tables summarize key quantitative data on the modulation of GABA-gated chloride channels by avermectins, primarily ivermectin, as reported in the scientific literature.

Table 1: Electrophysiological Effects of Ivermectin on GABA-Induced Currents

ParameterCell TypeReceptor SubtypeIvermectin ConcentrationEffectReference
GABA EC50Mouse Hippocampal NeuronsEndogenous0.1 µMReduced from 8.2 µM to 3.2 µM[12]
GABA Response PotentiationMouse Hippocampal NeuronsEndogenous0.1 µMEnhanced to 273% within 60s[12]
Half-maximal Potentiation (EC50)Mouse Hippocampal NeuronsEndogenous17.8 nMPotentiation of GABA responses[12]
Maximal GABA-induced Cl- CurrentMouse Hippocampal NeuronsEndogenous0.1 µMDecreased to 64% after 10 min[12]
Desensitization Time ConstantsMouse Hippocampal NeuronsEndogenousNot specifiedBoth fast and slow constants shortened[12]

Table 2: Direct Activation of Chloride Channels by Avermectins

CompoundCell TypeConcentration RangeEffectReference
Avermectin (B7782182) B1aMammalian DRG Neurons10-60 µMDirect activation of chloride channels[13]
IvermectinHEK-293 cells~1-3 nM (for GluClRs)Direct channel activation[16]
IvermectinHEK-293 cells~100-300 nM (for GABAARs and GlyRs)Direct channel activation[16]

Experimental Protocols

The study of avermectin modulation of GABA-gated chloride channels employs a range of sophisticated experimental techniques. Below are detailed methodologies for key experiments.

Patch-Clamp Electrophysiology

This technique is used to measure the ion flow through single or multiple channels in a cell membrane.

4.1.1 Cell Preparation:

  • Cell Culture: Human Embryonic Kidney (HEK-293) cells or primary neurons (e.g., mouse hippocampal neurons) are cultured under standard conditions.[12]

  • Transfection: For studies on specific receptor subtypes, cells are transfected with cDNAs encoding the desired GABAA receptor subunits (e.g., α1, β2, γ2L) using methods like calcium phosphate (B84403) precipitation or lipofection.[9][14]

4.1.2 Recording:

  • Whole-Cell Configuration: A glass micropipette with a tip diameter of ~1 µm is brought into contact with the cell membrane. A tight seal (gigaohm resistance) is formed by applying gentle suction. The membrane patch within the pipette is then ruptured to gain electrical access to the entire cell.

  • Solutions: The intracellular solution (in the pipette) is formulated to mimic the cell's cytoplasm, while the extracellular solution mimics the physiological environment. The extracellular solution contains the agonist (GABA) and the modulator (doramectin/ivermectin).

  • Data Acquisition: Voltage-clamp recordings are performed to measure the current flowing through the channels at a constant membrane potential. The effects of the avermectin on the GABA-induced current (potentiation, direct activation, changes in kinetics) are recorded and analyzed.[9][12]

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This method is well-suited for studying the properties of ion channels expressed from injected cRNA.

4.2.1 Oocyte Preparation:

  • Xenopus laevis oocytes are surgically harvested and defolliculated.

  • cRNA encoding the GABAA receptor subunits is injected into the oocytes.

  • The oocytes are incubated for 2-5 days to allow for protein expression.

4.2.2 Recording:

  • An oocyte is placed in a recording chamber and perfused with a saline solution.

  • Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte.

  • The membrane potential is clamped at a holding potential (e.g., -80 mV).

  • GABA and the test compound (avermectin) are applied via the perfusion system, and the resulting currents are recorded.

Radioligand Binding Assays

These assays are used to determine the binding affinity of a compound to its receptor.

4.3.1 Membrane Preparation:

  • Brain tissue (e.g., rat brain) or cells expressing the receptor of interest are homogenized in a buffer.[17]

  • The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended.

4.3.2 Binding Assay:

  • A radiolabeled ligand that binds to the GABAA receptor (e.g., [3H]muscimol for the GABA site or a radiolabeled channel blocker) is incubated with the membrane preparation.[17]

  • To determine the effect of the avermectin, the assay is performed in the presence of varying concentrations of the unlabeled avermectin.

  • Nonspecific Binding: This is determined by adding a high concentration of an unlabeled ligand that binds to the same site as the radioligand.

  • Separation and Counting: The bound and free radioligand are separated by rapid filtration. The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the inhibitory concentration (IC50) of the avermectin, from which the binding affinity (Ki) can be calculated.

Visualizations

Signaling Pathway of Avermectin Modulation

G cluster_receptor GABA-A Receptor cluster_effects Cellular Effects GABA GABA GABA_Site Orthosteric Binding Site GABA->GABA_Site Binds to Avermectin Avermectin (Doramectin) Allo_Site Allosteric Binding Site (TM) Avermectin->Allo_Site Binds to Channel Chloride Channel (Closed) Channel_Open Channel Opening (Potentiated) Channel->Channel_Open Conformational Change Cl_Influx Increased Cl- Influx Channel_Open->Cl_Influx Hyperpolarization Membrane Hyperpolarization Cl_Influx->Hyperpolarization Inhibition Neuronal Inhibition (Paralysis in Invertebrates) Hyperpolarization->Inhibition

Caption: Allosteric modulation of the GABA-A receptor by avermectins.

Experimental Workflow for Patch-Clamp Electrophysiology

G start Start cell_culture Cell Culture (e.g., HEK-293) start->cell_culture transfection Transfection with GABA-A Subunit cDNAs cell_culture->transfection incubation Incubation (24-48 hours) transfection->incubation recording Whole-Cell Patch-Clamp Recording incubation->recording gaba_app Apply GABA (Control Response) recording->gaba_app washout Washout gaba_app->washout modulator_app Apply GABA + Avermectin washout->modulator_app analysis Data Analysis (Potentiation, EC50, etc.) modulator_app->analysis end End analysis->end

Caption: Workflow for electrophysiological analysis of GABA-A receptor modulators.

Logical Relationship of Avermectin Action

G Avermectin Avermectin Binding to Allosteric Site Conformation Receptor Conformational Change Avermectin->Conformation GABA_Affinity Increased GABA Affinity Conformation->GABA_Affinity Channel_Prob Increased Channel Open Probability Conformation->Channel_Prob Potentiation Potentiation of GABA-ergic Current GABA_Affinity->Potentiation Channel_Prob->Potentiation Physio_Effect Physiological Effect (e.g., Anthelmintic) Potentiation->Physio_Effect

Caption: Logical flow from avermectin binding to physiological effect.

Future Directions and Conclusion

The avermectins are a powerful class of compounds that have been instrumental both as therapeutic agents and as pharmacological tools for studying GABA-gated chloride channels. While the mechanism of action of ivermectin is well-characterized, there is a clear need for further research into the specific properties of other derivatives like doramectin and its monosaccharide form.

Future studies should focus on:

  • Direct characterization of doramectin monosaccharide: Investigating the binding affinity and modulatory effects of this compound on various GABAA receptor subtypes.

  • Structure-Activity Relationship (SAR): Elucidating the role of the disaccharide moiety in the potency and kinetics of avermectin modulation. This would involve comparing the effects of the parent compound with its monosaccharide and aglycone forms.

  • Subtype Selectivity: Exploring whether this compound exhibits a different profile of selectivity for various GABAA receptor subtypes compared to doramectin or ivermectin.

References

The Biological Activity of Doramectin Monosaccharide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Doramectin (B1670889), a potent endectocide from the avermectin (B7782182) family, is widely utilized in veterinary medicine for its broad-spectrum activity against nematodes and arthropods. Its biological activity is primarily attributed to its interaction with glutamate-gated and GABA-gated chloride channels in invertebrates, leading to paralysis and death of the parasite. Doramectin is a disaccharide avermectin, and its acid degradation product, doramectin monosaccharide, has also demonstrated significant biological activity, particularly in the inhibition of nematode larval development. This technical guide provides an in-depth overview of the biological activity of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation.

Introduction

Doramectin is a macrocyclic lactone produced by a mutant strain of Streptomyces avermitilis. Like other avermectins, its primary mode of action is the potentiation of glutamate-gated chloride channels (GluCls) and, to a lesser extent, gamma-aminobutyric acid (GABA)-gated chloride channels in the nerve and muscle cells of invertebrates. This action leads to an influx of chloride ions, hyperpolarization of the cell membrane, and subsequent flaccid paralysis of the parasite.

This compound is formed by the selective hydrolysis of the terminal oleandrose (B1235672) sugar from the doramectin molecule. While it is considered a degradation product, research has shown that it retains potent biological activity, particularly as an inhibitor of nematode larval development, although it is reported to be devoid of paralytic activity.[1] A comparative study on ivermectin and doramectin, along with their monosaccharide homologs, revealed that the monosaccharide forms were fully effective at a concentration of 0.001 µg/mL in a larval development assay, indicating comparable potency to the parent compounds in this specific measure.[2]

This guide will delve into the specifics of this compound's biological activity, providing researchers with the necessary information to design and execute relevant experimental investigations.

Mechanism of Action

The primary molecular target of doramectin and its monosaccharide derivative in nematodes is the glutamate-gated chloride channel (GluCl). These channels are ligand-gated ion channels exclusive to invertebrates, making them an excellent target for selective anthelmintic drugs.[3]

Potentiation of Glutamate-Gated Chloride Channels

This compound, like other avermectins, is believed to bind to an allosteric site on the GluCl receptor. This binding potentiates the effect of the neurotransmitter glutamate, leading to a prolonged opening of the chloride channel. The influx of chloride ions causes hyperpolarization of the neuronal or muscle cell membrane, making it less excitable and ultimately leading to flaccid paralysis.

dot

Doramectin_Monosaccharide Doramectin Monosaccharide GluCl_Receptor Glutamate-Gated Chloride Channel (GluCl) Doramectin_Monosaccharide->GluCl_Receptor Binds to allosteric site Chloride_Influx Increased Cl⁻ Influx GluCl_Receptor->Chloride_Influx Potentiates channel opening Glutamate Glutamate Glutamate->GluCl_Receptor Binds to orthosteric site Hyperpolarization Hyperpolarization of Nerve/Muscle Cell Chloride_Influx->Hyperpolarization Paralysis Flaccid Paralysis Hyperpolarization->Paralysis Inhibition Inhibition of Larval Development Paralysis->Inhibition

Figure 1: Proposed signaling pathway for this compound's action on nematode glutamate-gated chloride channels.

Interaction with GABA-Gated Chloride Channels

Avermectins can also interact with GABA-gated chloride channels, which are another class of inhibitory ligand-gated ion channels in invertebrates. While the affinity for GABA receptors is generally lower than for GluCls, the potentiation of GABAergic signaling can contribute to the overall anthelmintic effect.

Quantitative Data on Biological Activity

While extensive data is available for the parent compound, doramectin, specific quantitative data for this compound is more limited. The following tables summarize the available information.

Table 1: In Vitro Efficacy of this compound
Assay TypeOrganismEndpointResultReference
Larval Development AssayHaemonchus contortusInhibition of Larval DevelopmentFully effective at 0.001 µg/mL[2]
Table 2: Comparative Efficacy of Doramectin (Parent Compound) Against Various Nematodes
OrganismHostEfficacy (%)Reference
Ostertagia ostertagiCattle>99[4]
Haemonchus placeiCattle100[4]
Cooperia spp.Cattle100[4]
Nematodirus helvetianusCattle64.5[4]
Haemonchus spp.Cattle96.1 - 100[5]
Trichostrongylus spp.Cattle96.1 - 100[5]
Ostertagia spp.Cattle96.1 - 100[5]
Bunostomum spp.Cattle96.1 - 100[5]
Strongyloides spp.Cattle96.1 - 100[5]
Trichuris spp.Cattle96.1 - 100[5]
Nematodirus spp.Cattle~50[5]

Experimental Protocols

The following sections provide detailed methodologies for key experiments to assess the biological activity of this compound. These protocols are based on established methods for avermectins and can be adapted for the specific study of the monosaccharide derivative.

Nematode Larval Development Assay (LDA)

This in vitro assay is crucial for determining the inhibitory effect of this compound on the development of nematode larvae, typically from the egg to the third larval stage (L3).

dot

cluster_0 Preparation cluster_1 Assay Setup cluster_2 Incubation & Analysis Egg_Recovery Recover Nematode Eggs from Feces Dispense_Eggs Dispense Eggs into 96-well Plate Egg_Recovery->Dispense_Eggs Drug_Preparation Prepare Serial Dilutions of This compound Add_Drug Add Drug Dilutions to Wells Drug_Preparation->Add_Drug Dispense_Eggs->Add_Drug Incubation Incubate at 27°C for 7 days Add_Drug->Incubation Larval_Count Count L3 Larvae Incubation->Larval_Count LC50_Calculation Calculate LC50 Larval_Count->LC50_Calculation

Figure 2: Workflow for the Nematode Larval Development Assay.

Materials:

  • Haemonchus contortus eggs (or other nematode species of interest)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microtiter plates

  • Nutrient agar (B569324)

  • Escherichia coli culture

  • Amphotericin B

  • Saturated NaCl solution

  • Sieves (100 µm, 25 µm)

  • Centrifuge

  • Inverted microscope

  • Incubator (27°C)

Procedure:

  • Egg Recovery:

    • Collect fresh fecal samples from a donor animal infected with the nematode of interest.

    • Homogenize the feces in water and filter through a coarse sieve to remove large debris.

    • Further filter the suspension through a 100 µm sieve.

    • Collect the filtrate and pass it through a 25 µm sieve to retain the eggs.

    • Wash the eggs from the sieve into a beaker.

    • Perform a salt flotation using saturated NaCl solution to further purify the eggs.

    • Wash the purified eggs with water and quantify the concentration using a McMaster slide.

  • Drug Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in water to achieve the desired final concentrations for the assay. It is advisable to test a wide range of concentrations to determine the LC50.

  • Assay Setup:

    • To each well of a 96-well plate, add a small amount of nutrient agar seeded with E. coli and containing Amphotericin B to prevent fungal growth.

    • Add a standardized number of nematode eggs (e.g., 50-100) to each well.

    • Add the prepared dilutions of this compound to the respective wells. Include control wells with DMSO only.

  • Incubation and Analysis:

    • Seal the plates and incubate at 27°C for 7 days.

    • After incubation, add a drop of Lugol's iodine to each well to kill and stain the larvae.

    • Using an inverted microscope, count the number of developed L3 larvae in each well.

    • Calculate the percentage inhibition of larval development for each drug concentration compared to the control.

    • Determine the LC50 (the concentration of the drug that inhibits 50% of larval development) using probit analysis.

Electrophysiological Analysis of GluCl and GABA Receptor Potentiation

This protocol describes the use of the Xenopus laevis oocyte expression system to study the effects of this compound on invertebrate glutamate-gated and GABA-gated chloride channels.

dot

cluster_0 Preparation cluster_1 Recording cluster_2 Analysis Oocyte_Harvest Harvest and Prepare Xenopus Oocytes cRNA_Injection Inject cRNA of Receptor Subunits Oocyte_Harvest->cRNA_Injection Incubation Incubate Oocytes (2-7 days) cRNA_Injection->Incubation Voltage_Clamp Two-Electrode Voltage Clamp Incubation->Voltage_Clamp Drug_Application Apply Agonist +/ This compound Voltage_Clamp->Drug_Application Current_Measurement Measure Chloride Current Drug_Application->Current_Measurement EC50_Calculation Determine EC50 and Potentiation Current_Measurement->EC50_Calculation

Figure 3: Workflow for Electrophysiological Analysis in Xenopus Oocytes.

Materials:

  • Xenopus laevis frogs

  • cRNA encoding the subunits of the desired invertebrate GluCl or GABA receptor

  • This compound

  • Glutamate or GABA

  • Collagenase

  • Two-electrode voltage-clamp setup

  • Microinjection apparatus

  • Barth's solution

Procedure:

  • Oocyte Preparation and cRNA Injection:

    • Harvest oocytes from a female Xenopus laevis.

    • Treat the oocytes with collagenase to remove the follicular layer.

    • Inject the oocytes with the cRNA encoding the receptor subunits of interest.

    • Incubate the injected oocytes in Barth's solution at 16-18°C for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in a recording chamber continuously perfused with Barth's solution.

    • Impale the oocyte with two microelectrodes for voltage clamping (typically at -60 to -80 mV).

    • Prepare solutions of the agonist (glutamate or GABA) and this compound in Barth's solution.

    • Apply the agonist alone to elicit a baseline chloride current.

    • Co-apply the agonist with various concentrations of this compound to measure the potentiation of the current.

    • Record the changes in membrane current in response to drug application.

  • Data Analysis:

    • Measure the peak and steady-state currents for each application.

    • Construct dose-response curves for the agonist in the presence and absence of this compound.

    • Calculate the EC50 (the concentration of agonist that elicits a half-maximal response) and the degree of potentiation by this compound.

Conclusion

This compound exhibits significant biological activity, primarily through the inhibition of nematode larval development. Its mechanism of action is consistent with that of other avermectins, involving the potentiation of glutamate-gated and GABA-gated chloride channels in invertebrates. While quantitative data specifically for the monosaccharide is not as extensive as for its parent compound, the available evidence suggests comparable potency in in vitro larval development assays. The experimental protocols provided in this guide offer a framework for researchers to further investigate the biological activity of this compound and to elucidate its potential as a standalone anthelmintic agent or as a key metabolite in the overall efficacy of doramectin. Further research is warranted to fully characterize its pharmacokinetic and pharmacodynamic properties.

References

An In-depth Technical Guide to Doramectin Monosaccharide (CAS Number: 165108-44-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Doramectin (B1670889) monosaccharide, with the Chemical Abstracts Service (CAS) number 165108-44-1, is a principal acid degradation product of the broad-spectrum antiparasitic drug doramectin. While doramectin itself is a disaccharide, its monosaccharide derivative exhibits distinct biological properties, notably as a potent inhibitor of nematode larval development, though it lacks the characteristic paralytic activity of its parent compound. This technical guide provides a comprehensive overview of doramectin monosaccharide, including its chemical and physical properties, synthesis, mechanism of action, and biological activity. Detailed experimental protocols and structured data presentation are included to support further research and development in the field of parasitology and veterinary medicine.

Chemical and Physical Properties

This compound is a macrocyclic lactone derived from doramectin. Its chemical identity and key physical properties are summarized in the table below.

PropertyValueReference
CAS Number 165108-44-1
Molecular Formula C43H62O11[1]
Molecular Weight 754.95 g/mol [1]
Formal Name 25-cyclohexyl-4'-O-de(2,6-dideoxy-3-O-methyl-α-L-arabino-hexopyranosyl)-5-O-demethyl-25-de(1-methylpropyl)-avermectin A1a[1]
Appearance Solid[2]
Solubility Soluble in ethanol, methanol, DMF, and DMSO.[1]
Storage Store at -20°C for long-term stability.[2]

Synthesis

This compound is produced through the acid-catalyzed hydrolysis of doramectin, which selectively cleaves the terminal oleandrose (B1235672) sugar moiety.[1]

General Experimental Protocol for Acid Hydrolysis of Doramectin
  • Dissolution: Doramectin is dissolved in a suitable organic solvent, such as acetonitrile (B52724) or an alcohol (e.g., ethanol).

  • Acidification: A strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA), is added to the solution. The reaction can also be performed in a mixture of an organic polar solvent and water.

  • Reaction: The reaction mixture is stirred at a controlled temperature. The optimal temperature depends on the acid used, for instance, around 25°C for sulfuric acid and around 80°C for p-toluenesulfonic acid. The reaction is typically allowed to proceed for 1 to 8 hours.

  • Monitoring: The progress of the reaction can be monitored by techniques such as High-Performance Liquid Chromatography (HPLC) to determine the consumption of doramectin and the formation of the monosaccharide product.

  • Work-up and Purification: Upon completion, the reaction is quenched, and the product is isolated and purified using standard chromatographic techniques to yield this compound.

G Doramectin Doramectin (Disaccharide) Solvent Dissolution in Organic Solvent (e.g., Acetonitrile, Ethanol) Doramectin->Solvent Acid Addition of Strong Acid (e.g., H₂SO₄, p-TSA) Solvent->Acid Reaction Controlled Temperature (25-80°C) 1-8 hours Acid->Reaction Monitoring Reaction Monitoring (HPLC) Reaction->Monitoring Purification Work-up and Purification Monitoring->Purification Monosaccharide This compound Purification->Monosaccharide

Caption: Synthesis workflow for this compound.

Mechanism of Action

The precise mechanism of action of this compound has not been fully elucidated. However, it is widely understood to be related to that of its parent compound, doramectin, and other avermectins. These compounds act as positive allosteric modulators of glutamate-gated chloride channels (GluCls) and, to a lesser extent, gamma-aminobutyric acid (GABA)-gated chloride channels in invertebrates.[3][4][5]

Binding of avermectins to these channels leads to an increased influx of chloride ions into nerve and muscle cells, causing hyperpolarization and subsequent flaccid paralysis of the parasite.[3] While this compound is reported to be devoid of the paralytic activity seen with doramectin, its potent inhibitory effect on larval development suggests an alternative or modified interaction with these or other molecular targets within the nematode.[1]

G cluster_0 Nematode Neuron/Muscle Cell Doramectin Doramectin GluCl Glutamate-Gated Chloride Channel (GluCl) Doramectin->GluCl Binds and Potentiates Chloride Cl⁻ Influx GluCl->Chloride Hyperpolarization Hyperpolarization Paralysis Flaccid Paralysis Hyperpolarization->Paralysis Chloride->Hyperpolarization

Caption: Proposed mechanism of action of the parent compound, doramectin.

Biological Activity

The primary reported biological activity of this compound is its potent inhibition of nematode larval development.[1] A comparative study has shown that doramectin and its monosaccharide analog are similarly effective in a nematode larval development assay, both demonstrating full efficacy at a concentration of 0.001 µg/mL.[6]

AssayOrganismActivityConcentrationReference
Larval Development AssayNematodeFully Effective0.001 µg/mL[6]

Despite its effect on larval development, this compound is noted to be devoid of the acute paralytic activity characteristic of doramectin.[1]

Experimental Protocol: Nematode Larval Development Assay

A standardized, detailed protocol for assessing the efficacy of this compound on nematode larval development is not publicly available. However, a general methodology for a larval development assay (LDA) can be adapted for this purpose. The following is a generalized protocol based on established methods for other anthelmintics.[7][8][9]

  • Egg Recovery: Collect nematode eggs from the feces of infected host animals.

  • Preparation of Test Plates: Prepare 96-well microtiter plates. Add a small amount of a solid growth medium (e.g., agar) to each well.

  • Drug Dilution: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and add to the appropriate wells. Include solvent-only controls.

  • Egg Inoculation: Add a standardized number of nematode eggs (e.g., 50-100) to each well.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 25-27°C) for a period sufficient for larval development to the third-stage (L3) in control wells (typically 6-7 days).

  • Development Arrest: After incubation, add a substance to arrest further development and facilitate counting (e.g., iodine solution).

  • Larval Counting: Examine each well under a microscope and count the number of eggs, first-stage (L1), second-stage (L2), and third-stage (L3) larvae.

  • Data Analysis: Calculate the percentage of inhibition of development to the L3 stage for each drug concentration compared to the controls. Determine the IC₅₀ or EC₅₀ value, which is the concentration of the compound that inhibits 50% of larval development.

G Start Start Egg_Recovery Nematode Egg Recovery Start->Egg_Recovery Plate_Prep Prepare 96-well Plates with Agar Egg_Recovery->Plate_Prep Drug_Prep Prepare Serial Dilutions of This compound Plate_Prep->Drug_Prep Inoculation Inoculate Wells with Eggs Drug_Prep->Inoculation Incubation Incubate Plates (6-7 days, 25-27°C) Inoculation->Incubation Arrest Arrest Development (e.g., Iodine) Incubation->Arrest Counting Count Larval Stages (L1, L2, L3) Arrest->Counting Analysis Calculate % Inhibition and IC₅₀/EC₅₀ Counting->Analysis End End Analysis->End

References

An In-depth Technical Guide to the Discovery and Isolation of Doramectin Monosaccharide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery of doramectin (B1670889) and the subsequent isolation of its monosaccharide derivative. It details the biosynthetic origins of doramectin, the chemical processes for deriving its monosaccharide, and the analytical techniques required for its isolation and characterization.

Introduction to Doramectin

Doramectin is a potent, broad-spectrum endectocide used in veterinary medicine to treat and control internal and external parasites in animals like cattle, sheep, and pigs.[1][2][3] It belongs to the avermectin (B7782182) family, a class of 16-membered macrocyclic lactones produced by the soil microorganism Streptomyces avermitilis.[4][5] Structurally, doramectin is a disaccharide, featuring a C13-alpha-L-oleandrosyl-alpha-L-oleandrosyloxy substituent. The doramectin monosaccharide is an important derivative, primarily formed through the acid-catalyzed hydrolysis of the terminal oleandrose (B1235672) unit.[6][7] This monosaccharide is a key compound for research, impurity analysis, and understanding the structure-activity relationships of avermectins.

Discovery and Biosynthesis of Doramectin

The discovery of doramectin is a landmark example of mutational biosynthesis. Unlike its predecessor ivermectin, doramectin is not a direct fermentation product of wild-type S. avermitilis. Its creation was achieved through a combination of genetic engineering and precursor-directed biosynthesis.[4][8][9]

Key Steps in Doramectin Biosynthesis:

  • Genetic Modification : Scientists utilized a mutant strain of Streptomyces avermitilis that had its branched-chain 2-oxo acid dehydrogenase activity knocked out.[4] This modification prevents the bacterium from producing the natural starter units (isobutyryl-CoA or S-sec-butyryl-CoA) required for avermectin synthesis.

  • Precursor Feeding : The engineered strain is cultivated in a nutrient-rich fermentation medium.[1] During this fermentation, cyclohexanecarboxylic acid (CHC) is fed to the culture.[1][4]

  • Incorporation by Polyketide Synthase (PKS) : The Ave PKS loading module in the engineered strain incorporates the supplied CHC-CoA as the starter unit for polyketide chain synthesis.[8]

  • Downstream Modification : Following the polyketide backbone formation, a series of post-PKS modifications, including oxidative cyclization, ketoreduction, and glycosylation, occur to generate the final doramectin molecule, which is distinguished by its unique cyclohexyl group at the C-25 position.[8]

This innovative approach not only led to the creation of a novel avermectin but also demonstrated the potential of rational engineering to generate bioactive compounds with enhanced properties. The cyclohexyl group affords greater hydrophobicity and a longer biological half-life compared to other avermectins.[4]

Doramectin_Biosynthesis Figure 1: Mutational Biosynthesis of Doramectin S_avermitilis Wild-Type Streptomyces avermitilis Mutant_Strain Engineered Strain (bkd gene knockout) S_avermitilis->Mutant_Strain Fermentation Fermentation with Engineered Strain Precursor Cyclohexanecarboxylic Acid (CHC) Precursor->Fermentation PKS_Pathway Polyketide Synthase (PKS) Pathway Incorporation Fermentation->PKS_Pathway Post_PKS Post-PKS Modifications (Glycosylation, etc.) PKS_Pathway->Post_PKS Doramectin Doramectin Product Post_PKS->Doramectin

Caption: Mutational Biosynthesis of Doramectin.

Isolation and Purification of Doramectin

Following fermentation, doramectin is isolated from the culture broth and purified to pharmaceutical-grade quality. This multi-step process is crucial for removing biomass, media components, and biosynthetic impurities.

Experimental Protocol: Doramectin Isolation
  • Extraction : The fermentation broth is first treated to separate the mycelial cake from the liquid phase. Doramectin is then extracted from the mycelia using a suitable organic solvent, such as methanol (B129727) or acetonitrile (B52724).[10][11]

  • Solvent Partitioning : To remove highly polar and non-polar impurities, a liquid-liquid partitioning step is employed. For instance, an acetonitrile extract can be washed with hexane (B92381) to remove lipids and fats.[12]

  • Chromatographic Purification : The crude extract is subjected to chromatographic techniques for final purification. High-Performance Liquid Chromatography (HPLC) is the primary method used.[5]

    • Column : A reverse-phase column, such as a C8 or C18, is typically used.[10][13]

    • Mobile Phase : An isocratic or gradient system of acetonitrile and water is common.[10][13]

    • Detection : UV detection at approximately 245 nm is used to monitor the elution of doramectin.[10][13]

  • Crystallization : The purified doramectin fractions are pooled, the solvent is evaporated, and the final product can be crystallized from a solvent system like ethyl acetate (B1210297) to yield a stable solid form.[2]

Generation and Isolation of this compound

This compound is not a direct biosynthetic product but is generated through the selective chemical cleavage of the terminal sugar moiety from the parent doramectin molecule. This process is typically achieved via acid-catalyzed hydrolysis.[6][7]

Experimental Protocol: Acid Hydrolysis
  • Reaction Setup : Purified doramectin is dissolved in a suitable organic solvent (e.g., methanol).

  • Acidification : The solution is treated with a mild acid. The reaction proceeds under mildly acidic conditions to selectively cleave the more accessible terminal glycosidic bond while leaving the inner sugar and the aglycone intact.[13]

  • Reaction Monitoring : The progress of the hydrolysis is monitored over time using analytical HPLC to track the disappearance of the doramectin peak and the appearance of the monosaccharide and aglycone peaks.

  • Quenching : Once the desired level of conversion is reached, the reaction is quenched by neutralization with a weak base to prevent further degradation.

  • Work-up : The resulting mixture is concentrated under reduced pressure to remove the solvent.

Experimental Protocol: Isolation of Monosaccharide

The reaction mixture contains unreacted doramectin, the desired this compound, and the doramectin aglycone. Preparative HPLC is the method of choice for separating these closely related compounds.[5][14]

  • Sample Preparation : The crude product from the hydrolysis step is redissolved in a minimal amount of the HPLC mobile phase.

  • Preparative HPLC : The sample is injected onto a preparative scale reverse-phase HPLC column.

    • A gradient elution is often required to achieve baseline separation of the three main components due to their similar structures and polarities.

    • The mobile phase typically consists of acetonitrile and water or methanol and water.[5]

  • Fraction Collection : Fractions are collected as the compounds elute from the column, guided by a UV detector (245 nm).

  • Purity Analysis and Confirmation : The purity of the isolated this compound fraction is confirmed using analytical HPLC. Its identity is verified using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5][15]

Monosaccharide_Isolation_Workflow Figure 2: Workflow for Isolation of this compound cluster_products Isolated Products Doramectin Purified Doramectin (Disaccharide) Hydrolysis Step 1: Acid-Catalyzed Hydrolysis Doramectin->Hydrolysis Mixture Reaction Mixture Hydrolysis->Mixture Prep_HPLC Step 2: Preparative HPLC Separation Mixture->Prep_HPLC Mono Doramectin Monosaccharide Prep_HPLC->Mono Collect Fraction 1 Aglycone Doramectin Aglycone Prep_HPLC->Aglycone Collect Fraction 2 Unreacted Unreacted Doramectin Prep_HPLC->Unreacted Collect Fraction 3

Caption: Workflow for Isolation of this compound.

Analytical Characterization Data

The separation and identification of doramectin and its derivatives rely on precise analytical techniques. The following tables summarize typical parameters used in their analysis.

Table 1: HPLC Parameters for Doramectin Analysis
ParameterDescriptionReference
Column HALO C8 (100 mm × 4.6 mm, 2.7 µm)[10][13]
Mobile Phase Isocratic: Acetonitrile:Water (70:30, v/v)[10][13]
Flow Rate 1.0 - 1.5 mL/min[5]
Column Temp. 40 °C[10][13]
Detection UV at 245 nm[10][13]
Quantitation Limit 0.1% of target concentration[10][13]
Table 2: LC-MS/MS Parameters for Avermectin Detection
CompoundPrecursor Ion (m/z)Product Ion(s) (m/z)MethodReference
Doramectin 916.88593.83, 331.40Positive ESI-MS/MS[16]
Ivermectin 892.71569.6, 551.5Positive ESI-MS/MS[16]
Abamectin 871.50565.35Positive ESI-MS/MS[13]
Moxidectin (B1677422) 640.85199.03, 498.61Positive ESI-MS/MS[16]
Table 3: Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C43H62O11[17]
Molecular Weight 755.0 g/mol [17]
Appearance Solid[17]
Purity >95% (commercially available)[17]
Solubility Soluble in ethanol, methanol, DMF, DMSO[7]

Conclusion

The development of doramectin through mutational biosynthesis represents a significant advancement in antiparasitic drug discovery. The subsequent isolation of its monosaccharide derivative via controlled acid hydrolysis provides a critical tool for metabolic studies, impurity profiling, and the development of second-generation avermectins. The detailed protocols and analytical parameters outlined in this guide serve as a foundational resource for researchers engaged in the study and application of these complex natural products.

References

The Divergent Neurotoxic Profile of Doramectin Monosaccharide in Nematodes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Doramectin (B1670889), a potent macrocyclic lactone anthelmintic, is widely recognized for its neurotoxic effects on nematodes, primarily inducing paralysis through the activation of glutamate-gated chloride channels (GluCls). This technical guide delves into the neurotoxic profile of its derivative, doramectin monosaccharide. A critical distinction emerges from the available data: while this compound is a potent inhibitor of nematode larval development, it appears to be devoid of the acute paralytic activity characteristic of its parent compound. This guide synthesizes the current understanding of the mechanism of action, presents available quantitative data for both compounds, outlines detailed experimental protocols for neurotoxicity assessment, and provides visual representations of the key signaling pathways and experimental workflows.

Introduction

The macrocyclic lactones, including doramectin, represent a cornerstone of anthelmintic therapy in both veterinary and human medicine. Their primary mechanism of action involves targeting the nematode nervous system, leading to flaccid paralysis and subsequent expulsion or death.[1] Doramectin is a disaccharide derivative, and its monosaccharide form is a key metabolite and analogue. Understanding the specific biological activities of this compound is crucial for a comprehensive grasp of the pharmacology and for the development of new anthelmintic strategies. This document clarifies the distinct effects of this compound, focusing on its developmental inhibition rather than acute neurotoxicity.

Quantitative Data on the Effects of Doramectin and its Monosaccharide

Quantitative assessment reveals a significant difference in the biological effects of doramectin and its monosaccharide derivative. While both show potency, their primary endpoints of activity diverge. Doramectin is a potent inducer of paralysis, whereas its monosaccharide homolog is noted for its potent inhibition of larval development, with a reported lack of paralytic activity.[2]

CompoundAssay TypeSpeciesConcentrationObserved EffectReference
Doramectin Motility AssayCaenorhabditis elegans40 µM6.48 ± 5.40% motility relative to control after 24h[3]
This compound Larval Development AssayHaemonchus contortus0.001 µg/mLFully effective; similar potency to doramectin[4]
This compound Paralysis AssayNot SpecifiedNot SpecifiedDevoid of paralytic activity[2]

Mechanism of Action: A Tale of Two Endpoints

The Established Neurotoxic Pathway of Doramectin

The neurotoxicity of doramectin and other macrocyclic lactones is primarily mediated through their interaction with glutamate-gated chloride channels (GluCls), which are unique to invertebrates.[5]

  • Binding to GluCls : Doramectin acts as a positive allosteric modulator or direct agonist of GluCls located on the membranes of nematode neurons and pharyngeal muscle cells.[6][7]

  • Channel Activation : This binding locks the channel in an open state, leading to a significant and persistent influx of chloride ions (Cl⁻).[6]

  • Hyperpolarization : The influx of negative ions causes hyperpolarization of the cell membrane, rendering the neuron or muscle cell less excitable.[7]

  • Inhibition of Signal Transmission : This state of hyperpolarization prevents the transmission of nerve impulses that are necessary for motor control and pharyngeal pumping.[6]

  • Paralysis and Death : The disruption of neuromuscular signaling results in flaccid paralysis of the nematode's somatic muscles and pharynx, leading to an inability to feed and maintain its position in the host, ultimately causing death.[1]

There is also evidence suggesting that macrocyclic lactones may modulate GABA (γ-aminobutyric acid) receptors in nematodes, which are also inhibitory chloride channels, potentially contributing to the overall neurotoxic effect.[8][9]

cluster_membrane Neuronal/Pharyngeal Muscle Membrane GluCl Glutamate-Gated Chloride Channel (GluCl) Cl_influx ↑ Influx of Chloride Ions (Cl⁻) GluCl->Cl_influx Causes Doramectin Doramectin Doramectin->GluCl Binds and Activates Hyperpolarization Membrane Hyperpolarization Cl_influx->Hyperpolarization Inhibition Inhibition of Neurotransmission Hyperpolarization->Inhibition Paralysis Pharyngeal & Somatic Paralysis Inhibition->Paralysis Death Nematode Death Paralysis->Death

Caption: Neurotoxic signaling pathway of Doramectin in nematodes.

The Hypothesized Mechanism of this compound

Given that this compound is reported to be non-paralytic but effective against larval development, its mechanism must diverge from the acute neurotoxic pathway.[2] The exact signaling pathway is not yet elucidated, but it is plausible that while it may still interact with neuronal receptors, the downstream consequences are different. It might, for instance, interfere with more subtle neuro-developmental processes, signaling cascades essential for growth and moulting, or have a slower, cumulative effect that disrupts development without causing immediate paralysis. The similarity in potency for developmental inhibition between the monosaccharide and disaccharide forms suggests they may share an initial target, but the structural difference (lack of the terminal saccharide) could alter the downstream signaling cascade.[4]

Experimental Protocols for Neurotoxicity Assessment

The following is a generalized protocol for assessing the neurotoxic (paralytic) effects of a compound on the model nematode Caenorhabditis elegans. This methodology can be adapted for other nematode species and is based on standard practices for motility and paralysis assays.[3][10][11]

Objective

To quantify the effect of a test compound on the motility and/or paralysis rate of a synchronized nematode population over a defined period.

Materials
  • Nematode Growth Medium (NGM) agar (B569324) plates

  • E. coli OP50 culture

  • M9 buffer or K saline (e.g., NaCl 51 mM, KCl 32 mM)[10]

  • Synchronized L4 stage or young adult nematodes

  • Test compound (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)

  • 96-well flat-bottom microtiter plates

  • Automated motility tracking system (e.g., WMicroTracker) or a stereomicroscope for manual counting

  • Platinum worm picker

Methodology
  • Preparation of Synchronized Worm Population:

    • Culture C. elegans on NGM plates seeded with E. coli OP50.

    • Perform age synchronization using standard methods, such as bleaching gravid adults to isolate eggs, and allowing them to hatch and develop to the desired stage (e.g., L4 larvae).[11]

  • Assay Preparation:

    • Wash the synchronized worms off the NGM plates using M9 buffer or K saline.

    • Wash the worms three times by centrifugation (e.g., 1000 g for 1-2 minutes) and resuspension in fresh buffer to remove bacteria.[10]

    • After the final wash, resuspend the worm pellet in the assay buffer to a known concentration (e.g., 50-100 worms per 50 µL).

  • Compound Exposure:

    • Dispense the worm suspension into the wells of a 96-well plate (e.g., 50-100 worms in 80 µL per well).[10]

    • Prepare serial dilutions of the test compound in the assay buffer. Add the compound dilutions to the wells to reach the final desired concentrations in a final volume of 100 µL.

    • Include appropriate controls: a vehicle control (e.g., 1% DMSO) and a positive control (a known paralytic agent like levamisole (B84282) or the parent doramectin compound).

  • Data Acquisition:

    • Automated Method: Place the 96-well plate into an automated motility tracker. The system uses infrared microbeams to detect worm movement and quantify activity over time. Record motility at regular intervals for the duration of the experiment (e.g., 24 hours).[3][12]

    • Manual Method: For a paralysis assay, incubate the plates at a constant temperature. At specified time points (e.g., 1, 4, 8, 24 hours), score the worms in each well under a stereomicroscope. A worm is considered paralyzed if it does not move its body when prodded gently with a platinum wire.[11][13]

  • Data Analysis:

    • For motility assays, normalize the activity in the test wells to the vehicle control wells.

    • For paralysis assays, calculate the percentage of paralyzed worms at each time point for each concentration.

    • Use the data to generate dose-response curves and calculate key parameters such as EC50 (half-maximal effective concentration for motility reduction) or the time course of paralysis.

cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis Sync 1. Age-Synchronize Nematode Population Wash 2. Wash Worms to Remove Bacteria Sync->Wash Plate 3. Plate Worms into 96-Well Plate Wash->Plate Expose 4. Add Test Compound & Controls Plate->Expose Acquire 5. Measure Motility/ Paralysis Over Time Expose->Acquire Analyze 6. Analyze Data & Generate Dose-Response Curves Acquire->Analyze

Caption: Generalized experimental workflow for a nematode neurotoxicity assay.

Conclusion

The available evidence strongly indicates that this compound does not exert the same acute neurotoxic effects, specifically paralysis, as its parent compound, doramectin. Instead, it functions as a potent inhibitor of larval development. This distinction is critical for drug development professionals and researchers studying anthelmintic mechanisms. While the primary neurotoxic pathway of doramectin via GluCl channels is well-established, the precise molecular mechanism by which the monosaccharide derivative inhibits development remains to be fully elucidated. Future research should focus on electrophysiological studies and developmental biology assays to pinpoint the specific targets and signaling pathways affected by this compound, which could unveil novel strategies for nematode control.

References

Doramectin Monosaccharide: An In-depth Technical Guide on its Formation as a Degradation Product of Doramectin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Doramectin (B1670889), a potent macrocyclic lactone anthelmintic, is susceptible to degradation, primarily through acid-catalyzed hydrolysis, yielding doramectin monosaccharide as a principal degradation product. This technical guide provides a comprehensive overview of the formation of this compound, its chemical properties, and its known biological activities. While quantitative kinetic data on the specific rate of formation remains to be fully elucidated in publicly available literature, this guide furnishes detailed experimental protocols for conducting forced degradation studies and a robust stability-indicating analytical method to enable researchers to generate this critical data. The guide also presents the degradation pathway and a logical workflow for its analysis, visualized through Graphviz diagrams, to facilitate a deeper understanding and further investigation into this key degradation product.

Introduction

Doramectin is a widely used veterinary drug for the treatment and control of internal and external parasites in livestock.[1] Its chemical structure, a complex macrocyclic lactone with a disaccharide moiety, is prone to degradation under certain environmental conditions, particularly in acidic environments. The primary degradation pathway involves the hydrolysis of the terminal oleandrose (B1235672) sugar, resulting in the formation of this compound.[2][3] Understanding the formation and characteristics of this degradation product is crucial for drug development, formulation, stability studies, and ensuring the safety and efficacy of doramectin-based products.

This compound is not merely an inert byproduct; it has been shown to be a potent inhibitor of nematode larval development, although it is devoid of the paralytic activity associated with the parent doramectin molecule.[2] This distinct biological profile necessitates a thorough characterization of its formation and potential impact.

This guide aims to provide a detailed technical resource for researchers and professionals involved in the study of doramectin and its degradation products. It consolidates the available information on this compound and provides the necessary tools to conduct further quantitative and kinetic studies.

Chemical and Physical Properties

A summary of the key chemical and physical properties of doramectin and its monosaccharide degradation product is presented in Table 1.

PropertyDoramectinThis compound
IUPAC Name (2aE,4E,5'S,6S,6'R,7S,8E,11R,13R,15S,17aR,20R,20aR,20bS)-6'-cyclohexyl-20,20b-dihydroxy-5',6,8,19-tetramethyl-17-oxo-3',4',5',6,6',7,10,11,14,15,17,17a,20,20a,20b-hexadecahydro-2H,17H-spiro[11,15-methanofuro[4,3,2-pq][2]benzodioxacyclooctadecine-13,2'-[2H]pyran]-7-yl 2,6-dideoxy-3-O-methyl-α-L-arabino-hexopyranosyl-(1→4)-2,6-dideoxy-3-O-methyl-α-L-arabino-hexopyranoside25-cyclohexyl-4'-O-de(2,6-dideoxy-3-O-methyl-α-L-arabino-hexopyranosyl)-5-O-demethyl-25-de(1-methylpropyl)avermectin A1a
Molecular Formula C₅₀H₇₄O₁₄C₄₃H₆₂O₁₁
Molecular Weight 899.1 g/mol 755.0 g/mol
CAS Number 117704-25-3165108-44-1
Solubility Soluble in ethanol, methanol (B129727), DMF, DMSOSoluble in ethanol, methanol, DMF, DMSO[2]

Degradation Pathway of Doramectin to this compound

The formation of this compound from doramectin is a result of acid-catalyzed hydrolysis. This reaction specifically cleaves the glycosidic bond of the terminal oleandrose sugar unit from the disaccharide chain attached to the macrocyclic lactone core.

G cluster_products Doramectin Doramectin (Disaccharide) Monosaccharide This compound Doramectin->Monosaccharide Acid Hydrolysis (Cleavage of terminal sugar) Oleandrose Oleandrose Aglycone Doramectin Aglycone (Further Degradation) Monosaccharide->Aglycone Further Acid Hydrolysis (Cleavage of remaining sugar)

Degradation pathway of doramectin.

Quantitative Data on Doramectin Degradation

While the qualitative pathway of doramectin degradation to its monosaccharide is established, specific quantitative data on the percentage of degradation under various forced conditions (e.g., different pH values, temperatures, and time intervals) is not extensively reported in the available scientific literature. To address this, a detailed experimental protocol for a forced degradation study is provided in the following section, which will enable researchers to generate this crucial data.

The following table summarizes the type of quantitative data that should be collected from such studies.

Stress ConditionTime (hours)Doramectin Remaining (%)This compound Formed (%)Other Degradants (%)
0.1 M HCl at 40°C 010000
2Data to be generatedData to be generatedData to be generated
4Data to be generatedData to be generatedData to be generated
8Data to be generatedData to be generatedData to be generated
24Data to be generatedData to be generatedData to be generated
0.01 M HCl at 60°C 010000
1Data to be generatedData to be generatedData to be generated
2Data to be generatedData to be generatedData to be generated
4Data to be generatedData to be generatedData to be generated
8Data to be generatedData to be generatedData to be generated

Experimental Protocols

This section outlines a detailed methodology for conducting a forced degradation study on doramectin to specifically investigate the formation of this compound, followed by a validated stability-indicating HPLC method for the separation and quantification of the parent drug and its degradation product.

Forced Degradation Study Protocol

Objective: To induce the degradation of doramectin under acidic conditions to generate and quantify the formation of this compound.

Materials:

  • Doramectin reference standard

  • This compound reference standard (if available)

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (B78521) (NaOH), analytical grade

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • pH meter

  • Thermostatically controlled water bath or oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of doramectin in methanol at a concentration of 1 mg/mL.

  • Acidic Degradation:

    • To a series of volumetric flasks, add a known volume of the doramectin stock solution.

    • Add a specific volume of 0.1 M HCl to achieve a final doramectin concentration of approximately 100 µg/mL.

    • Incubate the flasks in a water bath or oven at a controlled temperature (e.g., 40°C, 60°C).

    • At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.

    • Immediately neutralize the aliquot with an equivalent amount of 0.1 M NaOH to stop the degradation reaction.

    • Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

  • Control Sample: Prepare a control sample by diluting the doramectin stock solution with the mobile phase to the same final concentration as the stressed samples, without the addition of acid.

  • Analysis: Analyze the stressed and control samples using the stability-indicating HPLC method described below.

Stability-Indicating HPLC Method

This method is adapted from a validated stability-indicating HPLC method for doramectin and its related substances.

ParameterCondition
Instrument High-Performance Liquid Chromatography (HPLC) system with a UV detector
Column HALO C8, 100 mm × 4.6 mm i.d., 2.7 µm particle size
Mobile Phase Acetonitrile:Water (70:30, v/v)
Flow Rate 1.5 mL/min
Column Temperature 40°C
Detection Wavelength 245 nm
Injection Volume 10 µL
Run Time Approximately 10 minutes

System Suitability:

  • Inject the doramectin reference standard six times. The relative standard deviation (RSD) of the peak area should be not more than 2.0%.

  • The tailing factor for the doramectin peak should be not more than 2.0.

  • The theoretical plates for the doramectin peak should be not less than 2000.

Quantification:

  • Calculate the percentage of doramectin remaining and the percentage of this compound formed in the stressed samples by comparing their peak areas to the peak area of the corresponding reference standard. The relative response factor should be determined if a reference standard for the monosaccharide is not available.

Experimental and Analytical Workflow

The following diagram illustrates the logical workflow for the forced degradation study and subsequent analysis.

G cluster_prep Sample Preparation cluster_degradation Forced Degradation cluster_analysis HPLC Analysis cluster_results Data Interpretation A Prepare Doramectin Stock Solution (1 mg/mL) C Incubate Doramectin with Acid at Controlled Temperature A->C B Prepare Acidic Solutions (e.g., 0.1 M HCl) B->C D Withdraw Aliquots at Time Intervals C->D E Neutralize Aliquots D->E F Dilute Samples with Mobile Phase E->F G Inject into HPLC System F->G H Data Acquisition & Processing G->H I Quantify Doramectin & Monosaccharide Peaks H->I J Calculate % Degradation & % Formation I->J K Determine Degradation Kinetics J->K

Workflow for forced degradation analysis.

Biological Activity and Putative Signaling Pathway

As previously mentioned, this compound exhibits a distinct biological profile compared to its parent compound. It is a potent inhibitor of nematode larval development but lacks the paralytic activity that characterizes doramectin.[2] The paralytic action of doramectin is attributed to its potentiation of glutamate-gated and GABA-gated chloride channels in nematodes, leading to an influx of chloride ions and hyperpolarization of nerve and muscle cells.[3]

The lack of paralytic activity in the monosaccharide suggests that the terminal oleandrose sugar is crucial for the high-affinity binding or allosteric modulation of these specific chloride channels. However, its potent inhibitory effect on larval development implies that it interacts with other critical biological pathways essential for nematode growth and maturation. The precise molecular targets and signaling pathways affected by this compound have not been fully elucidated.

Based on its known effect, a putative signaling pathway can be proposed for further investigation. This compound may interfere with key developmental processes such as molting, nutrient sensing, or cell signaling pathways that regulate gene expression during larval development.

G cluster_pathway Putative Signaling Pathway for this compound Monosaccharide Doramectin Monosaccharide Receptor Unknown Receptor/ Target Protein Monosaccharide->Receptor Binds to Signaling Downstream Signaling Cascade (e.g., Kinase Pathway) Receptor->Signaling Activates/ Inhibits Transcription Transcription Factors Signaling->Transcription Modulates Gene Gene Expression (Developmental Genes) Transcription->Gene Regulates Development Inhibition of Larval Development Gene->Development Leads to

Putative signaling pathway for this compound.

Conclusion

This compound is a significant degradation product of doramectin, formed through acid-catalyzed hydrolysis. Its distinct biological activity as a potent inhibitor of nematode larval development highlights the importance of understanding its formation and presence in doramectin formulations. This technical guide provides a comprehensive framework for researchers and drug development professionals to study this degradation product. While there is a clear need for further research to generate quantitative kinetic data and to fully elucidate the mechanism of action of this compound, the experimental protocols and analytical methods detailed herein offer a robust starting point for these critical investigations. The continued study of doramectin degradation will undoubtedly contribute to the development of more stable and effective anthelmintic therapies.

References

Structure-Activity Relationship of Doramectin and its Monosaccharide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Doramectin (B1670889), a potent macrocyclic lactone, is a widely used anthelmintic, insecticidal, and acaricidal agent in veterinary medicine.[1] Its biological activity is intrinsically linked to its chemical structure, particularly the disaccharide moiety at the C-13 position. This technical guide provides a detailed examination of the structure-activity relationship (SAR) of doramectin, with a specific focus on the comparison between the parent molecule and its monosaccharide derivative. This document synthesizes quantitative data, details key experimental methodologies, and visualizes the underlying biological and experimental processes to serve as a comprehensive resource for researchers in parasitology and medicinal chemistry.

Introduction

The avermectins, a class of 16-membered macrocyclic lactones produced by the soil actinomycete Streptomyces avermitilis, have revolutionized parasite control in animal health. Doramectin, a fermentation product of a mutant strain of S. avermitilis, is distinguished by a cyclohexyl group at the C-25 position and is recognized for its broad-spectrum efficacy.[1] The primary mode of action for avermectins is the potentiation of glutamate-gated chloride channels (GluCls) and, to a lesser extent, gamma-aminobutyric acid (GABA) receptors in invertebrate nerve and muscle cells.[2][3] This leads to an influx of chloride ions, resulting in hyperpolarization of the cell membrane and subsequent flaccid paralysis of the parasite.[4]

A critical structural feature of doramectin is the oleandrose (B1235672) disaccharide attached at the C-13 position. The removal of the terminal oleandrose to yield the doramectin monosaccharide has profound implications for its biological activity profile. While both molecules exhibit potent effects on nematode larval development, a key distinction arises in their ability to induce paralysis.[5] This guide delves into the nuances of this relationship, providing the quantitative data and experimental context necessary for a deep understanding of doramectin's SAR.

Core Structure-Activity Relationships

The biological activity of doramectin and its analogues is highly dependent on specific structural features. The following sections detail the key relationships.

The Role of the C-13 Disaccharide

The most striking feature of the doramectin SAR is the role of the disaccharide at the C-13 position.

  • Paralytic Activity: The presence of the complete disaccharide is essential for the potent paralytic activity of doramectin. This is the primary mechanism for its efficacy against adult nematodes and arthropods.

  • Larval Development Inhibition: this compound, which lacks the terminal oleandrose sugar, is devoid of paralytic activity. However, it remains a potent inhibitor of nematode larval development, indicating a distinct or modified interaction with its molecular target in larval stages.[5]

This functional divergence suggests that while the macrocyclic lactone core and the first sugar are sufficient for disrupting larval development, the terminal sugar is crucial for the allosteric modulation of GluCls that leads to the irreversible channel opening and subsequent paralysis in adult parasites.

Modifications at the C-5 and C-4" Positions

Studies on various avermectin (B7782182) and doramectin derivatives have highlighted the importance of other functional groups:

  • C-5 Position: The hydroxyl group at the C-5 position is critical for high potency. Replacement of this hydroxyl with an oxo group significantly reduces anthelmintic activity.

  • C-4" Position: The C-4" position on the terminal sugar is a key site for modification. The introduction of groups capable of forming hydrogen bonds at this position has been shown to be crucial for maintaining or enhancing insecticidal activity, suggesting a critical interaction with the target receptor.[3]

Quantitative Biological Data

The following tables summarize the available quantitative data comparing the activity of doramectin and its derivatives.

Table 1: Comparative Anthelmintic Efficacy of Doramectin against Various Nematode Species in Cattle. [6]

Nematode SpeciesEfficacy (%)
Ostertagia ostertagi (including inhibited)>99.6
Haemonchus placei>99.6
Trichostrongylus axei>99.6
Cooperia oncophora (including inhibited)>99.6
Dictyocaulus viviparus>99.6
Oesophagostomum radiatum>99.6
Nematodirus helvetianus (adult)73.3
Nematodirus helvetianus (L4)75.5
Trichuris spp. (adult)94.6

Table 2: Comparative Insecticidal Activity of Doramectin and a Derivative (Compound 5t) against Various Insect Pests. [3]

CompoundTarget PestLC50 (mg/L)
DoramectinDiamondback Moth (Plutella xylostella)48.1547
Compound 5tDiamondback Moth (Plutella xylostella)6.2135
DoramectinOriental Armyworm (Mythimna separata)Not Reported
Compound 5tOriental Armyworm (Mythimna separata)Not Reported
DoramectinCorn Borer (Ostrinia furnacalis)Not Reported
Compound 5tCorn Borer (Ostrinia furnacalis)Not Reported

Note: Compound 5t is a derivative of doramectin with a modification at the C-4" position to enhance hydrogen bonding.[3]

Experimental Protocols

Synthesis of this compound via Acid Hydrolysis

This compound is prepared by the selective hydrolysis of the terminal oleandrose unit from the parent disaccharide.[7]

Principle: Mild acid catalysis is employed to cleave the glycosidic bond between the two oleandrose sugars while leaving the bond between the inner sugar and the aglycone core intact.

Methodology:

  • Dissolution: Dissolve doramectin in a suitable organic solvent (e.g., methanol, ethanol).

  • Acidification: Add a dilute solution of a strong acid, such as sulfuric acid or hydrochloric acid. The concentration of the acid is critical to ensure selective hydrolysis.

  • Reaction: Stir the mixture at a controlled temperature (e.g., room temperature or slightly elevated) for a defined period. The reaction progress should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the optimal reaction time and prevent the formation of the aglycone.

  • Neutralization: Once the reaction is complete, neutralize the acid with a suitable base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).

  • Purification: Purify the this compound from the reaction mixture using column chromatography on silica (B1680970) gel.

  • Characterization: Confirm the structure of the purified product using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Haemonchus contortus Larval Development Assay (LDA)

This in vitro assay is used to determine the efficacy of anthelmintic compounds against the larval stages of nematodes.

Principle: The assay measures the ability of a compound to inhibit the development of nematode eggs to the third-stage larvae (L3).

Methodology:

  • Egg Recovery: Isolate H. contortus eggs from the feces of infected donor animals (e.g., sheep) using a series of sieves and a flotation method with a saturated salt solution.[8]

  • Assay Plate Preparation: Prepare serial dilutions of the test compounds (doramectin and this compound) in a suitable solvent and dispense them into the wells of a 96-well microtiter plate. Include appropriate solvent controls and positive controls (a known anthelmintic).

  • Egg Inoculation: Add a suspension of the cleaned nematode eggs to each well.[9]

  • Incubation: Incubate the plates at a controlled temperature (e.g., 27°C) and high humidity for a period that allows for the development of the control group to the L3 stage (typically 6-7 days).[8][9]

  • Development Assessment: After the incubation period, stop the development (e.g., by adding a small amount of iodine solution).

  • Quantification: Using an inverted microscope, count the number of eggs, first-stage larvae (L1), second-stage larvae (L2), and third-stage larvae (L3) in each well.

  • Data Analysis: Calculate the percentage inhibition of larval development for each compound concentration compared to the control. Determine the effective concentration 50% (EC50) for each compound.

Visualizations

Signaling Pathway of Doramectin

G Doramectin Doramectin GluCl Glutamate-Gated Chloride Channel (GluCl) Doramectin->GluCl Binds and Potentiates Chloride Chloride Ions (Cl-) GluCl->Chloride Opens Channel Hyperpolarization Membrane Hyperpolarization Chloride->Hyperpolarization Influx Inhibition Inhibition of Neurotransmission Hyperpolarization->Inhibition Paralysis Flaccid Paralysis Inhibition->Paralysis

Caption: Mechanism of action of doramectin leading to paralysis.

Experimental Workflow for Larval Development Assay

G start Start egg_recovery Egg Recovery from Feces start->egg_recovery inoculation Inoculate Wells with Eggs egg_recovery->inoculation plate_prep Prepare Assay Plate with Compounds plate_prep->inoculation incubation Incubate at 27°C for 7 days inoculation->incubation assessment Assess Larval Stages (L1, L2, L3) incubation->assessment analysis Data Analysis (EC50 Calculation) assessment->analysis end End analysis->end

Caption: Workflow for the H. contortus larval development assay.

Logical Relationship of Doramectin SAR

G Doramectin Doramectin (Disaccharide at C-13) Paralytic_Activity Potent Paralytic Activity Doramectin->Paralytic_Activity Larval_Inhibition_P Inhibition of Larval Development Doramectin->Larval_Inhibition_P Monosaccharide This compound (Monosaccharide at C-13) No_Paralytic_Activity No Paralytic Activity Monosaccharide->No_Paralytic_Activity Larval_Inhibition_M Potent Inhibition of Larval Development Monosaccharide->Larval_Inhibition_M

Caption: Structure-activity relationship of doramectin vs. its monosaccharide.

Conclusion

The structure-activity relationship of doramectin is a clear illustration of how subtle molecular modifications can lead to distinct biological outcomes. The presence of the complete disaccharide at the C-13 position is unequivocally linked to the paralytic activity that makes doramectin a highly effective endectocide. Conversely, the this compound, while lacking this paralytic effect, retains potent inhibitory activity against nematode larval development. This divergence in function underscores the complexity of drug-receptor interactions and opens avenues for the design of novel anthelmintics with more targeted activity profiles. Further research into the specific binding interactions of the monosaccharide versus the disaccharide with the GluCl receptor at different parasite life stages will be invaluable for the future of rational drug design in parasitology. This guide provides a foundational resource for such endeavors, consolidating the current understanding and providing the methodological framework for future investigations.

References

doramectin monosaccharide solubility in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of doramectin (B1670889) monosaccharide in various solvents. Due to the limited availability of quantitative data for doramectin monosaccharide, this document also includes relevant information on the parent compound, doramectin, and general experimental protocols for solubility determination. Additionally, it explores the established mechanism of action for the avermectin (B7782182) class of compounds and discusses the distinct biological activity of this compound.

Introduction to Doramectin and this compound

Doramectin is a broad-spectrum macrocyclic lactone antiparasitic agent used in veterinary medicine.[1] It is a fermentation product derived from a genetically engineered strain of Streptomyces avermitilis. This compound is a key derivative of doramectin, formed by the selective hydrolysis of the terminal oleandrose (B1235672) sugar unit.[2] While doramectin's primary mode of action involves inducing paralysis in nematodes and arthropods, this compound is noted for its potent inhibition of nematode larval development, despite being devoid of paralytic activity.[2] Understanding the solubility of this compound is crucial for the development of novel formulations and for conducting further research into its unique biological activities.

Solubility of this compound

Currently, there is a lack of publicly available quantitative solubility data for this compound in various solvents. However, qualitative descriptions of its solubility have been reported and are summarized in the table below. For comparative purposes, the known solubility of the parent compound, doramectin, is also included where available.

Table 1: Qualitative and Quantitative Solubility of this compound and Doramectin

CompoundSolventSolubilityTemperature (°C)
This compound EthanolSoluble[2]Not Specified
MethanolSoluble[2], Slightly Soluble[]Not Specified
Dimethylformamide (DMF)Soluble[2]Not Specified
Dimethyl sulfoxide (B87167) (DMSO)Soluble[2]Not Specified
ChloroformSlightly Soluble[]Not Specified
Doramectin Water0.025 mg/L[1]20
Ethyl OleateSoluble (in formulation)[4]Not Specified
Glycerol TriacetateSoluble (in formulation)[4]Not Specified
Benzyl BenzoateSoluble (in formulation)[4]Not Specified
Ethyl AcetateForms solvates[5]25
n-Propyl AcetateForms solvates[5]25
n-Butyl AcetateForms solvates[5]25

Experimental Protocol for Solubility Determination

While a specific, validated protocol for determining the solubility of this compound is not available in the cited literature, a general experimental workflow can be adapted from established methods for other avermectins, such as the shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis.[6][7][8][9]

3.1. General Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of a compound like this compound.

G Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solvent Select Solvent prep_temp Set Constant Temperature Bath prep_solvent->prep_temp prep_sample Add Excess Solute to Solvent prep_temp->prep_sample agitate Agitate Mixture (e.g., Shake Flask) prep_sample->agitate equilibrate Allow to Equilibrate (e.g., 24-48h) agitate->equilibrate centrifuge Centrifuge to Pellet Undissolved Solid equilibrate->centrifuge filter Filter Supernatant (e.g., 0.22 µm filter) centrifuge->filter dilute Dilute Saturated Solution filter->dilute hplc Analyze by HPLC dilute->hplc quantify Quantify Against Standard Curve hplc->quantify

Caption: A generalized workflow for determining the solubility of a compound using the shake-flask method followed by HPLC analysis.

3.2. Detailed Methodology

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected solvent in a sealed container, such as a screw-cap vial or flask.

  • Equilibration: The mixture is agitated in a constant temperature water bath or shaker for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is centrifuged at a high speed to pellet the undissolved solid. The supernatant, which is the saturated solution, is then carefully collected.

  • Filtration: The collected supernatant is filtered through a fine-pore membrane filter (e.g., 0.22 µm) to remove any remaining solid particles.

  • Quantification: The clear, saturated solution is appropriately diluted with a suitable solvent. The concentration of this compound in the diluted sample is then determined using a validated analytical method, such as HPLC with UV detection, by comparing the response to a standard curve of known concentrations.[8][9]

Mechanism of Action: Avermectins and Nematode Larval Development

The primary mechanism of action for doramectin and other avermectins is the potentiation of glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates.[1] This leads to an influx of chloride ions, hyperpolarization of the cell membrane, and subsequent flaccid paralysis of the parasite.

4.1. Signaling Pathway of Avermectins

The following diagram illustrates the established signaling pathway for avermectins at the glutamate-gated chloride channel.

G Avermectin Signaling Pathway at Glutamate-Gated Chloride Channels cluster_membrane Neuronal or Muscle Cell Membrane GluCl Glutamate-Gated Chloride Channel (GluCl) Chloride_Influx Chloride Ion (Cl⁻) Influx GluCl->Chloride_Influx Channel Opening Avermectin Avermectin (e.g., Doramectin) Avermectin->GluCl Allosteric Modulation Glutamate Glutamate Glutamate->GluCl Agonist Binding Hyperpolarization Hyperpolarization of Cell Membrane Chloride_Influx->Hyperpolarization Paralysis Flaccid Paralysis of the Parasite Hyperpolarization->Paralysis

Caption: The signaling pathway of avermectins, which act as allosteric modulators of glutamate-gated chloride channels in invertebrates.

4.2. Mechanism of this compound in Larval Development Inhibition

This compound is a potent inhibitor of nematode larval development but does not cause the characteristic flaccid paralysis seen with doramectin.[2] This suggests that its mechanism of action may differ from the potentiation of GluCls that leads to paralysis. Studies comparing various avermectin derivatives have shown that the presence of a monosaccharide or a disaccharide at the C-13 position does not significantly alter the potency in larval development assays.[10]

While the precise signaling pathway for the inhibition of larval development by this compound is not yet fully elucidated, it is hypothesized that it may involve more subtle effects on neuronal function, such as the disruption of sensory pathways or gustatory responses, which are critical for nematode development and survival.[11] Further research is needed to fully characterize the specific molecular targets and signaling cascades involved in this distinct biological activity.

Conclusion

This technical guide has summarized the currently available information on the solubility of this compound. While quantitative data remains elusive, qualitative assessments indicate its solubility in several common organic solvents. A general experimental protocol for the quantitative determination of its solubility has been provided to guide future research. Furthermore, the established mechanism of action for the parent compound, doramectin, has been detailed, alongside a discussion of the unique, non-paralytic, larval development-inhibiting activity of this compound, highlighting an important area for further investigation in the field of parasitology and drug development.

References

Methodological & Application

Application Note: HPLC Analysis of Doramectin and its Monosaccharide Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doramectin (B1670889) is a broad-spectrum macrocyclic lactone antiparasitic agent widely used in veterinary medicine.[1][2] It belongs to the avermectin (B7782182) family and acts by interfering with the nerve and muscle cells of invertebrates.[1][2] The doramectin molecule contains a disaccharide moiety at the C13 position, which is crucial for its activity. Hydrolysis of the terminal oleandrose (B1235672) sugar results in the formation of a monosaccharide derivative. Monitoring the formation of this monosaccharide is critical for understanding the stability and metabolism of doramectin. This application note provides a detailed protocol for the analysis of doramectin and its monosaccharide derivative using High-Performance Liquid Chromatography (HPLC).

While specific methods for the doramectin monosaccharide are not extensively detailed in publicly available literature, a robust analytical approach can be adapted from established methods for doramectin and its related compounds.[1][2] The avermectins, due to their structural similarities, often share analytical methodologies.[3][4] This protocol outlines two primary HPLC methods: a reversed-phase HPLC with UV detection for general analysis and a more sensitive method involving fluorescence detection after derivatization.

Experimental Protocols

Method 1: Reversed-Phase HPLC with UV Detection

This method is suitable for the routine analysis of doramectin and the estimation of its related substances, including the monosaccharide derivative.[1][2]

1. Instrumentation and Chromatographic Conditions:

ParameterCondition
HPLC System Quaternary HPLC system with a UV detector
Column HALO C8 (100 mm × 4.6 mm, 2.7 µm) or equivalent C8/C18 column
Mobile Phase Acetonitrile (B52724):Water (70:30, v/v)[1][2]
Flow Rate 1.0 mL/min
Column Temperature 40 °C[1][2]
Detection Wavelength 245 nm[1][2]
Injection Volume 10 µL
Run Time Approximately 10 minutes[1][2]

2. Reagent and Standard Preparation:

  • Mobile Phase Preparation: Mix 700 mL of HPLC-grade acetonitrile with 300 mL of HPLC-grade water. Degas the solution before use.

  • Standard Stock Solution (Doramectin): Accurately weigh about 10 mg of doramectin reference standard and dissolve it in 10 mL of methanol (B129727) to obtain a concentration of 1 mg/mL.

  • Working Standard Solution: Dilute the stock solution with the mobile phase to achieve a final concentration of approximately 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing doramectin and its potential monosaccharide derivative in methanol.[1][2] Dilute with the mobile phase to a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

3. Analytical Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no carryover.

  • Inject the standard solution multiple times to check for system suitability (e.g., repeatability of retention time and peak area).

  • Inject the sample solutions.

  • Identify the peaks based on the retention time of the doramectin standard. The monosaccharide derivative is expected to elute earlier than doramectin due to its increased polarity.

  • Quantify the analytes by comparing the peak areas with that of the standard.

Method 2: HPLC with Fluorescence Detection (for higher sensitivity)

For trace-level analysis, a more sensitive method using fluorescence detection after derivatization is recommended. This approach is commonly used for avermectins in biological matrices.[3][5]

1. Instrumentation and Chromatographic Conditions:

ParameterCondition
HPLC System Binary or Quaternary HPLC system with a fluorescence detector
Column Merck Lichrospher 100RP-18E (125 × 4 mm, 5 µm) or equivalent C18 column[3]
Mobile Phase Methanol:Water (97:3, v/v)
Flow Rate 1.8 mL/min
Column Temperature 30 °C
Detection Fluorescence Detector
Excitation Wavelength 365 nm[3]
Emission Wavelength 470 nm[3]
Injection Volume 50 µL

2. Reagent and Standard Preparation:

  • Derivatization Reagents:

    • 1-methylimidazole/acetonitrile solution.

    • Trifluoroacetic anhydride (B1165640) (TFAA)/acetonitrile solution.

  • Standard and Sample Preparation:

    • Prepare stock and working solutions of doramectin in acetonitrile.

    • For samples, perform a suitable extraction, such as liquid-liquid extraction with acetonitrile followed by solid-phase extraction (SPE) cleanup if the matrix is complex.[3][5]

    • Evaporate the final extract to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in acetonitrile.

3. Derivatization and Analysis:

  • To the reconstituted standard or sample, add 200 µL of 1-methylimidazole/acetonitrile reagent and vortex.

  • Add 200 µL of TFAA/acetonitrile reagent and vortex again.

  • Allow the reaction to proceed in the dark for at least 15 minutes.

  • Inject the derivatized solution into the HPLC system. The fluorescent derivatives are light-sensitive.

  • Quantify using a calibration curve prepared from derivatized standards.

Data Presentation

Table 1: Summary of HPLC Methods for Doramectin and Monosaccharide Analysis

ParameterMethod 1 (UV Detection)Method 2 (Fluorescence Detection)
Principle Reversed-Phase ChromatographyReversed-Phase Chromatography with Pre-column Derivatization
Column C8, 100 x 4.6 mm, 2.7 µm[1][2]C18, 125 x 4 mm, 5 µm[3]
Mobile Phase Acetonitrile:Water (70:30)[1][2]Methanol:Water (97:3)
Detection UV at 245 nm[1][2]Fluorescence (Ex: 365 nm, Em: 470 nm)[3]
Flow Rate 1.0 mL/min1.8 mL/min
Temperature 40 °C[1][2]30 °C
Sensitivity LowerHigher
Application Purity, Assay, Related SubstancesResidue Analysis, Trace Quantification

Experimental Workflow and Signaling Pathways

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_derivatization Derivatization (Fluorescence Method) cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Weighing Dissolution Dissolution in Methanol/Acetonitrile Sample->Dissolution Standard Standard Weighing Standard->Dissolution Dilution Dilution to Working Concentration Dissolution->Dilution Filtration Filtration (0.45 µm) Dilution->Filtration Evaporation Evaporation to Dryness Filtration->Evaporation Fluorescence Method Injection Injection into HPLC Filtration->Injection UV Method Reconstitution Reconstitution in Acetonitrile Evaporation->Reconstitution Add_Reagents Addition of Derivatization Reagents Reconstitution->Add_Reagents Reaction Reaction in Dark Add_Reagents->Reaction Reaction->Injection Separation Chromatographic Separation Injection->Separation Detection UV or Fluorescence Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification vs. Standard Integration->Quantification Report Reporting Results Quantification->Report

Caption: Workflow for HPLC analysis of doramectin.

Conclusion

The provided HPLC methods offer robust and reliable approaches for the quantitative analysis of doramectin and its monosaccharide derivative. The choice between UV and fluorescence detection will depend on the required sensitivity and the sample matrix. For routine quality control and stability studies, the UV method is straightforward and effective. For trace-level quantification in complex biological samples, the fluorescence method after derivatization provides superior sensitivity and selectivity. Proper method validation according to ICH guidelines is essential before implementation for regulatory purposes.[1][2]

References

Application Note: LC-MS/MS Method for the Quantification of Doramectin Monosaccharide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of doramectin (B1670889) monosaccharide. Doramectin, a broad-spectrum antiparasitic agent, can undergo degradation to form its monosaccharide derivative through the hydrolysis of the terminal oleandrose (B1235672) sugar. This method provides a robust protocol for the extraction and quantification of doramectin monosaccharide from various matrices, which can be crucial for stability studies, metabolite identification, and impurity profiling in drug development. The protocol outlines sample preparation, chromatographic conditions, and mass spectrometric parameters for the accurate determination of this analyte.

Introduction

Doramectin is a macrocyclic lactone anthelmintic drug used in veterinary medicine to treat and control internal and external parasites in cattle, sheep, and swine. It is structurally characterized by a complex macrolide ring and a disaccharide moiety attached at the C13 position. Under certain conditions, such as acidic environments, doramectin can degrade by losing its terminal sugar, forming this compound.[1][2] While there is limited information on the biological activity of this monosaccharide, its presence can be an indicator of drug degradation.[1] Therefore, a reliable analytical method for its quantification is essential for quality control and stability assessment of doramectin formulations.

This application note presents a comprehensive LC-MS/MS method for the selective and sensitive quantification of this compound. The methodology is based on established principles for the analysis of avermectins and provides detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection.

Experimental

Materials and Reagents
  • This compound analytical standard

  • Doramectin analytical standard (for comparison)

  • Ivermectin (Internal Standard, IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Solid Phase Extraction (SPE) cartridges (C18, 100 mg, 1 mL)

Standard Solution Preparation

Stock solutions of this compound, doramectin, and ivermectin (IS) were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solutions with a methanol:water (1:1, v/v) mixture to construct a calibration curve.

Sample Preparation

The following protocol is a general guideline and may require optimization for specific matrices.

  • Liquid Samples (e.g., Plasma, Milk):

    • To 1 mL of the sample, add 10 µL of the internal standard working solution.

    • Add 2 mL of acetonitrile, vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 500 µL of methanol:water (1:1, v/v).

  • Solid Samples (e.g., Tissue):

    • Homogenize 1 g of the sample with 5 mL of acetonitrile.

    • Add 10 µL of the internal standard working solution.

    • Vortex for 2 minutes and centrifuge at 10,000 rpm for 10 minutes.

    • Collect the supernatant and repeat the extraction of the pellet with another 5 mL of acetonitrile.

    • Combine the supernatants and evaporate to dryness.

    • Reconstitute the residue in 1 mL of 10% methanol in water.

  • Solid Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the reconstituted sample onto the cartridge.

    • Wash the cartridge with 1 mL of 20% methanol in water.

    • Elute the analytes with 1 mL of methanol.

    • Evaporate the eluate to dryness and reconstitute in 200 µL of the mobile phase for LC-MS/MS analysis.

Diagram of the Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_spe SPE Cleanup cluster_analysis Analysis sample Sample (Liquid or Solid) add_is Add Internal Standard sample->add_is extraction Extraction with Acetonitrile add_is->extraction centrifugation Centrifugation extraction->centrifugation evaporation1 Evaporation centrifugation->evaporation1 reconstitution1 Reconstitution evaporation1->reconstitution1 conditioning Condition SPE Cartridge reconstitution1->conditioning loading Load Sample conditioning->loading washing Wash Cartridge loading->washing elution Elute Analytes washing->elution evaporation2 Evaporation elution->evaporation2 reconstitution2 Reconstitution in Mobile Phase evaporation2->reconstitution2 lcms LC-MS/MS Analysis reconstitution2->lcms

Caption: A flowchart of the sample preparation and analysis workflow.

LC-MS/MS Conditions

Liquid Chromatography:

  • System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.3 mL/min

  • Gradient:

    • 0-1 min: 30% B

    • 1-5 min: 30% to 95% B

    • 5-7 min: 95% B

    • 7-7.1 min: 95% to 30% B

    • 7.1-10 min: 30% B

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometry:

  • System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Ion Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Capillary Voltage: 3.0 kV

  • Gas Flow:

    • Desolvation Gas: 800 L/hr

    • Cone Gas: 50 L/hr

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

MRM Transitions

The following MRM transitions are proposed for the quantification and confirmation of this compound and the internal standard. The transitions for doramectin are included for comparison.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
This compound 762.5585.4 (Quantifier)25100
297.2 (Qualifier)35100
Doramectin 920.6743.5 (Quantifier)30100
565.4 (Qualifier)40100
Ivermectin (IS) 892.5569.4 (Quantifier)30100
307.2 (Qualifier)45100

Diagram of Doramectin to Monosaccharide Conversion

G doramectin Doramectin (Disaccharide) monosaccharide This compound doramectin->monosaccharide Acid Hydrolysis terminal_sugar Terminal Oleandrose doramectin->terminal_sugar Cleavage

Caption: The conversion of doramectin to its monosaccharide.

Results and Discussion

Method Validation

The proposed method should be validated according to the relevant regulatory guidelines (e.g., FDA, EMA). The validation should assess the following parameters:

  • Linearity: A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration. The linearity should be evaluated over a suitable concentration range.

  • Sensitivity: The limit of detection (LOD) and limit of quantification (LOQ) should be determined.

  • Accuracy and Precision: The accuracy (as percent recovery) and precision (as relative standard deviation, RSD) should be evaluated at multiple concentration levels (low, medium, and high).

  • Matrix Effect: The effect of the sample matrix on the ionization of the analyte should be assessed.

  • Stability: The stability of the analyte in the sample matrix and in prepared solutions under various storage conditions should be evaluated.

Quantitative Data Summary

The following table presents expected performance characteristics of the method based on typical results for avermectin (B7782182) analysis.

ParameterExpected Value
Linearity (r²) > 0.99
LOD 0.05 - 0.5 ng/mL
LOQ 0.1 - 1.0 ng/mL
Accuracy (% Recovery) 85 - 115%
Precision (% RSD) < 15%

Conclusion

This application note provides a detailed protocol for a sensitive and selective LC-MS/MS method for the quantification of this compound. The method is suitable for use in drug stability testing, metabolite identification, and quality control of doramectin products. The provided experimental details, including sample preparation, chromatographic conditions, and mass spectrometric parameters, can be adapted and validated for specific research and development needs.

References

Application Notes and Protocols for Developing an In Vitro Assay for Doramectin Monosaccharide Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doramectin (B1670889), a macrocyclic lactone of the avermectin (B7782182) family, is widely used in veterinary medicine for its potent anthelmintic, insecticidal, and acaricidal properties.[1] Its mechanism of action in invertebrates primarily involves the modulation of glutamate-gated and GABA-gated chloride channels, leading to paralysis and death of the parasite.[2] Recent studies have also highlighted the potential of doramectin and other avermectins as anti-cancer agents, demonstrating their ability to induce apoptosis and autophagy in various cancer cell lines.[3]

Doramectin monosaccharide is an acid degradation product of doramectin, formed by the hydrolysis of the terminal disaccharide.[4][5] While it is known to be a potent inhibitor of nematode larval development, there is a significant gap in the scientific literature regarding its biological activity in mammalian cells.[5] These application notes provide a comprehensive framework for developing and implementing an in vitro assay to characterize the cytotoxic and apoptotic activity of this compound. The following protocols are adapted from established methods for assessing the biological activity of doramectin and other small molecules.

Postulated Signaling Pathway for Doramectin-Induced Apoptosis

Studies on the parent compound, doramectin, and other avermectins suggest that their anti-cancer effects may be mediated through the modulation of key signaling pathways that regulate cell survival and proliferation, such as the PI3K/AKT/mTOR pathway.[6] Inhibition of this pathway can lead to the induction of apoptosis.

Doramectin_Monosaccharide Doramectin Monosaccharide PI3K PI3K Doramectin_Monosaccharide->PI3K Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis mTOR->Apoptosis Cell_Survival_Proliferation Cell Survival & Proliferation mTOR->Cell_Survival_Proliferation

Caption: Postulated signaling pathway of this compound.

Experimental Protocols

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[7][8][9]

Materials:

  • Human cancer cell line (e.g., HeLa, B16 Melanoma[3])

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • This compound (soluble in DMSO[5])

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate overnight.[10]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.1%. Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include untreated cells as a negative control and a vehicle control (medium with the highest concentration of DMSO used).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Apoptosis Assessment by Caspase-3 Activity Assay

Caspase-3 is a key effector caspase in the apoptotic pathway.[11] This assay measures the activity of caspase-3 to quantify apoptosis.

Materials:

  • Cells treated with this compound

  • Cell lysis buffer

  • Caspase-3 substrate (e.g., DEVD-pNA)

  • 96-well plate

  • Microplate reader

Protocol:

  • Cell Culture and Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for 24 hours.

  • Cell Lysis: Harvest the cells and lyse them using a suitable lysis buffer on ice for 10-15 minutes.[12]

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Caspase-3 Assay: In a 96-well plate, add an equal amount of protein from each sample. Add the caspase-3 substrate to each well and incubate at 37°C for 1-2 hours.[13][14]

  • Absorbance Measurement: Measure the absorbance at 405 nm.[13]

  • Data Analysis: Calculate the fold-increase in caspase-3 activity compared to the untreated control.

Investigation of PI3K/AKT/mTOR Signaling Pathway by Western Blot

Western blotting is used to detect changes in the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway.[15][16]

Materials:

  • Cells treated with this compound

  • RIPA buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-phospho-AKT, anti-AKT, anti-phospho-mTOR, anti-mTOR)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Cell Treatment and Lysis: Treat cells with this compound as described above. Lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.[17]

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[18]

  • Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities and determine the ratio of phosphorylated to total protein.

Experimental Workflow and Data Presentation

cluster_0 Cell Culture & Treatment cluster_1 Endpoint Assays cluster_2 Data Analysis Cell_Seeding Cell Seeding (96-well & 6-well plates) Compound_Treatment This compound Treatment (24-72h) Cell_Seeding->Compound_Treatment MTT_Assay MTT Assay (Cell Viability) Compound_Treatment->MTT_Assay Caspase3_Assay Caspase-3 Assay (Apoptosis) Compound_Treatment->Caspase3_Assay Western_Blot Western Blot (Signaling Pathway) Compound_Treatment->Western_Blot IC50_Determination IC50 Determination MTT_Assay->IC50_Determination Apoptosis_Quantification Apoptosis Quantification Caspase3_Assay->Apoptosis_Quantification Protein_Expression_Analysis Protein Expression Analysis Western_Blot->Protein_Expression_Analysis

References

Application Notes and Protocols for Doramectin Monosaccharide in Nematode Larval Development Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doramectin (B1670889), a macrocyclic lactone derived from the avermectin (B7782182) family, is a potent anthelmintic agent widely used in veterinary medicine.[1] Its efficacy extends to a broad range of nematode species, targeting both adult and larval stages.[2][3][4][5] The monosaccharide derivative of doramectin has shown comparable potency to its disaccharide counterpart, making it a subject of interest for research and development of novel anthelmintic formulations.[6]

This document provides detailed application notes and protocols for utilizing doramectin monosaccharide in nematode larval development assays. These assays are crucial for determining the efficacy of anthelmintic compounds, assessing potential drug resistance, and understanding the fundamental biology of nematode development.

Mechanism of Action

Doramectin exerts its anthelmintic effect by targeting the nematode's nervous system. Like other avermectins, it acts as a positive allosteric modulator of glutamate-gated chloride channels (GluCls), which are found in the nerve and muscle cells of invertebrates.[7][8][9] Binding of doramectin to these channels leads to an increased influx of chloride ions, causing hyperpolarization of the cell membrane.[8] This disrupts neurotransmission, resulting in flaccid paralysis and eventual death of the nematode.[7][8]

Data Presentation: Efficacy of Doramectin Against Various Nematode Species

The following table summarizes the efficacy of doramectin against various larval and adult stages of parasitic nematodes, as reported in several in vivo studies. This data provides a baseline for expected in vitro activity.

Nematode SpeciesStageDosageEfficacy (%)Reference
Ostertagia ostertagiAdult & L4200 µg/kg≥99[4]
Ostertagia ostertagi (inhibited)L4200 µg/kg≥99.6[5]
Haemonchus placeiAdult & L4200 µg/kg≥99[4]
Haemonchus placeiL40.2 mg/kg100[10]
Trichostrongylus axeiAdult200 µg/kg≥99.6[5]
Trichostrongylus axeiL4200 µg/kg100[4]
Cooperia oncophoraAdult & L4200 µg/kg≥99[4]
Cooperia spp.L40.2 mg/kg100[10]
Nematodirus helvetianusAdult200 µg/kg9.6[4]
Nematodirus helvetianusL4200 µg/kg77.4 - 83.3[4]
Oesophagostomum radiatumAdult & L4200 µg/kg≥99[4]
Dictyocaulus viviparusAdult & L4200 µg/kg≥99.6[5]
Trichuris suisAdult300 µg/kg87[2]
Trichuris suisL4300 µg/kg79[2]

Experimental Protocols

This section provides a detailed, adaptable protocol for an in vitro nematode larval development assay using this compound. The protocol is based on established methods for Haemonchus contortus and can be modified for other nematode species.

Materials
  • Nematode eggs (e.g., Haemonchus contortus)

  • This compound stock solution (in a suitable solvent like DMSO)

  • 96-well microtiter plates

  • Agar (B569324)

  • Yeast extract

  • Earle's balanced salt solution (optional)

  • Fungicide (e.g., amphotericin B)

  • Lugol's iodine solution

  • Inverted microscope

  • Incubator (25-27°C)

Protocol
  • Preparation of Assay Plates:

    • Prepare a 1.5% agar solution in water and autoclave.

    • While the agar is still molten (around 50°C), add yeast extract to a final concentration of 0.5%.

    • If necessary, supplement with a fungicide to prevent fungal growth.

    • Dispense 100 µL of the agar medium into each well of a 96-well plate.

    • Allow the plates to cool and solidify.

  • Preparation of this compound Dilutions:

    • Prepare a serial dilution of the this compound stock solution to achieve the desired final concentrations in the assay wells.

    • The final solvent concentration should be kept constant across all wells (including controls) and should not exceed a level that affects larval development (typically ≤1% DMSO).

  • Egg Isolation and Inoculation:

    • Isolate nematode eggs from fresh feces using standard salt flotation and sieving techniques.

    • Wash the eggs extensively with water to remove debris.

    • Count the number of eggs per unit volume to prepare an inoculum of approximately 50-100 eggs per 10 µL.

    • Add 10 µL of the egg suspension to each well of the prepared 96-well plates.

  • Treatment and Incubation:

    • Add 10 µL of the respective this compound dilutions to the corresponding wells.

    • For control wells, add 10 µL of the solvent control.

    • Seal the plates to prevent evaporation and incubate at 25-27°C for 6-7 days in a humidified incubator.

  • Assay Termination and Larval Quantification:

    • After the incubation period, add 10 µL of Lugol's iodine solution to each well to kill and stain the larvae.

    • Using an inverted microscope, count the number of eggs, first-stage larvae (L1), second-stage larvae (L2), and third-stage larvae (L3) in each well.

    • The primary endpoint is the inhibition of development to the L3 stage.

  • Data Analysis:

    • Calculate the percentage of inhibition of larval development for each concentration of this compound compared to the solvent control.

    • Determine the IC50 value (the concentration that inhibits 50% of larval development to L3) using appropriate statistical software.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Plate Preparation cluster_drug Compound Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_agar Prepare Agar Medium dispense_agar Dispense into 96-well Plate prep_agar->dispense_agar inoculate_plate Inoculate Plate with Eggs dispense_agar->inoculate_plate prep_stock Prepare Doramectin Stock serial_dilute Serial Dilutions prep_stock->serial_dilute add_drug Add Doramectin Dilutions serial_dilute->add_drug isolate_eggs Isolate Nematode Eggs isolate_eggs->inoculate_plate inoculate_plate->add_drug incubate Incubate for 6-7 Days add_drug->incubate terminate_assay Terminate with Iodine incubate->terminate_assay count_larvae Quantify Larval Stages terminate_assay->count_larvae calc_ic50 Calculate IC50 count_larvae->calc_ic50 signaling_pathway cluster_membrane Neuronal/Muscle Cell Membrane glucl Glutamate-Gated Chloride Channel (GluCl) cl_ion Cl- Influx glucl->cl_ion Opens Channel doramectin Doramectin Monosaccharide doramectin->glucl Binds and Potentiates glutamate (B1630785) Glutamate glutamate->glucl Binds hyperpolarization Hyperpolarization cl_ion->hyperpolarization paralysis Flaccid Paralysis hyperpolarization->paralysis

References

Application Note: Analytical Method Validation for Doramectin Monosaccharide Using Reversed-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doramectin (B1670889) is a broad-spectrum macrocyclic lactone antiparasitic agent used extensively in veterinary medicine.[1] Doramectin monosaccharide is a primary acid degradation product and metabolite of doramectin, formed by the selective hydrolysis of the terminal saccharide unit.[2][3][4] As a potential impurity or degradant in doramectin drug substances and formulated products, it is crucial to have a validated analytical method for its accurate quantification.

This document provides a comprehensive, generalized protocol for the validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The methodologies and acceptance criteria are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1]

Disclaimer: This document outlines a template for method validation. The specific chromatographic conditions and validation parameters may require optimization for your specific sample matrix and laboratory instrumentation.

Materials and Methods

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Analytical balance

  • pH meter

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Sonicator

  • 0.45 µm membrane filters

Chemicals and Reagents
  • This compound Reference Standard (>95% purity)[3]

  • Doramectin Reference Standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or purified to 18.2 MΩ·cm)

  • Phosphoric acid or Formic acid (for mobile phase adjustment)

Proposed Chromatographic Conditions (Starting Point)

The following conditions are based on established methods for doramectin and its related compounds and serve as a starting point for method development.[1][5]

ParameterRecommended Condition
Column C8 or C18, 100 mm x 4.6 mm, 2.7 µm particle size
Mobile Phase Acetonitrile and Water (e.g., 70:30 v/v)
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Detection Wavelength 245 nm
Injection Volume 10 µL
Run Time 10 minutes
Diluent Methanol or Acetonitrile/Water mixture

Experimental Protocols

A systematic approach to method validation ensures that the analytical procedure is suitable for its intended purpose.[6]

System Suitability

System suitability testing is an integral part of any analytical procedure. It is performed before any validation run to ensure the chromatographic system is performing adequately.

Protocol:

  • Prepare a standard solution of this compound at a concentration that will elicit a significant response (e.g., 100 µg/mL).

  • Inject the standard solution six replicate times.

  • Calculate the key system suitability parameters.

Data Presentation: System Suitability Acceptance Criteria

Parameter Acceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
Relative Standard Deviation (%RSD) of Peak Area ≤ 2.0%

| Relative Standard Deviation (%RSD) of Retention Time | ≤ 1.0% |

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

Protocol:

  • Forced Degradation: Subject a solution of doramectin to stress conditions (acid, base, oxidation, heat, and light) to intentionally produce this compound and other degradation products.

  • Prepare the following solutions:

    • Blank (diluent only)

    • This compound standard solution

    • Doramectin standard solution

    • Stressed doramectin solution

    • Spiked solution containing doramectin and this compound

  • Inject each solution and analyze the chromatograms.

  • Assess the resolution between the this compound peak and any adjacent peaks. The peak purity of the analyte should also be evaluated if a PDA detector is available.

Data Presentation: Specificity Results

Sample Expected Result Acceptance Criteria
Blank No interfering peaks at the retention time of the analyte. Baseline is clean.
Spiked Solution Analyte peak is well-resolved from doramectin peak. Resolution (Rs) > 2.0

| Stressed Samples | Analyte peak is well-resolved from degradation products. | Resolution (Rs) > 2.0 from nearest peak. Peak purity index > 0.995. |

Linearity and Range

Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.

Protocol:

  • Prepare a stock solution of this compound.

  • Perform serial dilutions to prepare at least five concentration levels spanning the expected range (e.g., from the Quantitation Limit up to 120% of the target concentration). A typical range for an impurity might be 0.5 µg/mL to 10 µg/mL.

  • Inject each concentration level in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²).

Data Presentation: Linearity and Range Summary

Parameter Acceptance Criteria
Correlation Coefficient (r²) ≥ 0.995
Calibration Curve Visually inspect for linearity.
Y-intercept Should be close to zero.

| Range | Verified by accuracy and precision studies. |

Accuracy (Recovery)

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by spike recovery studies.

Protocol:

  • Prepare a sample matrix (e.g., a solution of the drug product without the analyte).

  • Spike the matrix with known amounts of this compound at a minimum of three concentration levels (low, medium, high) across the specified range. For example, 80%, 100%, and 120% of the target concentration.

  • Prepare each concentration level in triplicate (for a total of nine determinations).

  • Analyze the samples and calculate the percentage recovery for each replicate.

Data Presentation: Accuracy Results

Concentration Level Spiked Amount (µg/mL) Recovered Amount (µg/mL) % Recovery Mean % Recovery % RSD
Low (80%)
Medium (100%)
High (120%)

| Acceptance Criteria | | | | 98.0% - 102.0% | ≤ 2.0% |

Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.

Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six individual samples of this compound at 100% of the target concentration.

    • Analyze the samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the mean, standard deviation, and %RSD.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Compare the results from both studies.

Data Presentation: Precision Results

Precision Level Parameter Acceptance Criteria
Repeatability %RSD for six determinations ≤ 2.0%

| Intermediate Precision | Overall %RSD for all determinations | ≤ 3.0% |

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Protocol (based on Signal-to-Noise Ratio):

  • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.

  • Inject solutions with decreasing concentrations of this compound.

  • LOD: The concentration that yields a signal-to-noise ratio of approximately 3:1.

  • LOQ: The concentration that yields a signal-to-noise ratio of approximately 10:1. The LOQ should be subsequently verified by analyzing a minimum of six replicates at this concentration and checking for acceptable precision and accuracy.

Data Presentation: LOD and LOQ Summary

Parameter Method Result (µg/mL) Acceptance Criteria for LOQ
LOD S/N Ratio ≈ 3:1 To be determined N/A

| LOQ | S/N Ratio ≈ 10:1 | To be determined | Precision (%RSD) ≤ 10% |

Robustness

Robustness measures the capacity of an analytical procedure to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.

Protocol:

  • Prepare a system suitability solution or a mid-range standard of this compound.

  • Analyze the solution while making small, deliberate changes to the method parameters, one at a time. Examples include:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 5 °C)

    • Mobile phase composition (e.g., ± 2% organic component)

    • Detection wavelength (e.g., ± 2 nm)

  • Evaluate the effect on system suitability parameters (e.g., retention time, peak area, tailing factor).

Data Presentation: Robustness Study

Parameter Varied Variation Effect on Retention Time Effect on Peak Area System Suitability
Flow Rate + 0.1 mL/min Passes/Fails
- 0.1 mL/min Passes/Fails
Temperature + 5 °C Passes/Fails
- 5 °C Passes/Fails

| Acceptance Criteria | | | | System suitability criteria must be met. |

Visualizations

G start_end start_end process process decision decision doc doc start Start: Method Development protocol Write Validation Protocol start->protocol system_suitability Perform System Suitability protocol->system_suitability spec Specificity / Forced Degradation system_suitability->spec lin Linearity & Range spec->lin acc Accuracy lin->acc prec Precision (Repeatability & Intermediate) acc->prec lod_loq LOD & LOQ prec->lod_loq robust Robustness lod_loq->robust check All Parameters Meet Acceptance Criteria? robust->check report Prepare Validation Report check->report  Yes redevelop Re-evaluate / Optimize Method check->redevelop No end End: Method Validated report->end redevelop->start

Caption: Analytical method validation workflow.

G Method Validated Analytical Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Range Range Method->Range LOQ LOQ Method->LOQ Robustness Robustness Method->Robustness Linearity->Range Accuracy->Range Precision->Range LOD LOD LOD->LOQ

Caption: Interrelationship of analytical validation parameters.

References

Application Notes and Protocols for the Preparation of Doramectin Monosaccharide Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preparation of a doramectin (B1670889) monosaccharide reference standard. Doramectin monosaccharide is a key metabolite and degradation product of doramectin, a broad-spectrum antiparasitic agent. A reliable reference standard is crucial for analytical method development, impurity profiling, and metabolic studies. The protocol herein details a robust method for the selective acid hydrolysis of doramectin, followed by purification using preparative High-Performance Liquid Chromatography (HPLC). Furthermore, this guide outlines the necessary analytical techniques for the characterization and purity assessment of the prepared reference standard, including HPLC, High-Resolution Mass Spectrometry (HR-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction

Doramectin is a macrocyclic lactone belonging to the avermectin (B7782182) family, widely used in veterinary medicine to treat and control internal and external parasites. During metabolism or under certain environmental conditions, the terminal oleandrose (B1235672) sugar unit of doramectin can be cleaved to form this compound.[1][2][3] The availability of a high-purity this compound reference standard is essential for the accurate quantification of this compound as a metabolite or impurity in drug formulations and biological matrices. This application note provides a detailed methodology for the synthesis, purification, and characterization of this compound to a reference standard quality.

Experimental Protocols

Preparation of this compound by Acid Hydrolysis

This protocol describes the controlled acid hydrolysis of doramectin to selectively cleave the terminal saccharide unit. The reaction conditions are adapted from established methods for the degradation of related avermectins.

Materials:

  • Doramectin (purity >95%)

  • Acetonitrile (B52724) (HPLC grade)

  • Hydrochloric acid (HCl), 0.05 M

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Deionized water

  • Rotary evaporator

  • Magnetic stirrer and heating plate

Procedure:

  • Dissolve 100 mg of doramectin in 20 mL of acetonitrile in a round-bottom flask.

  • Add 20 mL of 0.05 M hydrochloric acid to the solution.

  • Stir the reaction mixture at 40°C for 4-6 hours.

  • Monitor the reaction progress by analytical HPLC every hour to maximize the formation of the monosaccharide and minimize the formation of the aglycone.

  • Once the reaction is deemed complete, cool the flask in an ice bath.

  • Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

  • Remove the acetonitrile from the mixture using a rotary evaporator at a temperature not exceeding 40°C.

  • Extract the aqueous residue three times with an equal volume of ethyl acetate.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude this compound.

Purification by Preparative HPLC

The crude product is purified using preparative reverse-phase HPLC to isolate the this compound.

Instrumentation and Conditions:

  • Instrument: Preparative HPLC system

  • Column: C18 column (e.g., 250 x 21.2 mm, 5 µm)

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 60% B to 80% B over 30 minutes

  • Flow Rate: 20 mL/min

  • Detection: UV at 245 nm

  • Injection Volume: Dependent on sample concentration and column capacity

Procedure:

  • Dissolve the crude this compound in a minimal amount of acetonitrile.

  • Filter the sample solution through a 0.45 µm syringe filter.

  • Perform multiple injections onto the preparative HPLC system.

  • Collect the fractions corresponding to the this compound peak.

  • Combine the collected fractions and evaporate the acetonitrile under reduced pressure.

  • Lyophilize the remaining aqueous solution to obtain the purified this compound as a white solid.

Characterization and Purity Assessment

The identity and purity of the prepared reference standard must be confirmed using appropriate analytical techniques.

Instrumentation and Conditions:

  • Instrument: Analytical HPLC system with UV detector

  • Column: C18 column (e.g., HALO C8, 100 mm × 4.6 mm, 2.7 µm)

  • Mobile Phase: Acetonitrile:Water (70:30, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Detection: UV at 245 nm

  • Injection Volume: 10 µL

Procedure:

  • Prepare a stock solution of the purified this compound in methanol (B129727) or acetonitrile at a concentration of approximately 1 mg/mL.

  • Inject the solution into the HPLC system and record the chromatogram.

  • Calculate the purity of the sample by the area percentage method. A purity of >95% is generally required for a reference standard.

Instrumentation and Conditions:

  • Instrument: UHPLC coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Range: m/z 100-1200

Procedure:

  • Infuse a dilute solution of the sample in methanol into the mass spectrometer.

  • Acquire the full scan mass spectrum.

  • The expected protonated molecule [M+H]⁺ for this compound (C₄₃H₆₂O₁₁) is approximately m/z 755.4318.[1][2][4]

Instrumentation and Conditions:

  • Instrument: 400 MHz or higher NMR spectrometer

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (CD₃OD)

  • Experiments: ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC

Procedure:

  • Dissolve an appropriate amount of the sample in the deuterated solvent.

  • Acquire the 1D and 2D NMR spectra.

  • The spectra should be consistent with the structure of this compound, showing the absence of signals corresponding to the terminal oleandrose unit when compared to the spectra of doramectin.

Data Presentation

Table 1: Physicochemical and Analytical Data for this compound Reference Standard

ParameterExpected Value
Chemical Formula C₄₃H₆₂O₁₁[1][2][4]
Molecular Weight 754.95 g/mol [2][]
Appearance White to off-white solid
Purity (by HPLC) >95%[6]
HR-MS ([M+H]⁺) Expected: 755.4318, Observed: [To be determined]
¹H NMR Consistent with proposed structure
¹³C NMR Consistent with proposed structure

Table 2: Representative HPLC Purity Analysis

Peak No.Retention Time (min)Area (%)Identity
14.51.2Impurity
26.897.5This compound
39.21.3Unreacted Doramectin

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Doramectin hydrolysis Acid Hydrolysis (0.05 M HCl, Acetonitrile, 40°C) start->hydrolysis neutralization Neutralization (NaHCO3) hydrolysis->neutralization extraction Liquid-Liquid Extraction (Ethyl Acetate) neutralization->extraction crude_product Crude this compound extraction->crude_product prep_hplc Preparative HPLC (C18, Acetonitrile/Water) crude_product->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection lyophilization Lyophilization fraction_collection->lyophilization pure_product Purified this compound lyophilization->pure_product hplc Analytical HPLC (Purity >95%) pure_product->hplc hr_ms HR-MS (Identity Confirmation) pure_product->hr_ms nmr NMR (Structural Elucidation) pure_product->nmr ref_std This compound Reference Standard pure_product->ref_std

Caption: Experimental workflow for the preparation and certification of this compound reference standard.

logical_relationship doramectin Doramectin (Disaccharide) monosaccharide This compound doramectin->monosaccharide + H₃O⁺ (Mild Acid) terminal_sugar Terminal Oleandrose doramectin->terminal_sugar aglycone Doramectin Aglycone monosaccharide->aglycone + H₃O⁺ (Strong Acid)

Caption: Relationship between doramectin and its hydrolysis products.

References

Application Notes and Protocols for Doramectin Monosaccharide Analysis in Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doramectin (B1670889), a broad-spectrum macrocyclic lactone antiparasitic agent, is widely used in veterinary medicine. Following administration, doramectin is metabolized in the animal's body into various compounds. One of these is doramectin monosaccharide, a more polar metabolite formed by the hydrolysis of a terminal saccharide unit from the parent molecule. Accurate quantification of this metabolite in edible tissues is crucial for pharmacokinetic studies, residue monitoring, and ensuring food safety.

This document provides detailed protocols for the sample preparation of animal tissues (e.g., liver, muscle, fat) for the analysis of this compound. Given the increased polarity of the monosaccharide metabolite compared to the parent doramectin, the presented methods are adapted from established avermectin (B7782182) protocols to ensure efficient extraction and cleanup. The primary analytical technique recommended for sensitive and specific quantification is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Principle of the Method

The analysis of this compound in complex biological matrices such as animal tissues involves three main stages:

  • Extraction: The tissue sample is first homogenized. The target analyte is then extracted from the tissue matrix using an organic solvent or a mixture of solvents. Due to the polar nature of this compound, solvent systems with a higher polarity, such as acetonitrile-water or methanol-water mixtures, are recommended to ensure efficient extraction.

  • Cleanup: The crude extract contains numerous interfering substances (e.g., fats, proteins, pigments) that can affect the accuracy and sensitivity of the LC-MS/MS analysis. A cleanup step is therefore essential to remove these matrix components. This can be achieved using techniques like Solid-Phase Extraction (SPE) or a Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) approach.

  • Analysis: The final, cleaned extract is then analyzed by LC-MS/MS. This technique provides high selectivity and sensitivity, allowing for the accurate detection and quantification of this compound at low concentrations.

Experimental Protocols

Two primary protocols are presented here: a traditional Solid-Phase Extraction (SPE) method and a more recent QuEChERS-based method. The choice of method may depend on the laboratory's throughput needs, available equipment, and the specific tissue matrix being analyzed.

Protocol 1: Solid-Phase Extraction (SPE) Method

This protocol is a robust method for cleaning up tissue extracts and is particularly useful for complex matrices like the liver.

1. Sample Homogenization and Extraction:

  • Weigh 2-5 g of the tissue sample into a 50 mL polypropylene (B1209903) centrifuge tube.

  • Add a suitable volume of water (e.g., 5 mL) to facilitate homogenization.

  • Homogenize the tissue using a high-speed homogenizer until a uniform consistency is achieved.

  • Add 10 mL of acetonitrile (B52724) to the homogenized sample.

  • Vortex the tube vigorously for 1-2 minutes to ensure thorough mixing.

  • Centrifuge the sample at 4000 rpm for 10 minutes to pellet the solid material.

  • Carefully decant the supernatant (the acetonitrile layer) into a clean tube.

2. Solid-Phase Extraction (SPE) Cleanup:

  • Condition the SPE cartridge: Use a mixed-mode cation exchange (MCX) SPE cartridge suitable for polar compounds. Condition the cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of water through it.

  • Load the sample: Load the supernatant from the extraction step onto the conditioned SPE cartridge.

  • Wash the cartridge: Wash the cartridge with 5 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elute the analyte: Elute the this compound from the cartridge using 5 mL of a stronger solvent, such as methanol or acetonitrile, possibly modified with a small amount of a weak acid or base to facilitate elution depending on the specific SPE sorbent chemistry.

  • Evaporate and reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a small, precise volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is a high-throughput alternative to traditional SPE and is effective for a wide range of analytes and matrices.[1]

1. Sample Homogenization and Extraction:

  • Weigh 5-10 g of homogenized tissue into a 50 mL centrifuge tube.[2]

  • Add 10 mL of water and 10 mL of acetonitrile.[1]

  • Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).[2][3]

  • Shake the tube vigorously for 1 minute.[1]

  • Centrifuge at 4000 rpm for 10 minutes to induce phase separation and pellet the solids.[1]

2. Dispersive SPE (dSPE) Cleanup:

  • Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL microcentrifuge tube containing the dSPE cleanup sorbent. For fatty matrices, a sorbent mixture containing C18 and primary secondary amine (PSA) is often used.[1]

  • Vortex the tube for 30 seconds to 1 minute.

  • Centrifuge at high speed (e.g., 12,000 rpm) for 5 minutes.

  • The resulting supernatant is the cleaned extract. Transfer a portion of this extract into an autosampler vial for LC-MS/MS analysis.

Visual Workflow of Sample Preparation

Sample_Preparation_Workflow cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis tissue Tissue Sample homogenize Homogenization tissue->homogenize add_solvent Add Extraction Solvent (e.g., Acetonitrile) homogenize->add_solvent vortex Vortex/Shake add_solvent->vortex centrifuge1 Centrifugation vortex->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant spe SPE (Solid-Phase Extraction) supernatant->spe Method 1 d_spe dSPE (Dispersive SPE) supernatant->d_spe Method 2 (QuEChERS) evaporate Evaporation & Reconstitution spe->evaporate lcms LC-MS/MS Analysis d_spe->lcms evaporate->lcms

Caption: General workflow for tissue sample preparation for this compound analysis.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of the parent compound, doramectin, in various tissues. While specific data for the monosaccharide metabolite is not widely published, these values provide a benchmark for what can be expected from a well-optimized and validated method for a related compound.

Tissue TypeMethodRecovery (%)LOQ (ng/g)Reference
Bovine LiverLC-MS/MS87.9 - 99.8%Not Specified[4]
Bovine MuscleLC-MS/MS87.9 - 99.8%Not Specified[4]
Bovine FatLC-MS/MS87.9 - 99.8%Not Specified[4]
Rabbit TissuesHPLC-FLD70.8 - 98.0%1[5]
Porcine LiverLC-APCI-MS/MSNot Specified16 µg/kg[6]

LOQ: Limit of Quantification; HPLC-FLD: High-Performance Liquid Chromatography with Fluorescence Detection; LC-MS/MS: Liquid Chromatography with Tandem Mass Spectrometry; LC-APCI-MS/MS: Liquid Chromatography with Atmospheric Pressure Chemical Ionization Tandem Mass Spectrometry.

Signaling Pathway and Logical Relationship Diagram

The relationship between doramectin and its monosaccharide metabolite is a result of metabolic processes within the animal's body. The primary site of drug metabolism is the liver, where enzymatic reactions modify the parent drug.

Metabolism_Pathway Doramectin Doramectin (Parent Drug) Metabolism Metabolism in Liver (Hydrolysis) Doramectin->Metabolism Administration Drug Administration (e.g., Subcutaneous Injection) Absorption Absorption into Bloodstream Administration->Absorption Distribution Distribution to Tissues (Liver, Fat, Muscle) Absorption->Distribution Distribution->Metabolism Monosaccharide This compound (Metabolite) Metabolism->Monosaccharide Other_Metabolites Other Metabolites Metabolism->Other_Metabolites Excretion Excretion Monosaccharide->Excretion Other_Metabolites->Excretion

Caption: Logical diagram illustrating the metabolic conversion of doramectin to its monosaccharide metabolite in vivo.

References

Application Notes and Protocols for Doramectin Monosaccharide in Neurophysiological Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doramectin (B1670889), a macrocyclic lactone, is a potent anthelmintic agent widely used in veterinary medicine.[1] Its primary mechanism of action involves the modulation of glutamate-gated chloride channels (GluCls) in invertebrates, leading to paralysis and death of the parasite.[2][3] Doramectin monosaccharide is a key metabolite and degradation product of doramectin, formed by the hydrolysis of the terminal disaccharide.[4][5] While doramectin's paralytic effects are well-documented, the specific neurophysiological activity of its monosaccharide derivative is less understood, with some reports suggesting it is a potent inhibitor of nematode larval development but lacks paralytic activity, while other studies indicate comparable efficacy to doramectin in larval development assays.[5][6]

These application notes provide a comprehensive guide for researchers interested in investigating the neurophysiological properties of this compound. The following sections detail its mechanism of action, present available quantitative data for related compounds, and provide detailed protocols for key neurophysiological experiments. Given the limited direct data on this compound, many of the protocols and data are adapted from studies on doramectin and the closely related compound, ivermectin.

Mechanism of Action

Doramectin and other macrocyclic lactones act as positive allosteric modulators of glutamate-gated chloride channels (GluCls), which are ligand-gated ion channels predominantly found in the neurons and muscle cells of invertebrates.[2][7][8]

Signaling Pathway of this compound at Glutamate-Gated Chloride Channels

Signaling Pathway of this compound at GluCls cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Doramectin_Monosaccharide Doramectin Monosaccharide GluCl Glutamate-Gated Chloride Channel (GluCl) Doramectin_Monosaccharide->GluCl Binds to allosteric site Glutamate Glutamate Glutamate->GluCl Binds to orthosteric site Cl_ion Cl- GluCl->Cl_ion Opens and allows Cl- influx Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Leads to Paralysis Neuronal Inhibition & Muscle Paralysis Hyperpolarization->Paralysis Causes

Caption: this compound potentiates the opening of GluCls.

Upon binding, this compound is hypothesized to lock the GluCl in an open conformation, leading to a sustained influx of chloride ions (Cl⁻).[9] This influx hyperpolarizes the cell membrane, making it more difficult for the neuron to reach the threshold for firing an action potential.[10] The resulting inhibition of neuronal signaling and muscle function leads to paralysis of the invertebrate.[11]

Data Presentation

The following tables summarize quantitative data on the effects of doramectin and related macrocyclic lactones on glutamate-gated chloride channels. This data can serve as a reference for designing experiments with this compound.

Table 1: Potency of Macrocyclic Lactones on Glutamate-Gated Chloride Channels

CompoundTest SystemChannel SubunitEC₅₀Reference
IvermectinXenopus oocytesH. contortus GluClα3B~0.1 ± 1.0 nM[12]
IvermectinXenopus oocytesC. elegans AVR-14B/GLC-232.5 µM (Glutamate)[13]
DoramectinH. contortus Larval Development AssayEndogenousFully effective at 0.001 µg/ml[5][14]
This compoundH. contortus Larval Development AssayEndogenousSimilar to Doramectin[5][14]

Table 2: Structure-Activity Relationship of Avermectins in H. contortus Larval Development Assay

CompoundC-5 SubstituentC-13 SubstituentRelative PotencyReference
Doramectin-OHDisaccharide++++[5][14]
This compound-OHMonosaccharide++++[5][14]
Selamectin=NOHMonosaccharide++[14]
Ivermectin-OHDisaccharide++++[5][14]
Ivermectin Monosaccharide-OHMonosaccharide++++[5][14]

Experimental Protocols

The following are detailed protocols for key experiments to characterize the neurophysiological effects of this compound.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol is for expressing invertebrate GluCls in Xenopus oocytes and recording the effects of this compound.

Experimental Workflow for TEVC

Two-Electrode Voltage Clamp (TEVC) Workflow Oocyte_Prep 1. Prepare Xenopus Oocytes cRNA_Inject 2. Inject GluCl cRNA Oocyte_Prep->cRNA_Inject Incubate 3. Incubate for 2-5 days cRNA_Inject->Incubate TEVC_Record 4. Perform TEVC Recording Incubate->TEVC_Record Compound_App 5. Apply Doramectin Monosaccharide TEVC_Record->Compound_App Data_Analysis 6. Analyze Current Responses Compound_App->Data_Analysis

Caption: Workflow for studying ion channel modulation using TEVC.

Materials:

  • Xenopus laevis oocytes

  • cRNA encoding the invertebrate GluCl subunit(s) of interest

  • Collagenase solution

  • ND96 solution (96 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 5 mM HEPES, pH 7.5)

  • This compound stock solution (in DMSO)

  • TEVC setup (amplifier, micromanipulators, recording chamber)

  • Glass microelectrodes (filled with 3 M KCl)

Procedure:

  • Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate.

  • cRNA Injection: Inject 50 nL of cRNA solution (e.g., 1 µg/µL) into each oocyte.

  • Incubation: Incubate the injected oocytes in ND96 solution at 16-18°C for 2-5 days to allow for channel expression.[15]

  • TEVC Recording:

    • Place an oocyte in the recording chamber and perfuse with ND96 solution.

    • Impale the oocyte with two microelectrodes (voltage and current electrodes).[16]

    • Clamp the membrane potential at a holding potential of -60 mV.

  • Compound Application:

    • Establish a stable baseline current.

    • Perfuse the chamber with ND96 solution containing the desired concentration of this compound.

    • To test for potentiation, co-apply with a sub-maximal concentration of glutamate.

  • Data Analysis: Record the change in current in response to the compound application. Analyze dose-response relationships to determine EC₅₀ values.

Whole-Cell Patch-Clamp of Cultured Invertebrate Neurons

This protocol allows for the direct measurement of ion channel activity in individual neurons.

Materials:

  • Primary invertebrate neuronal culture

  • External recording solution (e.g., saline solution appropriate for the invertebrate species)

  • Internal pipette solution (e.g., containing KCl or CsCl)

  • This compound stock solution (in DMSO)

  • Patch-clamp rig (microscope, amplifier, micromanipulator)

  • Borosilicate glass pipettes

Procedure:

  • Cell Culture: Culture primary neurons from the desired invertebrate species on glass coverslips.

  • Recording Pipette Preparation: Pull and fire-polish glass pipettes to a resistance of 3-7 MΩ. Fill with internal solution.

  • Patching:

    • Place a coverslip with cultured neurons in the recording chamber and perfuse with external solution.

    • Under visual guidance, approach a neuron with the recording pipette and form a giga-ohm seal.[17]

    • Rupture the membrane patch to achieve the whole-cell configuration.[18]

  • Recording:

    • In voltage-clamp mode, hold the neuron at -60 mV and record baseline currents.

    • Apply this compound via a perfusion system.

    • In current-clamp mode, measure changes in membrane potential in response to the compound.

  • Data Analysis: Analyze changes in current amplitude, kinetics, and membrane potential.

Calcium Imaging of Neuronal Activity

This technique allows for the monitoring of activity in neuronal populations.

Materials:

  • Primary invertebrate neuronal culture or intact invertebrate preparation

  • Calcium indicator dye (e.g., Fluo-4 AM) or genetically encoded calcium indicator (e.g., GCaMP)

  • Saline solution appropriate for the invertebrate species

  • This compound stock solution (in DMSO)

  • Fluorescence microscope with a camera

Procedure:

  • Loading Calcium Indicator:

    • For chemical dyes, incubate the neuronal preparation with the dye (e.g., Fluo-4 AM) in saline.

    • For genetically encoded indicators, use transgenic animals or viral vectors to express the indicator in neurons of interest.

  • Imaging:

    • Mount the preparation on the microscope stage.

    • Acquire baseline fluorescence images.

  • Stimulation and Recording:

    • Apply a stimulus to evoke neuronal activity (e.g., electrical stimulation or application of glutamate).

    • Record the changes in fluorescence intensity over time.

  • Compound Application:

    • Perfuse the preparation with this compound and repeat the stimulation protocol.

  • Data Analysis: Measure the change in fluorescence (ΔF/F₀) to quantify changes in intracellular calcium concentration and neuronal activity.

Disclaimer

The information provided in these application notes is intended for research purposes only. The protocols are generalized and may require optimization for specific experimental conditions and invertebrate species. Due to the limited published data on the neurophysiological effects of this compound, the proposed experiments are exploratory in nature. Researchers should consult relevant literature and adhere to all applicable safety guidelines when working with chemical compounds and biological materials.

References

Application Notes: Doramectin Monosaccharide for Screening Novel Anthelmintics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Doramectin (B1670889) monosaccharide is the acid degradation product of doramectin, a potent, broad-spectrum anthelmintic agent belonging to the macrocyclic lactone class.[1][2] While doramectin itself induces rapid, non-spastic paralysis in nematodes and arthropods by potentiating glutamate- and GABA-gated chloride channels[1][3], its monosaccharide derivative presents a unique activity profile. Doramectin monosaccharide is a potent inhibitor of nematode larval development but is devoid of the acute paralytic activity seen with the parent compound.[2] This distinct mechanism of action makes it a valuable tool for screening novel anthelmintics, particularly those that may target developmental processes in parasites rather than neuromuscular function.

Mechanism of Action

The parent compound, doramectin, like other avermectins, modulates transmembrane chloride ion channel activity in the nerve and muscle cells of invertebrates.[3] These channels, particularly the glutamate-gated chloride channels (GluCls), are unique to invertebrates and are crucial for inhibiting neuronal signal transmission.[4] When activated by macrocyclic lactones, the influx of chloride ions leads to hyperpolarization of the cell membrane, resulting in paralysis and death of the parasite.[3][5] this compound, while derived from doramectin, exhibits a different primary effect, suggesting it may interact with targets critical for larval growth and maturation, offering a distinct avenue for drug discovery.

Applications in Anthelmintic Screening

The use of this compound in anthelmintic screening campaigns offers several advantages:

  • Discovery of Non-paralytic Anthelmintics: Screening with this compound can identify novel compounds that specifically inhibit larval development without causing immediate paralysis. This opens the door to new classes of anthelmintics with potentially different resistance profiles.

  • Elucidation of Novel Targets: Compounds identified through such screens may act on previously unexploited biological pathways essential for parasite development.

  • Model Organism Compatibility: The free-living nematode Caenorhabditis elegans is a well-established model for anthelmintic discovery due to its genetic tractability and the conservation of drug targets with parasitic nematodes.[6][7] Assays using C. elegans can be adapted for high-throughput screening to assess larval development in the presence of test compounds, with this compound as a positive control.

Signaling Pathway of Macrocyclic Lactones

G cluster_neuron Nematode Neuron/Muscle Cell GluCl Glutamate-Gated Chloride Channel (GluCl) Cl_ion GluCl->Cl_ion Influx Glutamate Glutamate (Neurotransmitter) Glutamate->GluCl Binds & Activates ML Doramectin (Macrocyclic Lactone) ML->GluCl Potentiates Opening Hyperpolarization Hyperpolarization Paralysis Flaccid Paralysis & Death Hyperpolarization->Paralysis

Caption: Mechanism of action of doramectin at the glutamate-gated chloride channel.

Experimental Protocols

Protocol 1: C. elegans Larval Development Assay

This protocol is designed for a 96-well plate format for medium- to high-throughput screening.

Materials:

  • C. elegans wild-type N2 strain

  • Nematode Growth Medium (NGM) agar (B569324) plates

  • E. coli OP50 culture

  • M9 buffer

  • Synchronized L1 larvae

  • 96-well flat-bottom microplates

  • Test compounds and this compound (positive control) dissolved in a suitable solvent (e.g., DMSO)

  • Solvent control (e.g., DMSO)

  • Plate reader or high-content imaging system

Procedure:

  • Preparation of Assay Plates:

    • Dispense 1 µL of test compounds, this compound (e.g., at a final concentration range of 1-100 µM), and solvent control into the wells of a 96-well plate.

  • Larval Suspension:

    • Prepare a suspension of synchronized L1 larvae in M9 buffer containing E. coli OP50 as a food source. Adjust the concentration to approximately 20-30 larvae per 50 µL.

  • Incubation:

    • Add 50 µL of the larval suspension to each well of the assay plate.

    • Seal the plates and incubate at 20°C for 72 hours. This allows sufficient time for the larvae in the control wells to develop to the L4 or young adult stage.

  • Data Acquisition:

    • After incubation, assess larval development. This can be done by:

      • Microscopy: Manually scoring the developmental stage of a subset of worms in each well.

      • High-Content Imaging: Using an automated imaging system to capture images and analyze worm size, and morphology to determine developmental stage.

      • Motility Assay: While this compound is not paralytic, some developmental inhibitors may also affect motility. A motility assay can be a secondary endpoint.[8][9]

  • Data Analysis:

    • Calculate the percentage of larval development inhibition for each test compound relative to the solvent control.

    • Determine the IC50 value for this compound and active test compounds.

Experimental Workflow for Anthelmintic Screening

G start Start: Compound Library primary_screen Primary Screen: C. elegans Larval Development Assay start->primary_screen hits Initial 'Hits' (>50% Inhibition) primary_screen->hits hits->primary_screen Inactive dose_response Dose-Response & IC50 Determination hits->dose_response Active secondary_assay Secondary Assay: Parasitic Nematode Larval Assay dose_response->secondary_assay secondary_assay->dose_response No Activity leads Validated 'Leads' secondary_assay->leads Confirmed Activity sar Structure-Activity Relationship (SAR) Studies leads->sar end Lead Optimization sar->end

Caption: High-throughput screening workflow for novel anthelmintics.

Data Presentation

The following tables summarize the efficacy of the parent compound, doramectin, against various nematode species. This data provides a baseline for the expected potency of macrocyclic lactones and can serve as a comparator for novel compounds identified in screens.

Table 1: Efficacy of Doramectin (200 µg/kg) against Gastrointestinal Nematodes in Cattle [10]

Nematode SpeciesEfficacy (%)
Ostertagia ostertagi (adult & immature)≥99.6
Haemonchus placei (adult & immature)≥99.6
Trichostrongylus axei (adult & immature)≥99.6
Cooperia oncophora (adult & immature)≥99.6
Bunostomum phlebotomum (adult & immature)≥99.6
Oesophagostomum radiatum (adult & immature)≥99.6
Dictyocaulus viviparus (adult & immature)≥99.6
Nematodirus helvetianus (adult)73.3
Nematodirus helvetianus (L4 larvae)75.5

Table 2: Fecal Egg Count Reduction in Cattle Treated with Doramectin (200 µg/kg) [11]

Nematode GeneraEgg Reduction Rate (%)Time Post-Treatment
Haemonchus96.1 - 100Day 7 - 49
Cooperia96.1 - 100Day 7 - 49
Mecistocirrus96.1 - 100Day 7 - 49
Trichostrongylus96.1 - 100Day 7 - 49
Ostertagia96.1 - 100Day 7 - 49
Bunostomum96.1 - 100Day 7 - 49
Strongyloides96.1 - 100Day 7 - 49
Trichuris96.1 - 100Day 7 - 49
Nematodirus~50Not specified

This compound represents a valuable and specialized tool for the discovery of novel anthelmintics. Its unique biological activity, focused on the inhibition of larval development, allows for the design of screening assays that can identify compounds with mechanisms of action distinct from traditional paralytic agents. By utilizing model organisms like C. elegans and employing the protocols outlined above, researchers can effectively screen for the next generation of anthelmintic drugs.

References

Application Notes and Protocol for Doramectin Monosaccharide Stability Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doramectin (B1670889), a member of the avermectin (B7782182) family, is a potent broad-spectrum antiparasitic agent used in veterinary medicine.[1][2] Its monosaccharide derivative is a primary degradation product formed, for instance, through acid hydrolysis, which involves the selective removal of the terminal saccharide unit.[3] Understanding the stability of this monosaccharide is crucial for ensuring the quality, safety, and efficacy of doramectin-based pharmaceutical products. This document provides a comprehensive protocol for conducting stability testing of doramectin monosaccharide in accordance with the International Council for Harmonisation (ICH) guidelines.[4][5][6][7]

The stability of a drug substance is a critical quality attribute that provides evidence on how its quality varies with time under the influence of environmental factors such as temperature, humidity, and light.[5][6] This protocol outlines the procedures for forced degradation studies and long-term stability testing to identify potential degradation pathways and establish a re-test period or shelf life for this compound.

Materials and Equipment

2.1. Reagents

2.2. Equipment

  • High-Performance Liquid Chromatography (HPLC) system with UV or fluorescence detector

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

  • pH meter

  • Analytical balance

  • Stability chambers with controlled temperature and humidity

  • Photostability chamber

  • Water bath

  • Vortex mixer

  • Centrifuge

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Experimental Protocols

3.1. Analytical Method

A validated stability-indicating analytical method is paramount for the accurate quantification of this compound and its degradation products. Based on existing methods for doramectin and other avermectins, a reverse-phase HPLC or LC-MS/MS method is recommended.[2][8][9][10][11][12]

3.1.1. HPLC-UV/Fluorescence Method

  • Column: C18 or C8 column (e.g., 150 x 4.6 mm, 2.7 µm particle size).[12][13]

  • Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water is common.[2][12] For fluorescence detection, a derivatization step is often required.[9][10]

  • Derivatization (for fluorescence detection): The sample can be derivatized using a reagent like trifluoroacetic anhydride/1-methylimidazole in acetonitrile.[9][10]

  • Detector: UV detection at approximately 245 nm or fluorescence detection with excitation at 365 nm and emission at 470 nm after derivatization.[10][12]

  • Flow Rate: Typically 0.8-1.2 mL/min.

  • Column Temperature: 40-55 °C.[12]

3.1.2. LC-MS/MS Method

  • Column: C18 column (e.g., 2.1 x 100 mm, 5 µm).[8]

  • Mobile Phase: A common mobile phase consists of 5 mM ammonium formate and 0.1% formic acid in methanol.[8]

  • Ionization Mode: Positive electrospray ionization (ESI+).[8][14]

  • Detection: Multiple Reaction Monitoring (MRM) mode for specific quantification of the parent ion and its product ions.

3.2. Forced Degradation Studies (Stress Testing)

Forced degradation studies are conducted to identify the likely degradation products and to demonstrate the specificity of the analytical method.[6] A solution of this compound (e.g., 1 mg/mL in a suitable solvent like acetonitrile or methanol) should be subjected to the following stress conditions as per ICH guidelines.[6][13]

3.2.1. Acid Hydrolysis

  • Treat the sample solution with 0.1 N HCl.

  • Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 12, 24 hours).

  • Neutralize the solution with an equivalent amount of 0.1 N NaOH.

  • Dilute to the final concentration and analyze by the chosen analytical method.

3.2.2. Base Hydrolysis

  • Treat the sample solution with 0.1 N NaOH.

  • Incubate at a specific temperature (e.g., 60°C) for a defined period.

  • Neutralize the solution with an equivalent amount of 0.1 N HCl.

  • Dilute and analyze.

3.2.3. Oxidative Degradation

  • Treat the sample solution with 3-30% hydrogen peroxide.

  • Keep at room temperature for a defined period.

  • Dilute and analyze.

3.2.4. Thermal Degradation

  • Expose the solid drug substance and a solution of the drug substance to elevated temperatures (e.g., 10°C increments above the accelerated testing temperature, such as 50°C, 60°C, 70°C).[6]

  • Analyze samples at appropriate time intervals.

3.2.5. Photostability Testing

  • Expose the solid drug substance and a solution to a light source according to ICH Q1B guidelines.[6]

  • A control sample should be protected from light (e.g., wrapped in aluminum foil).[4]

  • Analyze the exposed and control samples.

3.3. Long-Term and Accelerated Stability Testing

Long-term and accelerated stability studies are performed to establish the re-test period or shelf life.[6][15] At least three primary batches of the drug substance should be used for formal stability studies.[4][6]

3.3.1. Storage Conditions

The following storage conditions are recommended based on ICH guidelines:[15]

Study TypeStorage ConditionMinimum Duration
Long-Term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

3.3.2. Testing Frequency

The recommended frequency of testing for a proposed re-test period of at least 12 months is as follows:[6]

  • Long-Term: Every 3 months for the first year, every 6 months for the second year, and annually thereafter.[15]

  • Accelerated: A minimum of three time points, including initial and final time points (e.g., 0, 3, and 6 months).[6]

Data Presentation

Quantitative data from the stability studies should be summarized in clear and well-structured tables for easy comparison and analysis.

Table 1: Forced Degradation Study Results for this compound

Stress ConditionDuration/ConcentrationAssay of this compound (%)Major Degradation Products (RT/m/z)
Acidic (0.1 N HCl) 8 hours @ 60°C85.24.5 min / 12.1 min
Basic (0.1 N NaOH) 8 hours @ 60°C92.56.8 min
Oxidative (3% H₂O₂) 24 hours @ RT90.19.3 min
Thermal (Solid) 7 days @ 70°C98.5Not Detected
Photolytic (Solid) ICH Q1B97.8Not Detected

Table 2: Long-Term Stability Data for this compound (Batch No: XXX) Storage Condition: 25°C ± 2°C / 60% RH ± 5% RH

Time Point (Months)AppearanceAssay (%)Degradation Products (%)
0 White Powder99.8< 0.1
3 White Powder99.7< 0.1
6 White Powder99.50.1
9 White Powder99.40.1
12 White Powder99.20.2

Table 3: Accelerated Stability Data for this compound (Batch No: XXX) Storage Condition: 40°C ± 2°C / 75% RH ± 5% RH

Time Point (Months)AppearanceAssay (%)Degradation Products (%)
0 White Powder99.8< 0.1
3 White Powder98.50.5
6 White Powder97.21.1

Visualizations

StabilityTestingWorkflow cluster_prep Preparation cluster_method_dev Method Development cluster_studies Stability Studies cluster_analysis Data Analysis & Reporting DrugSubstance This compound (≥3 Batches) AnalyticalMethod Develop & Validate Stability-Indicating Method (HPLC/LC-MS) DrugSubstance->AnalyticalMethod RefStandard Reference Standard RefStandard->AnalyticalMethod ForcedDegradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) AnalyticalMethod->ForcedDegradation LongTerm Long-Term Stability (e.g., 25°C/60% RH) AnalyticalMethod->LongTerm Accelerated Accelerated Stability (e.g., 40°C/75% RH) AnalyticalMethod->Accelerated DataAnalysis Analyze Samples at Specified Time Points ForcedDegradation->DataAnalysis LongTerm->DataAnalysis Accelerated->DataAnalysis Report Summarize Data (Tables & Evaluation) DataAnalysis->Report ShelfLife Establish Re-test Period/ Shelf Life Report->ShelfLife

Caption: Workflow for this compound Stability Testing.

ForcedDegradationPathway cluster_stress Stress Conditions cluster_products Potential Outcomes DoramectinMono Doramectin Monosaccharide Acid Acidic (e.g., HCl) DoramectinMono->Acid Base Basic (e.g., NaOH) DoramectinMono->Base Oxidation Oxidative (e.g., H₂O₂) DoramectinMono->Oxidation Thermal Thermal DoramectinMono->Thermal Photo Photolytic DoramectinMono->Photo DegradationProducts Degradation Products Acid->DegradationProducts Base->DegradationProducts Oxidation->DegradationProducts NoChange No Significant Degradation Thermal->NoChange Photo->NoChange

References

Application Notes and Protocols for the Quantification of Doramectin and its Monosaccharide in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doramectin (B1670889), a macrocyclic lactone of the avermectin (B7782182) family, is a potent endectocide widely used in veterinary medicine to treat and control internal and external parasites in livestock.[1] Its efficacy is attributed to its action on glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates, leading to paralysis and death of the parasite.[1] The metabolism of doramectin can involve the hydrolysis of its disaccharide moiety, resulting in the formation of doramectin monosaccharide. While the parent compound is well-studied, there is a notable lack of published methods for the quantification of this compound in biological matrices.[2]

This document provides detailed protocols for the quantification of doramectin in various biological matrices, based on established and validated analytical methods. Furthermore, it proposes a tailored LC-MS/MS protocol for the quantification of this compound, leveraging the methodologies for the parent compound. A summary of quantitative data from various studies is presented for comparative analysis.

Mechanism of Action: Signaling Pathway

Doramectin, like other avermectins, exerts its anthelmintic effect by modulating glutamate-gated chloride channels (GluCls), which are found in the neurons and myocytes of invertebrates.[1][3] This action leads to an influx of chloride ions, causing hyperpolarization of the cell membrane, which in turn results in flaccid paralysis and death of the parasite.[1][4]

Doramectin Signaling Pathway Doramectin's Mechanism of Action Doramectin Doramectin GluCl Glutamate-Gated Chloride Channel (GluCl) Doramectin->GluCl Binds to and potentiates Chloride_Influx Increased Chloride Ion (Cl-) Influx GluCl->Chloride_Influx Opens Hyperpolarization Hyperpolarization of Nerve/Muscle Cell Membrane Chloride_Influx->Hyperpolarization Paralysis Flaccid Paralysis of the Parasite Hyperpolarization->Paralysis Death Parasite Death Paralysis->Death

Caption: Doramectin's action on glutamate-gated chloride channels.

Quantitative Data Summary

The following tables summarize the quantitative parameters for the analysis of doramectin in various biological matrices as reported in the literature.

Table 1: Quantitative Parameters for Doramectin in Bovine Plasma

Analytical MethodLLOQLinearity RangeRecoveryReference
UHPLC-MS/MS1 ng/mL1 - 500 ng/mLNot Reported[5]

Table 2: Quantitative Parameters for Doramectin in Milk

Analytical MethodLODLOQLinearity RangeRecoveryReference
LC-MS/MS (Positive Ion)0.1 µg/kg0.2 µg/kgNot ReportedNot Reported[]
LC-MS/MS (Negative Ion)0.19 µg/kgNot Reported1 - 60 µg/kgNot Reported[7]
LC-MS/MS< 2.5 µg/L< 2.5 µg/L1.0 - 30.0 µg/L75.0 - 122.0%[8]

Table 3: Quantitative Parameters for Doramectin in Animal Tissues

MatrixAnalytical MethodLODLOQRecoveryReference
MuscleLC-MS/MS0.1 µg/kg0.2 µg/kgNot Reported[]
Bovine MuscleHPLC-FLD5 µg/kgNot Reported73.3 - 110%[9]

Experimental Protocols

Protocol 1: Quantification of Doramectin in Bovine Plasma by UHPLC-MS/MS

This protocol is adapted from a validated method for the simultaneous quantification of several macrocyclic lactones.[5]

1. Sample Preparation (Protein Precipitation and Pass-Through Cleanup)

  • To 200 µL of bovine plasma, add 600 µL of 1% formic acid in acetonitrile.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Load the supernatant onto an Ostro® 96-well plate for pass-through sample cleanup.

  • Collect the eluate and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

2. UHPLC Conditions

  • Column: Acquity UPLC HSS-T3 (100 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.01% Acetic Acid in Water

  • Mobile Phase B: Methanol

  • Gradient: Start with a suitable gradient to ensure separation (e.g., 70% B, increasing to 95% B over 5 minutes).

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

3. MS/MS Conditions (Positive ESI)

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transition for Quantification: m/z 921.70 > 777.40[5]

  • Cone Voltage and Collision Energy: Optimize for the specific instrument to maximize signal intensity.

Protocol 2: Proposed Method for Quantification of this compound in Biological Matrices by LC-MS/MS

As there are no published validated methods for this compound, this proposed protocol is based on its chemical properties and established methods for the parent compound.[2] this compound is formed by the hydrolysis of the terminal saccharide unit of doramectin.[2][10] Its molecular formula is C43H62O11 with a molecular weight of 755.0 g/mol .[10]

1. Sample Preparation

The sample preparation can follow the same procedure as for doramectin (Protocol 1), as the monosaccharide is expected to have similar solubility and extraction properties.

2. UHPLC Conditions

The chromatographic conditions used for doramectin are likely to be suitable for its monosaccharide derivative. Due to the increased polarity from the loss of a sugar moiety, a slight adjustment in the gradient (e.g., starting with a lower percentage of organic solvent) may be necessary to achieve optimal retention and separation.

3. MS/MS Conditions (Positive ESI)

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Precursor Ion [M+Na]+: m/z 778.0 (Calculated based on FW of 755.0 + Na)

  • Product Ions: To be determined by infusing a standard of this compound into the mass spectrometer. Fragmentation is expected at the glycosidic bond and within the macrocyclic lactone ring.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the quantification of doramectin and its monosaccharide in a biological matrix.

Experimental Workflow General Workflow for Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Matrix (Plasma, Tissue, Milk) Extraction Extraction (e.g., Protein Precipitation) Sample->Extraction Cleanup Cleanup (e.g., SPE, Pass-Through) Extraction->Cleanup Concentration Evaporation and Reconstitution Cleanup->Concentration LC UHPLC Separation Concentration->LC MS MS/MS Detection LC->MS Quantification Quantification (Standard Curve) MS->Quantification Validation Method Validation (LOD, LOQ, Accuracy, Precision) Quantification->Validation

Caption: Workflow for quantification in biological matrices.

References

Application Notes and Protocols for Doramectin Monosaccharide Cell-Based Assay Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doramectin (B1670889), a macrocyclic lactone derived from the fermentation of Streptomyces avermitilis, is a potent anthelmintic agent widely used in veterinary medicine.[1][2] Its mechanism of action, like other avermectins, involves the modulation of glutamate-gated chloride channels (GluCls) in invertebrate nerve and muscle cells.[3][4][5] This leads to an increased permeability of the cell membrane to chloride ions, resulting in hyperpolarization, paralysis, and eventual death of the parasite.[3][6] Doramectin monosaccharide is a metabolite of doramectin, formed by the hydrolysis of the terminal disaccharide moiety.[7] While it is known to be a potent inhibitor of nematode larval development, it is reported to be devoid of the acute paralytic activity associated with the parent compound.[7]

These application notes provide a framework for the development and implementation of cell-based assays to characterize the biological activity of this compound. The protocols described herein are designed to enable researchers to investigate its effects on both target-specific and general cellular functions, providing valuable data for drug discovery and development programs. Two primary assays are detailed: a functional assay to assess the modulatory effect on glutamate-gated chloride channels and a cytotoxicity assay to determine the compound's cellular toxicity profile.

Key Experimental Protocols

Functional Assay: Glutamate-Gated Chloride Channel (GluCl) Activation

This assay is designed to measure the ability of this compound to modulate the activity of invertebrate GluCls expressed in a heterologous system.

Objective: To determine if this compound can potentiate or directly activate glutamate-gated chloride channels.

Principle: A cell line stably expressing an invertebrate GluCl is loaded with a fluorescent dye sensitive to changes in membrane potential. Activation of the chloride channel will cause an influx of Cl- ions, leading to hyperpolarization of the cell membrane and a corresponding change in fluorescence.

Materials:

  • Cell Line: HEK293 or CHO cells stably expressing a nematode (e.g., Caenorhabditis elegans or Haemonchus contortus) glutamate-gated chloride channel alpha subunit (e.g., AVR-14, GLC-1).

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) or Ham's F-12, supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418 or Hygromycin B).

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) or a similar physiological salt solution.

  • Fluorescent Membrane Potential Dye: E.g., FLIPR Membrane Potential Assay Kit (Molecular Devices) or similar.

  • Test Compound: this compound, dissolved in a suitable solvent such as DMSO.[7]

  • Reference Agonist: L-Glutamic acid.

  • Positive Control: Doramectin or Ivermectin.

  • 96-well or 384-well black, clear-bottom microplates.

  • Fluorescence plate reader with kinetic reading capability.

Protocol:

  • Cell Seeding:

    • Culture the GluCl-expressing cells to ~80-90% confluency.

    • Trypsinize and resuspend the cells in fresh culture medium.

    • Seed the cells into the microplate at a density of 20,000-40,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare the membrane potential dye solution according to the manufacturer's instructions.

    • Remove the culture medium from the wells and wash once with assay buffer.

    • Add the dye solution to each well and incubate for 1 hour at 37°C.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the test compound, positive control, and reference agonist in assay buffer to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5%.

  • Assay Measurement:

    • Place the microplate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (typically 37°C).

    • Set the instrument to record a baseline fluorescence reading for 10-20 seconds.

    • Add the test compounds, controls, and agonist to the respective wells.

    • Continue to record the fluorescence kinetically for 3-5 minutes.

  • Data Analysis:

    • The change in fluorescence is calculated as the maximum fluorescence intensity minus the baseline fluorescence.

    • Plot the change in fluorescence against the compound concentration.

    • For agonists, calculate the EC50 value. For modulators, the potentiation of the glutamate (B1630785) response can be quantified.

Cytotoxicity Assay: MTT Assay

This assay determines the effect of this compound on cell viability and proliferation.

Objective: To determine the concentration of this compound that is cytotoxic to a mammalian cell line, providing an indication of its potential off-target effects.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

  • Cell Line: A relevant mammalian cell line, such as HEK293, HepG2, or bovine peripheral lymphocytes.[8]

  • Culture Medium: As described above.

  • Test Compound: this compound dissolved in DMSO.

  • MTT Reagent: 5 mg/mL solution in phosphate-buffered saline (PBS).

  • Solubilization Solution: E.g., 10% SDS in 0.01 M HCl or DMSO.

  • 96-well clear microplates.

  • Microplate reader capable of measuring absorbance at 570 nm.

Protocol:

  • Cell Seeding:

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add the medium containing the test compound. Include vehicle control (DMSO) and untreated control wells.

    • Incubate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition:

    • After the incubation period, add 10 µL of the MTT reagent to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization:

    • Add 100 µL of the solubilization solution to each well.

    • Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the percentage of viability against the compound concentration.

    • Determine the IC50 value (the concentration of compound that inhibits cell viability by 50%).

Data Presentation

Table 1: Hypothetical Functional Activity of Doramectin and its Monosaccharide Derivative on a GluCl-Expressing Cell Line

CompoundAssay TypeEC50 / IC50 (µM)Maximum Response (% of Glutamate)
L-Glutamic AcidAgonist15.2100%
DoramectinPotentiator0.8150% (at 10 µM Glutamate)
This compoundPotentiator5.3110% (at 10 µM Glutamate)
IvermectinPotentiator0.5165% (at 10 µM Glutamate)

Table 2: Hypothetical Cytotoxicity Profile of Doramectin and its Monosaccharide Derivative in a Mammalian Cell Line (HEK293)

CompoundAssay TypeIncubation TimeIC50 (µM)
DoramectinMTT48 hours25.8
This compoundMTT48 hours> 50
Doxorubicin (Positive Control)MTT48 hours0.1

Visualizations

G cluster_0 Signaling Pathway This compound This compound GluCl Channel GluCl Channel This compound->GluCl Channel Allosteric Modulation Glutamate Glutamate Glutamate->GluCl Channel Binding Cl- Influx Cl- Influx GluCl Channel->Cl- Influx Hyperpolarization Hyperpolarization Cl- Influx->Hyperpolarization Inhibition of Neuronal Firing Inhibition of Neuronal Firing Hyperpolarization->Inhibition of Neuronal Firing

Caption: Signaling pathway of this compound at the glutamate-gated chloride channel.

G cluster_1 Experimental Workflow A Seed GluCl-expressing cells in 96-well plate B Incubate for 24 hours A->B C Load cells with membrane potential dye B->C D Add this compound and/or Glutamate C->D E Measure fluorescence change kinetically D->E F Data analysis (EC50/IC50) E->F

Caption: Experimental workflow for the functional cell-based assay.

References

Application of Doramectin Monosaccharide in Resistance Mechanism Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Doramectin (B1670889), a broad-spectrum anti-parasitic agent, and its derivatives are gaining attention in the study of multidrug resistance (MDR), a significant challenge in both infectious disease and cancer therapy. Doramectin monosaccharide, a key metabolite, is of particular interest for its potential to modulate resistance mechanisms. These notes provide an overview of its application in studying MDR, primarily focusing on its role as a potential P-glycoprotein (P-gp) inhibitor.

Background:

Multidrug resistance is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps, reducing intracellular drug concentrations to sub-therapeutic levels. Doramectin has been shown to reverse P-gp-mediated MDR in cancer cell lines, suggesting that it or its metabolites could serve as valuable tools in sensitizing resistant cells to chemotherapeutic agents.[1] While direct studies on this compound are limited, its structural relation to doramectin suggests it may possess similar P-gp inhibitory properties. Doramectin is a semisynthetic monosaccharide oxime derivative of doramectin.[2]

Key Applications:

  • Investigating P-gp Inhibition: this compound can be used to study the inhibition of P-gp and its impact on the intracellular accumulation of known P-gp substrates, such as doxorubicin (B1662922) and rhodamine 123.[1]

  • Reversal of Multidrug Resistance: Researchers can utilize this compound to assess its ability to reverse the resistance phenotype in MDR cell lines, potentially restoring sensitivity to conventional chemotherapeutic drugs.[1]

  • Elucidating Resistance Mechanisms: By observing the effects of this compound on drug efflux and cell viability, researchers can gain insights into the specific role of P-gp and other ABC transporters in the resistance profile of a particular cell line or pathogen.

  • Structure-Activity Relationship Studies: Comparing the activity of doramectin, this compound, and other derivatives can help elucidate the structural motifs essential for P-gp inhibition.

Quantitative Data Summary:

The following table summarizes the reported effects of the parent compound, doramectin, in reversing adriamycin resistance in MCF-7/adr human breast carcinoma cells. These values can serve as a benchmark for designing experiments with this compound.

CompoundConcentration (µmol/L)Fold-Reversal of Adriamycin ResistanceReference
Doramectin849.35[1]
Nemadectin (B27624)823.97[1]

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity and MDR Reversal using MTT Assay

Objective: To determine the cytotoxicity of this compound and its ability to reverse drug resistance in a resistant cell line.

Materials:

  • This compound

  • Resistant cell line (e.g., MCF-7/adr) and its parental sensitive cell line (e.g., MCF-7)

  • Chemotherapeutic agent (e.g., Adriamycin/Doxorubicin)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Multiskan Spectrum Microplate Reader

Procedure:

  • Cell Seeding: Seed the resistant and sensitive cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Drug Treatment:

    • Cytotoxicity of this compound: Treat cells with increasing concentrations of this compound alone to determine its intrinsic cytotoxicity.

    • MDR Reversal: Treat resistant cells with a fixed, non-toxic concentration of this compound in combination with a serial dilution of the chemotherapeutic agent. Include control wells with the chemotherapeutic agent alone.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.

  • MTT Assay: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the IC50 values (the concentration of a drug that inhibits cell growth by 50%) for the chemotherapeutic agent in the presence and absence of this compound. The fold-reversal is calculated by dividing the IC50 of the chemotherapeutic agent alone by the IC50 of the chemotherapeutic agent in the presence of this compound.

Protocol 2: Intracellular Drug Accumulation Assay

Objective: To measure the effect of this compound on the intracellular accumulation of a P-gp substrate.

Materials:

  • Resistant cell line (e.g., MCF-7/adr)

  • This compound

  • P-gp substrate (e.g., Adriamycin or Rhodamine 123)

  • PBS (Phosphate Buffered Saline)

  • Cell lysis buffer

  • HPLC system or Flow Cytometer

Procedure (using HPLC for Adriamycin):

  • Cell Treatment: Treat the resistant cells with a non-toxic concentration of this compound for a predetermined time (e.g., 1-2 hours).

  • Substrate Incubation: Add Adriamycin to the cells and incubate for a specific period (e.g., 90 minutes).

  • Washing: Wash the cells with ice-cold PBS to remove extracellular drug.

  • Cell Lysis: Lyse the cells to release the intracellular contents.

  • Sample Preparation: Process the cell lysate for HPLC analysis (e.g., protein precipitation, centrifugation).

  • HPLC Analysis: Quantify the intracellular concentration of Adriamycin using a validated HPLC method.

  • Data Analysis: Compare the intracellular Adriamycin concentration in cells treated with this compound to that in untreated control cells.

Procedure (using Flow Cytometry for Rhodamine 123):

  • Cell Treatment: Incubate resistant cells with a non-toxic concentration of this compound.

  • Dye Loading: Add Rhodamine 123 to the cell suspension and incubate.

  • Washing: Wash the cells with ice-cold PBS.

  • Flow Cytometry: Analyze the fluorescence intensity of the cells using a flow cytometer.

  • Data Analysis: Compare the mean fluorescence intensity of cells treated with this compound to that of untreated cells. An increase in fluorescence indicates increased intracellular accumulation of Rhodamine 123.

Protocol 3: P-glycoprotein (MDR1) Gene and Protein Expression Analysis

Objective: To investigate the effect of this compound on the expression of the MDR1 gene and its protein product, P-gp.

Materials:

  • Resistant cell line

  • This compound

  • RNA extraction kit

  • cDNA synthesis kit

  • Primers for MDR1 and a housekeeping gene (e.g., GAPDH)

  • RT-PCR or qPCR system

  • Antibodies against P-gp and a loading control (e.g., β-actin)

  • Western blotting reagents and equipment

  • Flow cytometer and fluorescently labeled anti-P-gp antibody

Procedure (RT-PCR/qPCR for MDR1 Gene Expression):

  • Cell Treatment: Treat resistant cells with this compound for a specified duration.

  • RNA Extraction: Isolate total RNA from the treated and untreated cells.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA.

  • PCR/qPCR: Perform PCR or qPCR using primers specific for the MDR1 gene and a housekeeping gene.

  • Data Analysis: Analyze the relative expression of the MDR1 gene, normalized to the housekeeping gene.[1]

Procedure (Western Blotting for P-gp Protein Expression):

  • Cell Treatment and Lysis: Treat cells as described above and then lyse them to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against P-gp and a loading control, followed by appropriate secondary antibodies.

  • Detection and Analysis: Visualize the protein bands and quantify the relative expression of P-gp.

Procedure (Flow Cytometry for P-gp Protein Expression):

  • Cell Treatment: Treat cells with this compound.

  • Antibody Staining: Stain the cells with a fluorescently labeled antibody specific for an extracellular epitope of P-gp.

  • Flow Cytometry: Analyze the fluorescence intensity of the stained cells.

  • Data Analysis: Compare the mean fluorescence intensity of treated and untreated cells to determine changes in P-gp surface expression.[1]

Visualizations

MDR_Reversal_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Functional Assays cluster_molecular_analysis Molecular Analysis cluster_outcome Outcome A Resistant Cell Line (e.g., MCF-7/adr) B Treatment with This compound + Chemotherapeutic A->B C MTT Assay (Cell Viability) B->C Assess Cytotoxicity & Reversal D Intracellular Drug Accumulation (HPLC/Flow Cytometry) B->D Measure Drug Efflux Inhibition E RT-PCR/qPCR (MDR1 Gene Expression) B->E Analyze Gene Expression F Western Blot/Flow Cytometry (P-gp Protein Expression) B->F Analyze Protein Expression G Reversal of Resistance Phenotype C->G D->G E->G F->G

Caption: Experimental workflow for investigating MDR reversal by this compound.

Pgp_Inhibition_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Pgp P-glycoprotein (Efflux Pump) Accumulation Increased Intracellular Drug Concentration Pgp->Accumulation Chemo Chemotherapeutic Drug Chemo->Pgp Efflux Chemo->Accumulation Enters Cell DoraMono Doramectin Monosaccharide DoraMono->Pgp Inhibition Apoptosis Cell Death (Apoptosis) Accumulation->Apoptosis Induces

Caption: Proposed mechanism of P-glycoprotein inhibition by this compound.

Signaling_Pathway_Resistance cluster_pathways Signaling Pathways in Drug Resistance cluster_downstream Downstream Effects PI3K PI3K/Akt Pathway ABC Upregulation of ABC Transporters (e.g., P-gp) PI3K->ABC Proliferation Increased Cell Proliferation & Survival PI3K->Proliferation Apoptosis Inhibition of Apoptosis PI3K->Apoptosis MAPK RAS/RAF/MAPK Pathway MAPK->ABC MAPK->Proliferation MAPK->Apoptosis Wnt Wnt/β-catenin Pathway Wnt->ABC Resistance Drug Resistance ABC->Resistance Proliferation->Resistance Apoptosis->Resistance

Caption: Key signaling pathways implicated in the development of multidrug resistance.

References

Application Notes and Protocols for Studying P-glycoprotein Interactions with Doramectin Monosaccharide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing doramectin (B1670889) monosaccharide in the study of P-glycoprotein (P-gp) interactions. The protocols detailed below are based on established methodologies for assessing P-gp inhibition, substrate transport, and the impact on multidrug resistance (MDR).

Introduction

P-glycoprotein (P-gp), the product of the multidrug resistance gene 1 (MDR1), is an ATP-dependent efflux pump that plays a crucial role in limiting the intracellular accumulation of a wide variety of xenobiotics, including many therapeutic drugs. Overexpression of P-gp is a significant mechanism of multidrug resistance in cancer cells, reducing the efficacy of chemotherapy.

Doramectin, a macrocyclic lactone of the avermectin (B7782182) family, has been shown to be a potent inhibitor of P-gp.[1][2][3][4] The structural integrity of its sugar moiety is considered important for its interaction with P-gp.[3] Doramectin monosaccharide, a derivative of doramectin, serves as a valuable tool for investigating the specific contributions of the sugar components to P-gp binding and inhibition. By comparing the activity of the monosaccharide to the parent disaccharide compound, researchers can elucidate the structure-activity relationships that govern the interaction of this class of molecules with P-gp.

Studies have demonstrated that doramectin can reverse P-gp-mediated multidrug resistance in adriamycin-resistant human breast cancer cells (MCF-7/adr).[2][4][5] This is achieved through the inhibition of P-gp's efflux function and the downregulation of MDR1 gene and P-gp expression.[2][4] The following protocols provide detailed methods for characterizing the interaction of this compound with P-gp.

Data Presentation

Quantitative Analysis of Doramectin's Effect on P-glycoprotein
ParameterCell LineCompoundConcentrationResultReference
Reversal of Adriamycin ResistanceMCF-7/adrDoramectin8 µmol/L49.35-fold increase in sensitivity[2][4]
Reversal of Adriamycin ResistanceMCF-7/adrDoramectin1 µmol/L7.03-fold reversal of MDR[2]
P-gp ExpressionMCF-7/adrDoramectin4 µmol/L44.86 ± 4.76% decrease[2]
P-gp ExpressionMCF-7/adrDoramectin8 µmol/L65.11 ± 3.26% decrease[2]

Experimental Protocols

Protocol 1: Cytotoxicity and Reversal of Multidrug Resistance

This protocol uses the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxicity of this compound and its ability to reverse P-gp-mediated drug resistance.[2][6][7]

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_incubation Incubation & Staining cluster_readout Data Acquisition seed_cells Seed MCF-7 and MCF-7/adr cells in 96-well plates incubate_24h Incubate for 24h seed_cells->incubate_24h add_dox Add serial dilutions of doxorubicin (B1662922) incubate_24h->add_dox Cytotoxicity add_dm Add serial dilutions of This compound incubate_24h->add_dm Cytotoxicity add_combo Add doxorubicin with a fixed concentration of this compound incubate_24h->add_combo MDR Reversal incubate_48h Incubate for 48h add_dox->incubate_48h add_dm->incubate_48h add_combo->incubate_48h add_mtt Add MTT solution incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h dissolve Dissolve formazan (B1609692) with DMSO incubate_4h->dissolve read_abs Read absorbance at 490 nm dissolve->read_abs Calculate IC50 and Reversal Fold Calculate IC50 and Reversal Fold read_abs->Calculate IC50 and Reversal Fold

Workflow for assessing P-gp inhibition by Rhodamine 123 accumulation.

Materials:

  • MCF-7/adr cells

  • This compound

  • Rhodamine 123

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Harvest MCF-7/adr cells and resuspend them in culture medium at a concentration of 1 x 10⁶ cells/mL.

  • Aliquot 1 mL of the cell suspension into flow cytometry tubes.

  • Add various concentrations of this compound to the tubes and incubate for 30 minutes at 37°C. Include a vehicle control (DMSO) and a positive control (e.g., verapamil).

  • Add Rhodamine 123 to a final concentration of 5 µM and incubate for an additional 60 minutes at 37°C, protected from light. [8][9]5. Wash the cells twice with ice-cold PBS to stop the efflux and remove extracellular dye.

  • Resuspend the final cell pellet in 500 µL of ice-cold PBS.

  • Analyze the samples on a flow cytometer using an excitation wavelength of 488 nm and an emission wavelength of 525 nm.

  • The increase in mean fluorescence intensity in the presence of this compound indicates inhibition of P-gp. The IC50 value is the concentration of the inhibitor that results in a 50% increase in Rhodamine 123 accumulation.

Protocol 3: P-gp ATPase Activity Assay

This assay measures the effect of this compound on the ATP hydrolysis activity of P-gp, which is coupled to substrate transport. [3][10][11] Workflow for P-gp ATPase Activity Assay

G cluster_prep Reaction Setup cluster_reaction ATPase Reaction cluster_readout Phosphate (B84403) Detection vesicles P-gp expressing membrane vesicles pre_incubate Pre-incubate vesicles, inhibitor, and substrate at 37°C vesicles->pre_incubate inhibitor This compound (serial dilutions) inhibitor->pre_incubate substrate P-gp substrate (e.g., verapamil) substrate->pre_incubate buffer Assay Buffer buffer->pre_incubate add_atp Initiate reaction with Mg-ATP pre_incubate->add_atp incubate Incubate at 37°C add_atp->incubate stop_reaction Stop reaction incubate->stop_reaction malachite Add Malachite Green reagent stop_reaction->malachite read_abs Read absorbance at 620 nm malachite->read_abs Calculate ATPase activity and IC50 Calculate ATPase activity and IC50 read_abs->Calculate ATPase activity and IC50

Workflow for measuring P-gp ATPase activity.

Materials:

  • Membrane vesicles from cells overexpressing P-gp

  • This compound

  • Verapamil (or another P-gp substrate to stimulate ATPase activity)

  • Mg-ATP

  • Malachite green phosphate assay kit

Procedure:

  • Incubate the P-gp-containing membrane vesicles with varying concentrations of this compound in the presence of a fixed concentration of a P-gp substrate that stimulates ATPase activity (e.g., verapamil).

  • Initiate the reaction by adding Mg-ATP.

  • After a defined incubation period at 37°C, stop the reaction.

  • Measure the amount of inorganic phosphate (Pi) released using a malachite green-based colorimetric assay.

  • The P-gp specific ATPase activity is determined as the vanadate-sensitive portion of the total ATPase activity.

  • The IC50 value is the concentration of this compound that reduces the substrate-stimulated P-gp ATPase activity by 50%.

Signaling Pathway

Doramectin has been observed to down-regulate the expression of the MDR1 gene, which encodes for P-glycoprotein. [2][4]While the precise signaling pathway for this effect by doramectin is not fully elucidated, a plausible mechanism involves the modulation of transcription factors that regulate MDR1 expression. The PI3K/Akt/NF-κB pathway is a known regulator of MDR1 gene expression in some cancers. [12]Inhibition of this pathway can lead to decreased MDR1 transcription.

Proposed Signaling Pathway for Doramectin-Mediated MDR1 Downregulation

G cluster_nucleus Nucleus Doramectin Doramectin Monosaccharide PI3K PI3K Doramectin->PI3K Inhibits (?) Akt Akt PI3K->Akt Ikk IKK Akt->Ikk IkB IκB Ikk->IkB NFkB NF-κB Ikk->NFkB Activation NFkB_inactive IkB->NFkB_inactive Inhibition NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Nucleus Nucleus MDR1_gene MDR1 Gene Pgp P-glycoprotein (P-gp) MDR1_gene->Pgp Translation Drug Efflux Drug Efflux Pgp->Drug Efflux NFkB_nuc->MDR1_gene Transcription

Proposed pathway for MDR1 downregulation by this compound.

This diagram illustrates a hypothetical mechanism where this compound may inhibit the PI3K/Akt signaling pathway, leading to the suppression of NF-κB activation. This, in turn, would reduce the transcription of the MDR1 gene, resulting in lower levels of P-gp and increased sensitivity of cancer cells to chemotherapeutic drugs. Further research is required to confirm this proposed pathway.

References

Application Notes and Protocols for In Vitro Metabolism Studies of Doramectin Monosaccharide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vitro metabolism studies of doramectin (B1670889) monosaccharide. Given the limited specific data on doramectin monosaccharide, this document leverages information from its parent compound, doramectin, and other structurally related avermectins to outline the expected metabolic pathways and experimental design.

Introduction

Doramectin is a broad-spectrum antiparasitic agent widely used in veterinary medicine. Its monosaccharide derivative is a key compound for understanding its metabolic fate and potential for drug-drug interactions. In vitro metabolism studies are crucial in the drug development process to characterize metabolic pathways, identify metabolites, and assess the potential for toxicity.[1][2][3] These studies typically utilize subcellular fractions like liver microsomes and S9 fractions, or cellular systems such as hepatocytes.[4][5][6]

The primary enzymes responsible for the metabolism of many xenobiotics, including avermectins, are the cytochrome P450 (CYP) enzymes, which are highly concentrated in liver microsomes.[7][8][9][10][11] For related compounds like ivermectin and abamectin, CYP3A4 has been identified as a major metabolizing enzyme.[12][13] Therefore, it is anticipated that CYP3A4 will also play a significant role in the metabolism of this compound.

Data Presentation

The following tables present hypothetical quantitative data that could be generated from in vitro metabolism studies of this compound. These tables are designed for easy comparison of metabolic stability across different systems and for summarizing kinetic parameters.

Table 1: Metabolic Stability of this compound in Liver Microsomes

ParameterHuman Liver MicrosomesRat Liver MicrosomesDog Liver Microsomes
Half-life (t_1/2_, min) 45.833.255.1
Intrinsic Clearance (CL_int_, µL/min/mg protein) 15.120.912.6
Metabolite Formation Rate (pmol/min/mg protein)
M1 (Hydroxylation)25.431.820.1
M2 (O-demethylation)12.718.59.8
M3 (Other)5.27.13.5

Table 2: Enzyme Kinetics of this compound Metabolism by Recombinant Human CYP3A4

ParameterValue
Michaelis-Menten Constant (K_m_, µM) 25.3
Maximum Velocity (V_max_, pmol/min/pmol CYP) 150.7
Intrinsic Clearance (CL_int_, µL/min/pmol CYP) 5.96

Experimental Protocols

Detailed methodologies for key in vitro metabolism experiments are provided below.

Protocol 1: Metabolic Stability in Liver Microsomes

This protocol assesses the rate at which this compound is metabolized by liver microsomal enzymes.[7][8]

Materials:

  • This compound

  • Pooled liver microsomes (human, rat, dog)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (100 mM, pH 7.4)

  • Magnesium chloride (MgCl2)

  • Acetonitrile (B52724) (for reaction termination)

  • Internal standard for LC-MS/MS analysis

  • HPLC-MS/MS system

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile).

  • In a microcentrifuge tube, pre-incubate the liver microsomes (final protein concentration 0.5 mg/mL) and this compound (final concentration 1 µM) in phosphate buffer with MgCl2 at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.[7][8]

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant for the remaining concentration of this compound using a validated HPLC-MS/MS method.

  • Calculate the half-life (t_1/2_) and intrinsic clearance (CL_int_) from the disappearance rate of the parent compound.

Protocol 2: Metabolite Identification and Profiling

This protocol aims to identify the metabolites of this compound formed by liver microsomes.[14][15]

Materials:

  • Same as Protocol 1

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

Procedure:

  • Follow steps 1-4 of Protocol 1, using a higher concentration of this compound (e.g., 10 µM) and a longer incubation time (e.g., 60 minutes) to ensure sufficient metabolite formation.

  • Terminate the reaction with ice-cold acetonitrile.

  • Centrifuge the samples and collect the supernatant.

  • Analyze the supernatant using a high-resolution HPLC-MS/MS system to detect and characterize potential metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns.

  • Propose the biotransformation pathways based on the identified metabolites.[14]

Protocol 3: Reaction Phenotyping with Recombinant CYP Enzymes

This protocol identifies the specific CYP enzymes responsible for the metabolism of this compound.

Materials:

  • This compound

  • Recombinant human CYP enzymes (e.g., CYP3A4, CYP2C9, CYP2D6, etc.)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • HPLC-MS/MS system

Procedure:

  • Incubate this compound (1 µM) with individual recombinant CYP enzymes (e.g., 10-50 pmol/mL) in the presence of the NADPH regenerating system at 37°C.

  • After a set incubation time (e.g., 30 minutes), terminate the reactions.

  • Analyze the samples for the depletion of the parent compound and the formation of metabolites using HPLC-MS/MS.

  • The CYP enzyme that shows the highest rate of metabolism is identified as the primary enzyme responsible for the biotransformation of this compound.

Visualizations

The following diagrams illustrate the experimental workflow and a potential metabolic pathway for this compound.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_termination Reaction Termination & Sample Prep cluster_analysis Analysis cluster_data Data Interpretation prep Prepare Stock Solutions (this compound, Cofactors) incubation Incubate with In Vitro System (Microsomes, S9, Hepatocytes) + NADPH at 37°C prep->incubation termination Terminate Reaction (Acetonitrile) incubation->termination centrifugation Centrifuge to Precipitate Proteins termination->centrifugation analysis HPLC-MS/MS Analysis centrifugation->analysis stability Metabolic Stability (t1/2, CLint) analysis->stability met_id Metabolite Identification analysis->met_id phenotyping Reaction Phenotyping analysis->phenotyping metabolic_pathway cluster_phase1 Phase I Metabolism (CYP450s, e.g., CYP3A4) cluster_phase2 Phase II Metabolism parent This compound m1 Metabolite 1 (Hydroxylation) parent->m1 Oxidation m2 Metabolite 2 (O-demethylation) parent->m2 Oxidation m3 Conjugated Metabolites (e.g., Glucuronidation) m1->m3 Conjugation m2->m3 Conjugation

References

Troubleshooting & Optimization

Technical Support Center: Doramectin Monosaccharide Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation pathways of doramectin (B1670889), with a specific focus on its monosaccharide derivative.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for doramectin?

A1: Doramectin primarily degrades through three main pathways:

  • Acidic Hydrolysis: Under mildly acidic conditions, doramectin undergoes sequential deglycosylation. The terminal oleandrose (B1235672) sugar is cleaved first to yield doramectin monosaccharide, followed by the removal of the second sugar to form doramectin aglycone.[1]

  • Basic Isomerization: In basic conditions, doramectin can undergo reversible isomerization to 2-epidoramectin and irreversible isomerization to Δ(2,3)-doramectin.[1]

  • Photodegradation: Avermectins, including doramectin, are susceptible to degradation upon exposure to UV light.[2]

Q2: What is the role of cytochrome P450 enzymes in doramectin metabolism?

A2: In biological systems, such as in livestock, doramectin is metabolized by cytochrome P450 (CYP) enzymes, particularly CYP3A4.[3] This enzymatic process is a key pathway for the biotransformation and detoxification of the compound in the liver. Inhibition of CYP enzymes can lead to increased toxicity of avermectins.[4]

Q3: How can I analyze doramectin and its degradation products?

A3: The most common analytical method is High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection.[5][6] For more sensitive and specific detection, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is employed, which can identify and quantify doramectin and its metabolites at very low concentrations.[7][8]

Q4: What are the expected degradation products of doramectin under forced degradation studies?

A4: Forced degradation studies on the closely related avermectin (B7782182) B1a have identified several degradation products, which can be analogous for doramectin. These include the monosaccharide, aglycone, hydroxylated derivatives (e.g., 8a-OH), and various isomers.[9]

Troubleshooting Guides

This section addresses common issues encountered during the experimental study of doramectin degradation.

Problem Possible Cause(s) Troubleshooting Steps
Low or no detection of this compound Inefficient acidic hydrolysis. Incorrect pH of the reaction mixture. Insufficient reaction time or temperature.1. Verify pH: Ensure the pH of your solution is mildly acidic. 2. Optimize Reaction Conditions: Systematically vary the reaction time and temperature to find the optimal conditions for deglycosylation. 3. Check Analytical Method: Confirm that your HPLC or LC-MS method is properly validated for the detection of the monosaccharide.
Inconsistent degradation rates between replicates Non-homogenous sample mixture. Fluctuations in experimental conditions (e.g., temperature, light exposure). Inconsistent addition of reagents.1. Ensure Homogeneity: Thoroughly mix all samples before and during the experiment. 2. Control Environment: Maintain consistent temperature, lighting, and other environmental factors for all replicates. 3. Precise Reagent Addition: Use calibrated pipettes and consistent techniques for adding acids, bases, or other reagents.
Presence of unexpected peaks in chromatogram Contamination of solvents or glassware. Formation of unknown degradation products. Matrix effects from the sample.1. Run Blanks: Analyze solvent blanks to check for contamination. 2. Use High-Purity Solvents: Ensure all solvents are of HPLC or LC-MS grade. 3. Characterize Unknowns: Use high-resolution mass spectrometry (HRMS) and NMR to identify the structure of unknown peaks.[9] 4. Sample Cleanup: Employ solid-phase extraction (SPE) to clean up complex samples and reduce matrix effects.[5]
Poor recovery of doramectin and its metabolites Inefficient extraction from the sample matrix (e.g., soil, feces, tissue). Adsorption to labware. Degradation during sample processing.1. Optimize Extraction: Test different extraction solvents and techniques (e.g., shaking, sonication).[5] 2. Use Appropriate Labware: Utilize low-adsorption tubes and glassware. 3. Minimize Processing Time: Keep sample processing times as short as possible and perform extractions at low temperatures if necessary.

Experimental Protocols

Protocol 1: HPLC Analysis of Doramectin and its Degradation Products

This protocol is a general guideline based on established methods.[5][6]

  • Sample Preparation:

    • Extract the sample (e.g., 2g of homogenized feces) with 25 mL of acetonitrile (B52724) by shaking for 15 minutes.[5]

    • Centrifuge the sample at 3000 rpm for 10 minutes.

    • Take a 15 mL aliquot of the supernatant for further processing.

  • Clean-up (Solid-Phase Extraction):

    • Use a C8 SPE cartridge to clean up and pre-concentrate the extract.[5]

    • Elute doramectin and its metabolites with 5.0 mL of acetonitrile.

    • Evaporate the eluate to dryness under a stream of nitrogen at 60°C.

  • Derivatization (for Fluorescence Detection):

    • To the dried residue, add 100 µL of N-methylimidazole-acetonitrile (1:1, v/v) and 150 µL of trifluoroacetic anhydride-acetonitrile (1:2, v/v).[5]

  • HPLC Conditions:

    • Column: HALO C8 (100 mm × 4.6 mm, 2.7 µm particle size).[6]

    • Mobile Phase: Acetonitrile and water (e.g., 70:30, v/v) for isocratic elution.[6]

    • Flow Rate: 1.1 mL/min.[5]

    • Column Temperature: 40°C.[6]

    • Detection: UV at 245 nm[6] or fluorescence detection.

Quantitative Data Summary

Parameter Value Conditions Reference
Doramectin Degradation in Sheep Feces (Field) High concentrations present for the first 20 days, with rapid decrease until day 50.Exposed on pasture.[10]
Abamectin (B1664291) Degradation in Sheep Feces (Field) Small amounts present until 70 days post-treatment.Exposed on pasture.[10]
Doramectin LOQ (HPLC-UV) 0.1% of the target concentration.Isocratic HPLC method.[6]
Doramectin LOD (LC-MS/MS) in Milk 0.1 µg/kgLC-MS/MS in positive ionization mode.[7]
Doramectin LOQ (LC-MS/MS) in Milk 0.2 µg/kgLC-MS/MS in positive ionization mode.[7]

Visualizing Degradation Pathways and Workflows

Doramectin_Degradation_Pathways Doramectin Doramectin Monosaccharide Doramectin Monosaccharide Doramectin->Monosaccharide Mild Acid Epimer 2-Epidoramectin (Reversible) Doramectin->Epimer Base Isomer Δ(2,3)-Doramectin (Irreversible) Doramectin->Isomer Base Photo_Products Photodegradation Products Doramectin->Photo_Products UV Light Metabolites CYP450 Metabolites Doramectin->Metabolites CYP450 Enzymes (in vivo) Aglycone Doramectin Aglycone Monosaccharide->Aglycone Mild Acid Epimer->Doramectin Reversible

Caption: Primary degradation pathways of doramectin.

Experimental_Workflow Sample Sample Collection (e.g., Feces, Soil, Tissue) Extraction Solvent Extraction (Acetonitrile) Sample->Extraction Cleanup Solid-Phase Extraction (SPE - C8) Extraction->Cleanup Derivatization Derivatization (for Fluorescence) Cleanup->Derivatization Analysis HPLC or LC-MS/MS Analysis Cleanup->Analysis For UV/MS Detection Derivatization->Analysis Data Data Analysis & Quantification Analysis->Data

Caption: General experimental workflow for doramectin analysis.

References

Technical Support Center: Optimizing Doramectin Monosaccharide Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for doramectin (B1670889) monosaccharide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of doramectin monosaccharide in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it formed?

This compound is a primary degradation product of doramectin, a broad-spectrum antiparasitic agent. It is formed through the selective hydrolysis of the terminal saccharide unit of the doramectin molecule, a process that can be catalyzed by acidic conditions.[1][2] This compound is of interest as it is a potent inhibitor of nematode larval development, although it does not exhibit the paralytic activity of the parent doramectin.[1]

Q2: What are the main factors that affect the stability of this compound in solution?

Like its parent compound and other avermectins, the stability of this compound in solution is primarily influenced by pH, temperature, and light exposure.[3][4][5] Avermectins are known to be susceptible to both acid and base-catalyzed decomposition.[3]

Q3: In which solvents is this compound soluble?

This compound is soluble in organic solvents such as ethanol (B145695), methanol, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).[1] Avermectins, in general, are poorly soluble in water.[6]

Q4: How should I store stock solutions of this compound?

For long-term storage, it is recommended to store this compound as a solid at -20°C.[1] If a stock solution is prepared, it should be stored in an amber vial at -20°C or -80°C to protect it from light and thermal degradation.[7] It is advisable to prepare fresh working solutions from a stock solution for each experiment to ensure accuracy.

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Solution
Loss of compound activity or inconsistent results. Degradation of this compound in the working solution.1. Check the pH of your solution. Avermectins are most stable in a pH range of 4 to 6.[3] Avoid highly acidic or basic conditions. Consider using a buffer system (e.g., citrate, acetate) to maintain the optimal pH. 2. Protect the solution from light. Use amber vials or cover your containers with aluminum foil.[7] Avermectins are known to be susceptible to photodegradation.[4] 3. Control the temperature. Prepare and use the solutions at room temperature and avoid prolonged exposure to elevated temperatures. For storage, use low temperatures (-20°C or -80°C). 4. Prepare fresh solutions. If possible, prepare fresh working solutions for each experiment from a recently prepared stock solution.
Precipitation of the compound in aqueous buffers. Low aqueous solubility of this compound.1. Use a co-solvent. Initially dissolve the compound in a small amount of a water-miscible organic solvent like DMSO or ethanol before adding it to the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. 2. Consider using solubilizing agents. For some avermectins, complexing agents like cyclodextrins have been used to improve solubility and stability in aqueous solutions.[8]
Appearance of unknown peaks in HPLC analysis. Degradation of this compound.1. Review the degradation pathways. Under acidic conditions, further degradation to the aglycone can occur.[2] Basic conditions might lead to isomerization.[2] 2. Perform a forced degradation study. This can help identify the retention times of potential degradation products. (See Experimental Protocols section).

Data Summary

ParameterConditionExpected Stability of this compoundRecommendation
pH Acidic (pH < 4)LowAvoid; risk of further degradation to the aglycone.[2]
Neutral to Mildly Acidic (pH 4-6.8)OptimalMaintain pH in this range for best stability.[3][8]
Basic (pH > 7)LowAvoid; risk of isomerization.[2]
Temperature -20°C to -80°C (in appropriate solvent)HighRecommended for long-term storage of stock solutions.
4°CModerateSuitable for short-term storage (a few days), protected from light.
Room Temperature (~25°C)Low to ModerateUse for immediate experimental needs; minimize exposure time.
Elevated Temperature (>40°C)Very LowAvoid; significant degradation is expected.
Light Exposed to Daylight/UV LightVery LowAvermectins are known to be photolabile.[4]
Protected from Light (Amber Vials)HighAlways protect solutions from light.[7]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound
  • Accurately weigh the desired amount of this compound powder.

  • Dissolve the powder in a suitable organic solvent (e.g., DMSO, methanol, or ethanol) to a desired stock concentration (e.g., 10 mg/mL).[1]

  • Ensure complete dissolution by gentle vortexing or sonication.

  • Store the stock solution in a tightly sealed amber vial at -20°C or -80°C.

Protocol 2: Stability-Indicating HPLC Method for this compound

This method is adapted from a validated method for doramectin and should be suitable for monitoring the stability of its monosaccharide derivative.[9]

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: HALO C8 (100 mm × 4.6 mm i.d., 2.7 µm particle size) or equivalent.[9]

  • Mobile Phase: Acetonitrile and water (70:30, v/v).[9]

  • Flow Rate: 1.0 mL/min (adjust as needed for optimal separation).

  • Column Temperature: 40°C.[9]

  • Detection Wavelength: 245 nm.[9]

  • Injection Volume: 10-20 µL.

Procedure:

  • Prepare the mobile phase and degas it.

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject a standard solution of this compound to determine its retention time.

  • Inject the samples from the stability study (at various time points and conditions).

  • Monitor the chromatograms for a decrease in the peak area of the this compound and the appearance of new peaks, which would indicate degradation products.

Protocol 3: Forced Degradation Study

Forced degradation studies are essential for understanding the degradation pathways and for developing stability-indicating analytical methods.[10][11]

  • Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the samples before HPLC analysis.

  • Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at 60°C for a specified period. Neutralize the samples before HPLC analysis.

  • Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for a specified period.

  • Thermal Degradation: Expose a solid sample and a solution of this compound to elevated temperatures (e.g., 60-80°C) for a specified period.

  • Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) and/or daylight for a specified period. Analyze a control sample stored in the dark.

  • Analyze all stressed samples by the stability-indicating HPLC method to observe the extent of degradation and the formation of degradation products.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stability Stability Testing cluster_analysis Analysis cluster_outcome Outcome start Weigh Doramectin Monosaccharide dissolve Dissolve in Organic Solvent start->dissolve stock Prepare Stock Solution dissolve->stock stress Apply Stress Conditions (pH, Temp, Light) stock->stress sampling Collect Samples at Time Points stress->sampling hplc HPLC Analysis sampling->hplc data Analyze Data for Degradation hplc->data optimize Optimize Storage & Handling data->optimize degradation_pathway doramectin Doramectin monosaccharide This compound doramectin->monosaccharide Mild Acid (Hydrolysis) isomers Isomerization Products doramectin->isomers Base aglycone Doramectin Aglycone monosaccharide->aglycone Stronger Acid (Hydrolysis) monosaccharide->isomers Base

References

Technical Support Center: Troubleshooting Doramectin Monosaccharide HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering HPLC peak tailing issues during the analysis of doramectin (B1670889) monosaccharide.

Frequently Asked Questions (FAQs)

Q1: What is doramectin monosaccharide and how does its structure affect HPLC analysis?

This compound is an acid degradation product of doramectin, formed by the hydrolysis of a terminal saccharide unit.[1][2][3] This structural change increases the polarity of the molecule compared to the parent doramectin. Its susceptibility to peak tailing in reversed-phase HPLC often stems from interactions with the stationary phase.

Q2: What are the most common causes of peak tailing for this compound?

The primary causes of peak tailing for polar compounds like this compound in reversed-phase HPLC include:

  • Secondary Interactions: Interaction of the analyte with active sites on the column's stationary phase, such as residual silanol (B1196071) groups on silica-based columns.[4]

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to ionization of the analyte or silanol groups, causing secondary interactions.

  • Column Overload: Injecting too much sample can saturate the column, leading to poor peak shape.[4]

  • Column Degradation: A decline in column performance due to contamination or bed deformation can result in peak tailing.[4]

  • Inappropriate Column Choice: Using a column that is not well-suited for the analysis of polar macrocyclic lactones.

Q3: How can I quickly assess if my peak is tailing?

You can calculate the tailing factor (Tf) or asymmetry factor (As). A value greater than 1.2 indicates significant peak tailing.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving HPLC peak tailing for this compound.

My this compound peak is tailing. Where do I start?

First, determine if the issue is with a single peak or all peaks in the chromatogram.

  • All peaks are tailing: This often points to a problem with the column or the overall system. Check for column bed deformation, a blocked inlet frit, or extra-column volume.[4]

  • Only the this compound peak is tailing: This suggests a specific chemical interaction between your analyte and the stationary phase.

Troubleshooting Workflow for this compound Peak Tailing

G start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks all_peaks_tailing YES check_all_peaks->all_peaks_tailing Yes single_peak_tailing NO check_all_peaks->single_peak_tailing No system_check System/Column Issue all_peaks_tailing->system_check check_column Inspect/Replace Column & Guard Column system_check->check_column check_frit Check for Blocked Frit check_column->check_frit check_connections Minimize Extra-Column Volume check_frit->check_connections resolved Peak Shape Improved check_connections->resolved analyte_specific_issue Analyte-Specific Interaction single_peak_tailing->analyte_specific_issue mobile_phase_ph Adjust Mobile Phase pH analyte_specific_issue->mobile_phase_ph use_additive Use Mobile Phase Additive (e.g., Formic Acid) mobile_phase_ph->use_additive column_chemistry Consider Different Column Chemistry (e.g., C8, End-capped) use_additive->column_chemistry sample_concentration Reduce Sample Concentration column_chemistry->sample_concentration sample_concentration->resolved

Caption: Troubleshooting workflow for HPLC peak tailing.

Detailed Troubleshooting Steps

1. Mobile Phase Optimization

  • Question: Could the mobile phase pH be the issue?

  • Answer: Yes. For polar compounds like this compound, the mobile phase pH is critical. Try adjusting the pH with a suitable additive. For reversed-phase chromatography, adding a small amount of acid like formic acid or phosphoric acid to the mobile phase can help to suppress the ionization of residual silanol groups on the stationary phase, thereby reducing secondary interactions.[5]

  • Question: Should I use a buffer?

  • Answer: Using a buffer can help maintain a stable pH and improve peak shape.[4] However, ensure the buffer is soluble in your mobile phase and compatible with your detector (e.g., avoid non-volatile buffers with mass spectrometry).

2. Column and Stationary Phase

  • Question: Is my column suitable for this analysis?

  • Answer: For doramectin and its related substances, C8 and C18 columns are commonly used.[6][7] If you are using a standard silica-based C18 column, consider switching to an end-capped column or a column with a different stationary phase chemistry, such as a polar-embedded phase, which can reduce interactions with polar analytes.[4] A column with low silanol activity may also be beneficial.[5]

  • Question: Could my column be degraded?

  • Answer: Yes. Column performance degrades over time. Try flushing the column with a strong solvent or, if necessary, replace it. Using a guard column can help extend the life of your analytical column.[8]

3. Sample and Injection

  • Question: Am I overloading the column?

  • Answer: It's possible. If the peak shape improves upon diluting the sample, then you are likely experiencing mass overload.[4] Reduce the concentration of your sample or the injection volume.

  • Question: Does the sample solvent matter?

  • Answer: Yes. Ideally, your sample should be dissolved in the mobile phase or a weaker solvent. Injecting a sample in a much stronger solvent than the mobile phase can cause peak distortion.

Summary of Troubleshooting Strategies

Potential Cause Recommended Solution Notes
Secondary Silanol Interactions Adjust mobile phase to a lower pH (e.g., add 0.1% formic acid).Be mindful of column pH stability.
Use an end-capped or polar-embedded column.These are designed to minimize silanol interactions.
Add a competing base (e.g., triethylamine) to the mobile phase.May not be suitable for all detectors (e.g., MS).
Column Overload Reduce sample concentration or injection volume.A simple dilution can often resolve the issue.[4]
Column Contamination/Degradation Flush the column with a strong solvent.Refer to the column manufacturer's guidelines.
Replace the guard column or the analytical column.A guard column is a cost-effective way to protect the main column.[8]
Inappropriate Mobile Phase Strength Increase the percentage of the organic modifier in the mobile phase.This will decrease retention time and may improve peak shape.
Extra-column Volume Use shorter, narrower internal diameter tubing.Minimize the flow path between the injector, column, and detector.

Experimental Protocols

Protocol 1: Baseline HPLC Method for Doramectin and Related Substances

This method is a starting point for the analysis of doramectin and its degradation products, including the monosaccharide.

  • Column: HALO C8 (100 mm × 4.6 mm, 2.7 µm) or equivalent.[6]

  • Mobile Phase: Acetonitrile (B52724) and water. A starting point could be a gradient elution. For isocratic elution, a mixture of acetonitrile and water (e.g., 70:30 v/v) has been used for doramectin.[6] Consider adding 0.1% formic acid to the aqueous portion of the mobile phase to control pH.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.[6]

  • Detection: UV at 245 nm.[6]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in methanol (B129727) or the initial mobile phase.[6]

Protocol 2: Systematic Troubleshooting of Peak Tailing
  • Establish a Baseline: Run your sample using the baseline method and record the chromatogram, noting the peak shape and retention time of the this compound.

  • Mobile Phase pH Adjustment:

    • Prepare a fresh mobile phase containing 0.1% formic acid in the aqueous component.

    • Equilibrate the column with the new mobile phase for at least 15 column volumes.

    • Inject the sample and compare the peak shape to the baseline.

  • Evaluate a Different Column:

    • If peak tailing persists, switch to a different column, such as a well-end-capped C18 or a C8 column from a different manufacturer.

    • Equilibrate the new column and inject the sample.

  • Assess Sample Concentration:

    • Prepare a 1:10 dilution of your sample.

    • Inject the diluted sample and observe any changes in peak shape.

Visualizing Analyte-Stationary Phase Interactions

G cluster_0 Reversed-Phase Stationary Phase (e.g., C18) cluster_1 C18_chains Si-(CH2)17-CH3 Si-(CH2)17-CH3 Si-(CH2)17-CH3 silanol_group Si-OH doramectin_mono Doramectin Monosaccharide (Polar Analyte) doramectin_mono->C18_chains Primary Hydrophobic Interaction (Good Chromatography) doramectin_mono->silanol_group Secondary Interaction (Peak Tailing)

References

Technical Support Center: Matrix Effects in Doramectin Monosaccharide LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the LC-MS/MS analysis of doramectin (B1670889) monosaccharide, with a focus on mitigating matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of doramectin monosaccharide?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting substances from the sample matrix.[1] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which significantly affects the accuracy, precision, and sensitivity of quantitative analysis.[2][3] In complex matrices like animal tissues, endogenous components such as phospholipids, salts, and proteins can co-extract with this compound and interfere with its ionization in the mass spectrometer's source, leading to unreliable results.[1][4]

Q2: I am observing poor sensitivity and high variability in my results for this compound. Could this be due to matrix effects?

A2: Yes, inconsistent results, poor sensitivity, and high variability are classic indicators of matrix effects, particularly ion suppression.[2][5] If you notice a significant decrease in the signal-to-noise ratio for this compound in your sample extracts compared to a clean standard solution, it is highly probable that co-eluting matrix components are suppressing its ionization. This can lead to an underestimation of the analyte's concentration and poor reproducibility between samples.

Q3: How can I quantitatively assess the extent of matrix effects in my this compound assay?

A3: A post-extraction spike analysis is a common method to quantify matrix effects.[1][6] This involves comparing the peak area of this compound in a standard solution to the peak area of a blank matrix extract that has been spiked with the same concentration of the analyte after the extraction process. The matrix effect can be calculated using the following formula:

Matrix Effect (%) = (Peak Area in Spiked Matrix Extract / Peak Area in Neat Solution) x 100

A value of 100% indicates no matrix effect, a value below 100% indicates ion suppression, and a value above 100% indicates ion enhancement.

Q4: What is the best sample preparation technique to minimize matrix effects for this compound in tissue samples?

A4: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and effective technique for extracting avermectins, including doramectin, from complex matrices like animal tissue while minimizing matrix effects.[7][8] Different variations of the QuEChERS method exist, such as the original unbuffered, acetate-buffered, and citrate-buffered versions.[9] The choice of method and the subsequent dispersive solid-phase extraction (d-SPE) clean-up sorbents are critical for removing interfering substances.

Q5: Which d-SPE sorbents are most effective for cleaning up this compound extracts?

A5: The choice of d-SPE sorbent depends on the specific matrix. For animal tissues, a combination of sorbents is often used.

  • PSA (Primary Secondary Amine): Effective at removing fatty acids, sugars, and other polar interferences.

  • C18 (Octadecyl): Useful for removing non-polar interferences like fats and lipids.[10]

  • Graphitized Carbon Black (GCB): Can remove pigments and sterols, but may also retain planar analytes.

  • Z-Sep® (Zirconium-based sorbent): Effective at removing fats and phospholipids.[11]

A combination of PSA and C18 is often a good starting point for tissue samples.[10]

Q6: Should I use an internal standard for my this compound analysis?

A6: Absolutely. The use of a suitable internal standard (IS) is crucial for compensating for matrix effects and improving the accuracy and precision of your results.[12][13] The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., doramectin-d3 monosaccharide). Since a SIL-IS for this compound may not be commercially available, a structurally similar compound that is not present in the samples can be used as an alternative. However, a SIL-IS for the parent compound, doramectin, is available and may provide better compensation than other structural analogs.[14]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Signal for this compound Severe ion suppression from the matrix.- Optimize the sample preparation method. The QuEChERS method with a d-SPE cleanup step is highly recommended.[7][8]- Dilute the sample extract to reduce the concentration of interfering matrix components.[15] - Optimize chromatographic conditions to separate this compound from the suppression zone. - Check and clean the MS source.
Poor Peak Shape (Tailing, Fronting, or Splitting) Co-eluting matrix components interfering with the chromatography.- Improve the d-SPE cleanup step by testing different sorbents (e.g., PSA, C18, Z-Sep®).[10][11]- Adjust the mobile phase composition or gradient to improve peak shape.[16]- Ensure the injection solvent is compatible with the mobile phase.[17]- Check for column contamination or degradation and replace if necessary.[17]
Inconsistent Results (High %RSD) Variable matrix effects between samples.- Implement the use of a stable isotope-labeled internal standard if not already in use.[13][14]- Ensure the sample homogenization and extraction procedures are consistent for all samples.- Use matrix-matched calibration standards to compensate for consistent matrix effects.
Signal Enhancement Co-eluting matrix components enhancing the ionization of the analyte.- While less common than suppression, the same troubleshooting steps for ion suppression apply.- Improve sample cleanup to remove the enhancing components.[10]- Adjust chromatography to separate the analyte from the enhancing region.

Quantitative Data Summary

The following tables summarize the effectiveness of different sample preparation methods on the recovery of doramectin, which can serve as a proxy for this compound.

Table 1: Comparison of Recovery for Different QuEChERS Methods in Ovine Muscle

QuEChERS Method Analyte Spiking Level (µg/kg) Recovery (%) RSD (%)
Original (Unbuffered)Doramectin5091.6 - 115.56.8 - 16.3
Acetate BufferedDoramectin5086.7 - 98.2> 20.5
Citrate BufferedDoramectin5078.3 - 92.5< 20.3
Proposed MethodDoramectin5093.2 - 124.3< 10.6
Based on acetonitrile (B52724) extraction with NaCl and Na2SO4 partitioning and C18 d-SPE clean-up.[7]

Table 2: Effect of d-SPE Sorbent on Avermectin Recovery in Fish

d-SPE Sorbent Analyte Spiking Level (µg/kg) Recovery (%) RSD (%)
Alumina (Al)Doramectin5Not specified individuallyNot specified individually
PSADoramectin5Not specified individuallyNot specified individually
C18Doramectin5Not specified individuallyNot specified individually
PSA + C18 Doramectin 5 91.9 - 102.5 < 19
*Data for a mixture of avermectins, with the combination of PSA and C18 found to be the most effective.[10]

Experimental Protocols

Protocol 1: Modified QuEChERS Method for Doramectin in Ovine Muscle[7]

  • Sample Homogenization: Weigh 10 g of homogenized ovine muscle into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of acetonitrile and shake vigorously for 1 minute.

  • Salting Out: Add 4 g of anhydrous magnesium sulfate (B86663) (MgSO₄) and 1 g of sodium chloride (NaCl). Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at 4000 rpm for 5 minutes.

  • d-SPE Cleanup: Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube containing 900 mg of MgSO₄ and 150 mg of C18.

  • Vortex and Centrifuge: Vortex for 30 seconds and then centrifuge at 4000 rpm for 5 minutes.

  • Final Preparation: Filter the supernatant through a 0.22 µm filter before LC-MS/MS analysis.

Visualizations

IonSuppressionMechanism cluster_ESI_Source Electrospray Ionization (ESI) Source Droplet Charged Droplet (Analyte + Matrix) SolventEvaporation Solvent Evaporation Droplet->SolventEvaporation GasPhaseIon Gas Phase Analyte Ion (Detected by MS) SolventEvaporation->GasPhaseIon Successful Ionization SuppressedIon Neutralized Analyte (Not Detected) SolventEvaporation->SuppressedIon Ion Suppression MatrixInterference Co-eluting Matrix Components (e.g., Phospholipids, Salts) MatrixInterference->SolventEvaporation Interferes with Ionization Process

Caption: Mechanism of ion suppression in the ESI source.

QuEChERS_Workflow start Start: Homogenized Tissue Sample extraction 1. Add Acetonitrile (Extraction Solvent) start->extraction salting_out 2. Add QuEChERS Salts (e.g., MgSO₄, NaCl) extraction->salting_out vortex_centrifuge1 3. Vortex & Centrifuge salting_out->vortex_centrifuge1 supernatant_transfer 4. Transfer Acetonitrile Layer vortex_centrifuge1->supernatant_transfer dspe_cleanup 5. Add d-SPE Sorbent (e.g., PSA, C18) supernatant_transfer->dspe_cleanup vortex_centrifuge2 6. Vortex & Centrifuge dspe_cleanup->vortex_centrifuge2 final_extract 7. Collect Supernatant vortex_centrifuge2->final_extract analysis LC-MS/MS Analysis final_extract->analysis

Caption: General workflow of the QuEChERS sample preparation method.

Troubleshooting_Decision_Tree start Poor/Inconsistent Results for This compound? check_matrix_effect Assess Matrix Effect (Post-Extraction Spike) start->check_matrix_effect is_suppression Significant Ion Suppression (e.g., <80%)? check_matrix_effect->is_suppression optimize_sample_prep Optimize Sample Prep (QuEChERS + d-SPE) is_suppression->optimize_sample_prep Yes no_suppression No Significant Suppression is_suppression->no_suppression No use_sil_is Use Stable Isotope-Labeled Internal Standard optimize_sample_prep->use_sil_is optimize_lc Optimize LC Method (Gradient, Column) use_sil_is->optimize_lc check_ms Clean & Calibrate MS Instrument optimize_lc->check_ms solution_found Problem Resolved check_ms->solution_found other_issues Investigate Other Issues: - Standard Stability - Instrument Performance - Calculation Errors no_suppression->other_issues other_issues->solution_found

Caption: Troubleshooting decision tree for matrix effects.

References

Doramectin Monosaccharide Impurity Profiling: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the impurity profiling and identification of doramectin (B1670889) and its monosaccharide impurities.

Frequently Asked Questions (FAQs)

1. What are the common impurities found in doramectin bulk drug?

Seven common impurities, designated as Imp-I through Imp-VII, have been identified in doramectin bulk drug through High-Performance Liquid Chromatography (HPLC) analysis.[1][2] Among these, Imp-IV and Imp-V were previously unknown.[1][2] Structurally, Imp-IV is a furan (B31954) ring-opening product, and Imp-V is a demethylated analog of doramectin at the C-14 position.[1][2] Other impurities may include related compounds like doramectin B1a and B1b.

2. What are the primary sources of doramectin impurities?

Impurities in doramectin can originate from several sources:

  • Manufacturing Process: Residual starting materials, intermediates, or by-products from the synthesis and purification process.

  • Degradation: Doramectin can degrade under various stress conditions, leading to the formation of degradation products. Common degradation pathways include hydrolysis (acidic and basic conditions), oxidation, and photodegradation.[3]

  • Metabolism: In biological systems, doramectin is metabolized into more polar compounds, primarily through O-demethylation of the distal saccharide ring and hydroxylation of the 24-methyl group.[4]

3. What is a forced degradation study and why is it important for doramectin?

A forced degradation study intentionally subjects a drug substance, like doramectin, to harsh conditions such as acid and base hydrolysis, oxidation, heat, and light.[3] This is a critical component of drug development and is required by regulatory agencies like the ICH.[5][6]

The main objectives of a forced degradation study for doramectin are:

  • To identify potential degradation products and establish degradation pathways.

  • To demonstrate the specificity of analytical methods, ensuring that the method can accurately measure doramectin in the presence of its impurities and degradation products (a stability-indicating method).

  • To understand the intrinsic stability of the doramectin molecule, which helps in determining appropriate storage conditions and shelf-life.

4. What are the typical conditions for performing a forced degradation study on doramectin?

While specific conditions can vary, a general approach for forced degradation of doramectin involves the following:

  • Acid Hydrolysis: Treatment with 0.1 M to 1 M hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at room temperature or elevated temperatures (e.g., 60°C).[3]

  • Base Hydrolysis: Treatment with 0.1 M to 1 M sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) at room temperature or elevated temperatures.[3]

  • Oxidative Degradation: Exposure to a solution of hydrogen peroxide (H₂O₂), typically in the range of 3-30%.

  • Thermal Degradation: Heating the solid drug substance or a solution at elevated temperatures (e.g., 60-80°C) for a specified period.

  • Photodegradation: Exposing the drug substance to UV and visible light, as per ICH Q1B guidelines.[5]

Troubleshooting Guides

HPLC Analysis
Problem Potential Causes Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) 1. Column Degradation: Loss of stationary phase or contamination. 2. Inappropriate Mobile Phase pH: Can affect the ionization of analytes. 3. Sample Overload: Injecting too much sample. 4. Column Void: A void has formed at the column inlet.1. Column Maintenance: Flush the column with a strong solvent. If the problem persists, replace the column. 2. pH Adjustment: Ensure the mobile phase pH is appropriate for doramectin and its impurities. Buffering the mobile phase can help. 3. Reduce Injection Volume: Decrease the amount of sample injected onto the column. 4. Column Reversal/Replacement: Reverse and flush the column. If this doesn't resolve the issue, the column may need to be replaced.
Poor Resolution Between Peaks 1. Suboptimal Mobile Phase Composition: The solvent strength may not be ideal for separating closely eluting peaks. 2. High Flow Rate: A flow rate that is too high can reduce separation efficiency. 3. Column Inefficiency: An old or poorly packed column.1. Optimize Mobile Phase: Adjust the ratio of organic solvent to aqueous phase. A shallower gradient may improve resolution. 2. Reduce Flow Rate: Lowering the flow rate can increase the interaction time with the stationary phase and improve separation. 3. Use a More Efficient Column: Consider a column with a smaller particle size or a different stationary phase chemistry.
Ghost Peaks 1. Contamination: Contaminants in the sample, mobile phase, or from the injector. 2. Carryover: Residual sample from a previous injection.1. Use High-Purity Solvents: Ensure all mobile phase components are of high purity. 2. Injector Cleaning: Implement a robust needle wash protocol between injections. 3. Blank Injections: Run blank injections (mobile phase only) to identify the source of the ghost peaks.
LC-MS/MS Analysis
Problem Potential Causes Troubleshooting Steps
Weak or No Signal 1. Ion Suppression: Matrix components in the sample co-eluting with the analyte can suppress its ionization. 2. Incorrect Source Parameters: Suboptimal settings for temperature, gas flow, or voltage in the mass spectrometer's ion source. 3. Sample Degradation: The analyte may be degrading in the sample solution or in the ion source.1. Improve Sample Cleanup: Utilize more effective sample preparation techniques like solid-phase extraction (SPE) to remove interfering matrix components. 2. Optimize MS Parameters: Systematically tune the ion source parameters to maximize the signal for doramectin and its impurities. 3. Use Fresh Samples: Prepare samples fresh and keep them at an appropriate temperature before analysis.
Retention Time Shifts 1. Changes in Mobile Phase Composition: Inaccurate mixing of mobile phase components. 2. Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase. 3. Column Temperature Fluctuations: Inconsistent column temperature.1. Prepare Fresh Mobile Phase: Ensure accurate preparation and thorough mixing of the mobile phase. 2. Increase Equilibration Time: Allow sufficient time for the column to equilibrate before starting the analytical run. 3. Use a Column Oven: Maintain a stable column temperature using a column oven.

Quantitative Data Summary

Table 1: HPLC Analysis of Doramectin Impurities in a Bulk Drug Sample

ImpurityRetention Time (RT)Relative Retention Time (RRT)ESI-HRMS [M+Na]⁺ (m/z)Concentration (%)
Imp-I9.7200.421939.50880.073
Imp-II11.0290.478881.46740.394
Imp-III15.2470.661895.48340.972
Imp-IV18.9520.821923.51270.227
Imp-V20.4300.885907.48200.343
Imp-VI30.2091.309921.49790.151
Imp-VII33.0271.431935.51460.211
Data sourced from a study on doramectin bulk drug analysis.[1]

Experimental Protocols

Protocol 1: HPLC Method for Doramectin Impurity Profiling

This protocol is based on a published method for the separation and detection of doramectin and its impurities.[1][7]

1. Materials and Reagents:

  • Doramectin bulk drug sample

  • HPLC grade acetonitrile (B52724) and methanol (B129727)

  • Purified water (Milli-Q or equivalent)

  • Reference standards for doramectin and known impurities (if available)

2. Chromatographic Conditions:

  • HPLC System: Agilent 1260 Infinity or equivalent

  • Column: HALO C8 (100 mm × 4.6 mm, 2.7 µm)[7] or a similar C18 column

  • Mobile Phase: Acetonitrile and water in a suitable ratio (e.g., 70:30 v/v for isocratic elution).[7] A gradient elution may be necessary for complex impurity profiles.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C[7]

  • Detection: UV at 245 nm[7]

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Accurately weigh about 25 mg of the doramectin bulk drug sample.

  • Dissolve the sample in a suitable solvent, such as methanol, to a final concentration of approximately 1 mg/mL.

  • Vortex or sonicate the solution to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

4. Analysis:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared sample solution.

  • Record the chromatogram and identify the peaks corresponding to doramectin and its impurities based on their retention times relative to a reference standard.

  • Quantify the impurities using appropriate integration methods.

Protocol 2: Forced Degradation Study - Acid Hydrolysis

1. Materials and Reagents:

  • Doramectin bulk drug

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH) for neutralization

  • Methanol or other suitable solvent

2. Procedure:

  • Prepare a stock solution of doramectin in methanol at a concentration of 1 mg/mL.

  • In a clean flask, add a known volume of the doramectin stock solution.

  • Add an equal volume of 1 M HCl to the flask.

  • Incubate the mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 2, 4, 8, 24 hours).

  • At each time point, withdraw an aliquot of the reaction mixture.

  • Neutralize the aliquot with an equivalent amount of 1 M NaOH.

  • Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

  • Analyze the sample by HPLC to monitor the degradation of doramectin and the formation of degradation products.

Visualizations

Experimental_Workflow_Impurity_Profiling cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis & Identification BulkDrug Doramectin Bulk Drug Dissolution Dissolve in Methanol BulkDrug->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration HPLC_System HPLC System Filtration->HPLC_System Inject Sample Separation Chromatographic Separation HPLC_System->Separation Detection UV Detection (245 nm) Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Peak_Integration Peak Integration & Quantification Chromatogram->Peak_Integration Impurity_Isolation Preparative HPLC (for unknowns) Chromatogram->Impurity_Isolation Report Report Peak_Integration->Report Structure_Elucidation LC-MS/MS, NMR Impurity_Isolation->Structure_Elucidation Structure_Elucidation->Report

Caption: Workflow for Doramectin Impurity Profiling and Identification.

Forced_Degradation_Logic cluster_stress_conditions Forced Degradation Stress Conditions cluster_analysis Analysis of Stressed Samples cluster_outcomes Outcomes DrugSubstance Doramectin Drug Substance Acid Acid Hydrolysis (HCl) DrugSubstance->Acid Base Base Hydrolysis (NaOH) DrugSubstance->Base Oxidation Oxidation (H₂O₂) DrugSubstance->Oxidation Thermal Thermal (Heat) DrugSubstance->Thermal Photo Photolytic (UV/Vis Light) DrugSubstance->Photo StressedSamples Stressed Samples Acid->StressedSamples Base->StressedSamples Oxidation->StressedSamples Thermal->StressedSamples Photo->StressedSamples HPLC_Analysis Stability-Indicating HPLC Method StressedSamples->HPLC_Analysis Mass_Balance Mass Balance Calculation HPLC_Analysis->Mass_Balance Degradation_Profile Degradation Profile HPLC_Analysis->Degradation_Profile Method_Validation Validation of Analytical Method Mass_Balance->Method_Validation Degradation_Pathways Elucidation of Degradation Pathways Degradation_Profile->Degradation_Pathways

Caption: Logical Flow of a Forced Degradation Study for Doramectin.

References

Technical Support Center: Doramectin Monosaccharide Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of doramectin (B1670889) monosaccharide.

I. Synthesis of Doramectin Monosaccharide

The primary method for producing this compound is through the controlled acidic hydrolysis of doramectin, which selectively cleaves the terminal oleandrose (B1235672) sugar.

Frequently Asked Questions (FAQs) - Synthesis

Q1: What is the general principle behind the synthesis of this compound?

A1: this compound is typically synthesized by the selective acidic hydrolysis of the disaccharide, doramectin. This reaction cleaves the glycosidic bond between the two oleandrose sugar moieties, leaving one sugar attached to the aglycone. Under mildly acidic conditions, doramectin undergoes sequential deglycosylation to first yield the this compound and subsequently the doramectin aglycone upon further hydrolysis.[1][2]

Q2: What are the common challenges encountered during the synthesis of this compound?

A2: The main challenges include:

  • Over-hydrolysis: The reaction can proceed past the monosaccharide stage to yield the aglycone, reducing the desired product's yield.[2]

  • By-product formation: Undesired side reactions can occur under acidic conditions, leading to impurities that complicate purification.

  • Incomplete reaction: Insufficient hydrolysis can leave unreacted doramectin, which has similar chromatographic properties to the monosaccharide, making purification difficult.

  • Protecting group strategies: If synthesizing from the aglycone, selecting the appropriate protecting groups for the various hydroxyl groups on the aglycone and the monosaccharide is crucial to ensure regioselective glycosylation.[3][4]

Q3: What are the key parameters to control during the acidic hydrolysis of doramectin?

A3: To achieve optimal yield and purity of the monosaccharide, it is crucial to control the following parameters:

  • Acid Concentration: A dilute acid is generally used to favor the formation of the monosaccharide over the aglycone.

  • Temperature: The reaction is typically carried out at a controlled, moderate temperature to prevent rapid over-hydrolysis and degradation.

  • Reaction Time: Careful monitoring of the reaction progress is essential to stop the reaction once the maximum yield of the monosaccharide is achieved.

Troubleshooting Guide - Synthesis
Problem Possible Cause(s) Recommended Solution(s)
Low yield of this compound 1. Over-hydrolysis to the aglycone.2. Incomplete reaction.1. Reduce reaction time and/or temperature. Use a milder acid catalyst.2. Increase reaction time and/or temperature. Ensure proper mixing.
Presence of significant amounts of doramectin aglycone Reaction conditions are too harsh (high acid concentration, high temperature, or long reaction time).Decrease the acid concentration, lower the reaction temperature, and shorten the reaction time. Monitor the reaction closely using TLC or HPLC.
Complex mixture of by-products Degradation of the starting material or product under acidic conditions.Use a less harsh acid. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in achieving selective glycosylation of the aglycone Inappropriate protecting group strategy.Re-evaluate the protecting groups used for the hydroxyl groups on both the aglycone and the monosaccharide donor to ensure orthogonality and desired reactivity.[3][4]

II. Purification of this compound

Purification of this compound is primarily achieved through chromatographic techniques, with High-Performance Liquid Chromatography (HPLC) being the most common method.

Frequently Asked Questions (FAQs) - Purification

Q1: What are the recommended methods for purifying this compound?

A1: Preparative High-Performance Liquid Chromatography (preparative HPLC) is the most effective method for isolating and purifying this compound from the reaction mixture.[1][5] Column chromatography with silica (B1680970) gel can also be used for initial purification, but HPLC is generally required to achieve high purity.[6]

Q2: What are the common impurities observed during the purification of this compound?

A2: The common impurities include:

  • Unreacted doramectin

  • Doramectin aglycone (from over-hydrolysis)[2]

  • Degradation products from the acidic synthesis conditions.

  • Epimers and isomers of doramectin and its monosaccharide.

Q3: How can the purity of this compound be assessed?

A3: The purity of this compound is typically assessed using analytical HPLC with UV detection.[7][8] Characterization and structural confirmation can be performed using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][5]

Troubleshooting Guide - Purification
Problem Possible Cause(s) Recommended Solution(s)
Poor separation of doramectin and this compound in HPLC Inappropriate mobile phase composition or column chemistry.Optimize the mobile phase gradient and/or switch to a different column stationary phase (e.g., C8, C18) to improve resolution.[7][9]
Co-elution of impurities with the desired product Similar polarity of the impurity and the product.Employ orthogonal purification techniques, such as using a different stationary phase or a different solvent system. Consider two-dimensional HPLC for complex mixtures.
Product degradation during purification Instability of the monosaccharide on the stationary phase or in the mobile phase.Use a buffered mobile phase to control pH. Work at lower temperatures if the compound is thermally labile.
Low recovery from the purification column Irreversible adsorption of the product onto the stationary phase.Add a modifier to the mobile phase (e.g., a small amount of a more polar solvent) to reduce strong interactions with the column. Ensure the sample is fully dissolved before loading.

Experimental Protocols

Protocol 1: Controlled Acidic Hydrolysis of Doramectin to Monosaccharide
  • Dissolution: Dissolve doramectin in a suitable organic solvent (e.g., methanol (B129727) or ethanol).

  • Acidification: Add a dilute aqueous solution of a mineral acid (e.g., 0.1 M HCl or H₂SO₄) to the doramectin solution.

  • Reaction: Stir the mixture at a controlled temperature (e.g., 40-50°C) and monitor the reaction progress by taking aliquots at regular intervals and analyzing them by HPLC.

  • Quenching: Once the desired conversion to the monosaccharide is achieved, neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification of this compound by Preparative HPLC
  • Sample Preparation: Dissolve the crude product from the synthesis step in the mobile phase.

  • Column: Use a reversed-phase column (e.g., C18 or C8).

  • Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile (B52724) and water or methanol and water.[8] A gradient elution may be necessary to achieve good separation.

  • Detection: Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 245 nm).[7]

  • Fraction Collection: Collect the fractions corresponding to the this compound peak.

  • Product Recovery: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation: HPLC Parameters for Avermectin Analysis
Parameter Condition 1 [7]Condition 2 [10]Condition 3 [9]
Column HALO C8 (100 mm x 4.6 mm, 2.7 µm)Zorbax ODS C18 (4.6 x 150 mm)Fused-core C18 (Halo 50 mm x 2.1 mm, 2.7 µm)
Mobile Phase Acetonitrile:Water (70:30, v/v)Acetonitrile, Water, and Phosphoric AcidA: 0.1% Formic Acid in AcetonitrileB: 10mM Ammonium Acetate and 0.1% Formic Acid in Water
Flow Rate Not SpecifiedNot SpecifiedNot Specified
Detection UV at 245 nmFluorescence (365 nm excitation, 470 nm emission)Mass Spectrometry
Temperature 40°CRoom TemperatureNot Specified

Visualizations

Synthesis_Workflow Doramectin Doramectin Hydrolysis Controlled Acidic Hydrolysis Doramectin->Hydrolysis Crude_Product Crude Product (Monosaccharide, Aglycone, Unreacted Doramectin) Hydrolysis->Crude_Product Purification Preparative HPLC Crude_Product->Purification Monosaccharide Pure Doramectin Monosaccharide Purification->Monosaccharide Analysis Purity Analysis (HPLC, MS, NMR) Monosaccharide->Analysis

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Logic start Low Yield of Monosaccharide check_aglycone High Aglycone Content? start->check_aglycone check_doramectin High Unreacted Doramectin? check_aglycone->check_doramectin No reduce_severity Reduce Reaction Severity (Time, Temp, Acid Conc.) check_aglycone->reduce_severity Yes increase_severity Increase Reaction Severity (Time, Temp, Acid Conc.) check_doramectin->increase_severity Yes end Optimized Yield check_doramectin->end No reduce_severity->end increase_severity->end

Caption: Decision tree for troubleshooting low yield in this compound synthesis.

Chemical_Relationship Doramectin Doramectin (Disaccharide) C₅₀H₇₄O₁₄ Monosaccharide This compound C₄₃H₆₂O₁₁ Doramectin->Monosaccharide - Oleandrose (Hydrolysis) Aglycone Doramectin Aglycone C₃₆H₅₀O₈ Monosaccharide->Aglycone - Oleandrose (Hydrolysis) Aglycone->Monosaccharide + Oleandrose (Glycosylation)

Caption: Chemical relationship between doramectin, its monosaccharide, and aglycone.

References

minimizing doramectin monosaccharide degradation during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of doramectin (B1670889) to its monosaccharide form during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is doramectin monosaccharide and why is its formation a concern during sample preparation?

This compound is a primary degradation product of doramectin, formed by the hydrolysis of the terminal oleandrose (B1235672) sugar moiety. Its presence in a sample can be a concern for several reasons:

  • Inaccurate Quantification: If the goal is to measure the parent doramectin concentration, its degradation to the monosaccharide will lead to an underestimation of the true concentration.

  • Regulatory Scrutiny: For pharmaceutical quality control, the presence of degradation products is a critical quality attribute that needs to be monitored and controlled.

Under mildly acidic conditions, doramectin can undergo sequential deglycosylation to first yield this compound and subsequently doramectin aglycone.[1]

Q2: What are the primary factors that promote the degradation of doramectin to its monosaccharide?

The degradation of doramectin to its monosaccharide is primarily influenced by the following factors:

  • pH: Acidic conditions are the main driver of the hydrolysis of the glycosidic bond, leading to the formation of the monosaccharide.[1][2]

  • Temperature: Elevated temperatures can accelerate the rate of acid-catalyzed hydrolysis.

  • Light: Avermectins, as a class of compounds, are known to be sensitive to UV light, which can contribute to degradation.[3]

  • Presence of Oxidizing Agents: While oxidation leads to different degradation products, a highly reactive sample environment can contribute to overall instability.

Q3: How can I minimize the formation of this compound during sample extraction?

To minimize degradation during extraction:

  • Maintain Neutral or Near-Neutral pH: Use extraction solvents and buffers with a pH around 7. Avoid acidic conditions.

  • Work at Low Temperatures: Perform extraction steps on ice or in a cold room to reduce the rate of chemical reactions.

  • Protect from Light: Use amber-colored vials or cover your sample containers with aluminum foil to prevent photodegradation.

  • Use High-Purity Solvents: Ensure that solvents are free from acidic impurities. Acetonitrile (B52724) is a commonly used and effective extraction solvent.[4][5]

Q4: What are the best practices for storing samples and extracts to prevent degradation?

For short-term and long-term storage:

  • Low Temperature: Store samples and extracts at or below -20°C.[4]

  • Protect from Light: Keep stored samples in the dark.

  • Inert Atmosphere: For long-term storage, consider flushing sample vials with an inert gas like nitrogen or argon to displace oxygen and minimize oxidative degradation.

  • Appropriate Solvent: Doramectin is soluble in ethanol, methanol (B129727), DMF, and DMSO.[2] For analytical purposes, reconstitution in a solvent compatible with the chromatographic mobile phase, such as acetonitrile or methanol, is common.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High levels of this compound in freshly prepared samples. Acidic sample matrix or extraction solvent.Check the pH of your sample and all reagents. Adjust the pH of your extraction solvent to be neutral. Consider using a buffered extraction solution.
High temperature during extraction or processing.Keep samples on ice throughout the preparation process. Use a refrigerated centrifuge.
Increase in this compound concentration over a short period in prepared samples. Inappropriate storage of processed samples (e.g., at room temperature, exposed to light).Store processed samples in a tightly sealed, light-protected container at low temperatures (e.g., -20°C) until analysis.
Acidic residue in the final extract.Ensure that any acids used in earlier steps (if unavoidable) are effectively neutralized or removed during cleanup.
Variable and inconsistent levels of this compound across replicate samples. Inconsistent sample handling procedures.Standardize all sample preparation steps, including timings, temperatures, and reagent volumes.
Contamination of solvents or reagents.Use fresh, high-purity solvents and reagents for each batch of samples.

Quantitative Data on Doramectin Degradation

The following table summarizes the qualitative and semi-quantitative impact of various conditions on the degradation of doramectin. Specific kinetic data for the formation of this compound is not extensively available in the public domain, so this table provides a general guide based on forced degradation studies of avermectins.

Condition Parameter Effect on Doramectin Degradation Notes
pH Acidic (e.g., pH < 5)HighPromotes rapid hydrolysis to this compound and aglycone.[1]
Neutral (e.g., pH 7)LowOptimal for stability.
Basic (e.g., pH > 9)Moderate to HighCan cause isomerization to 2-epidoramectin and Δ(2,3)-doramectin.[1]
Temperature -20°CVery LowRecommended for long-term storage.[4]
4°CLowSuitable for short-term storage and processing.
Room Temperature (20-25°C)ModerateDegradation can occur, especially over extended periods.
Elevated (e.g., > 40°C)HighAccelerates degradation, particularly in the presence of acid or base.
Light DarkLowRecommended for storage and handling.
Ambient LightModerateCan contribute to degradation over time.
UV LightHighAvermectins are known to be unstable under UV light.[3]

Experimental Protocols

Protocol 1: Sample Preparation from Biological Matrices (e.g., Plasma, Tissue Homogenate) to Minimize this compound Formation
  • Extraction:

    • To 1 mL of sample (plasma or tissue homogenate), add 2 mL of ice-cold acetonitrile.

    • Vortex for 1 minute to precipitate proteins and extract the analyte.

    • Centrifuge at 4,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean, amber-colored tube.

  • Cleanup (Solid-Phase Extraction - SPE):

    • Condition a C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.

    • Load the supernatant from the extraction step onto the SPE cartridge.

    • Wash the cartridge with 2 mL of a water/methanol mixture (e.g., 50:50 v/v) to remove polar impurities.

    • Elute the doramectin and any potential monosaccharide with 2 mL of acetonitrile into a clean, amber-colored tube.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 30°C.

    • Reconstitute the residue in a known volume (e.g., 200 µL) of the mobile phase to be used for HPLC or LC-MS/MS analysis.

    • Vortex briefly and transfer to an amber-colored autosampler vial for analysis.

Protocol 2: Derivatization for Fluorescence Detection (if required)

Note: Derivatization is often used for the analysis of avermectins by HPLC with fluorescence detection. This process itself can be harsh and needs to be carefully controlled.

  • To the dried extract from Protocol 1, add 100 µL of a 1:1 (v/v) mixture of N-methylimidazole and acetonitrile.

  • Add 150 µL of a 1:1 (v/v) mixture of trifluoroacetic anhydride (B1165640) and acetonitrile.

  • Vortex the mixture for 30 seconds and allow it to react in the dark for at least 15 minutes at room temperature.

  • The sample is now ready for injection into the HPLC system.

Visualizations

Doramectin_Degradation_Pathway Doramectin Doramectin Monosaccharide This compound Doramectin->Monosaccharide Mild Acidic Conditions Aglycone Doramectin Aglycone Monosaccharide->Aglycone Stronger Acidic Conditions Experimental_Workflow cluster_extraction Extraction cluster_cleanup Cleanup (SPE) cluster_final_prep Final Preparation start Sample in Biological Matrix add_acetonitrile Add Ice-Cold Acetonitrile start->add_acetonitrile vortex Vortex to Precipitate Proteins add_acetonitrile->vortex centrifuge Centrifuge at 4°C vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant condition_spe Condition C18 SPE Cartridge supernatant->condition_spe Transfer to SPE load_sample Load Supernatant condition_spe->load_sample wash_spe Wash with H2O/Methanol load_sample->wash_spe elute Elute with Acetonitrile wash_spe->elute evaporate Evaporate to Dryness (N2, <30°C) elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis Inject for HPLC/LC-MS Analysis reconstitute->analysis

References

Technical Support Center: Doramectin Monosaccharide Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with doramectin (B1670889) monosaccharide in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is doramectin monosaccharide and why is its solubility a concern for in vitro assays?

A1: this compound is an acid degradation product of doramectin, a macrocyclic lactone anthelmintic. It is a potent inhibitor of nematode larval development.[1] Like its parent compound, this compound is lipophilic, meaning it has low solubility in aqueous solutions such as cell culture media and buffers used for in vitro assays. This poor solubility can lead to compound precipitation, inaccurate dosing, and unreliable experimental results.

Q2: In which organic solvents can I dissolve this compound to prepare a stock solution?

A2: this compound is soluble in several organic solvents, including dimethyl sulfoxide (B87167) (DMSO), ethanol, methanol, and dimethylformamide (DMF).[1] It is common practice to prepare a high-concentration stock solution in one of these solvents, which can then be diluted to the final working concentration in the aqueous assay medium.

Q3: My this compound, dissolved in DMSO, precipitates when I add it to my cell culture medium. What is happening and how can I prevent it?

A3: This phenomenon is known as kinetic precipitation. While this compound dissolves at high concentrations in pure DMSO, its solubility is much lower in the final aqueous assay buffer.[2][3] When the concentrated DMSO stock is rapidly diluted into the aqueous medium, the compound can no longer stay in solution and precipitates. To prevent this, you can try the following:

  • Lower the final concentration: Test if a lower final concentration of the compound is sufficient for your assay.

  • Reduce the DMSO stock concentration: Preparing a more dilute stock solution in DMSO can help, though this may increase the final DMSO concentration in your assay.

  • Use an intermediate dilution step: Serially dilute the stock solution in a buffer that contains a higher percentage of the co-solvent before the final dilution into the assay medium.[3]

  • Employ solubility enhancement techniques: Consider using co-solvents or cyclodextrins to improve solubility in the final aqueous solution.

Q4: What is the maximum concentration of DMSO that is safe for my cell-based assay?

A4: The maximum tolerated concentration of DMSO is highly dependent on the cell type. For most cell lines, a final DMSO concentration of 0.5% (v/v) is considered a safe upper limit.[3] However, for more sensitive cell lines or primary cells, the concentration should be kept even lower, often below 0.1%, to avoid solvent-induced cytotoxicity or other off-target effects.[3] It is crucial to perform a vehicle control experiment with the same final DMSO concentration to assess its effect on your specific cells.

Troubleshooting Guide

Problem Potential Cause Solutions
Compound precipitates immediately upon addition to aqueous media. The final concentration of this compound exceeds its kinetic solubility limit in the assay medium.1. Reduce Final Concentration: Test a lower final concentration of the compound. 2. Use an Intermediate Dilution Step: Perform a serial dilution in a buffer with a higher co-solvent percentage before the final dilution. 3. Employ a Solubilizing Agent: Use β-cyclodextrin or other excipients as described in the protocols below.[3]
Inconsistent or non-reproducible assay results. The compound may be partially precipitating over time, leading to inconsistent concentrations in solution.1. Visually Inspect for Precipitation: Before and during the assay, check for any visible precipitate in the wells. 2. Increase Solvent Concentration (with caution): If possible for your cell type, slightly increasing the final co-solvent concentration might help. Always run a solvent toxicity control. 3. Use Freshly Prepared Solutions: Prepare dilutions immediately before use to minimize the time for potential precipitation.
Observed cytotoxicity or other off-target effects. The concentration of the organic solvent (e.g., DMSO) is too high for the cells.1. Run a Solvent Toxicity Curve: Perform a dose-response experiment with the solvent alone to determine the maximum tolerated concentration for your specific cell line and assay duration.[3] 2. Reduce Solvent Concentration: Ensure the final solvent concentration is well below the toxic threshold. This might require preparing a more concentrated stock solution if the compound's solubility allows.

Quantitative Data Summary

Solvent Solubility Notes
Dimethyl Sulfoxide (DMSO) Soluble[1]Common choice for preparing high-concentration stock solutions.
Ethanol Soluble[1]Can be used as a co-solvent. Evaporates quickly.
Methanol Soluble[1]Can be used for stock solutions, but may be more volatile and toxic to cells than ethanol.
Dimethylformamide (DMF) Soluble[1]Another option for stock solutions, but can have higher cellular toxicity than DMSO.
Aqueous Buffers (e.g., PBS, Cell Culture Media) Poorly solubleThe primary reason for requiring solubility enhancement techniques.

Experimental Protocols

Protocol 1: Standard Stock Solution Preparation in DMSO
  • Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Initial Dissolution: Add a minimal volume of 100% DMSO to the vial to create a high-concentration stock solution (e.g., 10-50 mM).

  • Mixing: Vortex the vial vigorously for at least 60 seconds. If necessary, use a brief sonication step (5-10 minutes) in a water bath to aid dissolution.[3]

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Improving Aqueous Solubility with β-Cyclodextrin
  • Prepare Cyclodextrin (B1172386) Solution: Prepare a stock solution of a β-cyclodextrin derivative (such as HP-β-CD or SBE-β-CD) in your desired aqueous buffer (e.g., PBS or cell culture media). A starting concentration of 1-10 mM is recommended, but this may need optimization.

  • Prepare this compound Stock: Prepare a concentrated stock of this compound in a suitable organic solvent like DMSO as per Protocol 1.

  • Complexation: While vigorously vortexing the β-cyclodextrin solution, slowly add the this compound stock solution dropwise. The molar ratio of cyclodextrin to the compound often needs to be optimized, but a ratio of 10:1 or higher is a good starting point.

  • Equilibration: Allow the mixture to equilibrate, typically by incubating at room temperature for at least one hour with gentle agitation.

  • Application: Use the resulting complexed solution for your in vitro assay. Remember to include a vehicle control with the same concentration of cyclodextrin and solvent.

Visualizations

experimental_workflow Experimental Workflow for Improving Solubility cluster_prep Stock Solution Preparation cluster_troubleshoot Solubility Troubleshooting cluster_enhancement Enhancement Techniques start Start with solid this compound dissolve Dissolve in 100% DMSO (e.g., 10-50 mM) start->dissolve mix Vortex / Sonicate to ensure complete dissolution dissolve->mix precipitate Precipitation in Aqueous Medium? mix->precipitate yes Yes precipitate->yes Yes no No precipitate->no No enhance Apply Solubility Enhancement Technique yes->enhance proceed Proceed with Assay (Maintain final DMSO <0.5%) no->proceed method1 Method A: Lower Final Concentration enhance->method1 method2 Method B: Use Cyclodextrin Complexation enhance->method2 method3 Method C: Intermediate Dilution Step enhance->method3 logical_relationship Decision Tree for Solvent and Concentration start Objective: Prepare this compound for cell-based assay stock_solvent Choose a stock solvent start->stock_solvent dmso DMSO stock_solvent->dmso ethanol Ethanol stock_solvent->ethanol other Other (e.g., DMF) stock_solvent->other check_toxicity Is final solvent concentration toxic to cells? dmso->check_toxicity ethanol->check_toxicity other->check_toxicity yes_toxic Yes check_toxicity->yes_toxic Yes no_toxic No check_toxicity->no_toxic No (<0.5% for DMSO) reduce_conc Reduce final solvent concentration yes_toxic->reduce_conc check_solubility Does compound precipitate in final medium? no_toxic->check_solubility increase_stock Increase stock concentration (if solubility allows) reduce_conc->increase_stock change_solvent Choose a less toxic solvent reduce_conc->change_solvent yes_precipitate Yes check_solubility->yes_precipitate no_precipitate No check_solubility->no_precipitate use_enhancer Use solubility enhancer (e.g., Cyclodextrin) yes_precipitate->use_enhancer lower_compound_conc Lower final compound concentration yes_precipitate->lower_compound_conc success Assay Ready no_precipitate->success

References

doramectin monosaccharide assay variability and reproducibility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the quantitative analysis of doramectin (B1670889). The information is tailored for researchers, scientists, and drug development professionals to address common issues related to assay variability and reproducibility.

Troubleshooting Guides

This section offers solutions to specific problems that may be encountered during the analysis of doramectin, primarily using HPLC and LC-MS/MS methods.

Question: Why am I seeing significant variability in peak areas for my doramectin standards and samples?

Answer: Variability in peak areas can stem from several sources throughout your experimental workflow. Here is a step-by-step guide to troubleshoot this issue:

  • Sample Preparation and Extraction:

    • Inconsistent Extraction Recovery: Ensure your extraction procedure is robust. A common method involves liquid-liquid extraction with acetonitrile (B52724) followed by a cleanup step.[1][2] Incomplete phase separation or inconsistent solvent volumes can lead to variability.

    • Matrix Effects (especially in LC-MS/MS): The sample matrix (e.g., plasma, tissue, milk) can suppress or enhance the ionization of doramectin.[3] Consider using a matrix-matched calibration curve or a stable isotope-labeled internal standard to compensate for these effects.

  • Derivatization (for Fluorescence Detection):

    • Incomplete or Variable Reaction: Derivatization with trifluoroacetic anhydride (B1165640) (TFAA) to form a fluorescent product is a critical step for HPLC-fluorescence detection.[1] This reaction is sensitive to water, which can hydrolyze the TFAA reagent.[1] Ensure all solvents are anhydrous and protect the reaction from light.[1]

    • Reagent Stability: Use fresh derivatizing reagents (e.g., TFAA and N-methylimidazole) as their degradation can lead to inconsistent results.

  • Chromatography:

    • Column Performance: Poor peak shape (e.g., tailing or fronting) can affect integration and reproducibility. This may be due to column degradation or contamination. Flush the column or replace it if necessary. A C8 or C18 column is commonly used for doramectin analysis.[4][5]

    • Mobile Phase Preparation: Inconsistent mobile phase composition can cause shifts in retention time and affect peak area. Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. A common mobile phase is a mixture of acetonitrile and water.[4][5]

    • Flow Rate Fluctuation: Check the HPLC pump for any pressure fluctuations, which could indicate a leak or bubble in the system, leading to an unstable flow rate.

  • Injector and Autosampler:

    • Inaccurate Injection Volume: Ensure the injector is calibrated and there are no air bubbles in the sample loop.

    • Sample Stability in Autosampler: Doramectin and its derivatives may be unstable over long periods in the autosampler.[1] Consider using a cooled autosampler and limiting the run time of your sequence.

Question: My retention times for doramectin are shifting between injections. What could be the cause?

Answer: Retention time shifts are typically related to the chromatographic conditions. Here’s what to check:

  • Mobile Phase Composition: Even small variations in the solvent ratio can alter retention times. Ensure accurate and consistent preparation of the mobile phase.

  • Column Temperature: The column temperature should be controlled using a column oven, as fluctuations in ambient temperature can affect retention. A typical temperature for doramectin analysis is 40°C.[4][5][6]

  • Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before starting the analytical run. Insufficient equilibration can lead to drifting retention times in the initial injections.

  • Column Aging: Over time, the stationary phase of the column can degrade, leading to changes in retention characteristics. If you observe a consistent drift in one direction over many runs, it may be time to replace the column.

Frequently Asked Questions (FAQs)

Q1: What are the typical sources of variability in doramectin assays?

A1: The primary sources of variability include the sample extraction process, the derivatization step (if using fluorescence detection), matrix effects in LC-MS/MS, the stability of the analyte and its derivatives, and the consistency of chromatographic conditions (e.g., mobile phase composition, flow rate, and temperature).

Q2: How can I improve the reproducibility of my doramectin quantification?

A2: To enhance reproducibility, focus on:

  • Standardizing Protocols: Strictly follow a validated standard operating procedure (SOP) for all steps.

  • Using an Internal Standard: Incorporate an internal standard (ideally a stable isotope-labeled version of doramectin) to correct for variations in extraction and injection.

  • Method Validation: Fully validate your analytical method according to guidelines such as those from the International Conference on Harmonisation (ICH) to understand its performance characteristics, including precision and accuracy.[4][5]

  • Regular System Maintenance: Perform routine maintenance on your HPLC or LC-MS/MS system to ensure consistent performance.

Q3: What are the common analytical techniques for doramectin quantification?

A3: The most common techniques are High-Performance Liquid Chromatography (HPLC) with either UV detection or fluorescence detection after post-column derivatization, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][6][7] LC-MS/MS is generally more sensitive and specific.[7]

Q4: What are the expected recovery rates for doramectin from biological matrices?

A4: Recovery rates can vary depending on the matrix and the extraction method. However, validated methods typically report recoveries in the range of 75% to 122%.[8] For example, a study on milk samples reported recoveries of >80% for doramectin.[9]

Data Presentation

The following tables summarize quantitative data from various validated methods for doramectin analysis.

Table 1: HPLC Method Validation Parameters for Doramectin

ParameterResultReference
Linearity Range 1.0 - 30.0 µg/L[8]
Recovery 75.0 - 122.0%[8]
Intra-day Precision (RSD) 0.403 - 1.689%
Inter-day Precision (RSD) < 8.9%[10]
Limit of Detection (LOD) 0.03 ng/mL
Limit of Quantitation (LOQ) 0.1% of target concentration[4][5][6]

Table 2: LC-MS/MS Method Validation Parameters for Doramectin

ParameterMatrixResultReference
Linearity Range Bovine Plasma1 - 500 ng/mL[3]
Recovery Bovine Liver77.5 - 90.8%[11]
Precision (RSD) Bovine Plasma< 8.10%[3]
LOD Chicken Muscle0.1 µg/kg[7][11]
LOQ Chicken Muscle0.2 µg/kg[7][11]

Experimental Protocols

HPLC Method for Doramectin in Drug Substance[5][6]
  • Sample Preparation: Dissolve the doramectin sample in methanol (B129727) to achieve the desired concentration.

  • Chromatographic Conditions:

    • Column: HALO C8 (100 mm × 4.6 mm, 2.7 µm particle size).

    • Mobile Phase: Isocratic elution with acetonitrile and water (70:30, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C.

    • Detection: UV at 245 nm.

    • Injection Volume: 10 µL.

LC-MS/MS Method for Doramectin in Bovine Plasma[3]
  • Sample Preparation:

    • Perform protein precipitation using 1% formic acid in acetonitrile.

    • Use an Ostro® 96-well plate for pass-through sample cleanup.

  • Chromatographic Conditions:

    • Column: Acquity UPLC HSS-T3 (100 × 2.1 mm, 1.8 μm).

    • Mobile Phase: Gradient elution with 0.01% acetic acid in water and methanol.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • MRM Transition: m/z 921.70 > 777.40 for quantification.

Visualizations

Experimental_Workflow Figure 1: General Experimental Workflow for Doramectin Analysis cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Collection (e.g., Plasma, Milk, Tissue) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Cleanup Sample Cleanup (e.g., SPE, Filtration) Extraction->Cleanup Derivatization Derivatization (for Fluorescence Detection) Cleanup->Derivatization Optional Chromatography HPLC or UHPLC Separation (C8 or C18 Column) Cleanup->Chromatography Derivatization->Chromatography Detection Detection (UV, Fluorescence, or MS/MS) Chromatography->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification

Figure 1: General Experimental Workflow for Doramectin Analysis

Troubleshooting_Diagram Figure 2: Troubleshooting Peak Area Variability cluster_investigate Investigation Path cluster_solutions Potential Solutions Start High Peak Area Variability (High %RSD) Check_Standards Are standards consistent? Start->Check_Standards Check_System Is the analytical system stable? Check_Standards->Check_System Yes Sol_Standards Prepare fresh standards. Check solvent purity. Check_Standards->Sol_Standards No Check_SamplePrep Is sample prep consistent? Check_System->Check_SamplePrep Yes Sol_System Check for leaks & bubbles. Verify flow rate & temp. Equilibrate/replace column. Check_System->Sol_System No Sol_SamplePrep Review extraction protocol. Use internal standard. Assess matrix effects. Check_SamplePrep->Sol_SamplePrep No End Problem Resolved Check_SamplePrep->End Yes Sol_Standards->End Re-analyze Sol_System->End Re-analyze Sol_SamplePrep->End Re-analyze

Figure 2: Troubleshooting Peak Area Variability

References

Technical Support Center: Mitigating Off-Target Effects of Avermectin Monosaccharides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with avermectin (B7782182) monosaccharides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you anticipate, identify, and mitigate potential off-target effects during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the known off-target effects of avermectins, and are they relevant to avermectin monosaccharides?

A1: Avermectins, the parent compounds of avermectin monosaccharides, are known to exhibit several off-target effects, primarily neurotoxicity, hepatotoxicity, and cytotoxicity.[1][2][3][4] These effects are often attributed to their interaction with GABA and glutamate-gated chloride channels in host organisms.[1] While research specifically on the monosaccharide forms is less extensive, it is reasonable to hypothesize that they may share a similar off-target profile due to structural similarities. Therefore, researchers should be vigilant for signs of neurotoxicity (e.g., tremors, ataxia), hepatotoxicity (e.g., elevated liver enzymes), and general cytotoxicity in their experimental models.[1][2]

Q2: How can I proactively mitigate potential off-target effects in my cell culture experiments?

A2: Several strategies can be employed to minimize off-target effects in vitro:

  • Dose-Response Studies: Conduct thorough dose-response experiments to determine the minimal effective concentration that achieves the desired on-target effect while minimizing toxicity.

  • Control Selection: Use appropriate controls, including vehicle-only controls and, if possible, a structurally related but inactive compound.

  • Formulation: Consider the use of controlled-release formulations or nanoemulsions, which can potentially reduce systemic exposure and off-target toxicity by maintaining lower, more stable concentrations of the compound over time.[5][6]

  • Co-treatment with Antioxidants: Studies on avermectins have shown that co-administration of antioxidants like quercetin (B1663063) may mitigate neurotoxicity by reducing oxidative stress and inflammation.[3][4]

Q3: My in vivo study is showing signs of neurotoxicity. What are my options?

A3: If you observe neurotoxic effects in your animal models, consider the following troubleshooting steps:

  • Re-evaluate Dosing Regimen: The dose and frequency of administration may need to be adjusted. A lower dose or less frequent administration might still be effective against the target while reducing adverse effects.

  • Investigate P-glycoprotein (P-gp) Interaction: Avermectins are substrates of P-gp, an efflux transporter at the blood-brain barrier.[1] If your animal model has low P-gp expression, it may be more susceptible to neurotoxicity. Co-administration of P-gp inhibitors should be avoided unless it is part of the experimental design to increase brain penetration.

  • Supportive Care: Provide appropriate supportive care to the animals as per ethical guidelines.

  • Consider Alternative Analogs: If available, test other avermectin monosaccharide analogs that may have a better therapeutic window.

Q4: How can I confirm if the observed toxicity is an off-target effect?

A4: Differentiating on-target from off-target toxicity is crucial. Here are some approaches:

  • Target Engagement Assays: First, confirm that the avermectin monosaccharide is engaging its intended target at the concentrations used in your experiments.

  • Rescue Experiments: If the intended target is known, a rescue experiment can be performed. For example, if the compound is an enzyme inhibitor, providing a downstream product of the enzymatic reaction might rescue the phenotype.

  • Genetic Knockdown/Knockout: Use techniques like shRNA or CRISPR-Cas9 to reduce the expression of the intended target. If the toxic phenotype persists in the knockdown/knockout cells when treated with the compound, it is likely an off-target effect.

  • Structurally Unrelated Agonist/Antagonist: Use a compound with a different chemical structure that is known to act on the same target. If this compound does not produce the same toxic effects, it strengthens the case for your compound's off-target activity.

Troubleshooting Guides

Issue 1: High Levels of Cytotoxicity in Cell-Based Assays

You are observing significant cell death in your cultures at concentrations intended to be therapeutic.

Troubleshooting Steps:

  • Verify On-Target Activity: Ensure that the observed effect is not due to an overly potent on-target activity that is detrimental to the cells.

  • Perform a Cytotoxicity Profile: Use multiple assays to assess cell health, such as:

    • MTT Assay: To measure metabolic activity.

    • LDH Assay: To measure membrane integrity.

    • Apoptosis Assays: To detect markers of programmed cell death (e.g., caspase activation, Annexin V staining).

  • Investigate Mechanism of Cell Death: Studies on avermectins suggest that cytotoxicity can be mediated by the generation of reactive oxygen species (ROS) and mitochondrial dysfunction.[2] Assess these pathways in your experimental system.

  • Consider Formulation: The solvent or vehicle used to dissolve the avermectin monosaccharide could be contributing to toxicity. Ensure appropriate vehicle controls are included.

Issue 2: Inconsistent Results in In Vivo Studies

You are observing high variability in the efficacy and/or toxicity of the avermectin monosaccharide in your animal models.

Troubleshooting Steps:

  • Pharmacokinetic Analysis: Investigate the pharmacokinetic profile of the compound. High variability in absorption, distribution, metabolism, and excretion (ADME) can lead to inconsistent results.

  • Formulation and Administration: The formulation and route of administration can significantly impact bioavailability. Ensure the compound is fully solubilized and administered consistently. Controlled-release formulations may help reduce variability.[6]

  • Animal Model Considerations: Factors such as age, sex, and genetic background of the animals can influence their response to the compound. P-glycoprotein expression levels, in particular, can vary and impact neurotoxicity.[1]

  • Environmental Factors: Ensure that housing and environmental conditions are stable and consistent throughout the study.

Quantitative Data

Table 1: Cytotoxicity of Avermectins in Mammalian Cell Lines

CompoundCell LineAssayEndpointResultReference
IvermectinSUP-B15MTTIC503.435 µM[7]
IvermectinMDBKMTTCell ViabilityDecreased up to 75% at 20 µM[8]
AvermectinHepG2-ApoptosisInduced[2]
AvermectinHeLaComet AssayDNA DamageInduced[9]

Note: This data is for avermectin/ivermectin and should be used as a reference for designing experiments with avermectin monosaccharides.

Table 2: Neurotoxicity of Avermectins in Animal Models

CompoundAnimal ModelDoseObserved EffectsReference
IvermectinDogs (ivermectin-sensitive)5-10 mg/kgAtaxia, hypersalivation, mydriasis, lethargy[10]
AvermectinCarp (B13450389)Acute toxicity testNeurotoxicity, BBB dysfunction, oxidative stress, inflammation, apoptosis[11]

Note: This data is for avermectin/ivermectin and should be used as a reference for designing experiments with avermectin monosaccharides.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

Objective: To determine the dose-dependent cytotoxic effects of an avermectin monosaccharide on a mammalian cell line.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1.5 x 10³ cells per well in 50 µL of culture medium. Incubate at 37°C with 5% CO₂ for 24 hours.[8]

  • Compound Treatment: Prepare serial dilutions of the avermectin monosaccharide in culture medium. After 24 hours of cell incubation, remove the medium and add 50 µL of the compound dilutions to the respective wells. Include a vehicle-only control.[8]

  • Incubation: Incubate the plate for the desired time point (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, remove the medium and add 5 µL of MTT reagent (0.5 mg/mL) to each well. Incubate for 3 hours.[8]

  • Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[8]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the dose-response curve and determine the IC50 value.

Protocol 2: Investigating Off-Target Pathways using shRNA

Objective: To determine if the cytotoxicity of an avermectin monosaccharide is dependent on a specific, hypothesized off-target protein.

Methodology:

  • shRNA Design and Cloning: Design and clone shRNA sequences targeting the gene of interest into a suitable lentiviral vector (e.g., pLKO.1).[12] Include a non-targeting shRNA control.

  • Lentivirus Production: Co-transfect HEK293T cells with the shRNA-containing plasmid and packaging plasmids (e.g., pMD2.G and psPAX2) to produce lentiviral particles.[12]

  • Transduction: Transduce the target cell line with the lentiviral particles.

  • Selection: Select for successfully transduced cells using an appropriate antibiotic (e.g., hygromycin).[12]

  • Knockdown Verification: Verify the knockdown of the target protein by Western blot or qRT-PCR.

  • Cytotoxicity Assay: Perform a cytotoxicity assay (e.g., MTT assay) on the knockdown and control cell lines, treating with a range of concentrations of the avermectin monosaccharide.

  • Data Analysis: Compare the dose-response curves of the knockdown and control cells. A rightward shift in the IC50 curve for the knockdown cells would suggest that the off-target protein contributes to the compound's cytotoxicity.

Visualizations

Signaling_Pathway_Avermectin_Toxicity cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Avermectin_Monosaccharide Avermectin Monosaccharide GABA_R GABA Receptor Avermectin_Monosaccharide->GABA_R Binds to GluCl Glutamate-gated Cl- Channel Avermectin_Monosaccharide->GluCl Binds to P_gp P-glycoprotein Avermectin_Monosaccharide->P_gp Substrate for ROS Increased ROS GABA_R->ROS GluCl->ROS Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS->Mitochondrial_Dysfunction Bax_Bcl2 Increased Bax/Bcl-2 Ratio Mitochondrial_Dysfunction->Bax_Bcl2 Caspase_Activation Caspase Activation Bax_Bcl2->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Potential off-target signaling pathways of avermectin monosaccharides.

Experimental_Workflow_Off_Target_Validation Start Observe Toxicity (e.g., Cytotoxicity, Neurotoxicity) Dose_Response Conduct Dose-Response Cytotoxicity Assays (MTT, LDH) Start->Dose_Response Hypothesize_Off_Target Hypothesize Potential Off-Target(s) Dose_Response->Hypothesize_Off_Target shRNA_CRISPR shRNA/CRISPR Knockdown of Hypothesized Off-Target Hypothesize_Off_Target->shRNA_CRISPR Re-run_Assay Re-run Cytotoxicity Assay with Knockdown Cells shRNA_CRISPR->Re-run_Assay Analyze_Results Analyze for Shift in IC50 Re-run_Assay->Analyze_Results Conclusion Confirm Off-Target Involvement Analyze_Results->Conclusion Significant Shift No_Shift No Significant Shift Analyze_Results->No_Shift No_Shift->Hypothesize_Off_Target Re-hypothesize

References

Technical Support Center: Forced Degradation Studies of Doramectin and its Monosaccharide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies on doramectin (B1670889) and its monosaccharide derivative.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for doramectin under forced degradation conditions?

A1: Under forced degradation conditions, doramectin primarily degrades through hydrolysis and oxidation. Under mildly acidic conditions, the terminal saccharide unit is hydrolyzed to form doramectin monosaccharide, which can be further hydrolyzed to doramectin aglycone.[1] Basic conditions can lead to isomerization, resulting in the formation of 2-epidoramectin and Δ(2,3)-doramectin.[2] Oxidative stress can lead to the formation of various oxidation products.

Q2: I am not seeing any degradation of doramectin under my stress conditions. What could be the issue?

A2: This could be due to several factors:

  • Insufficient Stress: The concentration of your stressor (acid, base, or oxidizing agent), temperature, or duration of exposure may not be sufficient to induce degradation. According to ICH guidelines, the goal is to achieve 5-20% degradation.[1]

  • Solvent Effects: The solubility and stability of doramectin in your chosen solvent system can impact its susceptibility to degradation. Doramectin is soluble in methanol (B129727), ethanol, DMF, and DMSO.[1]

  • Inappropriate Analytical Method: Your analytical method may not be stability-indicating, meaning it cannot separate the parent drug from its degradation products. A validated stability-indicating HPLC method is crucial.

Q3: How can I identify the degradation products of doramectin?

A3: Degradation products are typically identified using a combination of chromatographic and spectroscopic techniques. A stability-indicating HPLC or UPLC method can separate the degradation products from the parent compound. Subsequent identification can be achieved using mass spectrometry (MS) for molecular weight determination and tandem MS (MS/MS) for fragmentation analysis. For definitive structural elucidation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are employed.

Q4: What are the expected degradation products of this compound?

A4: While specific studies on the forced degradation of this compound are limited, its degradation pathways can be predicted based on its structure. It is expected to be susceptible to further acid hydrolysis, leading to the formation of the doramectin aglycone. It may also undergo oxidation at various positions on the macrocyclic lactone ring, similar to the parent doramectin molecule.

Q5: Are there any specific safety precautions I should take when handling doramectin and its degradation products?

A5: Yes, doramectin is a potent pharmaceutical compound. Always handle it in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information. The toxicity of the degradation products is often unknown, so they should be handled with the same level of caution as the parent compound.

Troubleshooting Guides

Issue 1: Poor Peak Shape and Resolution in HPLC Analysis
Potential Cause Troubleshooting Step
Inappropriate Column Chemistry For avermectins like doramectin, a C8 or C18 column is typically used.[3][4] Ensure your column is suitable for the separation of lipophilic macrocyclic lactones.
Mobile Phase Composition Optimize the mobile phase composition. A common mobile phase for doramectin analysis is a mixture of acetonitrile (B52724) and water.[3] Adjusting the ratio or adding a small amount of a modifier like methanol can improve peak shape.
Incorrect pH of Mobile Phase The pH of the mobile phase can affect the ionization state of the analytes and their interaction with the stationary phase. Experiment with slight adjustments to the mobile phase pH.
Column Temperature Maintaining a consistent and elevated column temperature (e.g., 40 °C) can improve peak symmetry and reduce viscosity.[3]
Sample Overload Injecting too concentrated a sample can lead to peak fronting or tailing. Try diluting your sample.
Issue 2: Inconsistent Degradation Percentages
Potential Cause Troubleshooting Step
Inaccurate Temperature Control Ensure your heating apparatus (water bath, oven) provides uniform and accurate temperature control. Small variations in temperature can significantly affect degradation rates.
Inconsistent Exposure to Light (Photolytic Degradation) Use a calibrated photostability chamber to ensure consistent light exposure (intensity and wavelength) across all samples.
Variable Mixing of Solutions Ensure thorough mixing of the doramectin solution with the stressor (acid, base, oxidizing agent) to ensure a homogeneous reaction.
Sample Preparation Inconsistency Standardize your sample preparation procedure, including weighing, dissolution, and dilution steps, to minimize variability.
Timing of Analysis Analyze samples at consistent time points after the stress period, as degradation may continue at a slower rate even after removal from the stress condition.

Quantitative Data Summary

The following tables summarize typical quantitative data from forced degradation studies of doramectin and projected data for its monosaccharide. These values are illustrative and actual results may vary depending on the specific experimental conditions.

Table 1: Forced Degradation of Doramectin

Stress ConditionReagent/ConditionTime (hours)Temperature (°C)% DegradationMajor Degradation Products
Acid Hydrolysis 0.1 M HCl2460~15-25%This compound, Doramectin Aglycone
Base Hydrolysis 0.1 M NaOH860~10-20%2-Epidoramectin, Δ(2,3)-Doramectin
Oxidation 3% H₂O₂2425 (Room Temp)~10-15%Oxidized derivatives (e.g., epoxides)
Thermal Solid State4880~5-10%Isomers and other thermal degradants
Photolytic UV Light (254 nm)2425 (Room Temp)~20-30%Photo-isomers and other photoproducts

Table 2: Projected Forced Degradation of this compound

Stress ConditionReagent/ConditionTime (hours)Temperature (°C)Projected % DegradationProjected Major Degradation Products
Acid Hydrolysis 0.1 M HCl2460~25-35%Doramectin Aglycone
Base Hydrolysis 0.1 M NaOH860~10-20%Isomerized monosaccharide derivatives
Oxidation 3% H₂O₂2425 (Room Temp)~15-25%Oxidized monosaccharide derivatives
Thermal Solid State4880~5-15%Isomers and other thermal degradants
Photolytic UV Light (254 nm)2425 (Room Temp)~25-35%Photo-isomers and other photoproducts

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Doramectin and its Degradation Products

This protocol is based on established methods for avermectins.

  • Chromatographic System: High-Performance Liquid Chromatograph with a UV detector.

  • Column: HALO C8 (100 mm × 4.6 mm i.d., 2.7 µm particle size) or equivalent.[3]

  • Mobile Phase: Acetonitrile:Water (70:30, v/v).[3]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.[3]

  • Detection Wavelength: 245 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve doramectin samples in methanol.[3]

Protocol 2: Forced Degradation Procedure
  • Preparation of Stock Solution: Prepare a stock solution of doramectin or this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. After the specified time, cool the solution and neutralize it with an equivalent amount of 0.1 M NaOH. Dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 8 hours. After the specified time, cool the solution and neutralize it with an equivalent amount of 0.1 M HCl. Dilute with the mobile phase for analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light. Dilute with the mobile phase for analysis.

  • Thermal Degradation: Place the solid drug substance in a vial and keep it in an oven at 80°C for 48 hours. After exposure, dissolve the sample in methanol and dilute with the mobile phase for analysis.

  • Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) in a photostability chamber for 24 hours. After exposure, dissolve the sample in methanol and dilute with the mobile phase for analysis.

Visualizations

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis Start Doramectin/Monosaccharide Stock Solution (1 mg/mL in Methanol) Acid Acid Hydrolysis (0.1 M HCl, 60°C, 24h) Start->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C, 8h) Start->Base Oxidation Oxidative Degradation (3% H2O2, RT, 24h) Start->Oxidation Thermal Thermal Degradation (Solid, 80°C, 48h) Start->Thermal Photo Photolytic Degradation (UV Light, RT, 24h) Start->Photo Neutralize Neutralization (for Acid/Base) Acid->Neutralize Base->Neutralize Dilute Dilution with Mobile Phase Oxidation->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute HPLC Stability-Indicating HPLC Analysis Dilute->HPLC Data Data Analysis: - % Degradation - Impurity Profiling HPLC->Data

Caption: Experimental workflow for forced degradation studies.

Degradation_Pathways cluster_acid Acidic Hydrolysis cluster_base Basic Isomerization cluster_oxidation Oxidation Doramectin Doramectin Monosaccharide This compound Doramectin->Monosaccharide [H+] Epidoramectin 2-Epidoramectin Doramectin->Epidoramectin [OH-] DeltaDoramectin Δ(2,3)-Doramectin Doramectin->DeltaDoramectin [OH-] Oxidized Oxidized Products (e.g., Epoxides) Doramectin->Oxidized [O] Aglycone Doramectin Aglycone Monosaccharide->Aglycone [H+]

Caption: Primary degradation pathways of doramectin.

References

Technical Support Center: Doramectin Monosaccharide Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for doramectin (B1670889) monosaccharide bioassays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in doramectin monosaccharide bioassays?

A1: The most prevalent interferences in this compound bioassays, particularly those using methods like HPLC-UV, HPLC-MS/MS, or ELISA, stem from the sample matrix. Endogenous components from biological samples such as plasma, milk, or tissue can co-elute with the analyte, leading to signal suppression or enhancement.[1][2][3] Other significant sources of interference include structurally similar compounds (other avermectins), metabolites, and exogenous contaminants introduced during sample preparation.[4][5]

Q2: What is a "matrix effect" and how does it affect my results?

A2: A matrix effect is the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix.[1][2] This phenomenon is particularly common in LC-MS/MS analysis. It can lead to either signal suppression (lower than expected readings) or signal enhancement (higher than expected readings), both of which result in inaccurate quantification of this compound.[3] The effect can vary between different sample types and even between different lots of the same biological matrix.[3]

Q3: Can other avermectins like ivermectin or moxidectin (B1677422) interfere with my doramectin assay?

A3: Yes, due to their structural similarity, other avermectins can potentially interfere with assays for doramectin and its monosaccharide derivative.[6][7] In chromatographic methods, this is typically addressed by optimizing the separation conditions to ensure that each compound has a distinct retention time.[6][8] For immunoassays (ELISA), cross-reactivity with related compounds can be a source of false positives if the antibody is not highly specific.

Q4: My ELISA results show unexpectedly high background or false positives. What could be the cause?

A4: High background or false positives in ELISA can be caused by several factors. One common issue is the presence of heterophilic antibodies, such as human anti-mouse antibodies (HAMA), in the sample, which can cross-link the capture and detection antibodies in the absence of the target analyte.[9] Other causes include insufficient blocking, impure coating antigens, or cross-reactivity of the detection antibody with other molecules in the sample matrix.[10][11][12]

Troubleshooting Guides

Issue 1: Poor Peak Resolution or Shape in HPLC Analysis

Symptoms:

  • This compound peak is not sharp.

  • Peak co-elutes or overlaps with other peaks from the matrix or other avermectins.

Possible Causes and Solutions:

Cause Solution
Inappropriate Mobile Phase Optimize the mobile phase composition (e.g., acetonitrile-water ratio) to improve separation.[8]
Incorrect Column Temperature Adjust the column temperature. A higher temperature can sometimes improve peak shape and reduce viscosity.[8]
Degraded HPLC Column Replace the column with a new one of the same type. Ensure proper column storage and flushing protocols are followed.
Sample Overload Reduce the injection volume or dilute the sample to avoid overloading the column.
Issue 2: Inaccurate Quantification (High Variability, Poor Recovery) in LC-MS/MS

Symptoms:

  • High relative standard deviation (RSD) between replicate measurements.[13]

  • Recovery of spiked standards is significantly lower or higher than 100%.[13]

  • Non-linear standard curve.

Possible Causes and Solutions:

Cause Solution
Significant Matrix Effect Implement a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE) or a QuEChERS-based method.[7][14] Utilize matrix-matched calibration curves for quantification.[15]
Ion Suppression/Enhancement Modify chromatographic conditions to separate the analyte from interfering matrix components.[3] An alternative is to use a stable isotope-labeled internal standard that will be affected by the matrix in the same way as the analyte.
Improper Sample Extraction Optimize the extraction solvent and procedure. Acetonitrile (B52724) is commonly used for its ability to efficiently precipitate proteins.[16]
Analyte Instability Ensure samples are processed and stored correctly to prevent degradation of this compound. This may include protection from light and storage at low temperatures.
Issue 3: False Positives or High Background in ELISA

Symptoms:

  • Control (blank) samples show a positive signal.

  • Results are positive, but cannot be confirmed by a secondary method like LC-MS/MS.

Possible Causes and Solutions:

Cause Solution
Heterophilic Antibodies Incorporate blocking agents specifically designed to neutralize heterophilic antibodies into the assay buffer.[9]
Insufficient Plate Washing Increase the number of wash steps or the volume of wash buffer to ensure all unbound reagents are removed.
Cross-Reactivity Verify the specificity of the primary antibody. If cross-reactivity with other avermectins is suspected, confirm positive results with a chromatographic method.[17]
Contaminated Reagents Prepare fresh buffers and reagents. Ensure there is no cross-contamination between wells or samples.

Quantitative Data Summary

The following tables summarize key performance parameters from validated analytical methods for doramectin, which can serve as a benchmark for troubleshooting your own assays.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Doramectin in Various Matrices

MatrixMethodLOD (µg/kg)LOQ (µg/kg)Reference
MilkLC-MS/MS0.10.2[18]
MuscleLC-MS/MS0.10.2[14]
MilkLC-MS/MS1.3-[5]
FeedHPLC-25[16]
PlasmaUHPLC-MS/MS0.03 ng/mL1 ng/mL[15]

Table 2: Recovery and Precision Data for Doramectin Analysis

MatrixMethodRecovery (%)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Reference
MilkLC-MS/MS75.0 - 122.0< 8.0-[13]
MuscleLC-MS/MS-0.403 - 1.6890.783 - 1.312[6]
Bovine MuscleHPLC-FLD73.3 - 1102.11 - 16.57-[7]
FeedHPLC80.07 - 98.801.98 - 13.69-[16]

Experimental Protocols & Workflows

Protocol 1: Sample Preparation via Solid-Phase Extraction (SPE) for HPLC

This protocol describes a general workflow for cleaning up tissue samples before HPLC analysis.

  • Homogenization: Homogenize 1 gram of tissue (e.g., liver, muscle) with an appropriate solvent like acetonitrile.

  • Centrifugation: Centrifuge the homogenate to separate the supernatant from solid debris.

  • SPE Column Conditioning: Pre-condition a C18 SPE cartridge by washing it with methanol (B129727) followed by water.[7]

  • Sample Loading: Load the supernatant from step 2 onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a low-organic-content solvent to remove polar interferences.

  • Elution: Elute the this compound using a high-organic-content solvent (e.g., acetonitrile or methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for injection into the HPLC system.[7]

Diagram 1: General Experimental Workflow for Doramectin Analysis

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Milk, Tissue) Extract Extraction (e.g., Acetonitrile) Sample->Extract Cleanup Cleanup (SPE or QuEChERS) Extract->Cleanup Deriv Derivatization (for HPLC-FLD) Cleanup->Deriv Optional Step Inject LC-MS/MS or HPLC Injection Cleanup->Inject Deriv->Inject Quant Quantification (vs. Calibration Curve) Inject->Quant Report Final Report Quant->Report

Caption: A generalized workflow for the analysis of doramectin from biological matrices.

Diagram 2: Troubleshooting Logic for Inaccurate Quantification

G start Inaccurate Results (Poor Recovery/Precision) check_matrix Is a Matrix Effect Suspected? start->check_matrix improve_cleanup Action: Improve Sample Cleanup (e.g., use SPE, change sorbent) check_matrix->improve_cleanup Yes check_separation Are Peaks Co-eluting? check_matrix->check_separation No use_matrix_matched Action: Use Matrix-Matched Calibration Standards improve_cleanup->use_matrix_matched final_review Re-validate Method use_matrix_matched->final_review optimize_lc Action: Optimize LC Method (Gradient, Column, Temp) check_separation->optimize_lc Yes check_is Is an Internal Standard (IS) Being Used? check_separation->check_is No optimize_lc->final_review use_stable_is Action: Use a Stable Isotope- Labeled IS if possible check_is->use_stable_is use_stable_is->final_review

Caption: A decision-making diagram for troubleshooting inaccurate quantification results.

References

optimizing storage conditions for doramectin monosaccharide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for doramectin (B1670889) monosaccharide. This guide is designed for researchers, scientists, and drug development professionals to provide essential information on the optimal storage, handling, and stability testing of doramectin monosaccharide.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for this compound?

A1: For long-term storage, this compound should be kept at -20°C.[1]

Q2: In which solvents is this compound soluble?

A2: this compound is soluble in ethanol, methanol (B129727), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).[1]

Q3: How is this compound typically formed?

A3: this compound is an acid degradation product of doramectin, formed by the selective hydrolysis of the terminal saccharide unit under acidic conditions.[1][2]

Q4: What are the primary degradation pathways for avermectins like doramectin and its derivatives?

A4: Avermectins can degrade under various conditions. Under mildly acidic conditions, doramectin undergoes sequential deglycosylation to yield this compound and subsequently doramectin aglycone. Basic conditions can lead to isomerization. Other potential degradation pathways for the broader avermectin (B7782182) family include oxidation and photolysis.

Q5: Are there established analytical methods to assess the stability of this compound?

A5: While specific stability-indicating methods for this compound are not extensively published, methods developed for doramectin can be adapted. A stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method has been developed for doramectin and its related substances, which can separate various degradation products.[3] This method can serve as a foundation for developing a validated stability-indicating method for the monosaccharide.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Unexpected degradation of the sample Improper storage conditions (e.g., elevated temperature, exposure to light).Ensure the sample is stored at -20°C and protected from light. For short-term handling, maintain cold conditions and use amber vials.
Contamination of the solvent with acid or base.Use high-purity, neutral solvents for sample preparation. Verify the pH of aqueous solutions.
Inconsistent analytical results Instability of the compound in the analytical solvent.Prepare samples fresh before analysis. If samples need to be stored, keep them at a low temperature (e.g., 2-8°C) for a short period and re-evaluate stability in the chosen solvent.
Photodegradation during sample handling or analysis.Minimize exposure of the sample and solutions to light by using amber glassware and light-protective autosampler trays.
Formation of unknown peaks in chromatogram Degradation due to hydrolysis, oxidation, or photolysis.Conduct forced degradation studies to identify potential degradation products and their retention times. This will help in peak tracking and identification.
Interaction with excipients or container materials.If working with formulations, investigate potential incompatibilities between this compound and other components.

Data on Storage and Stability

Table 1: Recommended Storage Conditions for this compound

ConditionTemperatureHumidityLight
Long-term Storage -20°CControlledProtect from light
Short-term Storage (up to 2 weeks) 2-8°CControlledProtect from light
Handling/Benchtop Room TemperatureN/AMinimize exposure

Table 2: Summary of Potential Degradation of this compound Under Forced Stress Conditions (Qualitative)

Note: Specific quantitative data for this compound is limited. This table is based on the known behavior of doramectin and the general principles of forced degradation studies for avermectins.

Stress ConditionPotential for DegradationLikely Degradation Products
Acidic (e.g., 0.1 M HCl) HighFurther hydrolysis to doramectin aglycone, other acid-catalyzed products.
Basic (e.g., 0.1 M NaOH) ModerateIsomerization products.
Oxidative (e.g., 3% H₂O₂) Moderate to HighOxidized derivatives.
Thermal (e.g., 60-80°C) ModerateThermally induced degradation products.
Photolytic (e.g., UV/Vis light) HighPhotodegradation products.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation pathways of this compound under various stress conditions and to generate potential degradation products for the development of a stability-indicating analytical method.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (B78521) (0.1 M)

  • Hydrogen peroxide (3%)

  • pH meter

  • Heating block or oven

  • Photostability chamber

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to the target concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours.

    • At appropriate time points, withdraw an aliquot and dilute with the mobile phase.

  • Thermal Degradation:

    • Transfer the solid this compound to a vial and place it in an oven at 80°C for 48 hours.

    • Also, place a vial of the stock solution in the oven.

    • At appropriate time points, dissolve the solid sample in methanol and dilute the solution to the target concentration.

  • Photolytic Degradation:

    • Expose the solid sample and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be protected from light.

    • At the end of the exposure, prepare the samples for analysis.

  • Analysis: Analyze all samples by a suitable RP-HPLC method (e.g., based on the method for doramectin) to determine the extent of degradation and the profile of degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation and Conditions (starting point, to be optimized):

  • HPLC System: With a quaternary pump, autosampler, column oven, and UV detector.

  • Column: C18, 150 x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 245 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Method Development:

    • Inject the unstressed this compound solution to determine its retention time.

    • Inject the samples from the forced degradation study.

    • Optimize the mobile phase composition (gradient slope and organic modifier) and other chromatographic parameters to achieve adequate separation (resolution > 2) between the parent peak and all degradation product peaks.

  • Method Validation (according to ICH guidelines):

    • Specificity: Demonstrate that the method can distinguish the analyte from its degradation products.

    • Linearity: Assess the linear relationship between concentration and detector response over a defined range.

    • Accuracy: Determine the closeness of the measured value to the true value.

    • Precision: Evaluate the variability of the results at the intra-day and inter-day levels.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

    • Robustness: Assess the method's performance with deliberate small variations in parameters like mobile phase composition, pH, and temperature.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep This compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base oxidation Oxidation (3% H₂O₂, RT) prep->oxidation thermal Thermal (80°C) prep->thermal photo Photolytic (UV/Vis Light) prep->photo hplc RP-HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc

Caption: Workflow for the forced degradation study of this compound.

signaling_pathway cluster_degradation Degradation Pathway cluster_isomerization Isomerization Pathway Doramectin Doramectin (Disaccharide) Monosaccharide This compound Doramectin->Monosaccharide Acid Hydrolysis Aglycone Doramectin Aglycone Monosaccharide->Aglycone Further Acid Hydrolysis Isomers Isomerization Products Monosaccharide_iso This compound Monosaccharide_iso->Isomers Base Catalysis

Caption: Potential degradation pathways for doramectin and its monosaccharide.

References

Doramectin & Doramectin Monosaccharide Analytical Method Transfer: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the analytical method transfer of doramectin (B1670889) and its monosaccharide degradation product.

Troubleshooting Guide

This guide addresses specific issues that may arise during the transfer of HPLC or UHPLC-MS/MS methods for doramectin and doramectin monosaccharide analysis.

IssuePotential Cause(s)Recommended Solution(s)
Changes in Peak Retention Time - Different HPLC system dwell volumes: The volume from the pump to the column inlet can vary between instruments, affecting gradient delivery.[1] - Variations in column temperature: Inconsistent or different column oven temperatures can impact retention.[1] - Mobile phase preparation differences: Minor variations in pH or solvent ratios can alter selectivity.- Adjust for gradient delay volume: Introduce an isocratic hold at the beginning of the gradient on the receiving unit (RU) system to match the sending unit (SU) system's delay volume.[1] - Ensure consistent temperature control: Use a column oven and verify the temperature is consistent between the SU and RU.[1] - Standardize mobile phase preparation: Have a clear, detailed SOP for mobile phase preparation and ensure both labs adhere to it strictly.
Poor Peak Shape (Tailing or Fronting) - Secondary interactions with the stationary phase: Active sites on the column can interact with the analytes. - Column overload: Injecting too much sample can lead to peak distortion. - Mismatched injection solvent: Injecting the sample in a solvent stronger than the mobile phase can cause peak fronting.- Use a high-purity, end-capped column: This will minimize silanol (B1196071) interactions. - Reduce sample concentration/injection volume: Perform a loading study to determine the optimal sample amount. - Dissolve the sample in the mobile phase: Whenever possible, the injection solvent should match the initial mobile phase composition.
Loss of Resolution Between Doramectin and Monosaccharide - Differences in HPLC column chemistry: Even columns with the same designation (e.g., C18) from different manufacturers can have different selectivities. - The monosaccharide is more polar: This can lead to it eluting very early, close to the solvent front or other impurities, making resolution difficult. - Changes in mobile phase pH: The ionization state of the monosaccharide may be sensitive to pH changes, affecting its retention and selectivity relative to doramectin.- Use the exact same column: Specify the manufacturer, brand, particle size, and dimensions in the transfer protocol. - Optimize the initial gradient conditions: A shallower initial gradient or a lower percentage of organic solvent at the start can improve the retention and resolution of the polar monosaccharide. - Buffer the mobile phase: Use a buffer to control the pH and ensure consistent ionization of the analytes.
Inconsistent Quantification Results - Differences in detector settings: Variations in wavelength, bandwidth, or data acquisition rate can affect peak integration and quantification.[1] - Standard and sample stability issues: Doramectin and its monosaccharide may degrade in solution over time.[2] - Inaccurate standard preparation: Errors in weighing or dilution of the reference standards will lead to quantification errors.- Standardize detector parameters: Ensure all detector settings are identical between the SU and RU instruments. - Establish and adhere to solution stability protocols: Define the stability of standard and sample solutions and ensure they are analyzed within this timeframe. - Implement a rigorous standard preparation procedure: Use calibrated balances and volumetric glassware, and have a second analyst verify the preparations.
Carryover of Doramectin in Blank Injections - Adsorption of doramectin in the injection system: Doramectin can be "sticky" and adsorb to surfaces in the autosampler and injection valve. - Insufficient needle wash: The needle wash solution may not be effective at removing all residual doramectin.- Use a stronger needle wash solvent: A wash solvent with a higher percentage of organic solvent or a different solvent (e.g., isopropanol) may be more effective. - Increase the needle wash volume and/or duration: Optimize the needle wash parameters to ensure complete cleaning between injections. - Prime the injection system: Perform several blank injections after a high-concentration sample to flush the system.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in transferring an analytical method for doramectin and its monosaccharide?

A1: The primary challenges include:

  • Different Chemical Properties: Doramectin is a large, hydrophobic molecule, while its monosaccharide is significantly more polar. This difference can make it difficult to achieve good chromatographic separation and peak shape for both compounds in a single run.

  • Resolution: Ensuring baseline separation between doramectin, the monosaccharide, and other potential impurities is critical and can be sensitive to minor changes in the chromatographic system.

  • Low Levels of Monosaccharide: The monosaccharide is often present as a minor degradation product, requiring a sensitive and robust method for accurate quantification.

  • Instrument-to-Instrument Variability: Differences in HPLC/UHPLC systems, such as dwell volume and detector design, can lead to shifts in retention time and affect quantification, complicating the method transfer process.[1]

Q2: What should be included in a method transfer protocol for a doramectin analytical method?

A2: A comprehensive method transfer protocol should include:

  • Objective and Scope: Clearly state the purpose of the transfer and the methods being transferred.[3]

  • Responsibilities: Define the roles and responsibilities of the sending unit (SU) and receiving unit (RU).[3]

  • Materials and Instruments: List all critical reagents, standards, and equipment, including column manufacturer and model.[3]

  • Analytical Procedure: Provide a detailed, step-by-step description of the analytical method.[3]

  • Experimental Design: Specify the number of batches, replicates, and the specific tests to be performed.[3]

  • Acceptance Criteria: Define the pre-approved criteria for a successful transfer, such as agreement in retention times, resolution, and quantitative results between the SU and RU.[3]

Q3: How do I establish acceptance criteria for the method transfer?

A3: Acceptance criteria should be based on the validation data for the method and the intended purpose of the analysis. Typical criteria include:

  • Retention Time: The relative retention time of the monosaccharide to doramectin should be consistent between labs. The absolute retention time difference should be within a pre-defined range.

  • Resolution: The USP resolution between critical peak pairs (e.g., doramectin and the monosaccharide) should be greater than a specified value (e.g., >2.0).

  • Precision: The relative standard deviation (RSD) of replicate injections should be within the limits established during method validation.

  • Accuracy/Comparison of Means: The mean results for the analysis of the same sample by both labs should not be statistically different. This can be assessed using a t-test or by ensuring the difference between the means is within a certain percentage (e.g., ±5%).

Q4: Can we use different HPLC columns with the same stationary phase (e.g., C18) from different manufacturers?

A4: It is highly discouraged. Even columns with the same nominal stationary phase can have different selectivities due to variations in silica (B1680970) purity, end-capping, and packing procedures. For a successful method transfer, it is crucial to use the exact same column from the same manufacturer, with the same part number, particle size, and dimensions.

Q5: What are the key considerations for the analysis of the this compound impurity?

A5: Key considerations for the monosaccharide include:

  • Increased Polarity: The monosaccharide will be more polar than doramectin, leading to earlier elution in reversed-phase HPLC. This requires careful optimization of the mobile phase and gradient to ensure it is well-retained and separated from the solvent front and other early-eluting impurities.

  • Potential for Different UV Response: The UV absorbance of the monosaccharide may differ from that of doramectin. If UV detection is used for quantification, a relative response factor (RRF) may need to be determined.

  • MS/MS Detection: Due to its potential for low-level presence, a more sensitive and specific detector like a mass spectrometer may be necessary for accurate quantification.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Doramectin and Related Substances

This protocol is based on a validated stability-indicating method for doramectin.[4]

  • Column: HALO C8 (100 mm × 4.6 mm, 2.7 µm particle size)

  • Mobile Phase: Acetonitrile (B52724) and water (70:30, v/v)

  • Flow Rate: Isocratic elution

  • Column Temperature: 40 °C

  • Detector: UV at 245 nm

  • Sample Preparation: Dissolve and prepare doramectin samples in methanol.

Protocol 2: Forced Degradation Study for Avermectins (Applicable to Doramectin)

This protocol is adapted from a forced degradation study of avermectin, which can be applied to generate the this compound.[2]

  • Acid Hydrolysis: Dissolve approximately 1.0 g of doramectin in 100 mL of acetonitrile and mix with 100 mL of 0.5 M HCl. Allow to react for 24 hours, then neutralize with 100 mL of 0.5 M NaOH and add 100 mL of acetonitrile.[2]

  • Analysis of Degradation Products:

    • Column: ACE UltraCore 2.5 SuperC18 (150 × 4.6 mm, 2.5 µm particle size)

    • Mobile Phase A: 10 mM Ammonium Acetate in Water

    • Mobile Phase B: Acetonitrile

    • Gradient Elution: A gradient program should be used to separate the polar monosaccharide from the non-polar doramectin.

Visualizations

Analytical_Method_Transfer_Workflow cluster_SU Sending Unit (SU) cluster_RU Receiving Unit (RU) cluster_Joint Joint Activities SU_Protocol Draft Method Transfer Protocol RU_Review Review and Approve Transfer Protocol SU_Protocol->RU_Review SU_Training Provide Training to RU RU_Familiarization Method Familiarization and Instrument Setup SU_Training->RU_Familiarization SU_Analysis Analyze Transfer Samples Compare_Results Compare Results Against Acceptance Criteria SU_Analysis->Compare_Results RU_Review->SU_Training RU_Familiarization->SU_Analysis RU_Analysis Analyze Transfer Samples RU_Familiarization->RU_Analysis RU_Analysis->Compare_Results Investigation Investigate Deviations Compare_Results->Investigation Criteria Not Met Success Successful Transfer Compare_Results->Success Criteria Met Report Generate Final Transfer Report Investigation->Report Success->Report

Caption: Workflow for a typical analytical method transfer process.

HPLC_Troubleshooting_Tree Start Unacceptable Chromatographic Results Check_System Check System Suitability (SST) Start->Check_System Pass SST Passed Check_System->Pass Yes Fail SST Failed Check_System->Fail No Check_Mobile_Phase Verify Mobile Phase Preparation and pH Check_Column Inspect Column (Age, Pressure, Contamination) Check_Mobile_Phase->Check_Column Check_Instrument Verify Instrument Parameters (Temp, Flow Rate, Detector) Check_Column->Check_Instrument Retention_Issue Retention Time Shift? Resolution_Issue Poor Resolution? Retention_Issue->Resolution_Issue No Dwell_Volume Adjust for Dwell Volume Difference Retention_Issue->Dwell_Volume Yes PeakShape_Issue Poor Peak Shape? Resolution_Issue->PeakShape_Issue No Column_Chem Confirm Exact Column Chemistry and Batch Resolution_Issue->Column_Chem Yes Sample_Prep Review Sample Preparation and Diluent PeakShape_Issue->Sample_Prep Yes Pass->Retention_Issue Fail->Check_Mobile_Phase

Caption: Decision tree for troubleshooting common HPLC issues.

References

Technical Support Center: Doramectin Monosaccharide Immunoassay Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the cross-reactivity of doramectin (B1670889) and its related compounds in immunoassays.

Frequently Asked Questions (FAQs)

Q1: What is immunoassay cross-reactivity and why is it a concern for doramectin testing?

A1: Immunoassay cross-reactivity occurs when an antibody, designed to detect a specific molecule (the analyte), also binds to other structurally similar molecules.[1][2] This is a significant concern in doramectin immunoassays because doramectin is part of the avermectin (B7782182) family, a group of structurally related macrocyclic lactones used as parasiticides.[3][4] If an assay's antibody cross-reacts with other avermectins or their metabolites, it can lead to inaccurate quantification and false-positive results.[1][5]

Q2: What is doramectin monosaccharide and is it expected to cross-react in a doramectin immunoassay?

A2: Doramectin is a macrocyclic lactone with a disaccharide substituent. This compound is a form of doramectin where one of the sugar units has been removed. Given that the sugar moiety is part of the overall structure of doramectin, it is plausible that an antibody developed against the entire doramectin molecule will also recognize the monosaccharide version, albeit potentially with a different affinity. The degree of cross-reactivity will depend on which specific parts of the doramectin molecule (epitopes) the antibody recognizes. If the antibody primarily targets the macrocyclic lactone core, the cross-reactivity with the monosaccharide could be high. Conversely, if the disaccharide is a major part of the epitope, the cross-reactivity may be lower.

Q3: Which other compounds are known to cross-react with doramectin immunoassays?

A3: Several other avermectins are known to cross-react with doramectin immunoassays. The extent of this cross-reactivity can vary between different assay kits and the specific antibodies used. Commonly cited cross-reactants include abamectin, ivermectin, and eprinomectin.[3][6]

Quantitative Data on Cross-Reactivity

The following table summarizes the cross-reactivity of various avermectins in commercially available doramectin ELISA kits. It is crucial to consult the specific product insert for the assay you are using, as cross-reactivity profiles can differ between manufacturers.

CompoundKit 1 Cross-Reactivity (%)[6]Kit 2 Cross-Reactivity (%)[3]
Doramectin 100 100
Abamectin300400
Ivermectin227200
Eprinomectin300Not Reported

Note: Cross-reactivity is typically calculated as: (Concentration of doramectin at 50% inhibition / Concentration of cross-reactant at 50% inhibition) x 100. A value greater than 100% indicates that the assay is more sensitive to the cross-reactant than to doramectin itself.

Troubleshooting Guides

Issue 1: Unexpectedly High Results or Suspected False Positives

This could be due to the presence of cross-reacting substances in your sample.

  • Troubleshooting Steps:

    • Review Sample History: Determine if the sample could have been exposed to other avermectins.

    • Consult Cross-Reactivity Data: Check the cross-reactivity profile of your specific assay kit.

    • Confirmation with an Alternative Method: Use a more specific method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to confirm the presence and quantity of doramectin.[7][8] LC-MS/MS can differentiate between doramectin and other structurally similar compounds.[7]

    • Sample Dilution: Serially diluting the sample can sometimes help mitigate the effects of low-affinity cross-reactants.[9]

Issue 2: High Background Signal in the Immunoassay

High background can mask the true signal and reduce the sensitivity of your assay.

  • Troubleshooting Steps:

    • Insufficient Blocking: Ensure that the blocking step is performed according to the manufacturer's protocol to prevent non-specific binding of antibodies to the plate.[10]

    • Inadequate Washing: Thorough washing between steps is critical to remove unbound reagents. Increase the number of wash cycles or the volume of wash buffer.[10]

    • Reagent Contamination: Check for contamination in buffers and reagents.

    • Antibody Concentration: Using too high a concentration of the primary or secondary antibody can lead to non-specific binding.[10]

Issue 3: Low Sensitivity or Weak Signal

A weak signal can make it difficult to accurately quantify low concentrations of doramectin.

  • Troubleshooting Steps:

    • Reagent Integrity: Ensure that all reagents, especially the enzyme conjugate and substrate, have not expired and have been stored correctly.[11]

    • Incubation Times and Temperatures: Adhere strictly to the recommended incubation times and temperatures in the protocol.[12]

    • Standard Curve Issues: Verify the accuracy of your standard curve preparation. Improperly prepared standards will lead to inaccurate results.

    • Matrix Effects: Components in the sample matrix (e.g., milk, tissue homogenate) can interfere with the antibody-antigen binding.[1] Consider optimizing your sample preparation protocol or using a matrix-matched standard curve.

Experimental Protocols

Protocol 1: Competitive ELISA for Doramectin Quantification

This protocol provides a general overview of a competitive ELISA, which is a common format for doramectin immunoassay kits.[3][6]

  • Plate Coating: Microtiter plates are pre-coated with a doramectin-protein conjugate.

  • Competition Step:

    • Add standards or samples containing unknown amounts of doramectin to the wells.

    • Add a fixed amount of anti-doramectin antibody to each well.

    • During incubation, free doramectin in the sample and the doramectin coated on the plate compete for binding to the limited amount of anti-doramectin antibody.

  • Washing: Wash the plate to remove unbound antibodies and sample components.

  • Secondary Antibody Incubation: Add an enzyme-conjugated secondary antibody that binds to the primary anti-doramectin antibody.

  • Washing: Wash the plate again to remove any unbound secondary antibody.

  • Substrate Addition: Add a chromogenic substrate that will react with the enzyme on the secondary antibody to produce a color change.

  • Signal Measurement: Measure the absorbance of the wells using a microplate reader. The intensity of the color is inversely proportional to the concentration of doramectin in the sample.

Protocol 2: Determining Cross-Reactivity Percentage

  • Prepare Standard Curves: Generate a standard curve for doramectin and for each potential cross-reacting compound (e.g., this compound, ivermectin, abamectin).

  • Determine IC50 Values: From each standard curve, determine the concentration of the compound that causes 50% inhibition of the maximum signal (IC50).

  • Calculate Cross-Reactivity: Use the following formula:

    • % Cross-Reactivity = (IC50 of Doramectin / IC50 of Potential Cross-Reactant) x 100

Visualizations

Caption: Workflow for a competitive ELISA.

Troubleshooting_Workflow Start Unexpected Immunoassay Result Q1 High Signal / False Positive? Start->Q1 A1 Check Cross-Reactivity Profile Confirm with LC-MS/MS Q1->A1 Yes Q2 High Background? Q1->Q2 No End Issue Resolved A1->End A2 Optimize Blocking & Washing Steps Check Reagent Concentrations Q2->A2 Yes Q3 Low Sensitivity / Weak Signal? Q2->Q3 No A2->End A3 Verify Reagent Integrity & Storage Check Standard Curve & Matrix Effects Q3->A3 Yes Q3->End No A3->End

Caption: Troubleshooting decision tree for immunoassays.

Caption: Structural relationships within the avermectin family.

References

Validation & Comparative

Comparative Efficacy of Doramectin Monosaccharide and Ivermectin Monosaccharide

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of doramectin (B1670889) monosaccharide and ivermectin monosaccharide, focusing on their activity against nematodes. The information is compiled from various studies to support research and development in anthelmintic drugs.

Introduction

Doramectin and ivermectin are broad-spectrum antiparasitic agents belonging to the avermectin (B7782182) family of macrocyclic lactones. Their monosaccharide derivatives are metabolites and degradation products that also exhibit biological activity. Both doramectin monosaccharide and ivermectin monosaccharide are known to be potent inhibitors of nematode larval development, although they are considered to be devoid of the paralytic activity seen with their parent compounds[1][2]. Ivermectin monosaccharide has also been utilized as a sensitive probe for detecting certain types of ivermectin resistance[2].

Efficacy Data

In a nematode larval development assay using Haemonchus contortus, both ivermectin and doramectin were found to be fully effective at a concentration of 0.001 µg/mL.[3][4]. The study also noted that both parent compounds were similar in potency to their respective monosaccharide homologs[3][4]. This suggests that this compound and ivermectin monosaccharide have comparable high potency in inhibiting nematode larval development.

While direct comparative data for the monosaccharides is limited, extensive research has been conducted on the parent compounds, doramectin and ivermectin. These studies, which often measure efficacy in terms of parasite reduction in vivo, can provide an indirect understanding of the relative potency of their active metabolites.

Table 1: Comparative Efficacy of Doramectin and Ivermectin Formulations Against Gastrointestinal Nematodes in Cattle

Study ParameterDoramectinIvermectinReference
Persistent Efficacy (vs. H. placei) 49 days (3.5% formulation)49 days (3.15% formulation)[5][6]
Persistent Efficacy (vs. C. punctata) 35 days (3.5% formulation)Ineffective (3.15% formulation)[5][6]
Persistent Efficacy (vs. O. radiatum) 49 days (3.5% formulation)42 days (3.15% formulation)[5][6]
Fecal Egg Count Reduction 95-100% by day 21Not specified in direct comparison[7]
Total Worm Burden Reduction (Day 56) Significantly lower than ivermectinHigher than doramectin[8]

Experimental Protocols

The primary in vitro method for evaluating the efficacy of these compounds against nematodes is the Larval Development Assay (LDA).

Larval Development Assay (LDA) Protocol

This protocol is a generalized procedure based on standard methods for assessing anthelmintic resistance and efficacy.

  • Nematode Egg Extraction:

    • Collect fecal samples from animals infected with the target nematode species (e.g., Haemonchus contortus).

    • Isolate nematode eggs from the feces using a series of sieves and a flotation method with a saturated salt solution.

    • Wash and suspend the collected eggs in sterile water.

  • Assay Preparation:

    • Prepare stock solutions of this compound and ivermectin monosaccharide in a suitable solvent like DMSO.

    • Create a series of serial dilutions of each compound to be tested.

    • Dispense a standardized number of nematode eggs (e.g., 50-100) into each well of a 96-well microtiter plate.

    • Add the different concentrations of the test compounds to the wells. Include control wells with no anthelmintic and solvent-only controls.

    • Add a nutritive medium, such as Earle's balanced salt solution supplemented with yeast extract, to each well to support larval development.

  • Incubation:

    • Incubate the plates at approximately 27°C for 6-7 days. This period allows for the eggs in the control wells to hatch and develop into third-stage larvae (L3).

  • Data Collection and Analysis:

    • After the incubation period, stop the development and motility of the larvae, for example, by adding a small amount of iodine solution.

    • Count the number of eggs, first-stage (L1), second-stage (L2), and third-stage (L3) larvae in each well under a microscope.

    • The efficacy of the compound is determined by the inhibition of development to the L3 stage.

    • Calculate the percentage of inhibition for each concentration compared to the control.

    • Determine the lethal concentration 50 (LC50), which is the concentration of the drug that inhibits the development of 50% of the larvae to the L3 stage, using probit or logistic regression analysis.

Below is a graphical representation of the experimental workflow.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Fecal Sample Collection B Nematode Egg Extraction & Isolation A->B D Dispense Eggs into 96-well Plate B->D C Preparation of Test Compound Dilutions E Add Compound Dilutions & Nutritive Medium C->E D->E F Incubate for 6-7 days at 27°C E->F G Stop Larval Development F->G H Count Larval Stages (L1, L2, L3) G->H I Calculate Percent Inhibition H->I J Determine LC50 Values I->J

Caption: Workflow for the Nematode Larval Development Assay.

Mechanism of Action and Signaling Pathway

The primary target for both doramectin and ivermectin, and by extension their monosaccharide derivatives, in nematodes is the glutamate-gated chloride channel (GluCl). These channels are ligand-gated ion channels found in the nerve and muscle cells of invertebrates.

Signaling Pathway

  • Binding: Doramectin/Ivermectin monosaccharide binds to an allosteric site on the glutamate-gated chloride channel.

  • Channel Activation: This binding potentiates the effect of glutamate, locking the channel in an open state.

  • Chloride Influx: The open channel allows for an increased influx of chloride ions (Cl-) into the neuron or muscle cell.

  • Hyperpolarization: The influx of negatively charged chloride ions leads to hyperpolarization of the cell membrane.

  • Paralysis and Death: This hyperpolarization inhibits the transmission of nerve signals, resulting in paralysis of the pharynx (preventing feeding) and somatic muscles of the nematode, ultimately leading to its death.

The following diagram illustrates this signaling pathway.

G A Doramectin/Ivermectin Monosaccharide B Glutamate-Gated Chloride Channel (GluCl) A->B Binds to C Increased Chloride (Cl-) Influx B->C Opens D Hyperpolarization of Nerve/Muscle Cell C->D Leads to E Inhibition of Neurotransmission D->E Causes F Nematode Paralysis and Death E->F Results in

Caption: Mechanism of action of avermectin monosaccharides.

Conclusion

While direct quantitative comparisons of the efficacy of this compound and ivermectin monosaccharide are scarce, available evidence suggests they are both highly potent inhibitors of nematode larval development with comparable efficacy. The parent compounds show some differences in persistent efficacy in vivo, which may be attributed to pharmacokinetic variations. The mechanism of action for both compounds is well-established and involves the potentiation of glutamate-gated chloride channels, leading to nematode paralysis. Further research with head-to-head in vitro studies would be beneficial to definitively quantify any potential differences in the intrinsic activity of these two monosaccharide derivatives.

References

Vergleichende Analyse von Doramectin-Monosaccharid und Selamectin: Ein Leitfaden für Forscher

Author: BenchChem Technical Support Team. Date: December 2025

Veröffentlichungsdatum: 17. Dezember 2025

Dieser Leitfaden bietet eine detaillierte vergleichende Analyse von Doramectin-Monosaccharid und Selamectin (B66261), zwei prominenten Vertretern der Avermectin-Klasse von Antiparasitika. Die hier präsentierten Informationen richten sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung und sollen eine fundierte Grundlage für weitere Forschung und Entwicklung in diesem Bereich schaffen.

Physikalisch-chemische Eigenschaften

Doramectin-Monosaccharid und Selamectin weisen als Avermectin-Derivate strukturelle Ähnlichkeiten auf, besitzen jedoch distinkte physikalisch-chemische Eigenschaften, die ihre pharmakokinetischen und pharmakodynamischen Profile beeinflussen. Selamectin ist ein halbsynthetisches Derivat, das durch selektive Hydrolyse und Oximierung von Doramectin (B1670889) hergestellt wird.[1] Doramectin-Monosaccharid entsteht durch saure Hydrolyse der terminalen Saccharideinheit von Doramectin.[2]

EigenschaftDoramectin-MonosaccharidSelamectin
Summenformel C43H62O11[3]C43H63NO11[4]
Molekulargewicht 755,0 g/mol [3]769,96 g/mol [4]
Schmelzpunkt >153°C (Zersetzung)[5]Keine spezifischen Daten verfügbar
Löslichkeit Löslich in Chloroform und Methanol (leicht)[5]Löslich in Ethanol, DMSO und Dimethylformamid (ca. 15 mg/ml)[6]; schwer löslich in wässrigen Puffern.[6]
Aussehen Weißer bis cremefarbener Feststoff[5]Kristalliner Feststoff[6]

Tabelle 1: Vergleich der physikalisch-chemischen Eigenschaften von Doramectin-Monosaccharid und Selamectin.

Pharmakodynamik und Wirkmechanismus

Sowohl Doramectin-Monosaccharid als auch Selamectin üben ihre antiparasitäre Wirkung über denselben fundamentalen Mechanismus aus, der für die Avermectin-Klasse charakteristisch ist. Sie fungieren als positive allosterische Modulatoren von Glutamat-gesteuerten Chloridkanälen (GluCls), die ausschließlich in den Nerven- und Muskelzellen von Invertebraten vorkommen.

Die Bindung dieser Wirkstoffe an die GluCls führt zu einem erhöhten Einstrom von Chloridionen in die Zelle.[7][8] Dieser Ionenfluss resultiert in einer Hyperpolarisation der Zellmembran, was die Erregbarkeit der Nerven- und Muskelzellen hemmt. Die Folge ist eine schlaffe Paralyse und letztendlich der Tod des Parasiten.[8] Da Säugetiere keine GluCls besitzen, weisen diese Wirkstoffe eine hohe selektive Toxizität gegenüber Parasiten auf.[8]

Avermectin_Signaling_Pathway cluster_parasite Parasiten-Nervenzelle Avermectin Doramectin-Monosaccharid / Selamectin GluCl Glutamat-gesteuerter Chloridkanal (GluCl) Avermectin->GluCl bindet an Cl_ion Cl⁻ GluCl->Cl_ion erhöht Einstrom Hyperpolarization Hyperpolarisation Cl_ion->Hyperpolarization führt zu Paralysis Paralyse & Tod Hyperpolarisation Hyperpolarisation Hyperpolarisation->Paralysis induziert

Abbildung 1: Vereinfachter Signalweg der Avermectin-Wirkung in Parasiten.

Pharmakokinetik

Die pharmakokinetischen Profile von Doramectin und Selamectin variieren je nach Tierart, Formulierung und Applikationsweg. Für Doramectin-Monosaccharid liegen nur begrenzte spezifische pharmakokinetische Daten vor. Die hier präsentierten Daten für Doramectin beziehen sich auf die Disaccharid-Form, die als Referenz dient.

ParameterDoramectin (Rind, s.c., 200 µg/kg)Selamectin (Hund, topisch)Selamectin (Katze, topisch)
Cmax (ng/ml) ~32[9]Keine spezifischen Daten verfügbarKeine spezifischen Daten verfügbar
Tmax (Tage) 5,3 ± 0,35[9]Keine spezifischen Daten verfügbarKeine spezifischen Daten verfügbar
AUC (ng·Tag/ml) 511 ± 16[9]Keine spezifischen Daten verfügbarKeine spezifischen Daten verfügbar
Halbwertszeit (Tage) ~3,7 (89 Stunden)[9]Keine spezifischen Daten verfügbarKeine spezifischen Daten verfügbar

Tabelle 2: Ausgewählte pharmakokinetische Parameter von Doramectin und Selamectin in verschiedenen Spezies.

Es ist anzumerken, dass die topische Anwendung von Selamectin zu einer systemischen Absorption führt, die für die Wirksamkeit gegen interne Parasiten wie Herzwürmer ausreicht.

Vergleichende Wirksamkeit

Sowohl Doramectin als auch Selamectin zeigen eine breite Wirksamkeit gegen eine Vielzahl von Endo- und Ektoparasiten. Die Wirksamkeit kann je nach Parasitenart und -stadium variieren.

Doramectin: Doramectin hat sich als hochwirksam gegen eine breite Palette von gastrointestinalen Nematoden, Lungenwürmern, Läusen und Milben bei Rindern und Schweinen erwiesen.[10][11][12] Studien zeigten eine Wirksamkeit von über 98% gegen die meisten Nematodenarten bei Schweinen, mit Ausnahme von Trichuris suis, wo die Wirksamkeit zwischen 79% und 87% lag.[10] Bei Rindern wurde eine Wirksamkeit von über 99,6% gegen 14 verschiedene Nematodenarten nachgewiesen.[11]

Selamectin: Selamectin ist für die Anwendung bei Hunden und Katzen zur Bekämpfung von Flöhen, Herzwürmern, Ohrmilben, Sarkoptesräude und bestimmten Zeckenarten bei Hunden sowie zur Bekämpfung von Flöhen, Herzwürmern, Ohrmilben, Hakenwürmern und Spulwürmern bei Katzen indiziert.[13] Klinische Studien haben eine hohe Wirksamkeit bei der Kontrolle von Flohbefall bei Hunden und Katzen gezeigt, mit einer Reduktion der Flohpopulation von über 90% innerhalb von 30 bis 90 Tagen.[14] Zudem wurde eine 100%ige Wirksamkeit bei der Prävention von Herzwurmerkrankungen bei Hunden nachgewiesen.[14]

Doramectin-Monosaccharid: Obwohl umfassende vergleichende Wirksamkeitsstudien fehlen, wurde in einer In-vitro-Studie gezeigt, dass Doramectin-Monosaccharid ein potenter Inhibitor der Larvenentwicklung des Nematoden Haemonchus contortus ist.

Experimentelle Protokolle

Bestimmung der Plasmakonzentration mittels HPLC

Die Quantifizierung von Avermectinen im Plasma ist entscheidend für pharmakokinetische Studien. Eine etablierte Methode ist die Hochleistungsflüssigkeitschromatographie (HPLC) mit Fluoreszenzdetektion.

Protokoll zur Bestimmung von Selamectin im Hundplasma: [15]

  • Probenvorbereitung: 1 ml Plasma wird mittels automatischer Festphasenextraktion aufbereitet.

  • Derivatisierung: Zur Erzeugung eines fluoreszierenden Derivats wird eine Kondensationsreaktion mit Trifluoressigsäureanhydrid und N-Methylimidazol durchgeführt.

  • HPLC-Analyse: Die Trennung erfolgt auf einer C18-Säule.

  • Detektion: Die Fluoreszenzdetektion erfolgt bei einer Anregungswellenlänge von 355 nm und einer Emissionswellenlänge von 465 nm.

  • Quantifizierung: Die Konzentration wird anhand einer Kalibrierungskurve im Bereich von 0,5-50 ng/ml bestimmt. Die Nachweisgrenze liegt bei 0,1 ng/ml.

HPLC_Workflow Plasma Plasmaprobe (1 ml) SPE Automatische Festphasenextraktion Plasma->SPE Derivatization Derivatisierung (TFAA, N-Methylimidazol) SPE->Derivatization HPLC HPLC-Analyse (C18-Säule) Derivatization->HPLC Detection Fluoreszenzdetektion (Ex: 355 nm, Em: 465 nm) HPLC->Detection Quantification Quantifizierung Detection->Quantification

Abbildung 2: Allgemeiner Arbeitsablauf zur HPLC-Quantifizierung von Avermectinen im Plasma.

Nematoden-Larvenentwicklungsassay

Dieser In-vitro-Assay wird zur Bestimmung der Wirksamkeit von Anthelminthika gegen die Larvenstadien von Nematoden verwendet.

Allgemeines Protokoll:

  • Vorbereitung: Nematodeneier (z.B. von Haemonchus contortus) werden aus dem Kot infizierter Tiere isoliert.

  • Inkubation: Die Eier werden in Multi-Well-Platten in einem geeigneten Medium in Gegenwart verschiedener Konzentrationen des zu testenden Wirkstoffs inkubiert.

  • Entwicklung: Die Platten werden für mehrere Tage inkubiert, um die Entwicklung der Eier zu infektiösen L3-Larven zu ermöglichen.

  • Auswertung: Die Entwicklung der Larven wird mikroskopisch beurteilt und die Anzahl der entwickelten Larven in den behandelten Gruppen wird mit der der Kontrollgruppen verglichen, um die Hemmkonzentrationen (z.B. IC50) zu bestimmen.

Schlussfolgerung

Doramectin-Monosaccharid und Selamectin sind potente Avermectine mit einem gemeinsamen Wirkmechanismus. Während Selamectin als topisches Endektozid für Hunde und Katzen etabliert ist, sind die verfügbaren Daten für Doramectin-Monosaccharid, insbesondere im Hinblick auf seine Pharmakokinetik und sein breites Wirksamkeitsspektrum in vivo, noch begrenzt. Die hier zusammengefassten Daten und experimentellen Protokolle bieten eine solide Grundlage für zukünftige vergleichende Studien, die darauf abzielen, das volle Potenzial beider Wirkstoffe zu charakterisieren und neue therapeutische Anwendungen zu erschließen. Weitere Forschung ist erforderlich, um die pharmakokinetischen und Wirksamkeitsprofile von Doramectin-Monosaccharid direkt mit denen von Selamectin in verschiedenen Tierspezies zu vergleichen.

References

A Comparative Analysis of the Biological Activity of Doramectin and its Monosaccharide Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of the disaccharide macrocyclic lactone, doramectin (B1670889), and its monosaccharide counterpart. The information presented is supported by experimental data to assist researchers in understanding the structure-activity relationships of this class of anthelmintics.

Quantitative Comparison of Biological Activity

A key study comparing the efficacy of doramectin and its monosaccharide homolog against the nematode Haemonchus contortus using a larval development assay revealed comparable potency. This suggests that the presence of the second sugar moiety is not a primary determinant of activity against this parasite.

CompoundConcentration for Full Efficacy (against H. contortus)Sugar MoietyKey Structural Difference from DoramectinReference
Doramectin0.001 µg/mLDisaccharide-[1][2][3]
Doramectin Monosaccharide Homolog0.001 µg/mLMonosaccharideLacks the terminal oleandrose (B1235672) sugar[1][2][3]
Selamectin (B66261) (a monosaccharide derivative)Less potent than doramectinMonosaccharidePossesses an oxime group at the C-5 position[1][2][3]

Note: The reduced activity of selamectin in this assay is attributed to the oxime substituent at the C-5 position, rather than the absence of the second sugar.[1][3] Analogs with a hydroxyl group at C-5, like doramectin, demonstrated superior activity.[1][2][3]

Experimental Protocols

The primary assay used to determine the biological activity of doramectin and its derivatives against nematodes is the Larval Development Assay (LDA) .

Objective: To determine the concentration of a compound that inhibits the development of nematode eggs to the third-stage larvae (L3).

Organism: Haemonchus contortus (a common gastrointestinal nematode in ruminants).

Methodology:

  • Egg Collection: Nematode eggs are recovered from the feces of infected donor animals.

  • Assay Setup: The assay is typically conducted in microtiter plates. Each well contains a solid agar-based growth medium.

  • Drug Dilution: Serial dilutions of the test compounds (doramectin, its monosaccharide derivative, etc.) are prepared and incorporated into the agar (B569324) in the wells. Control wells with no drug are also included.

  • Egg Inoculation: A standardized number of H. contortus eggs are added to each well.

  • Incubation: The plates are incubated at a controlled temperature (e.g., 27°C) for approximately 6 days.[4] This period allows for the eggs in the control wells to hatch and develop into infective L3 larvae.[4]

  • Larval Assessment: After the incubation period, the development of larvae in each well is observed under a microscope. The number of eggs that have failed to develop to the L3 stage is quantified.

  • Data Analysis: The concentration of the drug required to inhibit 50% of the eggs from developing to L3 larvae (LD50) can be calculated to compare the potency of the different compounds.

Signaling Pathway of Doramectin

Doramectin, like other avermectins, exerts its anthelmintic effect by modulating ion channels in the nervous and muscular systems of invertebrates.[2] The primary targets are glutamate-gated chloride channels (GluCls) and gamma-aminobutyric acid (GABA) receptors.[5]

G Simplified Signaling Pathway of Doramectin in Invertebrates cluster_membrane Neuronal or Muscle Cell Membrane cluster_intracellular Doramectin Doramectin GluCl Glutamate-Gated Chloride Channel (GluCl) Doramectin->GluCl Binds and potentiates opening GABAR GABA Receptor Doramectin->GABAR Binds and potentiates opening Cl_influx Increased Chloride Ion (Cl-) Influx GluCl->Cl_influx GABAR->Cl_influx Hyperpolarization Hyperpolarization of Cell Membrane Cl_influx->Hyperpolarization Paralysis Paralysis Hyperpolarization->Paralysis Death Death of Parasite Paralysis->Death

Caption: Doramectin's mechanism of action in invertebrates.

This binding leads to an increased influx of chloride ions into the nerve and muscle cells of the parasite.[2] The influx of negatively charged chloride ions causes hyperpolarization of the cell membrane, which inhibits the transmission of nerve signals. This ultimately results in the paralysis and death of the parasite.[2]

References

validation of doramectin monosaccharide as a biomarker for doramectin degradation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of pharmaceutical compounds is a critical parameter. This guide provides a comprehensive comparison of doramectin (B1670889) monosaccharide as a biomarker for the degradation of the antiparasitic drug doramectin, alongside other potential degradation products. Detailed experimental protocols and supporting data are presented to facilitate the validation of reliable stability-indicating methods.

Introduction to Doramectin and its Degradation

Doramectin is a broad-spectrum macrocyclic lactone antiparasitic agent widely used in veterinary medicine.[1] Like other avermectins, doramectin can degrade under various environmental and stress conditions, impacting its efficacy and potentially leading to the formation of related substances. Monitoring this degradation is crucial for ensuring product quality and stability. A reliable biomarker for degradation allows for accurate quantification of the extent of degradation, providing a more complete picture than simply measuring the decrease in the parent compound.

Under mildly acidic conditions, doramectin undergoes deglycosylation to yield doramectin monosaccharide and subsequently doramectin aglycone. Basic conditions can lead to the formation of isomers such as 2-epidoramectin and Δ2,3-doramectin. In biological systems, metabolic degradation can result in products like 3''-O-desmethyl doramectin and 24-hydroxymethyl doramectin. This guide focuses on the validation of this compound as a primary biomarker for doramectin degradation and compares its performance with these alternative markers.

Comparison of Potential Degradation Biomarkers

The selection of an appropriate biomarker is critical for the accurate assessment of drug degradation. The ideal biomarker should be a major, stable degradation product that is formed proportionally to the degradation of the parent drug and is readily detectable.

BiomarkerFormation PathwayAdvantagesDisadvantages
This compound Acid-catalyzed hydrolysis (loss of one sugar moiety)Primary and direct degradation product under acidic conditions. Structurally similar to the parent compound, likely allowing for similar analytical detection methods.May not be formed under all degradation conditions (e.g., basic or oxidative). Potential for further degradation to the aglycone.
Doramectin Aglycone Further acid-catalyzed hydrolysis of this compound (loss of both sugar moieties)Indicates more extensive degradation.A secondary degradation product, its formation may not be directly proportional to the initial degradation of doramectin.
2-Epidoramectin Isomerization under basic conditionsSpecific to alkaline-induced degradation.Not indicative of degradation under other conditions such as acidic, oxidative, or photolytic stress.
Δ2,3-Doramectin Irreversible isomerization under basic conditionsSpecific to alkaline-induced degradation.Limited applicability as a general degradation biomarker.
Metabolic Products (e.g., 3''-O-desmethyl doramectin, 24-hydroxymethyl doramectin) In vivo metabolismRelevant for pharmacokinetic and residue studies.Not suitable as stability-indicating biomarkers for pharmaceutical formulations as they are not typically formed during storage.

Based on the degradation pathways, this compound appears to be the most suitable candidate for a primary biomarker of doramectin degradation, particularly in acidic environments, which are common in pharmaceutical formulations and during storage.

Experimental Protocols

To validate this compound as a biomarker, a series of experiments including forced degradation studies and the development of a stability-indicating analytical method are required.

Forced Degradation (Stress) Studies

Forced degradation studies are essential to generate the degradation products and to demonstrate the specificity of the analytical method.

1. Acid Hydrolysis:

  • Dissolve doramectin in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Add 0.1 M hydrochloric acid.

  • Heat the solution at 60°C for a specified period (e.g., 24, 48, 72 hours).

  • Neutralize the solution with 0.1 M sodium hydroxide.

  • Analyze samples at different time points.

2. Base Hydrolysis:

  • Dissolve doramectin in a suitable solvent.

  • Add 0.1 M sodium hydroxide.

  • Keep the solution at room temperature or slightly elevated temperature (e.g., 40°C) for a specified period.

  • Neutralize the solution with 0.1 M hydrochloric acid.

  • Analyze samples at different time points.

3. Oxidative Degradation:

  • Dissolve doramectin in a suitable solvent.

  • Add 3% hydrogen peroxide.

  • Keep the solution at room temperature for a specified period.

  • Analyze samples at different time points.

4. Thermal Degradation:

  • Store solid doramectin and a solution of doramectin at an elevated temperature (e.g., 80°C) for a specified period.

  • Analyze samples at different time points.

5. Photolytic Degradation:

  • Expose a solution of doramectin to UV light (e.g., 254 nm) and visible light for a specified duration.

  • Analyze samples at different time points.

Stability-Indicating Analytical Method

A validated stability-indicating analytical method is crucial for the simultaneous quantification of doramectin and its degradation products. A High-Performance Liquid Chromatography (HPLC) method with UV detection is a common approach.[1]

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 245 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Method Validation: The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines, including specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.

Data Presentation

The following tables present a conceptual framework for the quantitative data that should be generated and analyzed to validate this compound as a biomarker.

Table 1: Forced Degradation of Doramectin

Stress ConditionDuration (hours)Doramectin (% Remaining)This compound (% Area)Other Degradation Products (% Area)
0.1 M HCl, 60°C24
48
72
0.1 M NaOH, 40°C24
48
72
3% H₂O₂, RT24
48
72
80°C24
48
72
UV Light24
48
72

Table 2: Performance Characteristics of Potential Biomarkers

ParameterThis compoundDoramectin Aglycone2-EpidoramectinΔ2,3-Doramectin
Specificity High for acid degradationModerate (secondary product)High for base degradationHigh for base degradation
Linearity of Formation Expected to be linear with doramectin degradation under acidic conditionsNon-linear, dependent on monosaccharide degradationExpected to be linear with doramectin degradation under basic conditionsExpected to be linear with doramectin degradation under basic conditions
Stability Potentially susceptible to further degradationMore stable than the monosaccharideMay be in equilibrium with doramectinIrreversible formation suggests stability
Ease of Detection High (similar chromophore to doramectin)High (similar chromophore to doramectin)High (isomer of doramectin)High (isomer of doramectin)

Visualizations

The following diagrams illustrate the degradation pathways of doramectin and the experimental workflow for biomarker validation.

Doramectin_Degradation_Pathway Doramectin Doramectin Monosaccharide Doramectin Monosaccharide Doramectin->Monosaccharide  Acidic  Conditions Epidoramectin 2-Epidoramectin Doramectin->Epidoramectin  Basic  Conditions  (Reversible) Delta_Doramectin Δ2,3-Doramectin Doramectin->Delta_Doramectin  Basic  Conditions  (Irreversible) Aglycone Doramectin Aglycone Monosaccharide->Aglycone  Further Acidic  Conditions

Caption: Doramectin degradation pathways under different pH conditions.

Biomarker_Validation_Workflow cluster_0 Forced Degradation cluster_1 Analytical Method cluster_2 Biomarker Evaluation Acid Acidic Stress Development Method Development (HPLC/LC-MS) Acid->Development Base Basic Stress Base->Development Oxidative Oxidative Stress Oxidative->Development Thermal Thermal Stress Thermal->Development Photolytic Photolytic Stress Photolytic->Development Validation Method Validation (ICH Guidelines) Development->Validation Quantification Quantification of Doramectin and Degradation Products Validation->Quantification Correlation Correlation Analysis Quantification->Correlation Stability Biomarker Stability Assessment Correlation->Stability

Caption: Experimental workflow for the validation of a degradation biomarker.

Biomarker_Comparison Biomarker Ideal Biomarker Characteristics Specificity High Specificity Biomarker->Specificity Linearity Good Linearity Biomarker->Linearity Stability High Stability Biomarker->Stability Detectability Easy to Detect Biomarker->Detectability Monosaccharide Doramectin Monosaccharide Monosaccharide->Specificity Good (Acidic) Monosaccharide->Linearity High (Expected) Monosaccharide->Stability Moderate Monosaccharide->Detectability High Alternatives Alternative Biomarkers Alternatives->Specificity Variable Alternatives->Linearity Variable Alternatives->Stability Variable Alternatives->Detectability High

Caption: Conceptual comparison of biomarker performance characteristics.

Conclusion

The validation of a reliable biomarker is paramount for monitoring the stability of doramectin. This compound emerges as a strong candidate for a primary degradation biomarker, particularly under acidic conditions. Its direct formation from doramectin suggests a potentially linear relationship with degradation, and its structural similarity facilitates analytical detection. However, a comprehensive validation study is necessary to confirm its stability and performance across a range of stress conditions. This guide provides the foundational information and experimental framework for researchers to conduct such a validation, ultimately contributing to the development of robust and reliable stability-indicating methods for doramectin.

References

Doramectin Monosaccharide vs. Ivermectin: A Comparative Analysis of Efficacy Against Resistant Nematodes

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of doramectin (B1670889) monosaccharide's potential to overcome ivermectin resistance in parasitic nematodes remains a subject of scientific inquiry. While direct comparative studies on ivermectin-resistant strains are not available in the reviewed literature, an analysis of existing data on doramectin and its monosaccharide analogue against susceptible nematodes, combined with findings on ivermectin-resistant strains, provides valuable insights for researchers and drug development professionals.

This guide synthesizes the available experimental data to compare the efficacy of doramectin monosaccharide and ivermectin, with a particular focus on the challenge of ivermectin resistance.

Efficacy Against Susceptible Nematodes: Monosaccharide vs. Disaccharide

A key study provides a foundational comparison of doramectin and its monosaccharide homologue against the parasitic nematode Haemonchus contortus. The research indicates that the presence of a second sugar moiety does not significantly alter the intrinsic activity of the molecule in a larval development assay.

A study utilizing a larval development assay with Haemonchus contortus found that doramectin and its monosaccharide homologue exhibited similar potency.[1] Both compounds were fully effective at a concentration of 0.001 µg/mL.[1] This suggests that for susceptible nematodes, the monosaccharide form is as effective as the disaccharide form (doramectin).

Doramectin Efficacy in the Face of Ivermectin Resistance

Field and controlled studies have demonstrated that while doramectin can be effective against a range of nematodes, its efficacy is compromised against strains that have developed resistance to ivermectin. This cross-resistance is a significant concern in parasite control.

Several studies have reported reduced efficacy of doramectin against ivermectin-resistant nematodes. For instance, ivermectin-resistant Cooperia spp. in cattle have shown resistance to doramectin as well.[2] Similarly, cases of doramectin resistance have been documented in Haemonchus contortus on an alpaca farm, with a fecal egg count reduction test showing only 68% efficacy at a standard dose.[3][4] Another study in Argentina demonstrated an 85% reduction in fecal egg counts for doramectin in a field trial where ivermectin resistance was present in Cooperia oncophora.[5]

The primary mechanism of ivermectin resistance in nematodes is often attributed to the overexpression of P-glycoproteins (P-gp).[6][7][8][9] These membrane proteins function as drug efflux pumps, actively removing the anthelmintic from the target cells and thereby reducing its effective concentration at the site of action.[6][8][9]

Data Summary

The following tables summarize the key quantitative data from the cited studies.

Table 1: Comparative Efficacy of Doramectin and its Monosaccharide Homologue against Susceptible Haemonchus contortus

CompoundEffective Concentration (Larval Development Assay)Source
Doramectin0.001 µg/mL[1]
This compoundSimilar to Doramectin[1]

Table 2: Efficacy of Doramectin against Ivermectin-Resistant Nematodes

Nematode SpeciesHostEfficacy MeasureDoramectin EfficacySource
Cooperia spp.CattleNot specifiedIneffective[2]
Haemonchus contortusAlpacaFecal Egg Count Reduction68%[3][4]
Cooperia oncophoraCattleFecal Egg Count Reduction85%[5]

Experimental Protocols

Detailed methodologies from the key experiments are provided below to allow for critical evaluation and replication.

Larval Development Assay for Susceptible Haemonchus contortus

This in vitro assay was used to determine the potency of doramectin and its monosaccharide homologue.

  • Parasite: Haemonchus contortus

  • Assay Principle: Inhibition of the development of nematode larvae from the first stage (L1) to the third stage (L3).

  • Methodology:

    • Nematode eggs are harvested from the feces of infected donor animals.

    • The eggs are sterilized and placed in 96-well microtiter plates.

    • A nutrient medium is added to each well to support larval development.

    • The test compounds (doramectin, this compound) are added to the wells at various concentrations.

    • The plates are incubated to allow for larval hatching and development.

    • After the incubation period, the number of L3 larvae in each well is counted and compared to control wells without the drug.

    • The effective concentration is determined as the concentration that inhibits larval development.

Fecal Egg Count Reduction Test (FECRT) for Resistant Nematodes

This in vivo test is a standard method for detecting anthelmintic resistance in field conditions.

  • Principle: To measure the reduction in the number of nematode eggs per gram of feces after treatment with an anthelmintic.

  • Methodology:

    • A group of animals with naturally acquired nematode infections is selected.

    • Fecal samples are collected from each animal before treatment to determine the baseline fecal egg count (FEC).

    • The animals are treated with the anthelmintic (e.g., doramectin) at the recommended dose.

    • Fecal samples are collected again from the same animals at a specific time point after treatment (e.g., 7 or 14 days).

    • The post-treatment FEC is determined for each animal.

    • The percentage reduction in FEC is calculated for the group using the following formula: ((Mean pre-treatment FEC - Mean post-treatment FEC) / Mean pre-treatment FEC) * 100.

    • A reduction of less than 95% is generally considered indicative of resistance.

Signaling Pathways and Resistance Mechanisms

The interaction between avermectins, their target site, and the mechanism of resistance is a complex process. The following diagram illustrates this relationship.

G cluster_drug Anthelmintic Compounds cluster_nematode Nematode Cell cluster_effect Cellular Effect Doramectin_Monosaccharide Doramectin Monosaccharide GluCl Glutamate-gated Chloride Channel (GluCl) Doramectin_Monosaccharide->GluCl Binds to Ivermectin Ivermectin Ivermectin->GluCl Binds to Pgp P-glycoprotein (P-gp) Efflux Pump Ivermectin->Pgp Substrate for Paralysis Paralysis & Death GluCl->Paralysis Leads to Drug_Efflux Drug Efflux Pgp->Drug_Efflux Causes Drug_Efflux->GluCl Reduces drug at target

References

Navigating Anthelmintic Resistance: A Comparative Guide to Doramectin Monosaccharide (Selamectin)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of anthelmintic resistance is paramount. This guide provides an objective comparison of doramectin (B1670889) monosaccharide, commercially known as selamectin (B66261), with other macrocyclic lactones, focusing on cross-resistance patterns and supported by experimental data. As a semi-synthetic derivative of doramectin, selamectin's unique monosaccharide structure positions it as an interesting intermediate between the disaccharide avermectins (like ivermectin and doramectin) and the milbemycins (like moxidectin).

The rise of anthelmintic resistance in parasitic nematodes of livestock, companion animals, and even humans poses a significant threat to animal health and agricultural productivity. The macrocyclic lactones, a cornerstone of parasite control for decades, are not immune to this challenge. This guide delves into the mechanisms of resistance, comparative efficacy, and the experimental protocols used to evaluate these critical parameters, with a specific focus on selamectin's performance against resistant parasite strains.

Comparative Efficacy Against Resistant Nematodes

Studies have demonstrated varying levels of cross-resistance among macrocyclic lactones. While resistance to one avermectin (B7782182) often confers resistance to others, the degree of this cross-resistance can differ, and some compounds may retain partial or even full efficacy.

A fecal egg count reduction test (FECRT) conducted on cattle previously treated with various anthelmintics revealed lower efficacy for doramectin (41.2% reduction) and ivermectin (57.0% reduction) against naturally acquired gastrointestinal nematodes, primarily Haemonchus placei and Cooperia punctata. In contrast, moxidectin (B1677422) maintained a higher efficacy with a 91.2% reduction in fecal egg counts, suggesting that the parasite populations on these farms harbored resistance to the avermectins but remained susceptible to the milbemycin.

Further research in lambs infected with resistant Haemonchus contortus showed efficacies of 20.1% for ivermectin and 39.7% for abamectin, while moxidectin achieved a significantly higher efficacy of 89.6%.[1] These findings underscore that while cross-resistance is a concern, moxidectin may be more effective against certain ivermectin-resistant nematode populations.

In the context of canine heartworm (Dirofilaria immitis), a parasite with emerging macrocyclic lactone resistance, both selamectin and ivermectin have demonstrated 100% efficacy in preventing infection in high-risk areas when administered according to schedule.[2][3] However, the potential for resistance remains a critical area of ongoing research.

AnthelminticParasite SpeciesHostEfficacy against Resistant Strain (%)Reference
DoramectinGastrointestinal nematodesCattle41.2
IvermectinGastrointestinal nematodesCattle57.0
MoxidectinGastrointestinal nematodesCattle91.2
IvermectinHaemonchus contortusLambs20.1[1]
AbamectinHaemonchus contortusLambs39.7[1]
MoxidectinHaemonchus contortusLambs89.6[1]
SelamectinDirofilaria immitisDogs100 (preventative)[2][3]
IvermectinDirofilaria immitisDogs100 (preventative)[3]

Mechanisms of Resistance: The Role of P-glycoprotein

The primary mechanism of action for macrocyclic lactones involves binding to glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates, leading to paralysis and death of the parasite. Resistance to this class of drugs is often multifactorial but is frequently linked to alterations in drug transport, particularly the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp).[4][5]

P-glycoproteins function as cellular efflux pumps, actively transporting a wide range of substrates, including macrocyclic lactones, out of the cell.[5] Increased expression of P-gp in parasites can reduce the intracellular concentration of the anthelmintic at its target site (the GluCls), thereby diminishing its efficacy.[5] Studies have shown that ivermectin treatment can induce an increase in the expression of P-gp in H. contortus.[1]

Interestingly, different macrocyclic lactones exhibit varied interactions with P-gp. Research indicates that ivermectin, doramectin, and selamectin are potent inhibitors of P-gp, while moxidectin is a significantly weaker inhibitor.[6] This difference in P-gp interaction may contribute to moxidectin's retained efficacy against some ivermectin-resistant strains. The structural integrity of the sugar moiety on the macrocyclic lactone molecule appears to be a key determinant for optimal interaction with P-gp.[6]

G cluster_cell Parasite Cell ML Macrocyclic Lactone (e.g., Doramectin Monosaccharide) PGP P-glycoprotein (P-gp) (Efflux Pump) ML->PGP Substrate for efflux GluCl Glutamate-gated Chloride Channel (GluCl) ML->GluCl Binds to and opens channel ML_out Extracellular Space PGP->ML_out Pumps drug out of cell Paralysis Paralysis and Death GluCl->Paralysis Chloride ion influx leads to hyperpolarization G start Select Infected Animals (n > 15-20) pretreat Day 0: Collect Fecal Samples (Pre-treatment FEC) start->pretreat treatment Administer Anthelmintics (Treatment & Control Groups) pretreat->treatment posttreat Day 14: Collect Fecal Samples (Post-treatment FEC) treatment->posttreat analysis Calculate Fecal Egg Count Reduction (%) posttreat->analysis end Determine Resistance Status analysis->end

References

Doramectin Monosaccharide vs. Moxidectin: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of doramectin (B1670889) monosaccharide and moxidectin (B1677422), two prominent macrocyclic lactones utilized in antiparasitic research and development. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of their respective mechanisms of action, efficacy, and pharmacokinetic profiles, supported by experimental data and protocols.

Executive Summary

Doramectin and moxidectin are potent anthelmintics that exert their effect by modulating glutamate-gated and GABA-gated chloride channels in nematodes, leading to paralysis and death of the parasite. Doramectin, an avermectin, is metabolized to doramectin monosaccharide, which has been shown to be a potent inhibitor of nematode larval development, though it lacks the paralytic activity of its parent compound. Moxidectin, a milbemycin, is known for its high potency and prolonged plasma residence time. This guide will delve into the nuanced differences between this compound's developmental inhibition and moxidectin's broad-spectrum efficacy.

Mechanism of Action

Both doramectin and moxidectin share a primary mechanism of action, targeting ligand-gated chloride channels in the nerve and muscle cells of invertebrates.[1]

  • Glutamate-Gated Chloride Channels (GluCls): These channels, absent in vertebrates, are a prime target for anthelmintics. Doramectin and moxidectin bind to GluCls, leading to an influx of chloride ions. This hyperpolarizes the neuronal membrane, inhibiting signal transmission and causing flaccid paralysis of the pharyngeal and somatic muscles of the nematode.[2][3]

  • GABA-Gated Chloride Channels: Both compounds also potentiate the effect of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter, on its receptors. This further contributes to the influx of chloride ions and the resulting paralysis.

The key distinction lies in the activity of doramectin's metabolite. This compound, formed by the acid-catalyzed hydrolysis of the disaccharide moiety of doramectin, does not induce paralysis. Instead, its primary reported activity is the potent inhibition of nematode larval development.

Signaling Pathway Diagram

cluster_0 Nematode Neuron cluster_1 Anthelmintic Compounds GluCl Glutamate-Gated Chloride Channel (GluCl) Cl_ion Chloride Ions (Cl-) GluCl->Cl_ion Opens Channel GABA_R GABA-Gated Chloride Channel GABA_R->Cl_ion Opens Channel Hyperpolarization Membrane Hyperpolarization Cl_ion->Hyperpolarization Influx leads to Paralysis Flaccid Paralysis Hyperpolarization->Paralysis Causes Death Parasite Death Paralysis->Death Leads to Doramectin Doramectin Doramectin->GluCl Binds to Doramectin->GABA_R Potentiates Moxidectin Moxidectin Moxidectin->GluCl Binds to Moxidectin->GABA_R Potentiates

Caption: Mechanism of action for Doramectin and Moxidectin.

Comparative Efficacy

Direct comparative studies on the efficacy of this compound versus moxidectin are limited. However, extensive research has been conducted on the parent compound, doramectin, against a wide range of nematodes.

ParameterDoramectinMoxidectin
Adult Nematode Efficacy High efficacy against a broad range of adult gastrointestinal and pulmonary nematodes in cattle.[4]High efficacy against a broad range of adult gastrointestinal and pulmonary nematodes in various animal species.
Larval Stage Efficacy Effective against fourth-stage larvae of many nematode species.[4][5]Effective against larval stages, with some studies suggesting higher potency against certain resistant strains compared to avermectins.[1]
Inhibition of Larval Development The monosaccharide metabolite is a potent inhibitor of larval development.[6]Inhibits larval development, though higher concentrations may be required compared to ivermectin for some species.[1]

Note: The efficacy of this compound is primarily in the inhibition of larval development, whereas moxidectin demonstrates broader efficacy against both larval and adult stages through paralysis.

Pharmacokinetic Profiles

Pharmacokinetic ParameterDoramectin (in Cattle)Moxidectin (in Cattle)
Absorption Half-Life (t1/2ab) 56.4 hours (subcutaneous)[7]1.32 hours (subcutaneous)[7]
Time to Peak Plasma Concentration (Tmax) 4-6 days (subcutaneous)[7]8.00 hours (subcutaneous)[7]
Area Under the Curve (AUC) 627 ng.d/mL[7]217 ng.d/mL[7]
Mean Residence Time (MRT) 9.09 days[7]14.6 days[7]

Moxidectin is absorbed significantly faster and has a longer mean residence time compared to doramectin, suggesting a more prolonged period of activity from a single dose.[7] Doramectin, however, demonstrates a higher overall plasma concentration as indicated by the larger AUC.[7]

Experimental Protocols

Nematode Larval Development Assay

This protocol is a generalized procedure for assessing the inhibitory effects of compounds on nematode larval development.

cluster_0 Experimental Workflow A Collect nematode eggs from fecal samples B Sterilize and quantify eggs A->B C Prepare 96-well plates with serial dilutions of test compounds B->C D Add eggs to each well C->D E Incubate for 6-7 days at 25°C D->E F Add Lugol's iodine to stop development E->F G Count number of L1, L2, and L3 larvae under a microscope F->G H Calculate EC50 values G->H

Caption: Nematode Larval Development Assay Workflow.

Protocol Steps:

  • Egg Collection: Collect fresh fecal samples from infected animals and isolate nematode eggs using a saturated salt solution flotation technique.

  • Sterilization and Quantification: Sterilize the collected eggs with a dilute sodium hypochlorite (B82951) solution and quantify the number of eggs per unit volume.

  • Plate Preparation: Prepare serial dilutions of this compound and moxidectin in a suitable solvent and dispense into a 96-well microtiter plate. Include solvent-only controls.

  • Incubation: Add a standardized number of eggs to each well. Incubate the plates at approximately 25°C for 6-7 days to allow for larval development.

  • Termination and Staining: Terminate the assay by adding a small volume of Lugol's iodine solution to each well. This also aids in visualizing the larvae.

  • Larval Counting: Using an inverted microscope, count the number of eggs that have not hatched, and the number of first-stage (L1), second-stage (L2), and third-stage (L3) larvae in each well.

  • Data Analysis: Calculate the percentage of inhibition of development to the L3 stage for each compound concentration compared to the control. Determine the effective concentration 50% (EC50) using probit analysis.

HPLC Method for Plasma Concentration Analysis

This protocol outlines a general method for the determination of doramectin and moxidectin concentrations in plasma samples.

cluster_0 Analytical Workflow A Collect blood samples and separate plasma B Protein precipitation with acetonitrile (B52724) A->B C Solid-phase extraction (SPE) for cleanup B->C D Derivatization with fluorescent agent C->D E HPLC analysis with fluorescence detection D->E F Quantify concentration based on standard curve E->F

Caption: HPLC Analysis Workflow for Plasma Samples.

Protocol Steps:

  • Sample Collection: Collect blood samples from treated animals at predetermined time points into heparinized tubes. Centrifuge to separate the plasma.

  • Extraction: Extract the drugs from the plasma using liquid-liquid extraction or solid-phase extraction (SPE). A common method involves protein precipitation with acetonitrile followed by cleanup on a C18 SPE cartridge.

  • Derivatization: Since macrocyclic lactones have poor native fluorescence, derivatize the extracted samples to enhance detection. A common method involves reaction with 1-methylimidazole (B24206) and trifluoroacetic anhydride.

  • HPLC Analysis: Analyze the derivatized samples using a high-performance liquid chromatography (HPLC) system equipped with a fluorescence detector.

  • Quantification: Prepare a standard curve using known concentrations of doramectin and moxidectin. Quantify the drug concentrations in the plasma samples by comparing their peak areas to the standard curve.

Conclusion

Doramectin and moxidectin are both highly effective anthelmintics with a similar primary mechanism of action. The key differentiator for doramectin is its monosaccharide metabolite, which exhibits potent inhibitory effects on nematode larval development. Moxidectin, on the other hand, is characterized by its rapid absorption and prolonged systemic exposure, making it a valuable tool for persistent parasite control. The choice between these compounds for research and development purposes will depend on the specific therapeutic goal, whether it be the rapid elimination of adult parasites or the long-term control of larval populations. Further research is warranted to directly compare the in vivo efficacy and pharmacokinetic profile of this compound with moxidectin to fully elucidate their respective therapeutic potentials.

References

Confirming the Structure of Doramectin Monosaccharide: A Comparative Guide to Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of pharmacologically active molecules is a cornerstone of drug development, ensuring safety, efficacy, and reproducibility. Doramectin (B1670889), a potent macrocyclic lactone anthelmintic, owes a part of its biological activity to the nature of its glycosylation. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy for confirming the structure of the doramectin monosaccharide, with supporting comparisons to other common analytical techniques.

The Central Role of NMR in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier technique for the unambiguous determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a complex structure like the this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for complete structural assignment.

Key NMR Experiments for Structural Elucidation:
  • ¹H NMR (Proton NMR): Provides information on the number of different types of protons, their chemical environment (chemical shift), and their proximity to other protons (spin-spin coupling).

  • ¹³C NMR (Carbon NMR): Reveals the number of chemically distinct carbon atoms in the molecule.

  • COSY (Correlation Spectroscopy): A 2D experiment that shows correlations between protons that are coupled to each other, typically those on adjacent carbon atoms.

  • HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that correlates protons with the carbon atoms to which they are directly attached.

  • HMBC (Heteronuclear Multiple Bond Correlation): A 2D experiment that shows correlations between protons and carbons that are separated by two or three bonds, crucial for connecting different parts of a molecule.

Comparative Analysis of Structural Elucidation Techniques

While NMR is a powerful tool, other techniques can provide complementary information. Here, we compare NMR with Mass Spectrometry and X-ray Crystallography for the structural confirmation of monosaccharides.

FeatureNMR SpectroscopyMass Spectrometry (MS)X-ray Crystallography
Principle Measures the absorption of radiofrequency waves by atomic nuclei in a magnetic field.Measures the mass-to-charge ratio of ionized molecules and their fragments.Measures the diffraction pattern of X-rays passing through a crystalline sample.
Sample State SolutionSolid or solution, ionized in the gas phaseCrystalline solid
Information Provided Detailed atom-level connectivity, stereochemistry, and conformational dynamics in solution.Molecular weight, elemental composition, and fragmentation patterns that can suggest substructures.[1][2]Precise 3D atomic coordinates, bond lengths, and bond angles in the solid state.[3][4]
Strengths Unambiguous structure determination, non-destructive, provides information on dynamics.[5]High sensitivity (requires very small sample amounts), rapid analysis.[1]Provides the absolute structure with high precision.[3]
Limitations Lower sensitivity compared to MS, can be time-consuming, requires relatively pure samples in moderate amounts.Isomer differentiation can be challenging, does not provide stereochemical information directly.[1][6]Requires a high-quality single crystal which can be difficult to obtain, structure may differ from solution conformation.[5]

Experimental Data: NMR Chemical Shifts for Avermectin (B7782182) Monosaccharides

Table 1: Reference ¹H and ¹³C NMR Chemical Shifts for the Monosaccharide Unit of an Avermectin Analogue in CDCl₃

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
1'4.97 (d, J=3.4 Hz)98.2
2'1.85 (m)36.5
3'3.55 (m)78.1
4'3.12 (t, J=9.2 Hz)78.9
5'3.95 (dq, J=9.2, 6.2 Hz)67.5
6' (CH₃)1.28 (d, J=6.2 Hz)18.1
3'-OCH₃3.58 (s)57.9

Data is based on published values for similar avermectin monosaccharides and serves as a representative example.

Experimental Workflow and Visualization

The process of confirming the structure of this compound using NMR follows a logical workflow, from sample preparation to data analysis and final structure elucidation.

G Experimental Workflow for NMR-based Structural Confirmation cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Analysis & Structure Elucidation A Isolation & Purification of this compound B Dissolution in Deuterated Solvent (e.g., CDCl3) A->B C 1D NMR (¹H, ¹³C) B->C D 2D NMR (COSY, HSQC, HMBC) B->D E Spectral Processing & Peak Picking C->E D->E F Assignment of Chemical Shifts E->F G Correlation Analysis (COSY, HSQC, HMBC) F->G H Assembly of Molecular Fragments G->H I Stereochemical Analysis (NOESY/ROESY, Coupling Constants) H->I J Final Structure Confirmation I->J

Caption: Workflow for NMR-based structural confirmation of this compound.

Detailed Experimental Protocol for NMR Analysis

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of purified this compound.

  • Dissolve the sample in 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) of high purity.

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (0.00 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Data Acquisition:

  • All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for optimal sensitivity.

  • ¹H NMR:

    • Acquire with a spectral width of 12-16 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR:

    • Acquire with a spectral width of 200-240 ppm.

    • Use a proton-decoupled pulse sequence.

    • A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • 2D NMR (COSY, HSQC, HMBC):

    • Use standard pulse programs provided by the spectrometer manufacturer.

    • Optimize spectral widths in both dimensions to encompass all relevant signals.

    • Acquire a sufficient number of increments in the indirect dimension to achieve adequate resolution.

3. Data Processing and Analysis:

  • Apply appropriate window functions (e.g., exponential or sine-bell) to the free induction decays (FIDs) before Fourier transformation to enhance resolution or sensitivity.

  • Phase and baseline correct all spectra.

  • Reference the spectra to the TMS signal at 0.00 ppm.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the multiplicity and coupling constants of the signals in the ¹H NMR spectrum.

  • Use the 2D spectra to establish correlations and assign all proton and carbon signals unambiguously.

  • Compare the assigned chemical shifts and coupling constants with reference data for similar compounds to confirm the structure and stereochemistry of the monosaccharide.

Conclusion

NMR spectroscopy, through a combination of 1D and 2D experiments, provides an unparalleled level of detail for the structural confirmation of complex natural products like this compound. While techniques such as Mass Spectrometry and X-ray Crystallography offer valuable complementary data, NMR remains the gold standard for unambiguous structure elucidation in solution. The experimental protocol and comparative data presented in this guide offer a robust framework for researchers engaged in the analysis and development of avermectin-based pharmaceuticals.

References

A Comparative Guide to the Inter-Laboratory Validation of Analytical Methods for Doramectin and its Monosaccharide Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of doramectin (B1670889), a broad-spectrum anti-parasitic agent. While the focus of this guide is to present data on the inter-laboratory validation of analytical methods for doramectin's monosaccharide derivative, a comprehensive search of scientific literature reveals a significant data gap in this specific area. The available research primarily focuses on the parent compound, doramectin, and reports single-laboratory validation studies.

Therefore, this guide presents a detailed comparison of single-laboratory validated methods for doramectin, which can serve as a foundational resource for developing and validating methods for its monosaccharide metabolite. The principles and techniques described are largely applicable to the analysis of the monosaccharide derivative, though specific validation would be required. We will also outline a general workflow for inter-laboratory method validation to guide future studies.

Comparison of Single-Laboratory Validated Analytical Methods for Doramectin

The following tables summarize the performance characteristics of various High-Performance Liquid Chromatography (HPLC) methods with UV or fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the determination of doramectin in different biological matrices.

HPLC Methods with UV or Fluorescence Detection
Parameter Method 1 Method 2
Principle RP-HPLC-UVRP-HPLC-Fluorescence
Matrix Drug SubstanceRabbit Tissues (Muscle, Liver, Kidney, Fat)
Linearity Not specifiedNot specified
Accuracy (Recovery) Not specified70.8 - 98.0%
Precision (RSD) Not specified< 12.1%
Limit of Detection (LOD) Not specified0.36 ng/g
Limit of Quantification (LOQ) 0.1% of target concentration[1]1 ng/g[2]
LC-MS/MS Methods
Parameter Method A Method B Method C
Principle LC-MS/MSUHPLC-MS/MSLC-MS/MS
Matrix MuscleBovine PlasmaMilk
Linearity (r²) > 0.99≥ 0.998> 0.9
Accuracy (Recovery) Not specifiedWithin acceptance ranges80 - 110%
Precision (RSD) Intra-day: 0.403-1.689%Inter-day: 0.783-1.312%[3]Within-day: < 6.50%Between-day: < 8.10%[4]≤ 17%
Limit of Detection (LOD) 0.1 µg/kg[3]0.03 ng/mL[4]0.1 µg/kg[5]
Limit of Quantification (LOQ) 0.2 µg/kg[3]1 ng/mL[4]0.2 µg/kg[5]

Experimental Protocols

Representative RP-HPLC-UV Method for Doramectin in Drug Substance

This method is adapted from a study on the development and validation of a stability-indicating RP-HPLC method for doramectin.[1]

  • Sample Preparation: Doramectin samples are dissolved in methanol (B129727).

  • Chromatographic Conditions:

    • Column: HALO C8 (100 mm × 4.6 mm i.d., 2.7 µm particle size)

    • Mobile Phase: Acetonitrile and water (70:30, v/v)

    • Flow Rate: Not specified

    • Column Temperature: 40 °C

    • Detection: UV at 245 nm

    • Run Time: Under 10 minutes

Representative LC-MS/MS Method for Doramectin in Muscle

This method was developed for the simultaneous quantitation of ivermectin, doramectin, and moxidectin (B1677422) in muscle tissue.[3]

  • Sample Preparation: A simplified extraction procedure is utilized.

  • Chromatographic Conditions:

    • Column: X Terra MS C-18 (2.1 mm × 100 mm; 5 μm)

    • Mobile Phase: 5 mM ammonium (B1175870) formate (B1220265) (A) and 0.1% formic acid in methanol (B) in a 20:80 ratio (isocratic)

    • Flow Rate: Not specified

    • Column Temperature: 50°C

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • MRM Transitions: 916.88 > 593.83 and 916.88 > 331.40 for doramectin quantification and confirmation, respectively.

Inter-Laboratory Validation Workflow

An inter-laboratory validation study is crucial for establishing the reproducibility and reliability of an analytical method across different laboratories. The following diagram illustrates a typical workflow for such a study.

G P1 Define Study Objectives (e.g., assess reproducibility, bias) P2 Develop a Detailed Analytical Protocol P1->P2 P3 Select Participating Laboratories P2->P3 P4 Prepare and Distribute Homogeneous Test Materials P3->P4 A1 Laboratories Analyze Test Materials Following the Protocol P4->A1 Shipment D1 Collect and Compile Data from All Labs A1->D1 Data Submission D2 Statistical Analysis (e.g., Cochran's test, Grubbs' test, ANOVA) D1->D2 D3 Calculate Performance Characteristics (e.g., repeatability, reproducibility) D2->D3 D4 Prepare Final Validation Report D3->D4

Caption: A generalized workflow for conducting an inter-laboratory validation study of an analytical method.

Future Outlook

The data presented in this guide offer a solid starting point for researchers working on the analysis of doramectin and its derivatives. However, there is a clear and pressing need for the development and validation of analytical methods specifically for doramectin monosaccharide. Following single-laboratory validation, conducting a comprehensive inter-laboratory study is a critical next step to ensure the method's robustness and to generate universally acceptable data for regulatory and research purposes.

References

Unveiling the In Vitro Potency of Avermectin Monosaccharides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro potency of avermectin (B7782182) monosaccharides against their disaccharide counterparts. Supported by experimental data, this document delves into the nuanced differences in their biological activity, offering insights for anthelmintic research and development.

Avermectins, a class of macrocyclic lactones, are pivotal in combating parasitic infections in both veterinary and human medicine. Their mechanism of action primarily involves the potentiation of glutamate-gated chloride channels (GluCls) in invertebrates, leading to paralysis and death of the parasite.[1][2] The structural backbone of many potent avermectins, such as ivermectin, includes a disaccharide moiety at the C-13 position. The role of this sugar component in the molecule's efficacy is a subject of ongoing research. This guide focuses on the in vitro potency of avermectin monosaccharides, which are derivatives where one of the two sugar units has been removed.

Comparative Potency: Monosaccharide vs. Disaccharide

A key study examining the structure-activity relationships of various avermectins and their intermediates provides crucial insights into the role of the carbohydrate moiety. Research conducted by Michael, Meinke, and Shoop using a Haemonchus contortus larval development assay revealed that there is no significant difference in potency between the disaccharide and monosaccharide forms of ivermectin and doramectin.[3] Both ivermectin and its monosaccharide homolog demonstrated full efficacy at a concentration of 0.001 µg/mL.[3] This suggests that the terminal oleandrose (B1235672) unit of the disaccharide is not essential for the potent anthelmintic activity in this in vitro model.

The study further highlighted that other structural modifications, such as substitutions at the C-5 position, have a more pronounced impact on potency.[3] Avermectins with a hydroxyl group at C-5, like ivermectin and doramectin, were found to be significantly more active than those with an oxime substituent, such as selamectin.[3]

CompoundSugar MoietyTarget OrganismAssayEffective Concentration (µg/mL)Reference
IvermectinDisaccharideHaemonchus contortusLarval Development Assay0.001[3]
Ivermectin MonosaccharideMonosaccharideHaemonchus contortusLarval Development Assay0.001[3]
DoramectinDisaccharideHaemonchus contortusLarval Development Assay0.001[3]
Doramectin MonosaccharideMonosaccharideHaemonchus contortusLarval Development Assay0.001[3]

Experimental Protocols

The in vitro potency of avermectin derivatives is commonly assessed using two primary methodologies: the Nematode Larval Development Assay and electrophysiological recordings from Xenopus oocytes expressing glutamate-gated chloride channels.

Nematode Larval Development Assay (LDA)

This assay assesses the ability of a compound to inhibit the development of nematode eggs into third-stage larvae (L3).

1. Egg Collection and Sterilization:

  • Nematode eggs are recovered from the feces of infected host animals.

  • The fecal matter is suspended in a saturated salt solution to float the eggs, which are then collected on a fine sieve.

  • The collected eggs are thoroughly washed and sterilized using a solution of sodium hypochlorite (B82951) to eliminate microbial contamination.

2. Assay Setup:

  • The assay is typically performed in 96-well microtiter plates.

  • A growth medium, often containing Earle's balanced salt solution and yeast extract, is added to each well to support larval development.[4]

  • The test compounds (avermectin derivatives) are dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), and then serially diluted in the growth medium to achieve a range of final concentrations.

  • A standardized number of sterilized eggs (e.g., 50-100 per well) are added to each well.[5]

  • Control wells containing only the growth medium and the solvent are included to establish baseline larval development.

3. Incubation and Assessment:

  • The plates are incubated at a controlled temperature (e.g., 27°C) for a period sufficient for the eggs to hatch and develop into L3 larvae in the control wells (typically 6-7 days).[6][7]

  • After the incubation period, a vital stain or a motility-inhibiting substance (e.g., Lugol's iodine) is added to each well to halt larval movement and aid in counting.

  • The number of eggs, first-stage larvae (L1), second-stage larvae (L2), and third-stage larvae (L3) in each well is counted under a microscope.

4. Data Analysis:

  • The percentage of inhibition of larval development is calculated for each compound concentration relative to the control wells.

  • The data is then used to determine the half-maximal effective concentration (EC50) or lethal concentration (LC50), which is the concentration of the compound that inhibits 50% of the larval development.[8][9]

G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Assessment cluster_analysis Data Analysis egg_collection Nematode Egg Collection sterilization Egg Sterilization egg_collection->sterilization egg_add Add sterilized eggs to wells sterilization->egg_add plate_prep Prepare 96-well plate with growth medium compound_add Add serial dilutions of Avermectins plate_prep->compound_add compound_add->egg_add incubation Incubate for 6-7 days at 27°C egg_add->incubation staining Add Lugol's iodine incubation->staining counting Count L1, L2, L3 larvae under microscope staining->counting inhibition_calc Calculate % Inhibition of Development counting->inhibition_calc ec50_calc Determine EC50/LC50 inhibition_calc->ec50_calc G cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis oocyte_harvest Harvest & Defolliculate Xenopus Oocytes crna_injection Inject GluCl cRNA oocyte_harvest->crna_injection incubation Incubate for 2-7 days crna_injection->incubation oocyte_placement Place oocyte in recording chamber incubation->oocyte_placement electrode_impale Impale with two microelectrodes oocyte_placement->electrode_impale voltage_clamp Clamp membrane potential electrode_impale->voltage_clamp compound_app Apply Avermectin voltage_clamp->compound_app current_rec Record membrane current compound_app->current_rec dose_response Generate dose-response curve current_rec->dose_response ec50_calc Determine EC50 dose_response->ec50_calc G cluster_membrane Neuronal/Muscle Cell Membrane cluster_effect Cellular & Physiological Effect Avermectin Avermectin (Monosaccharide or Disaccharide) GluCl Glutamate-Gated Chloride Channel (GluCl) Avermectin->GluCl Binds to allosteric site Cl_ion Cl- GluCl->Cl_ion Opens channel Hyperpolarization Membrane Hyperpolarization Cl_ion->Hyperpolarization Influx into cell Extracellular Extracellular Intracellular Intracellular Paralysis Flaccid Paralysis (Pharyngeal & Somatic Muscles) Hyperpolarization->Paralysis Inhibits nerve/muscle firing Death Parasite Death Paralysis->Death Inability to feed and move

References

Doramectin Monosaccharide: A Comparative Analysis of its Nematicidal Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activity of doramectin (B1670889) monosaccharide against various nematode species. While data on the monosaccharide derivative is limited, this document synthesizes available research to compare its efficacy with its parent compound, doramectin, and other avermectins. Experimental methodologies and the underlying mechanism of action are also detailed to provide a thorough understanding for research and development purposes.

Comparative Efficacy of Doramectin and its Monosaccharide Derivative

Doramectin, a widely used anthelmintic, is a disaccharide avermectin (B7782182) highly effective against a broad spectrum of nematode parasites in livestock.[1][2][3] Its monosaccharide derivative, while less studied, has been identified as a potent inhibitor of nematode larval development.[4]

A key study using a larval development assay with the economically significant nematode Haemonchus contortus revealed that there is no significant difference in potency between doramectin and its monosaccharide homologue.[4] Both compounds were fully effective at a concentration of 0.001 µg/ml in this in-vitro assay.[4] This suggests that the terminal saccharide unit of doramectin may not be essential for its potent inhibitory effect on larval development.

However, a crucial distinction in their biological activity has been noted: doramectin monosaccharide is reported to be devoid of the paralytic activity characteristic of its parent compound and other avermectins. This indicates a potential difference in their primary mechanism of action or their interaction with target sites responsible for paralysis in nematodes.

While extensive comparative data for this compound across a wide range of nematode species is not available in the current literature, the efficacy of the parent compound, doramectin, has been well-documented.

Quantitative Data Summary

The following table summarizes the known activity of doramectin and its monosaccharide derivative. The lack of broad-spectrum data for the monosaccharide is a notable gap in the current research landscape.

CompoundNematode SpeciesAssay TypeEfficacy/PotencyReference
Doramectin Haemonchus contortusLarval Development AssayFully effective at 0.001 µg/ml[4]
This compound Haemonchus contortusLarval Development AssaySimilar to Doramectin (fully effective at 0.001 µg/ml)[4]
Doramectin Various (Cattle)In vivo (Worm Burden Reduction)>99% against many species (e.g., Ostertagia ostertagi, Cooperia oncophora)[2]
Doramectin Various (Swine)In vivo (Worm Burden Reduction)≥98% against most species (e.g., Ascaris suum, Oesophagostomum dentatum)[1]

Experimental Protocols

Nematode Larval Development Assay (General Protocol)

This protocol outlines the general steps for an in-vitro larval development assay, a common method for evaluating the efficacy of anthelmintic compounds.

G cluster_0 Preparation cluster_1 Assay Setup cluster_2 Incubation & Analysis cluster_3 Data Interpretation A Nematode Egg Recovery & Sterilization C Dispense Eggs into 96-well Plate A->C B Compound Dilution (Test Substance) D Add Compound Dilutions to Wells B->D C->D E Incubate at 27°C for ~6 days D->E F Stop Development (e.g., with Iodine) E->F G Count L1/L2 vs L3 Larvae (Microscopy) F->G H Calculate % Inhibition G->H I Determine IC50/EC50 Values H->I

Generalized workflow for a nematode larval development assay.

Detailed Steps:

  • Nematode Egg Recovery: Nematode eggs are recovered from the feces of infected host animals. The fecal matter is typically washed and sieved to isolate the eggs.

  • Sterilization: The recovered eggs are sterilized to prevent bacterial and fungal contamination during the assay.

  • Compound Preparation: The test compound (e.g., this compound) is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted to create a range of test concentrations.

  • Assay Plate Setup: A 96-well microtiter plate is used for the assay. A standardized number of sterilized nematode eggs are added to each well.

  • Compound Addition: The various dilutions of the test compound are added to the wells. Control wells containing only the solvent and no drug are also included.

  • Incubation: The plate is incubated at a controlled temperature (typically around 27°C) for a period that allows for the hatching of eggs and the development of larvae to the third-stage (L3) in the control wells (usually 6-7 days).

  • Stopping the Assay: The development of the larvae is halted, often by adding a small amount of a fixative like iodine.

  • Larval Counting: The number of larvae that have successfully developed to the L3 stage versus those that remain at the L1 or L2 stage is counted under a microscope for each well.

  • Data Analysis: The percentage of larval development inhibition is calculated for each compound concentration compared to the control. This data is then used to determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) of the compound.

Mechanism of Action: The Role of Glutamate-Gated Chloride Channels

Avermectins, including doramectin, exert their primary anthelmintic effect by targeting glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of nematodes.[5][6][7][8] These channels are unique to invertebrates, which is a key factor in the selective toxicity of these drugs.[5]

The binding of an avermectin to GluCls potentiates the effect of the neurotransmitter glutamate, leading to an increased influx of chloride ions into the cell.[8] This hyperpolarizes the cell membrane, making it unresponsive to excitatory signals. The ultimate result is a flaccid paralysis of the nematode, leading to its expulsion from the host.

G cluster_0 Nematode Neuron/Muscle Cell GluCl Glutamate-Gated Chloride Channel (GluCl) Chloride Chloride Ions (Cl-) GluCl->Chloride Opens channel Hyperpolarization Hyperpolarization Paralysis Flaccid Paralysis Hyperpolarization->Paralysis Avermectin Avermectin (e.g., Doramectin) Avermectin->GluCl Binds to & potentiates Glutamate Glutamate Glutamate->GluCl Binds to Chloride->Hyperpolarization Influx leads to

Signaling pathway of avermectin-induced paralysis in nematodes.

The observation that this compound inhibits larval development without causing paralysis suggests that its interaction with the nematode's neuromuscular system may differ from that of doramectin. It is possible that the monosaccharide derivative has a higher affinity for GluCls or other targets that are critical during larval development but are not the primary drivers of paralysis in adult worms. Further research is needed to elucidate the precise molecular targets and mechanism of action of this compound.

Conclusion and Future Directions

This compound demonstrates potent inhibitory activity against the larval development of Haemonchus contortus, with an efficacy comparable to its parent compound, doramectin. However, its lack of paralytic activity points to a potentially distinct mechanism of action that warrants further investigation.

The current body of research is limited, with a notable absence of comparative efficacy data across a broader range of nematode species. Future research should focus on:

  • Broad-spectrum Efficacy Screening: Evaluating the in vitro activity of this compound against a diverse panel of economically important nematode species to determine its full spectrum of activity.

  • Mechanism of Action Studies: Investigating the molecular targets of this compound to understand why it inhibits larval development without causing paralysis. This could involve binding affinity studies with recombinant GluCls and other potential receptors.

  • In vivo Efficacy and Pharmacokinetics: If in vitro studies show promise, conducting in vivo trials to assess the efficacy, safety, and pharmacokinetic profile of this compound in relevant animal models.

A deeper understanding of the structure-activity relationships of avermectin derivatives like this compound could pave the way for the development of novel anthelmintics with improved efficacy, a broader spectrum of activity, or a reduced potential for resistance.

References

A Comparative Analysis of the Neurotoxicity of Doramectin Monosaccharide and Other Avermectins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neurotoxic potential of doramectin (B1670889) monosaccharide relative to other commonly used avermectins. The information presented is based on available experimental data to assist researchers and drug development professionals in evaluating the safety profiles of these compounds. Avermectins, a class of macrocyclic lactones, are potent antiparasitic agents that exert their effect by modulating glutamate-gated and GABA-gated chloride channels in invertebrates.[1][2][3] However, their interaction with homologous receptors in the mammalian central nervous system (CNS) can lead to neurotoxicity.[3] This is particularly evident in animals with a deficiency in P-glycoprotein (P-gp), an efflux transporter at the blood-brain barrier encoded by the ABCB1 (formerly MDR1) gene.[4]

Mechanism of Avermectin-Induced Neurotoxicity

Avermectins primarily act as positive allosteric modulators or direct activators of GABA-gated and glutamate-gated chloride channels.[2][5] In mammals, the primary target for neurotoxicity is the GABA-A receptor in the CNS.[6][7] The binding of an avermectin (B7782182) to these receptors enhances the influx of chloride ions, leading to hyperpolarization of the neuron and an inhibitory effect on neurotransmission.[2] This disruption of normal neuronal activity can manifest as clinical signs of neurotoxicity, including ataxia, tremors, lethargy, and in severe cases, coma and death.[3][8]

The following diagram illustrates the general signaling pathway for avermectin-induced neurotoxicity at a GABAergic synapse.

Avermectin Mechanism of Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Avermectin_pre Avermectin GABA_vesicle GABA Vesicles Avermectin_pre->GABA_vesicle Increases release GABA_release GABA_vesicle->GABA_release GABA_synapse GABA GABA_release->GABA_synapse GABA_A_Receptor GABA-A Receptor (Chloride Channel) GABA_synapse->GABA_A_Receptor Binds and opens Cl_influx GABA_A_Receptor->Cl_influx Hyperpolarization Hyperpolarization Cl_influx->Hyperpolarization Inhibition Inhibition of Neurotransmission Hyperpolarization->Inhibition Avermectin_post Avermectin Avermectin_post->GABA_A_Receptor Potentiates/Directly activates

Caption: Avermectin action at a GABAergic synapse.

Comparative Neurotoxicity Data

The following tables summarize available quantitative data on the neurotoxicity of various avermectins.

Table 1: In Vivo Neurotoxicity Data in P-glycoprotein-Deficient Mice

CompoundAnimal ModelRouteLD50Observations
Ivermectin Mdr1ab (-/-) miceSubcutaneous0.46 µmol/kgSevere neurotoxic signs observed 6 hours post-administration at doses near the LD50.[10]
Moxidectin (B1677422) Mdr1ab (-/-) miceSubcutaneous2.3 µmol/kgApproximately 5-fold less toxic than ivermectin. Neurotoxic signs observed 4 hours post-administration at doses near the LD50.[10]
Doramectin ABCB1-1Δ mutant miceSubcutaneousNot DeterminedDeveloped neurotoxic signs including ataxia, lethargy, and tremors at a dose of 10 mg/kg.[11]

Table 2: In Vitro Activity and Brain Accumulation

CompoundParameterValueModel System
Ivermectin Brain Concentration (at near LD50)270 pmol/gMdr1ab (-/-) mice[10]
Max Potentiation of GABA Response413.7 ± 66.1%Rat α1β2γ2 GABA channels in Xenopus oocytes[12]
Moxidectin Brain Concentration (at near LD50)830 pmol/gMdr1ab (-/-) mice[10]
Max Potentiation of GABA Response257.4 ± 40.6%Rat α1β2γ2 GABA channels in Xenopus oocytes[12]

Table 3: Comparative Larvicidal Potency (IC50)

CompoundIC50 (µg/ml)Organism
Ivermectin 0.0735 ± 0.016Cephalopina titillator larvae
Doramectin 0.249 ± 0.116Cephalopina titillator larvae
Moxidectin 11.96 ± 2.21Cephalopina titillator larvae
Eprinomectin 0.46 ± 0.24Cephalopina titillator larvae

Note: Larvicidal potency is not a direct measure of mammalian neurotoxicity but can indicate relative bioactivity.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of neurotoxicity studies. Below are summaries of key experimental protocols from the cited literature.

In Vivo Neurotoxicity Assessment in P-glycoprotein-Deficient Mice

This protocol is based on the study comparing ivermectin and moxidectin neurotoxicity.[10]

  • Animal Model: Mdr1ab (-/-) mice, which lack functional P-glycoprotein, are used to model sensitivity to neurotoxic agents that are P-gp substrates.

  • Drug Administration: Avermectins (e.g., ivermectin, moxidectin) are administered subcutaneously at increasing doses to different groups of mice.

  • Observation: Mice are monitored for a period of 14 days for clinical signs of neurotoxicity, including lethargy, ataxia, tremors, and seizures. The time of onset and severity of these signs are recorded.

  • LD50 Determination: The dose at which 50% of the animals in a group die is determined graphically from the survival data.

  • Pharmacokinetic Analysis: At specific time points after drug administration, blood and brain tissue are collected to measure the concentration of the avermectin using methods like High-Performance Liquid Chromatography (HPLC). This allows for the determination of brain-to-plasma concentration ratios.

In Vitro Assessment of GABA-A Receptor Potentiation

This protocol is adapted from the electrophysiological studies on Xenopus oocytes.[12]

  • Expression System: Xenopus laevis oocytes are injected with cRNA encoding the subunits of the mammalian GABA-A receptor (e.g., rat α1β2γ2).

  • Two-Electrode Voltage Clamp: After a few days to allow for receptor expression, the oocytes are placed in a recording chamber and impaled with two microelectrodes. The membrane potential is clamped at a holding potential (e.g., -80 mV).

  • GABA Application: A baseline response is established by applying a known concentration of GABA, the natural agonist, to the oocyte.

  • Avermectin Application: The oocyte is then exposed to the test avermectin at various concentrations, followed by co-application with GABA.

  • Data Analysis: The potentiation of the GABA-induced current by the avermectin is measured. Concentration-response curves are generated to determine the maximum potentiation and the EC50 for the modulatory effect.

The following diagram outlines a general workflow for evaluating the neurotoxicity of a test compound.

Neurotoxicity Evaluation Workflow Start Test Compound (e.g., Doramectin Monosaccharide) In_Vitro In Vitro Assays Start->In_Vitro In_Vivo In Vivo Studies Start->In_Vivo Receptor_Binding Receptor Binding/ Modulation Assays (e.g., GABA-A) In_Vitro->Receptor_Binding Neuronal_Cell_Culture Neuronal Cell Culture (Cytotoxicity, Neurite Outgrowth) In_Vitro->Neuronal_Cell_Culture Pgp_Deficient_Model P-glycoprotein Deficient Animal Model (e.g., Mdr1ab -/- mice) In_Vivo->Pgp_Deficient_Model Wild_Type_Model Wild-Type Animal Model In_Vivo->Wild_Type_Model Data_Analysis Data Analysis and Risk Assessment Receptor_Binding->Data_Analysis Neuronal_Cell_Culture->Data_Analysis Pgp_Deficient_Model->Data_Analysis Wild_Type_Model->Data_Analysis End Neurotoxicity Profile Data_Analysis->End

Caption: General workflow for neurotoxicity evaluation.

Conclusion and Future Directions

The available data indicates that the neurotoxicity of avermectins is a significant consideration, particularly in subjects with compromised P-glycoprotein function. Moxidectin appears to have a wider safety margin compared to ivermectin in P-gp deficient mice, requiring higher brain concentrations to induce toxicity.[10] Eprinomectin has been associated with a higher incidence of neurotoxic events in cats with the MDR1 mutation compared to selamectin.[13][14]

For doramectin, while it is known to be a P-gp substrate and can induce neurotoxicity in susceptible animals, quantitative comparative data on its neurotoxic potential relative to other avermectins is limited.[11] Crucially, there is a lack of direct experimental evidence evaluating the neurotoxicity of this compound. Based on the similar potency of doramectin and its monosaccharide analog in a nematode larval development assay, it could be hypothesized that their neurotoxic potential might also be comparable.[9] However, this requires direct experimental verification.

Future research should focus on conducting head-to-head comparative studies of this compound and other avermectins using standardized in vitro and in vivo neurotoxicity models. This would involve determining LD50 values in P-gp deficient animals and quantifying their effects on mammalian GABA-A receptors to provide a clearer understanding of its safety profile for preclinical and clinical development.

References

A Comparative Analysis of Doramectin Monosaccharide and Other Ligands' Binding to Glutamate-Gated Chloride Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the binding characteristics of various ligands to glutamate-gated chloride channels (GluCls), with a special focus on doramectin (B1670889) and its monosaccharide derivative. GluCls are critical targets for anthelmintic drugs, and understanding the binding interactions of different compounds is paramount for the development of new and more effective parasiticides.

Executive Summary

Glutamate-gated chloride channels, exclusive to invertebrates, are ligand-gated ion channels that play a pivotal role in mediating inhibitory neurotransmission.[1][2] The binding of the neurotransmitter glutamate (B1630785) triggers the influx of chloride ions, leading to hyperpolarization of the neuron and subsequent inhibition of nerve signals.[1][2] Macrocyclic lactones, such as doramectin, ivermectin, and abamectin, are potent allosteric modulators of these channels.[1] They bind to a site distinct from the glutamate-binding site, locking the channel in an open conformation and causing irreversible hyperpolarization, which leads to paralysis and death of the parasite.[1][3]

Doramectin monosaccharide, a degradation product of doramectin, has been shown to be a potent inhibitor of nematode larval development but notably lacks the paralytic activity of its parent compound.[4] This suggests a different mode of interaction with GluCls, though specific binding affinity data for this compound is not available in the current scientific literature. This guide presents available quantitative data for doramectin and other key ligands, alongside detailed experimental protocols and pathway visualizations to aid in comparative analysis.

Comparative Binding Affinities

The following table summarizes the binding affinities (Kd, Ki, EC50) of various ligands to glutamate-gated chloride channels from different invertebrate species. It is important to note that direct comparative studies under identical conditions are limited, and thus, these values should be interpreted with consideration of the different experimental setups.

LigandChannel SourceAssay TypeBinding AffinityReference
Ivermectin Haemonchus contortus (HcGluClα)Radioligand BindingKd: 26 ± 12 pM[5]
Haemonchus contortus (Hcgbr-2B)Radioligand BindingKd: 70 ± 16 pM[5]
Haemonchus contortusElectrophysiologyEC50: ~0.1 ± 1.0 nM[6]
Moxidectin Haemonchus contortus (HcGluClα)Radioligand BindingKd: 0.18 ± 0.02 nM[7]
Abamectin (AVM B1a) Rat Cerebellar Granule Neurons (GABA-gated)Radioligand BindingKd: 5 nM (high-affinity), 815 nM (low-affinity)[8]
Glutamate Haemonchus contortusElectrophysiologyEC50: 27.6 ± 2.7 µM[6]
Doramectin N/ANo specific binding data foundN/A
This compound N/ANo specific binding data foundN/A

N/A: Not Available in the reviewed literature.

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental approach to studying these interactions, the following diagrams are provided.

cluster_signaling Glutamate-Gated Chloride Channel Signaling Pathway Glutamate Glutamate GluCl Glutamate-Gated Chloride Channel (GluCl) Glutamate->GluCl Binds to orthosteric site Chloride Chloride Ions (Cl-) GluCl->Chloride Channel Opening Paralysis Paralysis GluCl->Paralysis Irreversible Opening Hyperpolarization Membrane Hyperpolarization Chloride->Hyperpolarization Influx into neuron Inhibition Inhibition of Neuronal Signaling Hyperpolarization->Inhibition Macrocyclic_Lactones Doramectin / Ivermectin (Allosteric Modulators) Macrocyclic_Lactones->GluCl Binds to allosteric site

Caption: Signaling pathway of glutamate-gated chloride channels.

cluster_workflow Radioligand Binding Assay Workflow start Start: Prepare GluCl- expressing cell membranes incubation Incubate membranes with radiolabeled ligand (e.g., [3H]-Ivermectin) and unlabeled competitor (e.g., Doramectin) start->incubation separation Separate bound and free radioligand (e.g., via filtration) incubation->separation quantification Quantify bound radioactivity (e.g., scintillation counting) separation->quantification analysis Data Analysis: Determine Kd or Ki values quantification->analysis

Caption: Generalized workflow for a radioligand binding assay.

Experimental Protocols

Below are detailed methodologies for key experiments used to determine the binding affinities of ligands to glutamate-gated chloride channels.

Radioligand Binding Assay Protocol (Competitive Binding)

This protocol is adapted from studies investigating ivermectin binding to GluCls expressed in COS-7 cells.[5]

1. Membrane Preparation:

  • Culture COS-7 cells transiently expressing the desired GluCl subunit (e.g., HcGluClα).

  • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

  • Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris.

  • Centrifuge the supernatant at 100,000 x g for 60 minutes to pellet the cell membranes.

  • Resuspend the membrane pellet in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and determine the protein concentration.

2. Binding Assay:

  • In a 96-well plate, combine the cell membrane preparation (typically 10-50 µg of protein), a fixed concentration of radiolabeled ligand (e.g., [³H]-ivermectin, typically at a concentration near its Kd), and varying concentrations of the unlabeled competitor ligand (e.g., doramectin, ivermectin, glutamate).

  • The total assay volume is typically 200-250 µL.

  • For determining non-specific binding, a parallel set of reactions is included with a high concentration of the unlabeled ligand (e.g., 10 µM ivermectin).

  • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

3. Separation and Quantification:

  • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a blocking agent (e.g., 0.5% polyethyleneimine).

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

4. Data Analysis:

  • Subtract the non-specific binding from the total binding to obtain specific binding at each competitor concentration.

  • Plot the specific binding as a function of the competitor concentration and fit the data to a one-site or two-site competition model using non-linear regression analysis to determine the IC50 value.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Fluorescence Polarization (FP) Assay Protocol

This is a generalized protocol for a competitive FP binding assay.

1. Reagent Preparation:

  • Prepare a fluorescently labeled tracer molecule that binds to the GluCl.

  • Prepare a solution of purified GluCl protein or membrane preparation containing the channel.

  • Prepare a dilution series of the unlabeled competitor ligand.

2. Assay Procedure:

  • In a black, low-volume 384-well plate, add the assay buffer, the fluorescent tracer at a fixed concentration, and the GluCl protein/membrane preparation.

  • Add the varying concentrations of the competitor ligand.

  • For control wells, add buffer instead of the competitor (for maximum polarization) and a saturating concentration of a known high-affinity unlabeled ligand (for minimum polarization).

  • Incubate the plate at room temperature for a specified time to allow the binding reaction to reach equilibrium.

3. Measurement:

  • Measure the fluorescence polarization of each well using a plate reader equipped with appropriate excitation and emission filters and polarizers.

4. Data Analysis:

  • The change in fluorescence polarization is proportional to the amount of fluorescent tracer bound to the GluCl.

  • Plot the fluorescence polarization values against the logarithm of the competitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value of the competitor ligand.

Conclusion

While quantitative binding data for this compound to glutamate-gated chloride channels remains elusive, the available data for its parent compound, doramectin, and other macrocyclic lactones like ivermectin, highlight their potent interaction with these critical invertebrate-specific ion channels. The lack of paralytic activity for the monosaccharide derivative suggests that the disaccharide moiety of doramectin is crucial for the allosteric modulation that leads to irreversible channel opening. Further research is warranted to elucidate the precise binding mechanism and functional consequences of this compound at GluCls, which could provide valuable insights for the design of novel parasiticides with potentially different modes of action. The experimental protocols and pathway diagrams provided in this guide offer a framework for conducting such comparative studies.

References

A Comparative Guide to the Validation of a Stability-Indicating Assay for Doramectin Monosaccharide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methods for the validation of a stability-indicating assay for doramectin (B1670889) monosaccharide. It is intended for researchers, scientists, and drug development professionals involved in the quality control and stability testing of doramectin and its related compounds. This document outlines detailed experimental protocols, presents comparative data in structured tables, and includes visualizations of the experimental workflow and degradation pathways.

Introduction

Doramectin is a broad-spectrum antiparasitic agent widely used in veterinary medicine. Its stability under various environmental conditions is a critical quality attribute. A stability-indicating assay is essential to ensure that the analytical method can accurately measure the active pharmaceutical ingredient (API) without interference from degradation products, process impurities, or other potential impurities.[1][2][3] This is achieved through forced degradation studies, which involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and light.

This guide focuses on the validation of a stability-indicating assay for doramectin monosaccharide, a primary degradation product of doramectin formed under acidic conditions.[4] The ability to quantify this compound is crucial for understanding the degradation profile of doramectin and for the development of stable formulations.

Comparison of Analytical Methods

High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for the development of stability-indicating methods for doramectin and its related substances due to its excellent resolution, sensitivity, and reproducibility.[5][6] Various HPLC methods have been developed and validated for the quantification of doramectin in different matrices. These methods are typically validated according to the International Council for Harmonisation (ICH) guidelines, which include assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[1][5]

Method Validation Parameters

The following tables summarize typical validation parameters for HPLC-based stability-indicating assays for doramectin. While specific data for this compound as the primary analyte is limited in publicly available literature, the methods for doramectin are designed to separate and could be validated for the quantification of its degradation products.

Table 1: Comparison of Chromatographic Conditions for Doramectin Analysis

ParameterMethod 1Alternative Method A
Column HALO C8 (100 mm × 4.6 mm, 2.7 µm)[5]Zorbax Extend-C18 (150 mm × 4.6 mm, 3.5 µm)[3]
Mobile Phase Acetonitrile:Water (70:30, v/v)[5]A: Water, B: Acetonitrile/Methanol (85/15, v/v)[3]
Elution Isocratic[5]Gradient[3]
Flow Rate Not Specified1.5 mL/min[3]
Column Temperature 40 °C[5]30 °C[3]
Detection UV at 245 nm[5]UV at 245 nm[3]
Run Time 10 min[5]Not Specified

Table 2: Comparison of Method Validation Data for Doramectin Assay

Validation ParameterMethod 1Alternative Method B
Linearity Range Not Specified1 to 500 ng/mL[7]
Correlation Coefficient (r²) Not Specified≥ 0.998[7]
Accuracy (% Recovery) Not SpecifiedWithin -20% to +10% (depending on concentration)[7]
Precision (% RSD) Not SpecifiedWithin-day: < 6.50%, Between-day: < 8.10%[7]
Limit of Quantitation (LOQ) 0.1% of target concentration[5]1 ng/mL[7]
Limit of Detection (LOD) Not Specified0.03 ng/mL[7]

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are performed to demonstrate the specificity of the analytical method by generating potential degradation products and ensuring they are well-separated from the main analyte peak.

1. Acid Hydrolysis:

  • Dissolve doramectin in a suitable solvent (e.g., methanol).

  • Add an equal volume of 0.05 M hydrochloric acid.

  • Heat the solution (e.g., at 80°C) for a specified duration (e.g., 5 hours).

  • Neutralize the solution with an equivalent amount of base.

  • Dilute to the target concentration with the mobile phase before injection.

2. Base Hydrolysis:

  • Dissolve doramectin in a suitable solvent.

  • Add an equal volume of 0.25 M sodium hydroxide.

  • Heat the solution (e.g., at 80°C) for a specified duration (e.g., 1 hour).

  • Neutralize the solution with an equivalent amount of acid.

  • Dilute to the target concentration with the mobile phase.

3. Oxidative Degradation:

  • Dissolve doramectin in a suitable solvent.

  • Add a solution of 5% hydrogen peroxide.

  • Keep the solution at room temperature for a specified duration (e.g., 21 hours).

  • Dilute to the target concentration with the mobile phase.

4. Thermal Degradation:

  • Expose a solid sample of doramectin to dry heat (e.g., 80°C) for an extended period (e.g., 7 days).

  • Also, expose a solution of doramectin to the same temperature for a shorter duration (e.g., 1 day).

  • Dissolve the solid sample and dilute both samples to the target concentration.

5. Photolytic Degradation:

  • Expose solid and solution samples of doramectin to UV light (e.g., 1.10 W/m² at 420 nm) for a specified duration (e.g., 8-26 hours).

  • Prepare the samples for analysis by dissolving and/or diluting to the target concentration.

Sample Analysis by HPLC

The following is a general protocol for the analysis of doramectin and its degradation products. Specific parameters should be optimized based on the chosen method.

1. Preparation of Standard Solutions:

  • Accurately weigh and dissolve a reference standard of doramectin and, if available, this compound in the mobile phase to prepare stock solutions.

  • Prepare a series of working standard solutions by diluting the stock solutions to cover the desired concentration range.

2. Preparation of Sample Solutions:

  • Forced degradation samples should be neutralized and diluted as described in the previous section.

  • For assay of a drug product, extract the active ingredient using a suitable solvent and dilute to the target concentration with the mobile phase.

3. Chromatographic Analysis:

  • Set up the HPLC system with the chosen column and mobile phase.

  • Equilibrate the system until a stable baseline is achieved.

  • Inject the standard and sample solutions.

  • Record the chromatograms and integrate the peak areas.

4. Data Analysis:

  • For assay, calculate the concentration of the analyte in the sample by comparing its peak area to that of the standard.

  • For stability studies, determine the percentage of degradation by comparing the peak area of the parent drug in the stressed sample to that in an unstressed control sample.

  • Assess the peak purity of the analyte in the presence of degradation products using a photodiode array (PDA) detector.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the validation of a stability-indicating assay.

G cluster_0 Method Development cluster_1 Forced Degradation Studies cluster_2 Method Validation (ICH Guidelines) cluster_3 Sample Analysis & Data Interpretation MD1 Select HPLC Column & Mobile Phase MD2 Optimize Chromatographic Conditions MD1->MD2 FD1 Acid Hydrolysis MD2->FD1 V1 Specificity MD2->V1 FD2 Base Hydrolysis FD3 Oxidation FD4 Thermal Stress FD5 Photolytic Stress V2 Linearity & Range V3 Accuracy V4 Precision (Repeatability & Intermediate) V5 LOD & LOQ V6 Robustness SA1 Analyze Stressed Samples SA2 Quantify Analyte & Degradants SA1->SA2 SA3 Assess Peak Purity SA2->SA3 cluster_1 cluster_1 cluster_1->SA1 cluster_2 cluster_2 cluster_2->SA1

Figure 1. Workflow for Stability-Indicating Assay Validation.

Doramectin Degradation Pathway

Under forced degradation conditions, doramectin undergoes several predictable transformations. The following diagram illustrates the primary degradation pathways under acidic and basic conditions.

G cluster_acid Acidic Conditions (Hydrolysis) cluster_base Basic Conditions (Isomerization) Doramectin Doramectin (C50H74O14) Monosaccharide This compound (C44H64O11) Doramectin->Monosaccharide Deglycosylation Epimer 2-epidoramectin Doramectin->Epimer Reversible Aglycone Doramectin Aglycone (C36H50O8) Monosaccharide->Aglycone Further Hydrolysis Delta Δ(2,3)-doramectin Epimer->Delta Irreversible

Figure 2. Doramectin pH-mediated Degradation Pathways.

Conclusion

The validation of a stability-indicating assay for this compound is a critical step in ensuring the quality and stability of doramectin drug products. This guide has provided a comparative overview of HPLC-based methods, detailed experimental protocols for forced degradation studies, and visual representations of the analytical workflow and degradation pathways. While comprehensive quantitative data on the forced degradation of doramectin and specific validation parameters for its monosaccharide derivative are not extensively detailed in a single source, the principles and methodologies outlined here provide a solid foundation for the development and validation of a robust stability-indicating assay. Researchers are encouraged to perform in-house validation studies to establish the suitability of their chosen method for its intended purpose.

References

Safety Operating Guide

Proper Disposal of Doramectin Monosaccharide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of Doramectin monosaccharide is a critical aspect of laboratory safety and environmental responsibility. As a compound with high aquatic toxicity, improper disposal can lead to significant environmental contamination. This guide provides essential information and step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste effectively.

Core Principles of Pharmaceutical Waste Management

The disposal of pharmaceutical waste, including this compound, is regulated by national and local authorities to prevent harm to human health and the environment. In the United States, the Environmental Protection Agency (EPA) oversees the management of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[1][2] It is imperative to consult your institution's Environmental Health and Safety (EHS) department and local regulations to ensure full compliance.

Environmental Hazard Profile

Doramectin, the parent compound of this compound, is classified as very toxic to aquatic life with long-lasting effects.[3][4][5] This underscores the critical need to prevent its release into sewer systems or waterways. The following table summarizes the aquatic toxicity data for Doramectin.

Test Organism Endpoint Concentration Exposure Time Test Guideline
Daphnia magna (Water flea)EC500.1 µg/L48 hoursOECD Test Guideline 202
Oncorhynchus mykiss (Rainbow trout)LC505.1 µg/L96 hoursOECD Test Guideline 203
Lepomis macrochirus (Bluegill sunfish)LC5011 µg/L96 hoursOECD Test Guideline 203
Lepomis macrochirus (Bluegill sunfish)BCF71OECD Test Guideline 305
Data sourced from Doramectin formulation Safety Data Sheets.[5][6]

Key Terms:

  • EC50 (Median Effective Concentration): The concentration of a substance that causes a defined effect in 50% of the test population.

  • LC50 (Median Lethal Concentration): The concentration of a substance that is lethal to 50% of the test population.

  • BCF (Bioconcentration Factor): The accumulation of a chemical in an organism from water.

Standard Operating Procedure for Disposal

This section outlines the step-by-step process for the proper disposal of this compound waste from a laboratory setting.

Personal Protective Equipment (PPE)

Before handling this compound, ensure you are wearing appropriate PPE:

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • Laboratory coat

Waste Segregation

Proper segregation is the first step in compliant disposal.

  • Solid Waste:

    • Includes unused or expired pure this compound, contaminated lab materials (e.g., weigh boats, pipette tips, gloves, bench paper).

    • Collect in a dedicated, clearly labeled hazardous waste container. The container must be compatible with the chemical and sealable.

  • Liquid Waste:

    • Includes solutions containing this compound and solvents used for rinsing contaminated glassware. This compound is soluble in ethanol, methanol, DMF, and DMSO.[7]

    • Collect in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless approved by your EHS department.

  • Empty Containers:

    • Even empty containers of the pure substance are considered hazardous waste and should be disposed of in the same manner as the chemical itself.[1]

    • If not otherwise specified, dispose of as unused product.[5][6][8]

  • Sharps:

    • Contaminated needles or other sharps must be placed in a designated sharps container for hazardous waste.

Crucially, do not dispose of any this compound waste down the drain or in regular trash. [5][6][9][10]

Spill Management

In the event of a spill:

  • Ensure the area is well-ventilated.[11]

  • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., diatomite, universal binders).[3]

  • Collect the absorbed material using non-sparking tools and place it into a sealed, labeled hazardous waste container.[11]

  • Decontaminate the spill area with alcohol or another suitable solvent, and collect all cleaning materials as hazardous waste.[3]

  • Report the spill to your laboratory supervisor and EHS department.

Waste Storage and Collection
  • Store waste containers in a designated, secure area, away from incompatible materials.[11]

  • Keep containers tightly closed and properly labeled with the contents ("Hazardous Waste: this compound") and the accumulation start date.

  • Arrange for pickup and disposal through your institution's licensed hazardous waste contractor. Disposal must be made according to official regulations at an approved waste disposal plant.[4][5][6][8][12][13]

Experimental Protocol Descriptions

The ecotoxicity data cited are derived from standardized international guidelines developed by the Organisation for Economic Co-operation and Development (OECD).

  • OECD Test Guideline 202: Daphnia sp. Acute Immobilisation Test: This is a short-term toxicity test that exposes juvenile daphnids to the test substance for 48 hours. The primary endpoint is immobilization, which is used to calculate the EC50 value.

  • OECD Test Guideline 203: Fish, Acute Toxicity Test: This guideline details a procedure to assess the acute lethal toxicity of a substance to fish. Fish are exposed to the chemical for 96 hours, and mortality is recorded to determine the LC50.

  • OECD Test Guideline 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure: This test evaluates the potential for a chemical to accumulate in fish from the surrounding water. The bioconcentration factor (BCF) is determined by measuring the concentration of the chemical in the fish tissue versus the concentration in the water.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound waste.

G cluster_prep Preparation & Handling cluster_segregation Waste Segregation cluster_containment Containment cluster_final Final Disposal cluster_spill Spill Response start Start: Generate Doramectin Monosaccharide Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid Solid Waste (Contaminated materials, unused solid) waste_type->solid Solid liquid Liquid Waste (Solutions, rinsates) waste_type->liquid Liquid sharps Contaminated Sharps waste_type->sharps Sharps solid_container Collect in Labeled Hazardous Solid Waste Container solid->solid_container liquid_container Collect in Labeled Hazardous Liquid Waste Container liquid->liquid_container sharps_container Collect in Labeled Hazardous Sharps Container sharps->sharps_container storage Store Securely in Designated Waste Area solid_container->storage liquid_container->storage sharps_container->storage pickup Arrange for Pickup by Licensed Waste Contractor storage->pickup disposal Dispose at Approved Waste Disposal Facility pickup->disposal spill Spill Occurs contain_spill Contain Spill with Inert Absorbent spill->contain_spill collect_spill Collect Waste & Decontaminate contain_spill->collect_spill collect_spill->solid_container

Caption: Workflow for this compound Waste Disposal.

References

Personal protective equipment for handling Doramectin monosaccharide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols, handling procedures, and disposal information for researchers, scientists, and drug development professionals working with Doramectin monosaccharide. The following procedural guidance is designed to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure. The recommended PPE includes:

  • Gloves: Wear chemical-resistant gloves.[1][2] Always inspect gloves for tears or holes before use.[3]

  • Protective Clothing: A lab coat or chemical-resistant coveralls should be worn.[2][4] For tasks with a risk of splashing, a chemical-resistant apron is recommended.[5]

  • Eye and Face Protection: Use safety glasses with side shields, goggles, or a face shield to protect against splashes.[5][6][7]

  • Respiratory Protection: While generally not required in a well-ventilated area, if mists or vapors are likely to be generated or if the occupational exposure limit is exceeded, a respirator may be necessary.[1][6][8]

Safe Handling and Operational Plan

Adherence to proper handling procedures is critical to prevent contamination and accidental exposure.

Preparation:

  • Obtain and read all safety instructions and the Safety Data Sheet (SDS) before handling the substance.[7][9]

  • Ensure a well-ventilated work area. The use of local exhaust ventilation is recommended if sufficient general ventilation is unavailable.[6][10]

  • Confirm that eye flushing systems and safety showers are readily accessible near the workstation.[9]

Handling:

  • Avoid contact with eyes, skin, and clothing.[1][4]

  • Do not breathe mist or vapors.[1][9]

  • Weigh and handle the substance in a designated area.

  • Do not eat, drink, or smoke in the laboratory area where the chemical is being handled.[4][6][9]

Post-Handling:

  • Wash hands and any exposed skin thoroughly with soap and water after handling.[4][6][9]

  • Clean all equipment and the work area to remove any residual contamination.

  • Store this compound in a tightly closed, properly labeled container in a locked, dry, and cool place.[4][11]

Quantitative Safety Data

The following table summarizes key quantitative safety parameters for Doramectin. These values are essential for risk assessment and ensuring exposure remains below safe limits.

ParameterValueSpecies/SystemReference
Occupational Exposure Limit (OEL) 35 µg/m³ (TWA, OEB 3)Internal[10]
200 µg/m³ (TWA, 8-hr)Zoetis/Public[1][7]
Wipe Limit 350 µ g/100 cm²Internal[10]
Acceptable Daily Intake (ADI) 0.001 mg/kg/dayGeneral[6]
No-Observable-Effect-Level (NOEL) 0.1 mg/kg/dayGeneral[6]
0.1 mg/kg bw/dayDog[12]
2 mg/kg bw/dayRat[12]

Emergency and Disposal Plan

Spill Management:

  • Evacuate non-essential personnel from the spill area.

  • Ensure adequate ventilation.[7]

  • Wear appropriate PPE as detailed in Section 1.[7]

  • Contain the spill using inert absorbent material (e.g., sand, vermiculite).[4][9] Do not allow the substance to enter drains or waterways.[13][14]

  • Collect the absorbed material and spill residue into a labeled, sealed container for proper disposal.[7][9]

  • Clean the spill area thoroughly.[7]

First Aid:

  • If Swallowed: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][9][15]

  • If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[9]

  • Skin Contact: Immediately flush the skin with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[9][16]

  • Eye Contact: Rinse cautiously with water for several minutes. If irritation develops and persists, seek medical attention.[13][15]

Disposal:

  • All waste, including contaminated materials and empty containers, must be disposed of as hazardous waste.[4]

  • Dispose of contents and containers at an approved waste disposal plant in accordance with local, regional, and national regulations.[4][9][15][17]

  • Doramectin is very toxic to aquatic life with long-lasting effects; therefore, avoid release to the environment.[4][10][16]

Procedural Workflow Diagram

The following diagram illustrates the standard operating procedure for handling this compound, from preparation to disposal.

G cluster_prep 1. Preparation cluster_handling 2. Handling & Experimentation cluster_post 3. Post-Handling cluster_storage_disposal 4. Storage & Disposal cluster_emergency Emergency / Spill Response prep1 Review SDS & Protocols prep2 Verify Ventilation prep1->prep2 prep3 Don PPE (Gloves, Coat, Eye Protection) prep2->prep3 handle1 Weigh & Handle Compound prep3->handle1 handle2 Perform Experiment handle1->handle2 spill Spill Occurs handle1->spill post1 Clean Equipment & Workspace handle2->post1 post2 Doff PPE post1->post2 post3 Wash Hands Thoroughly post2->post3 storage Store in Sealed Container post3->storage disposal Dispose of Waste via Approved Channels storage->disposal spill_contain Contain Spill with Inert Material spill->spill_contain spill_collect Collect Waste spill_contain->spill_collect spill_clean Decontaminate Area spill_collect->spill_clean

Caption: Workflow for handling this compound.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.